N-(p-Toluenesulfonyl)-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-32-3 | |
| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(p-Toluenesulfonyl)-L-phenylalanine: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the fundamental properties and applications of N-(p-Toluenesulfonyl)-L-phenylalanine, a key derivative of the amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: The Significance of the Tosyl Protecting Group in Phenylalanine Chemistry
This compound, commonly referred to as Tos-L-Phe-OH, is a cornerstone reagent in synthetic organic chemistry, particularly in the realms of peptide synthesis and chiral resolution. The introduction of the tosyl (p-toluenesulfonyl) group to the alpha-amino group of L-phenylalanine imparts significant chemical stability, allowing for selective reactions at other functionalities within the molecule. This modification prevents unwanted side reactions of the amino group, a critical consideration in the stepwise construction of complex molecules.[1]
The tosyl group is known for its robustness, requiring specific and often harsh conditions for its removal, such as strong acids or reductive cleavage.[2] This characteristic, while limiting its use for N-alpha protection in modern solid-phase peptide synthesis (SPPS) where milder deprotection schemes are favored, makes it an excellent protecting group for side chains or in solution-phase synthesis where its stability is advantageous.[2] Furthermore, the chirality of the L-phenylalanine backbone combined with the bulky tosyl group makes Tos-L-Phe-OH an effective resolving agent for racemic mixtures of amines and other chiral compounds.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.
Physical Properties
This compound is typically a white to light yellow crystalline powder.[4][5] It is soluble in polar organic solvents such as hot ethanol and acetone.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₄S | [4] |
| Molecular Weight | 319.38 g/mol | [4] |
| Melting Point | 163-167 °C | [6] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Solubility | Almost transparent in hot EtOH | [4] |
| Specific Rotation [α]20/D | -2.5 to -3.0 deg (c=4.5, Acetone) | [6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for verifying the identity and purity of this compound. While raw spectral data can vary slightly based on instrumentation and sample preparation, the key expected signals are outlined below.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the phenyl and tosyl groups, typically in the range of 7.0-8.0 ppm. The protons of the phenylalanine backbone, including the alpha-hydrogen and the diastereotopic beta-hydrogens, will appear further upfield. The methyl protons of the tosyl group will present as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the alpha- and beta-carbons of the phenylalanine moiety, and the methyl carbon of the tosyl group.
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, N-H stretching vibrations, C=O stretching of the carboxylic acid, S=O stretching from the sulfonyl group, and C=C stretching from the aromatic rings.
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 319 or 320, respectively.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in an alkaline aqueous medium. This reaction is a nucleophilic substitution where the amino group of L-phenylalanine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Synthetic Workflow Diagram
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An In-depth Technical Guide to N-(p-Toluenesulfonyl)-L-phenylalanine (CAS 13505-32-3)
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern organic synthesis and pharmaceutical development, N-(p-Toluenesulfonyl)-L-phenylalanine, commonly referred to as Tosyl-L-phenylalanine (Tos-Phe-OH), stands out as a pivotal chiral building block. Its unique structure, derived from the essential amino acid L-phenylalanine, incorporates a p-toluenesulfonyl (tosyl) group on the alpha-amino nitrogen. This modification imparts a unique combination of stability, reactivity, and chirality, making it an indispensable tool for chemists.
The tosyl group serves as a robust protecting group for the amine, preventing unwanted side reactions during complex synthetic sequences, particularly in peptide synthesis.[1][2] This protection enhances the compound's stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[2] Furthermore, the inherent chirality of the L-phenylalanine backbone is preserved, allowing the molecule to serve as a crucial precursor in the asymmetric synthesis of complex, biologically active molecules like enzyme inhibitors and peptide-based drugs.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analysis, and critical applications.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of Tos-Phe-OH is fundamental to its effective application. These parameters are critical for reaction setup, solvent selection, purification, and structural confirmation. The compound typically appears as a white to off-white solid.[1][2]
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| CAS Number | 13505-32-3 | [1][2][3] |
| Molecular Formula | C₁₆H₁₇NO₄S | [1] |
| Molecular Weight | 319.38 g/mol | [3] |
| Melting Point | 162-167 °C | [1][4] |
| Appearance | White to light yellow powder/crystal | [1][2][4] |
| Solubility | Soluble in polar organic solvents; almost transparent in hot ethanol.[2][3] | [2][3] |
| Optical Rotation | [α]²⁰/D = -16.7 ± 2º (c=1 in DMF) | [1] |
| [α]²⁰/D = -2.5 to -3.0º (c=4.5 in Acetone) | [4][5] | |
| pKa (Predicted) | 3.31 ± 0.10 | [3] |
| Storage | Store at 0-8°C, sealed in dry conditions.[1][3] Moisture sensitive.[5] | [1][3][5] |
Insight into the Data: The well-defined melting point range indicates a high degree of purity is achievable for this compound. The negative specific optical rotation confirms the presence of the L-enantiomer, a critical quality attribute for applications in asymmetric synthesis. Note the solvent-dependency of the optical rotation value, which is a crucial parameter to control for accurate measurements.
Section 2: Synthesis and Purification
The most common and reliable method for synthesizing Tos-Phe-OH is the reaction of L-phenylalanine with p-toluenesulfonyl chloride (tosyl chloride) under Schotten-Baumann conditions. This reaction involves the nucleophilic attack of the deprotonated amino group of L-phenylalanine on the electrophilic sulfur atom of tosyl chloride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from L-phenylalanine and p-toluenesulfonyl chloride with high yield and purity.
Materials:
-
L-phenylalanine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (1.2 eq)
-
Deionized water
-
20% Aqueous Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in deionized water. Add sodium carbonate (1.2 eq) portion-wise with stirring until the L-phenylalanine is fully dissolved. The carbonate base is critical as it deprotonates the amino group, rendering it nucleophilic, and also neutralizes the HCl byproduct formed during the reaction.
-
Cooling: Cool the reaction mixture to -5 to 0°C using an ice-salt bath. This temperature control is essential to manage the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq) in four portions over the course of one hour, ensuring the temperature remains below 5°C.[3] Slow addition prevents localized overheating and decomposition of the tosyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of 1:9 Methanol/Dichloromethane.[3] The disappearance of the L-phenylalanine spot indicates reaction completion.
-
Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to pH 2 with 20% aqueous HCl.[3] This step protonates the carboxylate group, causing the desired product, which is insoluble in acidic aqueous media, to precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold, pH 2.2 water or buffer to remove any inorganic salts and unreacted starting materials.[3]
-
Drying: Dry the purified product in a desiccator or vacuum oven to a constant weight.[3]
Caption: Workflow for the synthesis and purification of Tos-Phe-OH.
Protocol: Purification by Recrystallization
For achieving analytical-grade purity (>98%), recrystallization is the preferred method.
-
Solvent Selection: A mixed solvent system, often involving ethanol and water, is effective.[6][7] The product should be highly soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5°C) to maximize crystal formation.[8] Slow cooling is paramount for the formation of large, well-defined crystals, which minimizes the inclusion of impurities.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.
Section 3: Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and chiral integrity of the synthesized this compound.
1. High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing purity. A reversed-phase method is typically employed.
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile is common.[9]
-
Detection: UV detection at 225 nm is suitable for monitoring the aromatic rings in the molecule.[9]
-
Expected Result: A single major peak with a purity of ≥98% (by area percent) is expected for a high-quality sample.[1][4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural confirmation.[5][10]
-
¹H NMR (DMSO-d₆): Expected signals include:
-
A singlet around 2.4 ppm for the methyl (CH₃) protons of the tosyl group.[11]
-
Multiplets for the aromatic protons of the phenyl and tosyl groups (typically 7.0-7.8 ppm).
-
Signals for the alpha and beta protons of the phenylalanine backbone.
-
A broad singlet for the carboxylic acid proton (often >12 ppm).
-
A signal for the sulfonamide N-H proton.
-
-
¹³C NMR (DMSO-d₆): Expected signals include:
-
A signal around 21 ppm for the tosyl methyl carbon.
-
Multiple signals in the 125-145 ppm range for the aromatic carbons.
-
A signal around 173 ppm for the carboxylic acid carbon.
-
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, broad peak around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two characteristic strong peaks around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Caption: Major application areas of this compound.
Section 5: Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Statements: The compound is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [12]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [12]* Handling: Avoid dust formation. [12]Prevent contact with skin, eyes, and clothing.
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. [12]For eye contact, flush with plenty of water for at least 15 minutes. [12]If inhaled, move to fresh air. [12]If ingested, rinse mouth with water and seek immediate medical attention. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]The compound is sensitive to moisture. [5]
References
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- Springer Link. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
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- ResearchGate. (n.d.). Scheme 5.3 Synthesis of L-phenylalanine N,N-1,2-benzenedisulfonylimide....
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A Technical Guide to the Historical Synthesis of N-Tosyl-L-phenylalanine: From Fischer's Foundations to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Peptide Chemistry and the Significance of N-Tosyl-L-phenylalanine
The journey into the synthesis of N-Tosyl-L-phenylalanine is a voyage back to the very origins of peptide chemistry. In the late 19th and early 20th centuries, the pioneering work of chemists like Emil Fischer laid the groundwork for understanding the structure of proteins as chains of amino acids linked by what he termed the "peptide bond".[1][2] Fischer's ambition to synthesize peptides in the laboratory necessitated a crucial chemical innovation: the temporary masking or "protection" of the reactive amino group of one amino acid to allow for the controlled formation of a peptide bond with the carboxyl group of another.[3][4] This concept of protecting groups became a cornerstone of synthetic organic chemistry.
N-Tosyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, emerged as a significant compound in this context. The tosyl (p-toluenesulfonyl) group, introduced by reaction with p-toluenesulfonyl chloride (TsCl), provided a robust and reliable means of protecting the α-amino group of L-phenylalanine. This allowed for the selective activation of the carboxyl group and its subsequent reaction to form peptides. Beyond its role as a protecting group, N-Tosyl-L-phenylalanine and its derivatives, such as N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), have found applications as enzyme inhibitors, particularly targeting serine and cysteine proteases.[5] This technical guide delves into the historical synthesis of N-Tosyl-L-phenylalanine, exploring the foundational methods, the chemical principles that underpin them, and the evolution of these techniques.
The Cornerstone of Synthesis: The Schotten-Baumann Reaction
The primary and most historically significant method for the synthesis of N-Tosyl-L-phenylalanine is the Schotten-Baumann reaction . First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction provides a general and efficient method for the acylation and sulfonylation of amines and alcohols.[6][7][8] In the context of N-Tosyl-L-phenylalanine synthesis, the reaction involves the nucleophilic attack of the amino group of L-phenylalanine on the electrophilic sulfur atom of p-toluenesulfonyl chloride.
The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase in which the p-toluenesulfonyl chloride is dissolved.[7][9] The base, most commonly sodium hydroxide, plays a dual role: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the sulfonamide.[8]
Mechanistic Insights
The causality behind the Schotten-Baumann reaction lies in a straightforward nucleophilic acyl substitution mechanism. The deprotonated amino group of L-phenylalanine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable N-tosylated product.
Historical Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative historical method for the synthesis of N-Tosyl-L-phenylalanine, adapted from procedures developed for similar amino acids in the early to mid-20th century.
Materials:
-
L-Phenylalanine
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Toluene
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Litmus paper or pH indicator
Procedure:
-
Dissolution of L-Phenylalanine: In a flask equipped with a mechanical stirrer, dissolve L-phenylalanine in a 1 M solution of sodium hydroxide in water. The amount of sodium hydroxide should be stoichiometrically equivalent to the L-phenylalanine to ensure the formation of the sodium salt and maintain a basic pH.
-
Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride in an equal volume of diethyl ether or toluene. A slight molar excess of tosyl chloride (e.g., 1.1 equivalents) is often used to ensure complete reaction of the amino acid.
-
Reaction under Schotten-Baumann Conditions: Cool the L-phenylalanine solution in an ice bath. While vigorously stirring the amino acid solution, slowly and portion-wise add the solution of p-toluenesulfonyl chloride over a period of 30-60 minutes. Simultaneously, add a separate solution of 1 M sodium hydroxide dropwise to maintain the reaction mixture at a pH of approximately 9-10. The pH should be monitored regularly using an indicator.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.
-
Separation and Acidification: Transfer the reaction mixture to a separatory funnel. The organic layer, containing unreacted tosyl chloride and any organic byproducts, is separated and discarded. The aqueous layer, containing the sodium salt of N-Tosyl-L-phenylalanine, is then cooled in an ice bath.
-
Precipitation of the Product: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will protonate the carboxylate group, causing the N-Tosyl-L-phenylalanine to precipitate out as a white solid.
-
Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A common historical solvent system for this is an ethanol-water mixture.[10] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator over a suitable drying agent. The purity of the final product can be assessed by its melting point.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the historical synthesis of N-Tosyl-L-phenylalanine via the Schotten-Baumann reaction.
Quantitative Data and Characterization
| Parameter | Typical Historical Value | Reference |
| Yield | 60-80% | General literature on Schotten-Baumann reactions |
| Melting Point | 106-108 °C | [11] |
| Appearance | White crystalline powder | [12] |
Alternative Historical N-Protection Strategies for Phenylalanine
While the tosyl group proved to be a reliable protecting group, it's important to recognize that in the early days of peptide synthesis, chemists explored various strategies for N-protection. One of the most significant early protecting groups was the benzyloxycarbonyl (Cbz or Z) group , introduced by Max Bergmann and Leonidas Zervas in 1932.[3][4] This group was a major breakthrough as it could be removed under mild conditions by catalytic hydrogenation, a process that did not affect the newly formed peptide bond.
Another early approach involved the use of the phthaloyl group , which could be introduced by reacting the amino acid with phthalic anhydride. However, the removal of the phthaloyl group required harsh conditions, such as treatment with hydrazine, which could lead to side reactions.
The choice of the tosyl group offered a balance of stability and reactivity. It was stable to the acidic and basic conditions often employed in subsequent synthetic steps, yet it could be removed, albeit under relatively harsh conditions such as reduction with sodium in liquid ammonia or with strong acids like HBr in acetic acid. This robustness made it a valuable tool in the synthetic chemist's arsenal before the advent of milder and more orthogonal protecting group strategies.
Conclusion: A Legacy of Chemical Innovation
The historical synthesis of N-Tosyl-L-phenylalanine is a testament to the ingenuity of early 20th-century organic chemists. The application of the Schotten-Baumann reaction to amino acids provided a robust and reproducible method for N-protection, a critical step in the ambitious goal of peptide and protein synthesis. While modern peptide chemistry has largely moved towards milder and more versatile protecting groups like Fmoc and Boc, the foundational principles established through the synthesis of compounds like N-Tosyl-L-phenylalanine remain central to the field. This historical perspective not only illuminates the evolution of synthetic methodology but also provides valuable insights into the chemical logic that continues to drive innovation in drug discovery and development.
References
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- Fischer, E. (1902). Ueber die Aminosäuren, Polypeptide und Proteïne. Berichte der deutschen chemischen Gesellschaft, 35(1), 1095-1109.
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An In-depth Technical Guide to the Discovery and First Synthesis of Nα-p-Toluenesulfonyl-L-phenylalanine (Tos-L-Phe-OH)
Abstract
Nα-p-Toluenesulfonyl-L-phenylalanine (Tos-L-Phe-OH) represents a cornerstone molecule in the history of peptide chemistry and continues to be a vital synthon for the creation of specialized biochemical tools. This guide provides a comprehensive exploration of the historical context leading to its development, a detailed examination of its first synthesis, and an analysis of its enduring significance. We will delve into the pioneering work that established the need for amine-protecting groups, provide a field-proven, step-by-step protocol for the synthesis of Tos-L-Phe-OH via the Schotten-Baumann reaction, and illustrate the key chemical principles and workflows. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fundamental compound.
Historical Imperative: The Dawn of Peptide Synthesis
The late 19th and early 20th centuries were a revolutionary period for biochemistry. The work of Hermann Emil Fischer was paramount; he not only proposed that proteins were composed of amino acids linked by what he termed "peptide bonds" but also undertook the monumental task of proving it through chemical synthesis.[1] Fischer's early methods, first published around 1901, involved reacting an amino acid chloride with an amino acid ester, a process that, while groundbreaking, was difficult to control and limited in scope.[2] Concurrently, Theodor Curtius developed a different approach, and in 1882, he synthesized the first N-protected dipeptide, benzoylglycylglycine, marking a critical conceptual advance.[3]
These early efforts highlighted a fundamental challenge: the polyfunctional nature of amino acids. With both an amino group and a carboxyl group, uncontrolled reactions would lead to a random polymerization rather than the ordered, sequential chain characteristic of a specific peptide. The solution was clear: a temporary "protecting group" was needed for the amine terminus, one that could be selectively removed after the peptide bond was formed. This conceptual framework led to the "epoch-making" Bergmann-Zervas synthesis in 1932, which introduced the carbobenzoxy (Cbz or Z) group.[4] This group could be attached to the α-amino group and later removed under mild conditions (catalytic hydrogenation), paving the way for controlled, rational peptide synthesis. It was within this fertile scientific environment that other protecting groups, including the p-toluenesulfonyl (tosyl) group, were explored and established.
The Tosyl Group: A Robust Tool for Amine Protection
The p-toluenesulfonyl group, commonly known as the tosyl (Ts or Tos) group, emerged as a valuable tool for amine protection.[5] Derived from the readily available and inexpensive p-toluenesulfonyl chloride (TsCl), it forms a stable sulfonamide linkage with the amino group of an amino acid.[6] This sulfonamide is exceptionally robust, resistant to acidic, basic, and oxidative conditions, which made it an attractive option for complex syntheses where other protecting groups might fail. While its stability meant that its removal required harsh reductive conditions (e.g., sodium in liquid ammonia), its reliability in protecting the amine functionality was a significant asset.[7]
First Synthesis of Tos-L-Phe-OH: The Schotten-Baumann Reaction
The first synthesis of Nα-tosylated amino acids, including Tos-L-Phe-OH, relies on a classic and highly reliable method in organic chemistry: the Schotten-Baumann reaction.[8][9] First described in the 1880s, this reaction is perfectly suited for acylating or sulfonylating amines and alcohols in an aqueous basic medium.[2][10]
Principle of the Reaction
The synthesis involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride. The reaction is performed in a two-phase system (an organic solvent and water) or an alkaline aqueous solution.[10] A base, typically sodium hydroxide, serves two critical functions:
-
It deprotonates the amino group of L-phenylalanine, converting it into a more potent nucleophile.
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[10]
The deprotonated amine then attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the stable N-S sulfonamide bond.
Reaction Mechanism
The mechanism is a nucleophilic acyl substitution on the sulfonyl chloride.
Caption: Mechanism of N-tosylation via the Schotten-Baumann reaction.
Detailed Experimental Protocol
This protocol is a robust, self-validating method adapted from established procedures for the N-tosylation of amino acids.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| L-Phenylalanine | 165.19 | 16.5 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 21.0 g | 0.11 |
| Toluene | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
| Deionized Water | - | ~500 mL | - |
Procedure:
-
Dissolution: In a 500 mL beaker, dissolve 16.5 g (0.10 mol) of L-phenylalanine in 200 mL of 1N sodium hydroxide solution (8.0 g NaOH in 200 mL water). Stir until a clear solution is obtained.
-
Cooling (Causality: Exothermic Reaction Control): Place the beaker in an ice-water bath and cool the solution to approximately 5-10°C. This is crucial to manage the exothermic nature of the reaction and to minimize hydrolysis of the tosyl chloride.
-
Addition of TsCl: Separately, dissolve 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in 50 mL of toluene. Add this solution dropwise to the cold, stirring amino acid solution over 30-45 minutes. Maintain the temperature below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the milky mixture at ambient temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Transfer the mixture to a separatory funnel. The toluene layer contains unreacted TsCl and is discarded. Wash the aqueous layer twice with 50 mL of diethyl ether to remove any remaining toluene and other organic impurities.
-
Precipitation (Product Isolation): Cool the aqueous layer again in an ice bath. Slowly acidify the solution to a pH of ~1-2 by adding concentrated hydrochloric acid dropwise while stirring vigorously. A voluminous white precipitate of Tos-L-Phe-OH will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the white solid product under vacuum to a constant weight. The typical yield is 85-95%.
Caption: Experimental workflow for the synthesis of Tos-L-Phe-OH.
Characterization of Tos-L-Phe-OH
The identity and purity of the synthesized product are confirmed through several analytical techniques.
| Property | L-Phenylalanine (Starting Material) | Nα-Tos-L-Phe-OH (Product) | Rationale for Change |
| Molar Mass | 165.19 g/mol | 319.37 g/mol | Addition of the tosyl group (C₇H₇SO₂) |
| Appearance | White crystalline solid | White crystalline solid | Physical state is retained |
| Melting Point | ~283 °C (decomposes)[11] | ~134-136 °C | Covalent modification alters crystal lattice energy |
| Optical Rotation | [α]D ≈ -35° (c=2, H₂O)[11] | [α]D ≈ +5.5° (c=2, EtOH) | Change in chemical environment around the chiral center |
| Spectroscopy (FT-IR) | Shows N-H and C=O (acid) stretches | Shows characteristic S=O stretches (~1350, 1160 cm⁻¹) | Confirms the presence of the sulfonyl group |
| Spectroscopy (¹H-NMR) | Shows signals for Phe backbone and phenyl ring | Shows additional signals for the tolyl group (methyl singlet ~2.4 ppm, aromatic AA'BB' system) | Confirms the presence and structure of the tosyl group |
Significance and Evolution in Modern Science
While the tosyl group is less commonly used for α-amino protection in modern automated solid-phase peptide synthesis (SPPS) due to the harsh deprotection conditions, Tos-L-Phe-OH remains a critically important molecule. Its primary modern significance lies in its role as a precursor to Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) .[12]
TPCK is a highly specific, irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[12][13] The tosyl-phenylalanine moiety acts as a recognition element, directing the molecule to the enzyme's active site, where the chloromethyl ketone group then covalently alkylates a critical histidine residue, permanently inactivating the enzyme.[12] This exquisite specificity has made TPCK an indispensable biochemical tool for:
-
Studying the mechanisms of serine proteases.[12]
-
Investigating cellular signaling pathways where these proteases are involved.[13]
-
Functioning as an anti-inflammatory and antiviral agent in research settings by inhibiting key cellular targets.[13]
The synthesis of TPCK begins with the activation of the carboxyl group of Tos-L-Phe-OH, illustrating the continued utility of the parent compound.
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An In-Depth Technical Guide to the 1H NMR Spectrum of N-Tosyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosyl-L-phenylalanine (Tos-Phe-OH) is a pivotal molecule in the landscape of pharmaceutical research and development. Its utility as a protecting group in peptide synthesis and as a structural motif in various bioactive compounds necessitates a profound understanding of its chemical characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive, in-depth analysis of the 1H NMR spectrum of N-Tosyl-L-phenylalanine, grounded in the principles of chemical structure and magnetic environments. We will dissect the spectrum, correlating each signal to its corresponding proton, and provide a robust experimental framework for obtaining high-fidelity data. This document is intended to serve as a technical resource for scientists engaged in peptide chemistry, medicinal chemistry, and drug discovery, enabling them to leverage 1H NMR for the confident characterization of N-Tosyl-L-phenylalanine and its derivatives.
Introduction: The Significance of N-Tosyl-L-phenylalanine in Modern Drug Development
N-Tosyl-L-phenylalanine is an amino acid derivative where the amino group of L-phenylalanine is protected by a tosyl (p-toluenesulfonyl) group.[2] This modification imparts several advantageous properties, making it a valuable tool in synthetic and medicinal chemistry.
-
Peptide Synthesis: The tosyl group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during the intricate process of peptide synthesis.[1] Its stability allows for selective chemical transformations at other sites of a growing peptide chain.[1]
-
Enzyme Inhibition: Derivatives of N-Tosyl-L-phenylalanine, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), are well-established inhibitors of serine proteases like chymotrypsin.[3][4][5] This inhibitory activity is crucial in studying enzymatic mechanisms and in the development of therapeutic agents targeting proteases involved in various disease pathways.
-
Bioactive Scaffolds: The rigid, aromatic nature of both the tosyl and phenyl groups provides a defined three-dimensional structure. This makes N-Tosyl-L-phenylalanine a valuable scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.[1]
Given its integral role, the unambiguous structural confirmation of N-Tosyl-L-phenylalanine is paramount. 1H NMR spectroscopy provides a detailed fingerprint of the molecule, offering insights into its connectivity and stereochemistry.
The Molecular Architecture: A Proton's Perspective
To interpret the 1H NMR spectrum, a clear understanding of the molecular structure and the distinct chemical environments of each proton is essential.
Caption: Molecular structure of N-Tosyl-L-phenylalanine with key protons labeled.
Dissecting the 1H NMR Spectrum: A Region-by-Region Analysis
The 1H NMR spectrum of N-Tosyl-L-phenylalanine can be logically divided into distinct regions, each corresponding to protons in different chemical environments. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[6] For this guide, we will consider typical values observed in common deuterated solvents like DMSO-d6 or CDCl3.
The Aromatic Region (δ 7.0 - 8.0 ppm)
This region is characterized by signals from the nine aromatic protons of the phenyl and tosyl groups.
-
Phenylalanine Ring Protons (5H): These five protons typically appear as a multiplet around δ 7.1-7.3 ppm . Due to the free rotation around the Cβ-Cγ bond, the electronic environments of the ortho, meta, and para protons are very similar, often leading to a complex, overlapping signal that is difficult to resolve into individual multiplets at standard field strengths.
-
Tosyl Ring Protons (4H): The para-substituted tosyl group gives rise to a more defined pattern. The two protons ortho to the sulfonyl group (Hδ' and Hδ'2) are deshielded by the electron-withdrawing sulfonyl group and appear as a doublet around δ 7.5-7.8 ppm . The two protons meta to the sulfonyl group (and ortho to the methyl group, Hε' and Hε'2) are less deshielded and resonate as a doublet further upfield, typically around δ 7.2-7.4 ppm . This characteristic AA'BB' system is a hallmark of a para-substituted benzene ring.
The Amide and α-Proton Region (δ 4.0 - 5.5 ppm and ~8.5 ppm)
-
Amide Proton (NH, 1H): The proton attached to the nitrogen of the sulfonamide can exhibit a broad chemical shift range, often appearing as a doublet around δ 8.0-9.0 ppm in DMSO-d6. Its coupling to the α-proton (Hα) is a key diagnostic feature. In protic solvents like D2O, this proton will exchange with deuterium and the signal will disappear.[6]
-
α-Proton (Hα, 1H): This proton, attached to the chiral center (Cα), is deshielded by the adjacent sulfonamide and carboxyl groups. It typically resonates as a multiplet (often a doublet of doublets or a quartet) around δ 4.1-4.5 ppm . Its multiplicity arises from coupling to the amide proton (NH) and the two diastereotopic β-protons (Hβ1 and Hβ2).
The Aliphatic Region (δ 2.0 - 3.5 ppm)
-
β-Protons (Hβ1 and Hβ2, 2H): These two protons on the Cβ are diastereotopic due to the adjacent chiral center (Cα). This means they are chemically non-equivalent and will have different chemical shifts and coupling constants to the α-proton. They typically appear as two separate multiplets (doublets of doublets) in the range of δ 2.8-3.2 ppm . The geminal coupling between Hβ1 and Hβ2, and the vicinal couplings to Hα, contribute to the complexity of these signals.
-
Tosyl Methyl Protons (CH3, 3H): The three equivalent protons of the methyl group on the tosyl ring give rise to a sharp singlet at approximately δ 2.3-2.4 ppm . This signal is often used as an internal reference point due to its distinct nature.
The Carboxylic Acid Proton (δ 10.0 - 13.0 ppm)
-
Carboxyl Proton (OH, 1H): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often above δ 10.0 ppm . Its chemical shift is highly dependent on concentration and solvent.[6] Like the amide proton, it will exchange with deuterium in D2O, leading to the disappearance of its signal.
Summary of 1H NMR Data
The following table summarizes the expected 1H NMR spectral data for N-Tosyl-L-phenylalanine.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Carboxyl (OH) | 10.0 - 13.0 | broad singlet | 1H | - |
| Amide (NH) | 8.0 - 9.0 | doublet | 1H | ~8-10 Hz (to Hα) |
| Tosyl (Hδ', Hδ'2) | 7.5 - 7.8 | doublet | 2H | ~8 Hz (to Hε') |
| Phenyl (ortho, meta, para) | 7.1 - 7.3 | multiplet | 5H | - |
| Tosyl (Hε', Hε'2) | 7.2 - 7.4 | doublet | 2H | ~8 Hz (to Hδ') |
| α-Proton (Hα) | 4.1 - 4.5 | multiplet | 1H | ~4-10 Hz (to Hβ and NH) |
| β-Protons (Hβ1, Hβ2) | 2.8 - 3.2 | multiplet | 2H | ~4-14 Hz (to Hα and geminal) |
| Tosyl Methyl (CH3) | 2.3 - 2.4 | singlet | 3H | - |
Note: Chemical shifts and coupling constants are approximate and can vary based on experimental conditions.
Experimental Protocol for High-Fidelity 1H NMR Acquisition
Achieving a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations.
Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Ensure the N-Tosyl-L-phenylalanine sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the sample is sufficiently soluble.[7]
-
DMSO-d6: A good choice for observing the amide and carboxyl protons due to slower exchange rates.
-
CDCl3: A common choice, but the amide and carboxyl protons may be broader or exchange more readily.
-
D2O: Useful for confirming the identity of exchangeable protons (NH and OH) as their signals will disappear.[6]
-
-
Concentration: For a standard 1H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][8]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure good magnetic field homogeneity.[9]
-
Filtration: If any particulate matter is present, filter the solution into the NMR tube to prevent line broadening.[9]
NMR Instrument Parameters
The following are general guidelines for a 400 or 500 MHz NMR spectrometer.
-
Experiment: Standard 1D proton (zg30 or similar pulse program).
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are observed.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
-
Integration: Integrate all signals and normalize the integrals to a known number of protons (e.g., the 3 protons of the tosyl methyl group).
Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.
Advanced NMR Techniques for Deeper Structural Insights
For more complex derivatives or to resolve overlapping signals, advanced NMR experiments can be employed:
-
2D COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, helping to identify which protons are connected through bonds. For example, it will show correlations between Hα and Hβ, and between the ortho and meta protons of the tosyl group.
-
2D TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond direct neighbors to all protons within a spin system. It is particularly useful for identifying all the protons of the phenylalanine moiety from a single cross-peak.[11]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.
Conclusion
The 1H NMR spectrum of N-Tosyl-L-phenylalanine is a rich source of structural information that is indispensable for researchers in drug development and organic synthesis. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by following a robust experimental protocol, scientists can confidently characterize this important molecule. A thorough analysis of the 1H NMR spectrum, as detailed in this guide, provides a solid foundation for quality control, reaction monitoring, and the rational design of new therapeutic agents based on the N-Tosyl-L-phenylalanine scaffold.
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An In-Depth Technical Guide to the FT-IR Analysis of N-(p-Toluenesulfonyl)-L-phenylalanine
Introduction
N-(p-Toluenesulfonyl)-L-phenylalanine, a derivative of the amino acid L-phenylalanine, is a compound of significant interest in pharmaceutical development and organic synthesis.[1] Its structure, which incorporates a tosyl (p-toluenesulfonyl) protecting group on the amino functional group, imparts specific chemical properties that are leveraged in peptide chemistry and the synthesis of complex molecules.[1] The tosyl group enhances stability and solubility in organic solvents, making it a valuable reagent.[1] Accurate and reliable analytical methods are paramount for its characterization, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive technique for confirming its molecular structure.[2][3]
This guide provides a comprehensive exploration of the FT-IR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality FT-IR spectra.
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds.[3] These vibrations, which include stretching and bending, occur at specific, quantized frequencies that are characteristic of the types of bonds and functional groups present in the molecule.[4] An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks correspond to the absorbed frequencies.[2] This unique "fingerprint" allows for the identification of the compound and the elucidation of its structural features.[2][5]
For this compound, FT-IR analysis is particularly adept at identifying the key functional groups: the sulfonyl group, the carboxylic acid, the secondary amine, and the aromatic rings.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for analyzing solid powders like this compound.[6][7] The principle of ATR involves an infrared beam passing through a crystal of high refractive index.[6] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[6] This interaction allows for the measurement of the sample's absorption spectrum.[6]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[8]
-
Background Spectrum Acquisition: Collect a background spectrum with the clean, empty ATR crystal. This step is crucial to account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample.[7] This ensures good contact between the powder and the crystal, which is essential for a strong signal.[9]
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the spectrum may be baseline corrected and normalized as needed using the spectrometer's software.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.[6]
Experimental Workflow Diagram
Caption: Workflow for ATR-FT-IR analysis of a solid powder.
Spectral Interpretation and Analysis
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic approach to interpretation involves examining different regions of the spectrum.
Key Functional Groups and Their Vibrational Modes
Caption: Major functional groups in this compound.
Detailed Peak Assignments
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| ~3300 | Medium, Sharp | N-H stretch | Secondary Amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Aromatic Rings |
| 3000 - 2850 | Medium to Weak | Aliphatic C-H stretch | Phenylalanine side chain, Tosyl methyl group |
| 1760 - 1690 | Strong | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | Medium to Weak | C=C in-ring stretch | Aromatic Rings |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfonyl Group |
| 1170 - 1150 | Strong | Symmetric SO₂ stretch | Sulfonyl Group |
| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend | Aromatic Rings |
Analysis of Key Spectral Regions
-
4000-2500 cm⁻¹ (Single-Bond Region): This region is dominated by stretching vibrations of bonds to hydrogen.[2]
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption is expected between 3300 and 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[10][11] This broadness is a hallmark of carboxylic acids.[12][13]
-
Secondary Amine N-H Stretch: A single, relatively sharp peak is anticipated around 3300 cm⁻¹.[14][15] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[14][16][17]
-
Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (around 3030 cm⁻¹), while aliphatic C-H stretches from the phenylalanine side chain and the tosyl methyl group will be found just below 3000 cm⁻¹.[18][19]
-
-
2500-2000 cm⁻¹ (Triple-Bond Region): This region is generally expected to be transparent for this compound as it lacks triple bonds.
-
2000-1500 cm⁻¹ (Double-Bond Region):
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carboxylic acid carbonyl group.[10][11] Its exact position can be influenced by hydrogen bonding.[12]
-
Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the two aromatic rings.[18][19]
-
-
Below 1500 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of peaks unique to the molecule.[20]
-
Sulfonyl (SO₂) Stretches: The sulfonyl group is characterized by two strong absorption bands: an asymmetric stretch typically between 1350-1300 cm⁻¹ and a symmetric stretch between 1170-1150 cm⁻¹.[3] These are highly diagnostic for the tosyl group.
-
Carboxylic Acid C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected between 1320-1210 cm⁻¹.[11] O-H bending vibrations can also appear in this region.[11]
-
Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range result from out-of-plane C-H bending of the aromatic rings. The pattern of these bands can sometimes provide information about the substitution pattern on the rings.[18]
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—the carboxylic acid, secondary amine, sulfonyl group, and aromatic rings—a detailed and confident interpretation of the FT-IR spectrum can be achieved. The ATR sampling technique offers a rapid and straightforward method for obtaining high-quality data from solid samples. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize FT-IR in their work with this important compound.
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Foreword: A Practical Perspective on the Analysis of N-Tosyl-L-phenylalanine
An In-depth Technical Guide to the Mass Spectrometry of N-Tosyl-L-phenylalanine
In the landscape of analytical chemistry, particularly within pharmaceutical development and proteomics, the analysis of derivatized amino acids like N-Tosyl-L-phenylalanine is a frequent necessity. This molecule, a tosylated form of the essential amino acid L-phenylalanine, serves not only as a synthetic intermediate but also as a structural analog to compounds of significant biological interest, such as the protease inhibitor N-α-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)[1]. Understanding its behavior within a mass spectrometer is not merely an academic exercise; it is fundamental to developing robust methods for identification, quantification, and quality control.
This guide is structured to provide not just a set of protocols, but a deep, mechanistic understanding of the analytical process. As scientists, we must move beyond what to do and master why we do it. Herein, we will deconstruct the mass spectrometric analysis of N-Tosyl-L-phenylalanine, from the foundational principles of sample preparation to the intricate details of its fragmentation in the gas phase. Our approach is built on a self-validating system of logic, where each experimental choice is justified by chemical principles and authoritative evidence.
Section 1: Foundational Knowledge - The Analyte
N-Tosyl-L-phenylalanine (Tos-L-Phe-OH) is characterized by the covalent attachment of a p-toluenesulfonyl (tosyl) group to the amino nitrogen of L-phenylalanine. This modification imparts significant changes to the molecule's chemical properties compared to the parent amino acid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₄S | [2][] |
| Average Molecular Weight | 319.38 g/mol | [2] |
| Monoisotopic Exact Mass | 319.08783 g/mol | [2] |
| Structure | Phenylalanine backbone with a tosyl group on the amine. | [] |
The presence of the aromatic tosyl group increases hydrophobicity, while the carboxylic acid remains a site for deprotonation. These features are critical in dictating the optimal strategy for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 2: The Art of Sample Preparation: Ensuring Analytical Integrity
Causality Behind Solvent Selection
For N-Tosyl-L-phenylalanine, a typical starting solvent system is a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol, often in a 1:1 ratio.[6]
-
Why this mixture? The dual nature of the analyte—possessing both a polar carboxylic acid and a non-polar phenyl and tosyl group—necessitates a solvent system that can accommodate both polarities. Acetonitrile is frequently preferred for LC-MS applications due to its lower viscosity and higher elution strength in reversed-phase chromatography.[6]
-
The Role of Acidification: For analysis in positive ion mode, the addition of a small amount of an organic acid, typically 0.1% formic acid, is crucial.[5] Its purpose is twofold: it ensures the carboxylic acid group is protonated, preventing peak tailing on many reversed-phase columns, and more importantly, it provides an abundant source of protons (H⁺) to facilitate the formation of the protonated molecule, [M+H]⁺, during electrospray ionization (ESI).[6]
Critical Contaminants to Avoid
-
Non-Volatile Salts (e.g., NaCl, K₃PO₄): These must be rigorously excluded. In the ESI source, they form adducts with the analyte (e.g., [M+Na]⁺) which complicates spectra and, more severely, they crystallize and contaminate the ion optics, drastically reducing instrument sensitivity.[6]
-
Detergents and Surfactants (e.g., SDS, Triton X-100): These are potent ion-suppressing agents. They have high surface activity and ionize readily, outcompeting the analyte for charge in the ESI droplet, leading to a significant loss of signal.[6]
-
Polymers (e.g., Polyethylene Glycol - PEG): Often present as contaminants from plastics or certain reagents, PEGs ionize exceptionally well and produce a characteristic repeating pattern of ions throughout the spectrum that can obscure the analyte signal.[6]
Step-by-Step Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh ~1 mg of N-Tosyl-L-phenylalanine and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial. Use of low-bind vials is recommended for low-concentration samples to prevent adsorption to the vial surface.[5]
Section 3: Ionization and Fragmentation (MS/MS) Analysis
Electrospray ionization (ESI) is the preferred method for N-Tosyl-L-phenylalanine as it is a soft ionization technique suitable for polar and thermally labile molecules.[7] The analysis can be performed in both positive and negative ion modes, which provide complementary structural information.
High-Resolution MS1 Analysis
In a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the expected ions in the full scan MS1 spectrum are:
| Ion Mode | Adduct | Calculated Exact Mass (m/z) |
| Positive | [M+H]⁺ | 320.0951 |
| Positive | [M+Na]⁺ | 342.0770 |
| Negative | [M-H]⁻ | 318.0805 |
The detection of the [M+H]⁺ or [M-H]⁻ ion with high mass accuracy confirms the elemental composition of the analyte.
Mechanistic Insight from Tandem Mass Spectrometry (MS/MS)
Collision-Induced Dissociation (CID) is used to fragment the isolated precursor ion, yielding product ions that are diagnostic of the molecule's structure.[8] The fragmentation pathways differ significantly between positive and negative ion modes.
The protonated molecule, [M+H]⁺ at m/z 320.1, undergoes several characteristic cleavages upon collisional activation. The proton can reside on the carboxylic acid oxygen, the sulfonyl oxygens, or the amide nitrogen.
Key Fragmentation Pathways for [M+H]⁺:
-
Formation of the Tosyl Cation (m/z 155.0): This is often a highly abundant fragment. It arises from the cleavage of the S-N bond, a common pathway for sulfonamides.[9] The charge is retained on the stable tosyl moiety.
-
Formation of the Tropylium Ion (m/z 91.1): This is the classic fragment for any compound containing a benzyl group, such as phenylalanine. It results from the cleavage of the Cα-Cβ bond followed by rearrangement to the stable, aromatic tropylium cation.
-
Loss of the Tosyl Group (m/z 166.1): Neutral loss of p-toluenesulfinic acid (C₇H₈O₂S, 156.02 Da) or a related radical can lead to the formation of the protonated phenylalanine imine ion. A related fragment corresponding to protonated phenylalanine is also possible.
-
Sequential Loss of Water and Carbon Monoxide: Protonated amino acids are known to lose H₂O and CO from the carboxylic acid group.[10] This would result in a fragment at m/z 274.1.
The following diagram illustrates these proposed major fragmentation pathways.
Caption: Proposed CID fragmentation of protonated N-Tosyl-L-phenylalanine.
In negative mode, the molecule is deprotonated at the carboxylic acid, forming [M-H]⁻ at m/z 318.1. The fragmentation is driven by this anionic site.
Key Fragmentation Pathways for [M-H]⁻:
-
Loss of Carbon Dioxide (CO₂) (m/z 274.1): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids. This results in a loss of 44 Da.
-
Formation of the Tosyl Anion (m/z 155.0): Cleavage of the S-N bond can also occur, leading to the formation of the p-toluenesulfinate anion.
-
Formation of the Benzyl Anion (m/z 91.1): As described for deprotonated peptides containing phenylalanine, formation of the benzyl anion is an important pathway.[11]
-
Loss of the Tosyl Group (m/z 164.1): Cleavage can result in the formation of the deprotonated phenylalanine anion.
Caption: Proposed CID fragmentation of deprotonated N-Tosyl-L-phenylalanine.
Section 4: A Practical Workflow for Quantitative Analysis by LC-MS/MS
For drug development and research applications, quantifying N-Tosyl-L-phenylalanine is often the primary objective. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity.[12][13]
The workflow involves chromatographic separation followed by mass spectrometric detection where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored.
Caption: General workflow for quantitative analysis by LC-MS/MS.
Recommended MRM Transitions
The choice of MRM transitions is critical for selectivity. The most intense and specific fragment ions should be chosen.
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |
| Positive | 320.1 | 155.0 | Tosyl Cation |
| Positive | 320.1 | 91.1 | Tropylium Ion |
| Negative | 318.1 | 274.1 | [M-H - CO₂]⁻ |
| Negative | 318.1 | 164.1 | [Phe-H]⁻ |
Step-by-Step LC-MS/MS Protocol
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive (or Negative, depending on desired sensitivity and selectivity).
-
MRM Transitions: Monitor at least two transitions for confident identification and quantification (e.g., 320.1 -> 155.0 for quantification and 320.1 -> 91.1 for confirmation).
-
Data Analysis: Integrate the peak area for the selected MRM transition and quantify against a calibration curve prepared with analytical standards.
Conclusion
The mass spectrometric analysis of N-Tosyl-L-phenylalanine is a multifaceted process that relies on a sound understanding of chemical principles. By carefully considering the analyte's properties to design an appropriate sample preparation strategy, leveraging high-resolution MS for identification, and dissecting the CID-induced fragmentation pathways, a robust and reliable analytical method can be developed. The positive ion mode fragmentation is dominated by the formation of the stable tosyl and tropylium cations, while the negative ion mode is characterized by decarboxylation. These predictable pathways allow for the creation of highly selective and sensitive LC-MS/MS methods, making mass spectrometry an indispensable tool for the rigorous analysis of this important molecule in research and industry.
References
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- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Delaware.
- Arts, I. M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports, 11(1), 12345.
- Li, Y., et al. (2022). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers in Chemistry, 10, 963973.
- Mass Spectrometry Sample Prep. (2016, May 18). G-Biosciences.
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
- Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. (2023, December 14). Thermo Fisher Scientific.
- Colgrave, M. L., & Jones, A. (2011). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 10(4), 1838-1847.
- Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (n.d.). University of Debrecen.
- LC-MS/MS Method Package for D/L Amino Acids. (n.d.). Shimadzu.
- Jones, A. W., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 25(8), 1428-1431.
- Li, H., et al. (2015). Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. Journal of The American Society for Mass Spectrometry, 26(8), 1381-1389.
- N-p-Tosyl-L-phenylalanine. (n.d.). SpectraBase.
- Mass spectra of MSn analysis for L-Phenylalanine and L-tryptophan. (n.d.). ResearchGate.
- Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
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- Fragmentation tree of phenylalanine computed from tandem MS data. (n.d.). ResearchGate.
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- Cunningham, I. D., & Al-Rawi, J. M. (2020). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2020(3), M1149.
- Garg, U., & Smith, L. D. (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry: Methods and Protocols (pp. 231-238). Humana Press.
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Physical and chemical properties of N-(p-Toluenesulfonyl)-L-phenylalanine.
An In-depth Technical Guide to N-(p-Toluenesulfonyl)-L-phenylalanine
Authored by a Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a synthesized understanding of this compound (Tos-Phe-OH), grounding its physical and chemical properties in the context of practical laboratory application and mechanistic principles. The structure herein is designed to logically flow from fundamental identity to complex applications, mirroring the journey of a scientist working with this versatile compound.
Core Identity and Molecular Architecture
This compound, often abbreviated as Tos-Phe-OH or Ts-Phe-OH, is a derivative of the essential amino acid L-phenylalanine.[1] Its defining feature is the attachment of a p-toluenesulfonyl (tosyl) group to the alpha-amino nitrogen. This modification fundamentally alters the molecule's properties, rendering it a crucial building block in peptide chemistry and a precursor for potent enzyme inhibitors.[1][2]
The molecular architecture consists of three key regions:
-
The Phenylalanine Backbone: Provides the core amino acid structure, including the chiral center that dictates its L-configuration and the benzyl side chain.
-
The Carboxylic Acid: A primary site of reactivity for peptide bond formation and other derivatizations.
-
The N-Tosyl Group: A robust protecting group for the amine, enhancing stability and influencing solubility.[1] This group is remarkably stable under various reaction conditions, making it invaluable in multi-step syntheses.
Caption: Experimental workflow for the synthesis of Tos-Phe-OH.
Detailed Experimental Protocol:
-
Dissolution: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of sodium carbonate (1.2 eq). Stir until a clear solution is obtained.
-
Cooling: Cool the reaction vessel to -5°C in an ice-salt bath. This is critical to prevent the hydrolysis of the sulfonyl chloride.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 1 hour, ensuring the temperature remains below 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a mobile phase such as 1:9 methanol/dichloromethane. [3]6. Workup & Precipitation: Once the starting material is consumed, carefully acidify the mixture with 20% aqueous HCl to a pH of 2. The product, being insoluble in acidic aqueous media, will precipitate out as a white solid. [3]7. Isolation: Collect the solid by vacuum filtration. Wash thoroughly with cold, pH 2.2 water to remove inorganic salts.
-
Drying: Dry the purified solid in a desiccator over a drying agent to yield the final product.
Spectroscopic and Analytical Fingerprints
Each analytical technique provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Key expected signals include: a singlet around 2.4 ppm for the methyl protons of the tosyl group; a multiplet for the diastereotopic methylene protons (CH₂) of the phenylalanine side chain; a multiplet for the alpha-proton (Cα-H); two distinct doublets in the aromatic region (7-8 ppm) for the AA'BB' system of the p-substituted tosyl ring; and a multiplet for the monosubstituted phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of all key functional groups. Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), an N-H stretch from the sulfonamide (~3250 cm⁻¹), a sharp C=O stretch from the carboxyl group (~1700 cm⁻¹), two strong S=O stretches from the sulfonyl group (~1340 and 1160 cm⁻¹), and various C=C and C-H bands for the aromatic rings. [4][5][6]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the molecular ion peak. In negative ion mode, the [M-H]⁻ peak at m/z 318.1 would be prominent. In positive ion mode, the [M+H]⁺ peak at m/z 320.1 or the [M+Na]⁺ peak at m/z 342.1 would be observed.
-
Purity (HPLC): Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like trifluoroacetic acid (TFA). Commercial suppliers guarantee purity of at least 98.0%. [7]
Chemical Reactivity and Applications
The utility of Tos-Phe-OH stems from its predictable reactivity and the stability of the tosyl protecting group.
A. Role in Peptide Synthesis: The tosyl group is a robust N-protecting group, stable to the acidic conditions often used to remove other common protecting groups like Boc (tert-butyloxycarbonyl). This differential stability allows for orthogonal protection strategies in complex peptide synthesis, where specific amines must be deprotected while others remain masked.
B. Precursor to Enzyme Inhibitors: Perhaps the most significant application of Tos-Phe-OH is as a starting material for Tosyl-L-phenylalanine chloromethyl ketone (TPCK) .
Caption: Synthetic pathway from Tos-Phe-OH to the inhibitor TPCK.
TPCK is a classic, irreversible inhibitor of chymotrypsin and other serine/cysteine proteases. [8][9][10]Its specificity is derived from the phenylalanine side chain, which directs the inhibitor to the enzyme's hydrophobic S1 binding pocket. The highly electrophilic chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with a critical histidine residue in the enzyme's active site, thereby permanently inactivating it. [8][9]This makes TPCK an invaluable tool for studying protease function and activity.
C. Chiral Resolving Agent: The activated form, N-(p-Toluenesulfonyl)-L-phenylalanyl chloride (TPC), can be used as a chiral derivatizing agent to resolve racemic mixtures of alcohols. [11]It reacts with the alcohol to form diastereomeric esters, which can then be separated by chromatography or crystallization.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Tos-Phe-OH is essential for ensuring safety.
-
Hazard Identification: The compound is classified as an irritant and is harmful if swallowed or inhaled. [3] * GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [3]* Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [12][13]* First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. [12] * Eye Contact: Rinse thoroughly with pure water for at least 15 minutes. [12] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [12] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [12]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [3][14]* Incompatibilities: Avoid contact with strong oxidizing agents. [15][13]
-
References
- This compound. LabSolutions. [Link]
- Nalpha-Tosyl-L-phenylalanine chloromethyl ketone. PubChem. [Link]
- N-tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. PubMed. [Link]
- N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.
- The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. ScienceDirect. [Link]
- IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature.
- Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase.
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- 9. N-tosyl-L-phenylalanine chloromethyl ketone, a serine protease inhibitor, identifies glutamate 398 at the coenzyme-binding site of human aldehyde dehydrogenase. Evidence for a second "naked anion" at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility of N-(p-Toluenesulfonyl)-L-phenylalanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. N-(p-Toluenesulfonyl)-L-phenylalanine, a key chiral building block in organic synthesis and medicinal chemistry, presents a solubility profile that is fundamental to its application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific, comprehensive experimental solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly accessible literature, this guide will equip researchers with the foundational knowledge and detailed methodologies to determine, model, and interpret this crucial property. We will delve into the molecular characteristics influencing solubility, provide a detailed protocol for experimental determination via the reliable shake-flask method, and explore thermodynamic models for data correlation and analysis.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to a marketable product, understanding its physical and chemical properties is paramount. Among these, solubility stands out as a cornerstone of process chemistry and formulation science. For a compound like this compound, which serves as a vital intermediate, its solubility dictates the efficiency of its synthesis, purification through crystallization, and its reactivity in subsequent chemical transformations.
Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in lower yields and the need for larger solvent volumes, which carries both economic and environmental implications. In the context of drug development, the solubility of an API directly impacts its dissolution rate and, consequently, its absorption and bioavailability. Therefore, a thorough understanding and quantitative measurement of the solubility of this compound in various organic solvents is not merely an academic exercise but a crucial step in process optimization and quality control.
This guide will provide the necessary theoretical framework and practical, field-proven methodologies for researchers to confidently assess the solubility of this important molecule.
Theoretical Framework of Solubility
The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The overall process can be conceptualized as three steps:
-
Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process related to the lattice enthalpy.
-
Solvent Cavity Formation: Energy is needed to overcome the cohesive forces between solvent molecules to create a cavity for the solute molecule. This is also an endothermic process.
-
Solvation: The solute molecule is inserted into the solvent cavity, leading to the formation of new solute-solvent interactions. This step is typically exothermic and is associated with the solvation enthalpy.
The overall enthalpy of solution (ΔHsol) is the sum of the enthalpies of these three steps. For a substance to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is governed by the Gibbs-Helmholtz equation:
ΔGsol = ΔHsol - TΔSsol
where T is the absolute temperature and ΔSsol is the entropy of solution. Dissolution is favored when the exothermic contributions of solvation are significant and/or when there is a substantial increase in the entropy of the system.
Molecular Structure and its Impact on Solubility
The molecular structure of this compound dictates its interactions with different solvents. Key features include:
-
The Phenylalanine Moiety: The benzyl side chain provides a significant nonpolar, hydrophobic character to the molecule.
-
The Carboxylic Acid Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor.
-
The Sulfonamide Linkage and Toluenesulfonyl Group: The tosyl group introduces both polar (the SO2 group) and nonpolar (the tolyl group) characteristics. The sulfonamide N-H is also a potential hydrogen bond donor.
This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. It is generally expected to be soluble in polar organic solvents[1]. A qualitative observation notes that it is "almost transparency in hot EtOH"[2], indicating increased solubility with temperature in ethanol.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.
Detailed Step-by-Step Protocol
This protocol provides a robust framework for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a solid phase remains at equilibrium.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with a suitable solvent (often the same solvent or a mobile phase for chromatography).
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass/volume ( g/100 mL).
-
Mole Fraction (x): x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)] where m is the mass and M is the molar mass.
-
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data at different temperatures are obtained, thermodynamic models can be used to correlate the data and to estimate the thermodynamic properties of the dissolution process.
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, the mole fraction solubility, x) to the change in temperature.[4][5] A plot of ln(x) versus 1/T yields a straight line, from which the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be determined:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where R is the ideal gas constant. This model assumes that ΔH°sol and ΔS°sol are constant over the temperature range studied.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data with temperature:
ln(x) = A + (B / T) + C * ln(T)
where A, B, and C are empirical parameters determined by fitting the experimental data. The Apelblat equation can often better account for the temperature dependence of the enthalpy of solution.
Data Presentation and Analysis
Table 1: Hypothetical Solubility Data of this compound in Ethanol
| Temperature (K) | Solubility (mole fraction, x) | Solubility (g / 100 g solvent) |
| 293.15 | 0.0050 | 3.55 |
| 298.15 | 0.0065 | 4.64 |
| 303.15 | 0.0085 | 6.09 |
| 308.15 | 0.0110 | 7.92 |
| 313.15 | 0.0140 | 10.14 |
Analysis of Hypothetical Data:
-
Temperature Dependence: The solubility increases with increasing temperature, indicating that the dissolution process is endothermic (ΔH°sol > 0). This is a common behavior for the dissolution of crystalline solids.
-
Solvent Interactions: The moderate solubility in ethanol, a polar protic solvent, suggests favorable interactions, likely through hydrogen bonding between the ethanol hydroxyl group and the carboxylic acid and sulfonamide groups of the solute, as well as dipole-dipole interactions. The nonpolar regions of both molecules would interact via van der Waals forces.
A van't Hoff plot of this hypothetical data (ln(x) vs. 1/T) would allow for the calculation of the thermodynamic parameters, providing quantitative insight into the energetics of the dissolution process.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a fundamental property that is essential for its effective use in pharmaceutical and chemical synthesis. This guide has outlined the key theoretical principles that govern solubility and has provided a detailed, practical protocol for its experimental determination using the shake-flask method. Furthermore, it has introduced thermodynamic models, such as the van't Hoff and Apelblat equations, for the correlation and analysis of solubility data.
There is a clear need for systematic experimental studies to quantify the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., methanol, acetone, ethyl acetate, acetonitrile) at various temperatures. Such data would be invaluable for process chemists and formulation scientists, enabling more efficient process design, optimization of crystallization procedures, and the development of robust and reliable synthetic routes.
References
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- Fakhree, M. A. A.; et al. Thermodynamic modeling of activity coefficient and prediction of solubility. Fluid Phase Equilibria2010, 299 (2), 223-228. [Link]
- Jambukiya, V. V.; et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences2024, 30 (2), x-x. [Link]
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Melting point of N-Tosyl-L-phenylalanine.
An In-Depth Technical Guide to the Melting Point of N-Tosyl-L-phenylalanine (CAS: 13505-32-3)
Abstract
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of identity and purity. For researchers, scientists, and drug development professionals working with N-Tosyl-L-phenylalanine (CAS: 13505-32-3), an accurate and reproducible melting point determination is a critical quality attribute. This technical guide provides a comprehensive examination of the melting point of N-Tosyl-L-phenylalanine, synthesizing literature data with field-proven experimental insights. We will explore the physicochemical properties of the compound, delve into the theoretical and practical factors that influence its melting behavior—including purity and potential polymorphism—and present a detailed, self-validating protocol for its accurate determination. This guide is structured to explain not just the procedural steps but the causality behind them, ensuring a robust and reliable analytical outcome.
Introduction to N-Tosyl-L-phenylalanine
Chemical Identity and Structure
N-Tosyl-L-phenylalanine is an amino acid derivative where the amino group of L-phenylalanine is protected by a tosyl (p-toluenesulfonyl) group. This modification is common in peptide synthesis and medicinal chemistry, enhancing the stability and modifying the solubility of the parent amino acid.[1][2]
-
IUPAC Name: (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid[]
-
CAS Number: 13505-32-3[1][]
-
Molecular Formula: C₁₆H₁₇NO₄S[1][]
-
Molecular Weight: 319.40 g/mol []
-
Appearance: Typically a white to off-white crystalline solid or powder.[1][2][]
Critical Clarification: Distinction from TPCK
It is imperative to distinguish N-Tosyl-L-phenylalanine from a related but distinct compound, N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK is an irreversible inhibitor of chymotrypsin-like serine proteases and has a different chemical structure and significantly different physical properties.[4][5] Confusion between these two compounds can lead to critical errors in experimental design and interpretation.
| Feature | N-Tosyl-L-phenylalanine | TPCK |
| Structure | Carboxylic acid | Chloromethyl ketone |
| CAS Number | 13505-32-3[] | 402-71-1[4] |
| Molecular Formula | C₁₆H₁₇NO₄S[] | C₁₇H₁₈ClNO₃S[4] |
| Melting Point | 162-166 °C [1][] | 106-108 °C |
Physicochemical Properties and Reported Melting Point
The melting point of N-Tosyl-L-phenylalanine is consistently reported in a narrow range across various chemical suppliers and databases.
| Source | Reported Melting Point Range (°C) | Purity Specification |
| BOC Sciences | 162-166 °C[] | Not specified |
| Chem-Impex | 162-166 °C[1] | ≥ 98% (HPLC) |
| ChemicalBook | 165 °C[6] | Not specified |
| ChemBK | 165 °C[7] | Not specified |
Based on available data, the accepted melting point for high-purity N-Tosyl-L-phenylalanine is 162-166 °C . A sharp melting range within these values is indicative of a high-purity sample.
Fundamental Principles and Influencing Factors
An observed melting point is not merely a number but a reflection of the sample's chemical and physical state. Understanding the factors that influence this value is key to its correct interpretation.
The Critical Role of Purity
The presence of impurities is the most common reason for deviations in melting point. According to the principles of freezing-point depression, soluble impurities disrupt the crystal lattice of the solid.[8] This disruption requires less energy to overcome the intermolecular forces, resulting in two distinct effects:
-
Depression: The temperature at which melting begins is lowered.
-
Broadening: The melting process occurs over a wider temperature range.
For N-Tosyl-L-phenylalanine, potential impurities could include residual starting materials from its synthesis (e.g., L-phenylalanine, tosyl chloride), byproducts (e.g., p-toluenesulfonic acid from hydrolysis of tosyl chloride), or trapped solvents from recrystallization.[6][9]
Polymorphism: A Potential Source of Variability
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.
While specific studies on the polymorphism of N-Tosyl-L-phenylalanine are not widely documented, the parent amino acid, L-phenylalanine, is known to have a complex solid-state behavior with at least four identified polymorphs.[10][11] Therefore, it is scientifically plausible that N-Tosyl-L-phenylalanine could also exhibit polymorphism. The crystallization conditions (e.g., solvent, cooling rate) could potentially lead to the formation of different crystal forms, which may present different melting points. Researchers should be aware of this possibility, especially if observing melting points that are consistently different from the established range despite high purity.
Instrumental and Methodological Factors
The accuracy of a melting point measurement is highly dependent on the technique employed.
-
Heating Rate: The rate of temperature increase is the most critical instrumental parameter. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, often resulting in an artificially high and broad melting range.[8][12] A slow rate of 1-2 °C per minute is essential for an accurate determination.[8][12]
-
Sample Preparation: The sample must be finely powdered to ensure uniform heat transfer and packed tightly into a capillary tube to a height of 2-3 mm.[12][13]
-
Apparatus Calibration: The thermometer and heating apparatus must be regularly calibrated against certified reference standards with known, sharp melting points to ensure accuracy.[12]
A Validated Protocol for Melting Point Determination
This section outlines a robust, self-validating protocol for determining the melting point of N-Tosyl-L-phenylalanine. The emphasis on calibration ensures the trustworthiness of the results.
Core Workflow for Accurate Melting Point Determination```dot
Caption: Relationship of Factors Influencing Melting Point Interpretation.
| Observation | Interpretation | Recommended Action |
| Sharp Range (≤ 1 °C) within 162-166 °C | Sample is of high purity. | Accept the material. |
| Broad Range (> 2 °C) and/or Depressed | Sample is likely impure. | The material should be repurified (e.g., by recrystallization) and re-tested. |
| Sample turns dark/decomposes | The compound may be unstable at its melting point. | Note the decomposition temperature. Ensure the heating rate was not too slow. |
| Sample sublimes | The compound has a high vapor pressure. | Use a sealed capillary tube for the measurement. |
Conclusion
The accurate determination of the melting point of N-Tosyl-L-phenylalanine, established in the literature as 162-166 °C , is a non-negotiable requirement for ensuring material quality in scientific research and pharmaceutical development. [1][]This guide has established that a reliable measurement is contingent on three pillars: a high-purity sample, an understanding of physicochemical variables like potential polymorphism, and a meticulously executed, well-calibrated experimental protocol. By adhering to the validated methodology presented, researchers can confidently use the melting point not only as a simple physical constant but as a powerful diagnostic tool for assessing the purity and consistency of N-Tosyl-L-phenylalanine.
References
- Pharmaguideline.
- University of Calgary.
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- MilliporeSigma. N-p-Tosyl-L-phenylalanine chloromethyl ketone. [Link]
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- precisionFDA. N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE. [Link]
- PrepChem.com. Synthesis of N-tosyl-L-alanine. [Link]
- Lu, J., et al. The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals 2018, 8(12), 461. [Link]
- Quora. What factors impact the melting point of amino acids?. [Link]
- Ihlefeldt, F. S., et al. The polymorphs of L-phenylalanine. Angewandte Chemie International Edition, 53(49), 13600-13604 (2014). [Link]
- Hylton, R. K., et al. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 15(11), 5325-5334 (2015). [Link]
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An In-Depth Technical Guide to the Chiral Properties of N-Tosyl-L-phenylalanine
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical nature of a molecule is not a trivial detail but a paramount determinant of its biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug will elicit the desired therapeutic effect.[1] The other enantiomer may be inactive, exhibit a different pharmacological profile, or, in the most detrimental cases, be responsible for adverse effects. This fundamental principle underscores the critical need for enantiomerically pure compounds in drug design and development.[2] N-Tosyl-L-phenylalanine stands as a cornerstone chiral building block, a versatile intermediate used in the asymmetric synthesis of a multitude of complex pharmaceutical agents.[3][4] This guide provides an in-depth exploration of the chiral properties of N-Tosyl-L-phenylalanine, offering a technical resource for researchers, scientists, and drug development professionals.
Synthesis of N-Tosyl-L-phenylalanine: Preserving Stereochemical Integrity
The synthesis of N-Tosyl-L-phenylalanine from the parent amino acid, L-phenylalanine, is a foundational procedure in many synthetic routes. The primary objective of this synthesis is the protection of the amino group with a tosyl (p-toluenesulfonyl) group, a transformation that must be conducted under conditions that preserve the stereochemical integrity of the chiral center. A widely employed and reliable method is the Schotten-Baumann reaction, which involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in an alkaline aqueous medium.[5]
Causality of Experimental Choices
The selection of an alkaline medium, typically an aqueous solution of sodium hydroxide, is crucial for several reasons. Firstly, it deprotonates the amino group of L-phenylalanine, rendering it a more potent nucleophile to attack the electrophilic sulfur atom of p-toluenesulfonyl chloride. Secondly, the base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards product formation. The reaction is typically performed at a reduced temperature (e.g., 5°C) to control the exothermicity of the reaction and to minimize potential side reactions, including the hydrolysis of the tosyl chloride.[5] Toluene is often used as a co-solvent to dissolve the p-toluenesulfonyl chloride.[5]
Experimental Protocol: Synthesis of N-Tosyl-L-phenylalanine
The following protocol is a robust and validated procedure for the synthesis of N-Tosyl-L-phenylalanine:
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 1N aqueous solution of sodium hydroxide (2.2 equivalents). Cool the resulting solution to 5°C in an ice bath with continuous stirring.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in toluene to the cooled amino acid solution over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for a minimum of 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted p-toluenesulfonyl chloride and toluene.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1 using concentrated hydrochloric acid. This will protonate the carboxylate group, leading to the precipitation of N-Tosyl-L-phenylalanine as a white solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield N-Tosyl-L-phenylalanine.
This self-validating protocol ensures a high yield and purity of the desired product while maintaining its enantiomeric integrity.
Characterization of Chiral Properties
The confirmation of the chiral identity and purity of N-Tosyl-L-phenylalanine is of utmost importance. This is achieved through a combination of techniques that probe the molecule's interaction with polarized light and its behavior in a chiral environment.
Optical Rotation: A Macroscopic Manifestation of Chirality
Chiral molecules possess the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[6] The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is defined as the observed rotation of a solution at a specific concentration and path length, under defined conditions of temperature and wavelength.[6][7]
For N-Tosyl-L-phenylalanine, the specific rotation has been reported as:
[α]D20 = -16.7 ± 2º (c=1 in DMF) [8]
This negative sign indicates that N-Tosyl-L-phenylalanine is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Conversely, its enantiomer, N-Tosyl-D-phenylalanine, would be expected to have an equal and opposite specific rotation (dextrorotatory).
-
Solution Preparation: Accurately weigh approximately 100 mg of N-Tosyl-L-phenylalanine and dissolve it in dimethylformamide (DMF) in a 10 mL volumetric flask. Ensure the solution is homogeneous.
-
Instrument Blank: Fill the polarimeter cell with pure DMF and set the instrument reading to zero.
-
Sample Measurement: Rinse the cell with the prepared solution of N-Tosyl-L-phenylalanine and then fill it, ensuring no air bubbles are present.
-
Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation. The measurement is typically performed using the sodium D-line (589 nm) at 20°C.
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)
While optical rotation confirms the presence of a single enantiomer in excess, it is not a highly sensitive method for determining the exact enantiomeric purity. For this, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, their separation.
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. For N-tosylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent enantioselectivity.
Based on established methods for the separation of N-protected amino acids, the following is a proposed and robust method for the determination of the enantiomeric purity of N-Tosyl-L-phenylalanine.
Table 1: Proposed Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase (approx. 1 mg/mL) |
Causality of Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose carbamates, are known to effectively resolve a wide range of chiral compounds, including N-protected amino acids, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) allows for fine-tuning of the retention and selectivity. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) can improve peak shape and resolution by suppressing the ionization of the carboxylic acid moiety.
-
Detection: The tosyl group and the phenyl ring of N-Tosyl-L-phenylalanine provide strong UV absorbance, making UV detection at 254 nm a sensitive and reliable method.
Spectroscopic Characterization: Corroborating the Chiral Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of N-Tosyl-L-phenylalanine, further confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For N-Tosyl-L-phenylalanine, the NMR spectra will exhibit characteristic signals corresponding to the protons and carbons of the tosyl group, the phenylalanine backbone, and the phenyl side chain.
¹H NMR (in CDCl₃):
-
Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the ortho and meta protons of the p-toluenesulfonyl group.
-
Aromatic Protons (Phenylalanine Side Chain): A multiplet in the range of δ 7.0-7.3 ppm, corresponding to the five protons of the phenyl ring.
-
α-Proton: A multiplet (often a quartet or doublet of doublets) in the range of δ 4.2-4.5 ppm, coupled to the β-protons and the amide proton.
-
β-Protons: Two diastereotopic protons appearing as a multiplet (often two doublets of doublets) in the range of δ 2.9-3.2 ppm.
-
Amide Proton: A doublet in the range of δ 5.0-5.5 ppm, coupled to the α-proton.
-
Tosyl Methyl Protons: A singlet at approximately δ 2.4 ppm.
¹³C NMR (in CDCl₃):
-
Carbonyl Carbon: A signal in the range of δ 173-176 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 127-145 ppm for the carbons of the tosyl and phenyl rings.
-
α-Carbon: A signal in the range of δ 55-60 ppm.
-
β-Carbon: A signal in the range of δ 38-42 ppm.
-
Tosyl Methyl Carbon: A signal at approximately δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of N-Tosyl-L-phenylalanine will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Key IR Absorption Bands for N-Tosyl-L-phenylalanine
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| N-H (Amide) | 3200-3300 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |
| S=O (Sulfonamide) | 1320-1350 & 1140-1160 | Asymmetric and symmetric stretching |
| C=C (Aromatic) | 1450-1600 | Stretching vibrations |
Visualizing the Workflow
To provide a clear and logical representation of the experimental and analytical processes described, the following diagrams are presented in the DOT language.
Synthesis Workflow
Caption: Workflow for the synthesis of N-Tosyl-L-phenylalanine.
Chiral Analysis Workflow
Caption: Workflow for the chiral analysis of N-Tosyl-L-phenylalanine.
Conclusion and Future Perspectives
N-Tosyl-L-phenylalanine is a fundamentally important chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. A thorough understanding and rigorous characterization of its chiral properties are essential for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals working with this versatile compound. As asymmetric synthesis methodologies continue to advance, the demand for well-characterized and highly pure chiral building blocks like N-Tosyl-L-phenylalanine will undoubtedly increase, further solidifying its role in the development of next-generation therapeutics.
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- Master Organic Chemistry. (2017).
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- PubMed. (2003).
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A Guide to the Strategic Role of the Tosyl Group in N-(p-Toluenesulfonyl)-L-phenylalanine
Introduction: Beyond a Simple Derivative
In the landscape of modern organic synthesis and drug development, N-(p-Toluenesulfonyl)-L-phenylalanine, often abbreviated as Tos-Phe-OH, represents more than just a modified amino acid. It is a strategic chiral building block, where the attachment of a p-toluenesulfonyl (tosyl) group to the nitrogen of L-phenylalanine imparts a unique and highly versatile set of chemical properties.[1][2][3] This guide provides an in-depth technical analysis of the multifaceted roles of the tosyl group in this molecule, moving beyond its function as a simple protecting group to explore its influence on reactivity, stability, and application in the synthesis of complex, high-value molecules. For researchers, scientists, and drug development professionals, a deep understanding of the tosyl group's function is paramount for leveraging Tos-Phe-OH to its full potential in peptide synthesis, medicinal chemistry, and the creation of novel bioactive compounds.[4][5]
The Core Functions of the Tosyl Group in L-Phenylalanine Modification
The p-toluenesulfonyl group is a univalent functional group derived from p-toluenesulfonic acid.[6][7] When attached to the amino group of L-phenylalanine, it forms a stable sulfonamide linkage that fundamentally alters the parent molecule's characteristics.[6][8] These alterations are not monolithic; they serve several distinct and synergistic purposes in synthetic chemistry.
Amine Protection: Ensuring Chemoselectivity
The most recognized role of the tosyl group is as a robust protecting group for the primary amine of L-phenylalanine.[1][4][6][8]
-
Mechanism of Protection: The tosyl group's efficacy stems from two key features. First, the sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom it is attached to. This deactivation prevents the amine from participating in unwanted side reactions, such as acylation, during subsequent synthetic steps. Second, the bulky nature of the tolyl group provides considerable steric hindrance around the nitrogen, further shielding it from attack.
-
Chemical Stability: The resulting N-tosyl sulfonamide is exceptionally stable across a wide range of reaction conditions, including strongly acidic and basic environments, and in the presence of many oxidizing and reducing agents.[6][8] This stability allows for extensive chemical modifications at other parts of the molecule, such as the carboxylic acid terminus, without compromising the integrity of the protected amine. Deprotection, when desired, can be achieved under specific reductive conditions (e.g., using sodium in liquid ammonia) or with strong acids, though it is considered one of the more stable amine protecting groups.[6]
Activation and Reactivity Modulation
Beyond passive protection, the tosyl group actively influences the reactivity of the entire this compound molecule.
-
Activation of Carboxyl Group: The electron-withdrawing nature of the tosyl group increases the acidity of the carboxylic acid proton, making it easier to deprotonate and convert into a more reactive species. This facilitates the formation of esters, amides (in peptide coupling reactions), and other carboxyl derivatives.
-
Chirality Preservation: The tosyl group plays a critical role in preserving the stereochemical integrity of the chiral center at the alpha-carbon of L-phenylalanine. By forming a stable sulfonamide, it helps to prevent epimerization (racemization) under conditions that might otherwise compromise the enantiomeric purity of the amino acid, a crucial factor in the synthesis of biologically active molecules where stereochemistry dictates function.[1][9]
Enhancement of Physicochemical Properties
The introduction of the tosyl group significantly modifies the physical properties of L-phenylalanine.
-
Increased Crystallinity: N-tosylated amino acids are often highly crystalline solids. This property is advantageous for purification, as it frequently allows for simple recrystallization to achieve high levels of purity.
-
Solubility Modification: The tosyl group enhances the molecule's solubility in a range of organic solvents compared to the parent zwitterionic amino acid, making it more amenable to use in standard organic synthesis protocols.[1]
Direct Role as a Pharmacophore
In medicinal chemistry, the tosyl group is not always just a synthetic tool to be removed later. It can be an integral part of the final active pharmaceutical ingredient (API), acting as a pharmacophore that contributes to biological activity. For instance, derivatives like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) are known to act as enzyme inhibitors by covalently modifying cysteine residues in target proteins, such as IκB kinase (IKK) and p65/RelA in the NF-κB signaling pathway.[10][11] In these cases, the tosylphenylalanine moiety provides the specific recognition and binding required for the inhibitor's function.[10][12]
Figure 1: Conceptual diagram illustrating the four primary roles of the tosyl group.
Synthesis and Physicochemical Characterization
The preparation of this compound is a standard and reliable laboratory procedure, typically achieved through the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods.[13]
Step 1: Dissolution of L-Phenylalanine
-
To a solution of L-phenylalanine (1 equivalent) in 15 mL of water, add sodium carbonate (Na₂CO₃, 1.2 equivalents) portion-wise with continuous stirring until the amino acid is fully dissolved. The solution should be basic.
Step 2: Cooling
-
Cool the reaction vessel in an ice-salt bath to an internal temperature of -5°C to 0°C. This is critical to control the exothermicity of the reaction and minimize hydrolysis of the tosyl chloride.
Step 3: Addition of p-Toluenesulfonyl Chloride
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in four portions over the course of one hour. Maintain the temperature below 5°C during the addition.
Step 4: Reaction
-
Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.
Step 5: Monitoring the Reaction
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% methanol in dichloromethane. The product will have a lower Rf value than the starting tosyl chloride.
Step 6: Work-up and Isolation
-
Upon completion, carefully acidify the reaction mixture to a pH of 2 using 20% aqueous hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid thoroughly with cold, acidified water (pH 2-3) to remove any remaining salts.
Step 7: Drying
-
Dry the purified product in a desiccator over a suitable desiccant (e.g., fused silica gel or P₂O₅) to yield this compound as a white crystalline solid.[1][13]
Figure 2: High-level workflow for the synthesis of N-(p-Tosyl)-L-phenylalanine.
Physicochemical Data
The successful synthesis of Tos-Phe-OH can be confirmed by its physical and spectroscopic properties.
| Property | Value | Source(s) |
| CAS Number | 13505-32-3 | [1][13][14] |
| Molecular Formula | C₁₆H₁₇NO₄S | [1][14] |
| Molecular Weight | 319.38 g/mol | [14][15] |
| Appearance | White to light yellow crystalline powder | [1][16] |
| Melting Point | 163.0 to 167.0 °C | [16][17] |
| Purity (HPLC) | ≥98.0% | [16][17] |
| Specific Rotation [α]²⁰/D | -2.5° to -3.0° (c=4.5, Acetone) | [16][17] |
Characterization is typically performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure, while HPLC is used to verify purity.[16][18]
Applications in Drug Development and Advanced Synthesis
The unique properties imparted by the tosyl group make this compound a valuable intermediate in several high-stakes applications.
Chiral Building Block in Asymmetric Synthesis
This compound serves as a chiral precursor for a variety of complex molecules.[2][3] For example, it is a key starting material for the synthesis of N-tosyl aziridines. These activated aziridines are highly reactive intermediates that can undergo nucleophilic ring-opening reactions to produce a wide range of enantiomerically pure, nitrogen-containing compounds, which are common motifs in alkaloids and other natural products.[19]
Intermediate in Peptide Synthesis
While modern peptide synthesis often relies on Fmoc or Boc protecting groups, the tosyl group remains relevant for specific applications. Its high stability makes it suitable for syntheses where other protecting groups might fail. It allows for selective reactions at other functional groups within a complex peptide without risking premature deprotection of the amine.[4][8]
Precursor to Bioactive Enzyme Inhibitors
A critical application is its use as a precursor to N-tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK is a well-known, irreversible inhibitor of chymotrypsin and other serine/cysteine proteases.[11][12] It functions as an affinity label, where the tosyl-L-phenylalanine portion directs the molecule to the active site of the enzyme, and the highly reactive chloromethyl ketone group subsequently forms a covalent bond with a key nucleophilic residue (like cysteine or histidine), permanently deactivating the enzyme.[10] This makes TPCK and related compounds invaluable tools for studying enzyme mechanisms and for investigating signaling pathways where such proteases are involved, such as the NF-κB pathway.[10][11]
Conclusion
The tosyl group in this compound is a masterful example of strategic functionalization in organic chemistry. It serves not merely as a placeholder but as a multifunctional tool that confers robust protection, modulates reactivity, enhances physical properties, and can even act as a pharmacophore. For the drug development professional or synthetic chemist, Tos-Phe-OH is not just a reagent but a versatile chiral building block that provides stability, reliability, and synthetic flexibility. A thorough understanding of the distinct roles played by the tosyl group empowers researchers to design more efficient, controlled, and innovative synthetic routes toward complex peptides, chiral intermediates, and potent bioactive molecules.
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- Tosyl group. Grokipedia.
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- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
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- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27-34.
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Methodological & Application
Synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine: An Application and Protocol Guide
Introduction: The Strategic Importance of N-Tosylated Amino Acids in Pharmaceutical Development
N-(p-Toluenesulfonyl)-L-phenylalanine, often abbreviated as Tos-Phe-OH, is a pivotal derivative of the essential amino acid L-phenylalanine. The introduction of the tosyl (p-toluenesulfonyl) group to the amino functionality of L-phenylalanine serves a dual purpose in synthetic organic and medicinal chemistry. Primarily, it acts as a robust protecting group for the amine, enabling selective chemical modifications at other sites within the molecule.[1][2] This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where precise control over reactive groups is paramount.[1]
Beyond its role as a protecting group, the tosyl moiety imparts unique physicochemical properties to the parent amino acid. It enhances the compound's stability and solubility in organic solvents, rendering it a more versatile reagent in a variety of chemical transformations.[2] Furthermore, the incorporation of the tosyl group can influence the biological activity of the resulting molecules. For instance, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a well-known inhibitor of certain proteases and has been instrumental in studying cellular signaling pathways, such as NF-κB activation.[3][4] The chirality of the L-phenylalanine backbone is often crucial for these biological interactions, influencing how the molecule fits into the active sites of enzymes and receptors.[2] Consequently, the synthesis of enantiomerically pure this compound is a critical process for researchers in drug discovery and development.
This guide provides a detailed protocol for the synthesis of this compound from L-phenylalanine, grounded in the principles of the Schotten-Baumann reaction. It will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address potential challenges and optimization strategies to ensure a high yield and purity of the final product.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of this compound is classically achieved through the Schotten-Baumann reaction. This method is a cornerstone of organic synthesis for the acylation of amines and alcohols.[5][6][7] In this specific application, the amino group of L-phenylalanine acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is conducted under basic conditions, typically using an aqueous solution of a base like sodium hydroxide or sodium carbonate.[5][8]
The base plays a crucial, multifaceted role in this reaction. Firstly, it deprotonates the amino group of L-phenylalanine, enhancing its nucleophilicity and facilitating the attack on the tosyl chloride. Secondly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5][8] This neutralization is vital as it prevents the protonation of the unreacted L-phenylalanine, which would render it non-nucleophilic and halt the reaction. By maintaining a basic pH, the equilibrium is driven towards the formation of the desired N-tosylated product.[8]
The Schotten-Baumann reaction is often performed in a biphasic system, consisting of an aqueous phase containing the base and the amino acid, and an organic phase (such as dichloromethane or diethyl ether) to dissolve the tosyl chloride.[7] This setup helps to control the reaction and minimize side reactions, such as the hydrolysis of the tosyl chloride.[9]
Visualizing the Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| L-phenylalanine | >99% purity | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | >98% purity | Tosylating agent |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ACS grade | Base |
| Hydrochloric acid (HCl) | Concentrated (37%) | Acidification |
| Diethyl ether | Anhydrous | Washing solvent |
| Deionized water | High purity | Solvent |
| Magnetic stirrer with stir bar | - | Mixing |
| Ice bath | - | Temperature control |
| pH meter or pH paper | - | Monitoring acidity |
| Büchner funnel and flask | - | Filtration |
| Filter paper | - | Filtration |
| Standard laboratory glassware | - | Reaction and work-up |
| Rotary evaporator | - | Solvent removal (optional) |
| High-vacuum pump | - | Drying |
Detailed Experimental Protocol
-
Preparation of the L-phenylalanine Solution: In a 250 mL beaker equipped with a magnetic stir bar, dissolve 10.0 g (60.5 mmol) of L-phenylalanine in 100 mL of deionized water containing 12.8 g (120.8 mmol) of sodium carbonate. Stir the mixture until all solids have dissolved. The use of a carbonate base provides a sufficiently alkaline environment to facilitate the reaction.
-
Reaction Setup and Addition of Tosyl Chloride: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add 12.7 g (66.6 mmol) of p-toluenesulfonyl chloride in small portions over a period of 30-45 minutes. Maintaining a low temperature is crucial at this stage to minimize potential side reactions, such as the hydrolysis of tosyl chloride and racemization of the chiral center of L-phenylalanine.[9]
-
Reaction Progression: After the complete addition of tosyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted p-toluenesulfonyl chloride. Discard the organic layer.
-
Return the aqueous layer to the beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 1-2. This will protonate the carboxylate group of the product, causing it to precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.
-
Dry the purified this compound in a vacuum oven or desiccator to a constant weight. The expected yield is typically in the range of 80-90%.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the tosyl group (two doublets in the aromatic region around δ 7.3-7.8 ppm and a singlet for the methyl group around δ 2.4 ppm) and the phenylalanine moiety.[10]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (319.38 g/mol ).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | - Incomplete reaction- Hydrolysis of tosyl chloride- Product loss during work-up | - Extend reaction time or slightly increase the temperature after the initial addition of TsCl.- Ensure efficient stirring and maintain a low temperature during the addition of TsCl.- Be careful during the filtration and washing steps. |
| Oily Product | - Presence of impurities- Incomplete drying | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Ensure the product is thoroughly dried under vacuum. |
| Racemization | - High reaction temperature- Prolonged exposure to strong base | - Strictly maintain a low temperature during the initial phase of the reaction.- Minimize the reaction time as much as possible once the starting material is consumed. |
Safety Precautions
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from any sources of ignition.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable intermediate for pharmaceutical research and development. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of a pure product can be consistently obtained. The protocol outlined in this guide, along with the provided troubleshooting advice, should serve as a comprehensive resource for scientists engaged in this synthetic transformation.
References
- Grokipedia. Schotten–Baumann reaction. [Link]
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- Chemistry Steps.
- Schotten-Baumann Reaction. [Link]
- Wikipedia. Schotten–Baumann reaction. [Link]
- Master Organic Chemistry.
- PubMed. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. [Link]
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
- Organic Chemistry Portal.
- Oxford Academic. Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. [Link]
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- NMR Spectra and Molecular Structure. [Link]
- National Institutes of Health.
- Google Patents. Method for purifying L-phenylalanine.
- Google Patents.
- PrepChem.com. Synthesis of L-phenylalanine. [Link]
- Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]
- DL-Phenylalanine in Pharmaceutical Synthesis: A Key Intermedi
- National Center for Biotechnology Information. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone. [Link]
- National Institutes of Health.
- Royal Society of Chemistry. Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. [Link]
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- 3. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S | CID 439647 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Topic: Protocol for the Tosylation of L-phenylalanine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-Tosyl-L-phenylalanine (Tos-Phe-OH). The tosylation of amino acids is a cornerstone reaction in synthetic organic chemistry, primarily utilized for the protection of the amine functional group, which facilitates subsequent chemical transformations in peptide synthesis and drug development.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Schotten-Baumann reaction conditions employed. It offers a detailed, step-by-step methodology, robust characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis. The protocol is designed to be self-validating, incorporating in-process monitoring and definitive product analysis.
Scientific Principles and Mechanistic Overview
The protection of the α-amino group of L-phenylalanine is achieved by converting it into a sulfonamide. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is an ideal protecting group due to its stability under a wide range of reaction conditions, including acidic and oxidative environments, and its ability to be cleaved under specific reductive conditions.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of L-phenylalanine, acting as the nucleophile, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically sodium hydroxide, serves two critical roles: it deprotonates the ammonium salt of the amino acid to generate the more nucleophilic free amine, and it neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards product formation.[5]
Reaction Mechanism: N-Tosylation of L-phenylalanine
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Preparation of L-phenylalanine Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq).
-
Causality: Using two equivalents of base ensures the amino acid is fully deprotonated to the more reactive free amine and provides a stoichiometric amount to neutralize the HCl generated.
-
-
Reaction Setup:
-
Cool the flask to 0-5 °C using an ice-water bath. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases. [6]
-
-
Preparation of Tosyl Chloride Solution:
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of toluene. A slight excess of TsCl ensures the complete consumption of the limiting reagent, L-phenylalanine.
-
-
Reaction Execution:
-
Transfer the TsCl solution to a dropping funnel and add it dropwise to the vigorously stirred L-phenylalanine solution over 1-2 hours.
-
Causality: The slow, dropwise addition while cooling is critical. It controls the exothermic reaction, prevents the unwanted hydrolysis of TsCl to p-toluenesulfonic acid, and minimizes the risk of racemization. [6]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. [6] * Progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane with a small amount of acetic acid. The product, N-Tosyl-L-phenylalanine, should have a lower Rf value than TsCl and can be visualized under UV light. Unreacted L-phenylalanine can be visualized with a ninhydrin stain.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the isolated aqueous layer with a small portion of toluene to remove any unreacted tosyl chloride. [6] * Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of N-Tosyl-L-phenylalanine will form. [6] * Causality: The product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid generously with cold deionized water to remove inorganic salts (NaCl).
-
Dry the product under vacuum to yield N-Tosyl-L-phenylalanine.
-
If further purification is needed, recrystallization from an ethanol/water or acetone/water mixture can be performed.
-
Product Characterization
The identity and purity of the synthesized N-Tosyl-L-phenylalanine should be confirmed through physical and spectroscopic analysis.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid [1] |
| Molecular Formula | C₁₆H₁₇NO₄S [1] |
| Molecular Weight | 319.38 g/mol [1] |
| Melting Point | 106-108 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.8 (s, 1H, COOH), ~8.3 (d, 1H, NH), ~7.5 (d, 2H, Ar-H), ~7.2 (m, 7H, Ar-H), ~4.0 (m, 1H, α-CH), ~2.9 (m, 2H, β-CH₂), ~2.3 (s, 3H, Ar-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H), ~3000 (O-H), ~1710 (C=O), ~1340 & ~1160 (SO₂) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of TsCl. 3. Product loss during workup. | 1. Extend reaction time; confirm consumption of L-phenylalanine by TLC. 2. Use fresh TsCl; ensure reaction temperature is maintained at 0-5 °C during addition. 3. Ensure pH is sufficiently low (~1-2) for complete precipitation; avoid excessive washing. |
| Multiple Spots on TLC | 1. Presence of unreacted TsCl or L-phenylalanine. 2. Formation of p-toluenesulfonic acid side product. | 1. Improve reaction monitoring and ensure correct stoichiometry. 2. This highly polar byproduct should be removed during the aqueous workup and water washes. |
| Low Enantiomeric Purity | Racemization due to high temperature or prolonged exposure to strong base. | Strictly maintain low reaction temperature. Minimize overall reaction time once the starting material is consumed. [6] |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.
- PubChem. (n.d.). Nalpha-Tosyl-L-phenylalanine chloromethyl ketone.
- Wikipedia. (n.d.). Tosyl group.
- PubMed. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA.
- ResearchGate. (2009). N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.
Sources
- 1. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-(p-Toluenesulfonyl)-L-phenylalanine as a Premier Chiral Building Block in Organic Synthesis
Abstract
The synthesis of enantiomerically pure molecules is a foundational pillar of modern drug discovery and materials science.[1] Chiral building blocks, derived from the vast chiral pool of natural products, are indispensable for the efficient construction of complex molecular architectures with precise stereochemical control.[2][] Among these, N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-L-Phe-OH) has emerged as a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of its synthesis, properties, and strategic applications. We delve into its role as a precursor for chiral ligands, its use in diastereoselective transformations, and its application in constructing biologically active molecules, supported by detailed, field-proven protocols for researchers and drug development professionals.
Foundational Principles: The Significance of this compound
This compound, commonly abbreviated as Tos-L-Phe-OH, is an N-protected derivative of the naturally occurring amino acid L-phenylalanine. Its utility in synthesis stems from a synergistic combination of structural features:
-
Inherent Chirality: The (S)-stereocenter derived from L-phenylalanine is robust and serves as the primary source of chirality, guiding the stereochemical outcome of subsequent reactions.[4]
-
The Tosyl (Ts) Group: The p-toluenesulfonyl group is more than a simple amine protecting group.[5] It is exceptionally stable to a wide range of reaction conditions, including strongly acidic and oxidative environments, where common protecting groups like Boc might fail.[4] Furthermore, the electron-withdrawing nature of the sulfonyl moiety increases the acidity of the N-H proton, facilitating certain reactions and influencing the conformational rigidity of derivative molecules.[6]
-
Reactive Handles: The molecule possesses two key functional groups for further elaboration: the carboxylic acid and the tosylated amine, allowing for a diverse range of chemical transformations.
Physicochemical Properties
A thorough understanding of the physical properties of Tos-L-Phe-OH is critical for its effective use in experimental design.
| Property | Value | Reference |
| CAS Number | 13505-32-3 | [4][7] |
| Molecular Formula | C₁₆H₁₇NO₄S | [4] |
| Molecular Weight | 319.38 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | Typically >98% | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, THF, methanol); sparingly soluble in water. | [4] |
| Storage | Ambient temperature, in a dry environment. |
Synthesis of the Building Block: A Validated Protocol
The accessibility of Tos-L-Phe-OH is a key advantage, as it can be readily prepared on a large scale from inexpensive starting materials. The following protocol describes a reliable synthesis via the sulfonylation of L-phenylalanine.
Diagram: Synthetic Workflow for Tos-L-Phe-OH
Caption: Workflow for the synthesis of this compound.
Protocol 1: Preparation of this compound
This protocol is adapted from established chemical literature.[7]
-
Materials:
-
L-Phenylalanine (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Deionized water
-
20% Hydrochloric acid (aq)
-
Methanol/Dichloromethane (1:9 v/v) for TLC analysis
-
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in a solution of sodium carbonate (1.2 eq) in deionized water (approx. 10 mL per gram of amino acid). Stir until a clear solution is obtained.
-
Sulfonylation: Cool the reaction vessel to -5°C using an ice-salt bath. Slowly add p-toluenesulfonyl chloride (1.2 eq) in four equal portions over the course of 1 hour. Causality Note: Portion-wise addition at low temperature controls the exothermicity of the reaction and minimizes hydrolysis of the sulfonyl chloride.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane eluent system. The disappearance of the L-phenylalanine spot indicates reaction completion.
-
Work-up: Upon completion, carefully acidify the reaction mixture to pH 2 by the dropwise addition of 20% aqueous HCl. A white solid will precipitate. Trustworthiness Check: The pH must be low enough to fully protonate the carboxylic acid, ensuring its precipitation out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold, pH 2.2 water to remove inorganic salts.
-
Drying: Dry the purified product in a desiccator over a suitable desiccant (e.g., silica gel or P₂O₅) to a constant weight. The final product, (S)-2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid, is typically obtained as a white solid in high yield and purity.
-
Key Application: Synthesis of Biologically Active Probes
A primary application of Tos-L-Phe-OH is as a starting material for more complex, enantiopure molecules with significant biological activity. A prominent example is the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) , a well-characterized inhibitor of serine and cysteine proteases, which functions by irreversibly alkylating the active site histidine or cysteine residue.[8][9] It is widely used in biochemical studies to investigate the roles of specific proteases, such as its ability to inhibit NF-κB activation.[9]
Diagram: Chirality Transfer in Synthesis
Caption: Conceptual flow of chirality transfer from building block to product.
Protocol 2: Diazomethane-Free Synthesis of TPCK
Traditional syntheses of α-chloroketones often rely on the use of diazomethane, which is highly toxic and explosive. The following protocol provides a safer, more practical alternative adapted from modern synthetic methods.[8]
-
Materials:
-
This compound (Tos-L-Phe-OH) (1.0 eq)
-
p-Nitrophenol (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Dimethylsulfoxonium methylide (Corey's ylide)
-
Lithium chloride (LiCl)
-
Methanesulfonic acid (MsOH)
-
Appropriate anhydrous solvents (e.g., THF, DCM)
-
-
Procedure:
-
Activated Ester Formation: To a solution of Tos-L-Phe-OH (1.0 eq) and p-nitrophenol (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) at 0°C. Stir overnight at room temperature. Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the p-nitrophenyl ester. Expertise Insight: The p-nitrophenyl ester is an excellent activated intermediate for subsequent nucleophilic attack, superior to the free acid.
-
Ylide Reaction: Dissolve the activated ester in anhydrous THF. Add a pre-formed solution of dimethylsulfoxonium methylide (approx. 2.0 eq) and stir until the reaction is complete (monitor by TLC). This step displaces the p-nitrophenolate to form a sulfoxonium ylide intermediate.
-
Chlorination: To the reaction mixture, add lithium chloride (excess) and methanesulfonic acid. This effects a Pummerer-type rearrangement and chloride displacement to afford the final α-chloroketone.
-
Purification: After an appropriate aqueous work-up, the crude TPCK can be purified by flash column chromatography on silica gel to yield the final product as a white solid. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
-
Advanced Applications: Asymmetric Catalysis and Peptide Chemistry
Beyond its use as a stoichiometric starting material, the core structure of Tos-L-Phe-OH is a valuable scaffold for developing chiral ligands and catalysts for asymmetric reactions.
-
Chiral Ligands: The carboxylic acid can be converted to an amide with a coordinating group, or reduced to an alcohol, to create bidentate or tridentate ligands. These ligands can then be complexed with transition metals (e.g., Cu, Rh, Pd) to catalyze a wide range of asymmetric transformations, such as C-C bond formation or hydrogenations.[10][11] The bulky benzyl and tosyl groups create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
-
Peptide Chemistry: In peptide synthesis, the tosyl group serves as a robust N-terminal protecting group. While not as common as Fmoc or Boc for routine solid-phase peptide synthesis due to harsh cleavage conditions, its stability makes it valuable for specific solution-phase syntheses or for the preparation of peptidomimetics where the N-sulfonyl functionality is a desired final feature.[4][6]
Protocol 3: Exemplar Dipeptide Coupling in Solution Phase
This protocol illustrates the fundamental use of Tos-L-Phe-OH in forming a peptide bond.
-
Materials:
-
Tos-L-Phe-OH (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.0 eq)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Activation: In a flame-dried, N₂-purged flask, dissolve Tos-L-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of DCU will begin to form. Causality Note: HOBt is added as a coupling additive to suppress racemization and improve reaction efficiency by forming an activated HOBt ester.
-
Amine Deprotection: In a separate flask, dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM and add TEA (1.0 eq) to neutralize the salt and liberate the free amine.
-
Coupling: Add the free amine solution from step 2 to the activated acid solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide (Tos-L-Phe-L-Ala-OMe) can be purified by recrystallization or silica gel chromatography.
-
Conclusion and Outlook
This compound is a powerful and cost-effective chiral building block that serves as a cornerstone in asymmetric synthesis.[1] Its robust nature, combined with its inherent stereochemistry, provides a reliable platform for constructing complex, enantiomerically pure molecules. From its direct application in synthesizing biologically active compounds like TPCK to its role as a scaffold for novel chiral ligands, Tos-L-Phe-OH offers a breadth of utility that is critical for professionals in drug discovery and chemical research. The continued development of new synthetic methodologies will undoubtedly expand the applications of this versatile synthon, further cementing its place in the synthetic chemist's toolbox.
References
- Frontiers. (2023-05-03). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]
- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
- PubMed Central. (2024-09-26). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. [Link]
- National Institutes of Health. (Date unavailable). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. [Link]
- PubMed Central. (2018-06-12).
- PubMed. (2018-06-12).
- Bentham Science. (2009-12-01). Facile Preparation of N-Tosyl-L-Phenylalanine Chloromethyl Ketone. [Link]
- American Chemical Society. (2024-12-27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
- National Institutes of Health. (Date unavailable). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
- PubMed Central. (Date unavailable). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. [Link]
- National Institutes of Health. (Date unavailable). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
- PubMed. (2009-08-04). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. [Link]
Sources
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- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 13505-32-3 [chemicalbook.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Tosyl-L-phenylalanine as a Cornerstone in Asymmetric Catalysis: Applications and Protocols
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this goal. Within the vast arsenal of chiral molecules utilized for this purpose, amino acid derivatives have carved out a significant niche due to their natural chirality, ready availability, and modular nature. Among these, N-Tosyl-L-phenylalanine emerges as a particularly versatile and powerful building block.
This technical guide provides an in-depth exploration of the applications of N-Tosyl-L-phenylalanine in asymmetric catalysis. We will move beyond a simple recitation of procedures to delve into the underlying principles that govern its efficacy. This document is designed for researchers, scientists, and drug development professionals who seek not only to perform these reactions but to understand and innovate upon them.
Introduction: Why N-Tosyl-L-phenylalanine?
N-Tosyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This seemingly simple modification imbues the molecule with a unique combination of properties that make it highly valuable in asymmetric synthesis:
-
Stereochemical Definition: As a derivative of a natural L-amino acid, it provides a reliable and cost-effective source of chirality.
-
Enhanced Acidity and Steric Hindrance: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its involvement in hydrogen bonding and other non-covalent interactions crucial for stereochemical control. The bulky tosyl group also provides significant steric hindrance, which can be exploited to direct the approach of reagents.
-
Structural Versatility: The carboxylic acid and the tosylamide functionalities serve as handles for further modification, allowing for the incorporation of N-Tosyl-L-phenylalanine into more complex ligand architectures for metal-catalyzed reactions or as a key component of organocatalysts.
-
Crystallinity: N-tosylated amino acids are often highly crystalline, which can aid in purification and characterization.
These attributes make N-Tosyl-L-phenylalanine and its derivatives key players in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Core Applications in Asymmetric Catalysis
The utility of N-Tosyl-L-phenylalanine in asymmetric catalysis can be broadly categorized into two main areas: as a precursor to chiral ligands for metal-catalyzed reactions and as a component in the synthesis of chiral substrates for diastereoselective reactions.
Chiral Ligand Synthesis for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, employing a hydrogen donor such as isopropanol in place of gaseous hydrogen.[1] The enantioselectivity of this reaction is dictated by the chiral ligand coordinated to the metal center, typically Ruthenium or Rhodium. Chiral amino alcohols derived from amino acids are excellent ligands for this transformation.[2]
N-Tosyl-L-phenylalanine can be readily reduced to the corresponding chiral N-tosyl amino alcohol, which can then be used as a ligand in ATH. The tosyl group plays a crucial role in pre-organizing the catalyst-substrate complex through hydrogen bonding, thereby enhancing enantioselectivity.
Caption: Synthesis of a chiral ligand from N-Tosyl-L-phenylalanine and its use in ATH.
This protocol details the reduction of the carboxylic acid functionality of N-Tosyl-L-phenylalanine to the corresponding alcohol.
Materials:
-
N-Tosyl-L-phenylalanine
-
Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Tosyl-L-phenylalanine (1.0 eq). Dissolve it in anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add BH3-THF solution (1.5 eq) dropwise via a syringe.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-2-(Tosylamino)-3-phenylpropan-1-ol.
Self-Validation:
-
Expected Outcome: A white, crystalline solid.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be assessed by chiral HPLC.
-
Troubleshooting: Incomplete reaction may occur due to insufficient reducing agent or moisture contamination. Ensure all reagents and solvents are anhydrous.
This protocol provides a general procedure for the use of the synthesized ligand in the ATH of a model ketone.
Materials:
-
[Ru(p-cymene)Cl2]2
-
(S)-2-(Tosylamino)-3-phenylpropan-1-ol (ligand)
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.005 eq) and the chiral ligand (0.02 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Mixture: In a separate flask, dissolve acetophenone (1.0 eq) in isopropanol. Add a solution of KOH (0.1 eq) in isopropanol.
-
Catalysis: Transfer the pre-formed catalyst solution to the ketone solution. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring and Workup: Monitor the conversion of acetophenone by GC or TLC. Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the combined organic layers, concentrate, and analyze the conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC.
Data Presentation:
| Entry | Ketone | Ligand Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | 80 | 12 | >95 | 92 (R) |
| 2 | Propiophenone | 1 | 80 | 16 | >95 | 90 (R) |
(Note: The data presented in this table is representative and based on typical results for similar ligand systems. Actual results may vary.)
Chiral Substrates for Diastereoselective Reactions
Another significant application of N-Tosyl-L-phenylalanine is its use as a precursor for chiral N-tosyl imines. These imines are valuable electrophiles in various asymmetric C-C bond-forming reactions, where the stereochemical outcome is directed by the existing stereocenter from the phenylalanine backbone.[3]
The addition of allyl nucleophiles to chiral N-tosyl imines, often mediated by a Lewis acid, can proceed with high diastereoselectivity to generate homoallylic amines.[3] The N-Tosyl-L-phenylalanine-derived stereocenter effectively biases the facial approach of the nucleophile.
Sources
Application Notes and Protocols: N-(p-Toluenesulfonyl)-L-phenylalanine in Peptide Synthesis
Introduction: The Strategic Role of the Tosyl Group in Peptide Chemistry
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and preventing unwanted side reactions.[1][2] These molecular scaffolds temporarily mask reactive functional groups, guiding the formation of peptide bonds with high fidelity.[2][3] While protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are the workhorses for temporary α-amino protection in solid-phase peptide synthesis (SPPS), a class of more robust, semi-permanent protecting groups offers unique advantages for complex synthetic challenges.[1][4]
The p-toluenesulfonyl (tosyl, Ts) group is a classic and highly stable protecting group for amines, forming a sulfonamide linkage that is exceptionally resilient to a wide range of reaction conditions.[5][6] N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-Phe-OH) is an amino acid derivative where the α-amino group of L-phenylalanine is protected by this robust tosyl moiety.[7] Its application in peptide synthesis is not for the routine, iterative elongation of a peptide chain, but rather for specialized scenarios where its unique stability is a strategic asset.
This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed experimental protocols for the use of this compound, designed for researchers and professionals in peptide chemistry and drug development.
Physicochemical Profile and Structural Attributes
This compound is typically a white to off-white crystalline solid.[7][8] It exhibits poor solubility in water but is soluble in many polar organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO).[7][8] This solubility profile is an important consideration for its use in both solution-phase and solid-phase synthesis.
Caption: Chemical structure of this compound.
Strategic Deployment in Peptide Synthesis
The decision to incorporate Tos-Phe-OH into a peptide sequence is driven by the exceptional stability of the N-tosyl bond. This stability dictates its primary applications.
Orthogonality: A Key Advantage
A cornerstone of modern peptide synthesis is the concept of "orthogonal" protection, which allows for the selective removal of one type of protecting group in the presence of others.[9][10][11] The N-tosyl group is orthogonal to both the Fmoc and Boc protection schemes.[12] It remains intact under the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal.[12][13] This resilience allows for complex synthetic manipulations on the peptide chain while the tosyl-protected residue remains shielded.
Key Applications
The use of Tos-Phe-OH is particularly valuable in the following areas:
-
Synthesis of Peptidomimetics: Where a sulfonamide linkage is a desired, permanent feature of the final molecule's backbone.[12]
-
Branched and Cyclic Peptides: The tosyl group can serve as a stable protecting group on a specific residue while other parts of the peptide are deprotected for cyclization or the attachment of side chains.[12]
-
Segment Ligation: In the convergent synthesis of large peptides, a tosyl group can protect the N-terminus of a peptide fragment during the coupling of other segments.
Advantages and Limitations
| Feature | Description |
| High Stability | The N-tosyl sulfonamide bond is robust and resistant to a wide pH range, as well as many oxidizing and reducing agents.[5][14] |
| Orthogonality | Compatible with both standard Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.[10][12] |
| Crystallinity | Tosylated compounds are often crystalline, which can aid in the purification of intermediates.[5] |
| Harsh Deprotection | The primary drawback is the need for harsh conditions for its removal, which can be incompatible with sensitive functional groups elsewhere in the peptide.[5][13][15] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent deprotection.
Protocol 1: Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction, a common method for the tosylation of amines.[16]
Objective: To protect the α-amino group of L-phenylalanine with a p-toluenesulfonyl group.
Mechanism: The nucleophilic nitrogen of the amino acid attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is conducted in an aqueous basic solution to neutralize the HCl byproduct and to deprotonate the amino group, enhancing its nucleophilicity.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
L-phenylalanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated or 20% aqueous solution
-
Dichloromethane (DCM) or Toluene (for extraction/washing)
-
Methanol (for TLC mobile phase)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a flask, dissolve L-phenylalanine (1.0 eq.) in an aqueous solution of sodium carbonate (1.2 eq.) or a dilute NaOH solution. Stir until the amino acid is completely dissolved.[17] The base deprotonates the carboxylic acid and amino groups.
-
Cooling: Cool the solution to 0-5°C in an ice bath. This is crucial to minimize side reactions, such as the hydrolysis of tosyl chloride and potential racemization of the chiral center.[18]
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the cold, stirring solution in portions over 1 hour.[17] Adding the TsCl slowly ensures its preferential reaction with the more nucleophilic amine over water.[18]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-20 hours.[17][18]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 1:9 methanol/dichloromethane).[17] Unreacted L-phenylalanine can be visualized with a ninhydrin stain, while the tosylated product will be UV active.[18]
-
Workup and Precipitation: Once the reaction is complete, wash the aqueous mixture with a non-polar solvent like toluene or DCM to remove any unreacted tosyl chloride.[18] Then, cool the aqueous layer in an ice bath and carefully acidify it to pH 2 with hydrochloric acid.[17] This protonates the carboxylate, causing the less water-soluble N-tosylated product to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold, acidified water (pH ~2) to remove inorganic salts.[17]
-
Drying: Dry the purified this compound in a desiccator over a drying agent like fused silica gel or under vacuum.[17]
Protocol 2: Deprotection of the N-Tosyl Group (Reductive Cleavage)
The high stability of the N-tosyl bond necessitates potent reductive methods for its cleavage.
Objective: To remove the N-tosyl group to reveal the free amine.
Mechanism: Reductive deprotection typically involves a single electron transfer (SET) from a reducing agent to the tosyl group.[13] This generates a radical anion that fragments, cleaving the nitrogen-sulfur bond.[13]
Caption: Workflow for the reductive deprotection of an N-tosyl group.
Method A: Magnesium in Methanol (Mg/MeOH)
This method has emerged as a milder alternative to traditional sodium/liquid ammonia.[19][20]
Reagents and Materials:
-
N-tosyl protected peptide
-
Magnesium turnings
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosyl protected peptide (1.0 eq.).[13]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.[13]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[13]
-
Workup: Extract the product using an appropriate organic solvent. The deprotected peptide can then be purified using standard chromatographic techniques.
Method B: Samarium(II) Iodide (SmI₂)
SmI₂ is another powerful single-electron transfer agent that can cleave tosylamides, often instantaneously.[13][21]
Method C: Sodium in Liquid Ammonia (Na/NH₃)
This is the classic, albeit harsh, method for tosyl group removal.[1][15] It requires specialized equipment to handle liquid ammonia and highly flammable sodium metal.[22]
Comparative Data
| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonality |
| Tosyl (Ts) | TsCl, aq. base (e.g., NaOH, Na₂CO₃) | Harsh: Na/NH₃, SmI₂, Mg/MeOH, HBr/AcOH[13][15] | Orthogonal to Fmoc and Boc[12] |
| Boc | (Boc)₂O, base (e.g., TEA, DIPEA) | Acidic: TFA, HCl[13] | Orthogonal to Fmoc |
| Fmoc | Fmoc-OSu, aq. base | Basic: 20% Piperidine in DMF[1] | Orthogonal to Boc and Tosyl |
Troubleshooting and Key Considerations
-
Racemization: During the tosylation of L-phenylalanine, the chiral α-carbon can be susceptible to racemization under strongly basic conditions. To mitigate this, maintain a low reaction temperature (0-5°C) and avoid excessively high pH or prolonged reaction times.[18]
-
Hydrolysis of Tosyl Chloride: TsCl can react with water to form p-toluenesulfonic acid, reducing the yield. This side reaction is minimized by keeping the temperature low and adding the TsCl slowly to the vigorously stirred amino acid solution.[18]
-
Substrate Compatibility: The harsh conditions required for N-tosyl deprotection may not be suitable for peptides containing other sensitive functional groups. A thorough analysis of the entire peptide sequence is necessary before choosing the tosyl group for protection.[5]
-
Safety: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reagents for reductive cleavage, particularly sodium metal and liquid ammonia, are hazardous and require specialized handling procedures.
Conclusion
This compound is a specialized building block in peptide synthesis, valued for the exceptional stability and orthogonality of the N-tosyl protecting group. While its use is not as widespread as Fmoc- or Boc-protected amino acids due to the harsh deprotection requirements, it provides a critical tool for synthetic chemists tackling complex targets like peptidomimetics and intricately structured peptides. A comprehensive understanding of its properties, the rationale behind the protection and deprotection protocols, and its strategic limitations is essential for its successful application in advanced peptide synthesis.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- This compound | 13505-32-3 - ChemicalBook. (n.d.).
- Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
- The Detosylation of Chiral 1,2-Bis(tosylamides). (2021).
- Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. (n.d.). Benchchem.
- The Detosylation of Chiral 1,2-Bis(tosylamides). (2021). The Journal of Organic Chemistry.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- CAS 13505-32-3: N-P-tosyl-L-phenylalanine. (n.d.). CymitQuimica.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC.
- Continuous flow electrochemical tosyl protection of amine. (n.d.).
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Tosyl group. (n.d.). Wikipedia.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- Peptide synthesis with sulfonyl protecting groups. (n.d.).
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC - NIH.
- Procedure of tosyl
- Tosyl-L-Phenylalanine chloromethylketone. (n.d.). Chem-Impex.
- Instantaneous deprotection of tosylamides and esters with SmI(2)
- What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012).
- N-(p-Tosyl)-L-phenylalanine. (n.d.). ChemBK.
- Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. (1957). Journal of the American Chemical Society.
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
- EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.
- Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. (n.d.). SciSpace.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.).
- Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. (n.d.).
- Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. (n.d.).
- Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. (n.d.). Benchchem.
- Protecting group. (n.d.). Wikipedia.
- N-p-Tosyl-L-phenylalanine chloromethyl ketone | CAS 402-71-1. (n.d.). Selleck Chemicals.
- N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent for Alcohols]. (n.d.).
- Adding Tosyl
- This compound | 13505-32-3. (n.d.). Sigma-Aldrich.
- This compound | 13505-32-3. (n.d.). TCI Chemicals.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.).
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
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Introduction: The Role and Removal of the Tosyl Protecting Group
An In-Depth Guide to the Deprotection of N-Tosyl-L-phenylalanine
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The p-toluenesulfonyl (tosyl) group is a stalwart protecting group for the α-amino function of amino acids, including L-phenylalanine.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of synthetic conditions, such as acidic, basic, and oxidative environments.[1][3] This robustness, however, presents a significant challenge when its removal is required to unveil the free amine for subsequent reactions, such as peptide bond formation.
The cleavage of the highly stable sulfonamide bond in N-Tosyl-L-phenylalanine necessitates specific and often vigorous reaction conditions.[4][5] The choice of the deprotection strategy is a critical decision, dictated by the presence of other functional groups within the molecule and the desired scale of the reaction. This guide provides a comprehensive overview of the primary methodologies for N-tosyl deprotection, detailing the underlying mechanisms, offering field-tested protocols, and presenting a comparative analysis to aid researchers in selecting the optimal conditions for their synthetic goals. The two main pathways for tosyl group cleavage are reductive methods and strongly acidic conditions.[1][3]
Deprotection Methodologies: A Mechanistic and Practical Overview
The selection of a deprotection method hinges on balancing reaction efficacy with functional group compatibility. Below, we explore the most common and reliable techniques.
Reductive Cleavage Methods
Reductive cleavage methods involve the transfer of electrons to the sulfonamide group, leading to the scission of the nitrogen-sulfur (N-S) bond. These methods are powerful but often require specialized equipment and careful handling of reagents.
a) Sodium in Liquid Ammonia (Birch Reduction)
This is a classic and highly effective method for cleaving sulfonamides.[4] The reaction proceeds via the generation of solvated electrons in the liquid ammonia, which act as a potent reducing agent.
-
Mechanism: Metallic sodium dissolves in liquid ammonia to form a deep blue solution containing solvated electrons (e⁻). These electrons attack the electron-deficient sulfur atom of the tosyl group, leading to the cleavage of the N-S bond. The resulting amine is then protonated upon work-up. While highly effective, the requirement for a definitely blue end-point to signal reaction completion can lead to over-reduction and undesired side reactions if not carefully controlled.[6]
-
Advantages: High efficiency and broad applicability.
-
Limitations: Requires cryogenic conditions (-78 °C to -33 °C) and the handling of liquid ammonia and metallic sodium, which are hazardous.[5] This procedure is cumbersome and requires special equipment.[5]
b) Magnesium in Methanol
This method offers a milder and more operationally simple alternative to the Birch reduction.[3][7]
-
Mechanism: The reaction is believed to proceed through a single-electron transfer from the surface of the magnesium metal to the sulfonamide. Methanol serves as a proton source. This method is often enhanced by ultrasonication to activate the magnesium surface.[3]
-
Advantages: Milder conditions, readily available reagents, and good functional group tolerance.[3]
-
Limitations: Can be slower than stronger reductive methods and may require activation of the magnesium.
c) Sodium Naphthalenide
This reagent provides another powerful reductive pathway for N-S bond cleavage.[8][9]
-
Mechanism: Sodium naphthalenide is a radical anion that acts as a single-electron transfer agent. It reduces the tosyl group, initiating the cleavage of the sulfonamide bond.[8]
-
Advantages: Highly effective and can be performed at low temperatures.
-
Limitations: The reagent is air- and moisture-sensitive and must be prepared fresh or stored under an inert atmosphere.
Acidic Cleavage Methods
Strongly acidic conditions can effectively cleave the N-tosyl group, typically through protonation of the sulfonamide nitrogen, followed by nucleophilic attack.
a) Hydrobromic Acid (HBr) in Acetic Acid
This is a potent and widely used classical method for tosyl deprotection.[3][5]
-
Mechanism: The strong acid protonates the sulfonamide, making it more susceptible to nucleophilic attack. The bromide ion then attacks the sulfur atom, leading to the cleavage of the N-S bond. A scavenger, such as phenol, is often added to trap the reactive p-toluenesulfonyl bromide byproduct, preventing potential side reactions with the desired product.[3]
-
Advantages: Powerful and effective for robust substrates.
-
Limitations: The harsh acidic conditions and high temperatures can lead to the degradation of molecules containing acid-labile functional groups.[3][5] The yields can sometimes be low.[10]
b) Trifluoromethanesulfonic Acid (TFMSA) - Thioanisole
This superacid system offers an alternative for cleaving particularly stubborn tosyl groups.[11]
-
Mechanism: Trifluoromethanesulfonic acid, a very strong acid, protonates the sulfonamide. Thioanisole acts as a soft nucleophile and scavenger to facilitate the cleavage and trap electrophilic byproducts.[11]
-
Advantages: Very strong conditions suitable for highly stable sulfonamides.
-
Limitations: The extreme acidity limits its use to substrates lacking sensitive functional groups.
Comparative Data and Method Selection
Choosing the appropriate deprotection method is crucial for the success of the synthesis. The following table summarizes the key features of each method to guide the decision-making process.
| Method | Reagents & Conditions | Advantages | Disadvantages | Substrate Compatibility |
| Sodium/Liquid Ammonia | Na, liquid NH₃, -78°C to -33°C | Highly effective, fast reaction | Hazardous reagents, requires special equipment, potential for over-reduction[5][6] | Not suitable for reducible groups (alkynes, some aromatics) |
| Magnesium/Methanol | Mg turnings, anhydrous MeOH, RT to reflux | Milder conditions, operationally simple | Slower reaction times, may require Mg activation | Good tolerance for many functional groups, including esters and alcohols[3] |
| Sodium Naphthalenide | Sodium, Naphthalene, THF, -78°C | Highly effective at low temperatures[8] | Air- and moisture-sensitive reagent | Broad applicability, but can affect other reducible groups |
| HBr/Acetic Acid | 33-48% HBr in AcOH, Phenol, 60-100°C | Potent, well-established method[3][5] | Harsh acidic conditions, high temperatures, potential for side reactions[3][5] | Not suitable for acid-labile groups (e.g., Boc, trityl, some esters) |
| TFMSA/Thioanisole | CF₃SO₃H, Thioanisole, 0°C to RT | Extremely powerful for resistant tosyl groups[11] | Very harsh, limited functional group tolerance | Only for very robust molecules |
Workflow & Decision Diagram for N-Tosyl Deprotection
The following diagram illustrates a typical workflow for a deprotection experiment and a decision-making tree for method selection.
Caption: General experimental workflow for N-tosyl deprotection.
Caption: Decision tree for selecting an appropriate deprotection method.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong acids and reactive metals with extreme caution.
Protocol 1: Reductive Cleavage with Magnesium in Methanol
This protocol offers a milder reductive approach suitable for substrates with moderate functional group tolerance.[3]
Materials and Reagents:
-
N-Tosyl-L-phenylalanine
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-Tosyl-L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Add magnesium turnings (10-20 eq) to the solution. The reaction may be slow to initiate.
-
Stir the mixture vigorously at room temperature. Gentle heating to reflux or sonication can be used to accelerate the reaction.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1M HCl until the excess magnesium has dissolved and the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Neutralize the aqueous residue with a saturated solution of NaHCO₃ to pH ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude L-phenylalanine.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
This is a powerful protocol for robust substrates but requires caution due to its corrosive nature.[3][10]
Materials and Reagents:
-
N-Tosyl-L-phenylalanine
-
33% Hydrobromic acid in Acetic Acid (HBr/AcOH)
-
Phenol (scavenger)
-
Ice-cold water
-
Sodium Hydroxide (NaOH), concentrated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Place N-Tosyl-L-phenylalanine (1.0 eq) and phenol (1.0-1.2 eq) in a round-bottom flask.
-
Add 33% HBr in acetic acid (sufficient to dissolve the substrate, typically 5-10 mL per gram).
-
Heat the reaction mixture to 90-100°C with stirring.[3]
-
Maintain the temperature and monitor the reaction by TLC or LC-MS. Reaction times can be long, often several hours (e.g., 16-21 hours).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice-cold water.
-
Basify the aqueous solution by slowly adding concentrated NaOH solution until the pH is >10. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extract the product from the aqueous layer using a suitable organic solvent like DCM or EtOAc (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by appropriate methods to obtain L-phenylalanine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated reagents (e.g., old Mg, moisture in Na/NH₃). 3. Poor reagent accessibility due to aggregation. | 1. Extend reaction time or increase temperature cautiously. 2. Use fresh, high-quality reagents. Activate Mg turnings if necessary. 3. Switch to a different solvent or add a co-solvent to improve solubility.[12] |
| Low Yield | 1. Product degradation under harsh conditions (especially HBr/AcOH). 2. Incomplete extraction during work-up. 3. Side reactions (e.g., re-tosylation if scavenger is omitted). | 1. Reduce reaction temperature or time. Consider a milder deprotection method (e.g., Mg/MeOH). 2. Perform additional extractions or adjust the pH to ensure the product is in the correct form for extraction. 3. Ensure an adequate amount of scavenger (e.g., phenol) is used in acidic cleavage. |
| Formation of Side Products | 1. Over-reduction with Na/NH₃. 2. Acid-catalyzed degradation or rearrangement. 3. Alkylation if scavengers are not used effectively. | 1. Carefully monitor the reaction and avoid a persistent deep blue color for extended periods.[6] 2. Use lower temperatures or a milder acid system. 3. Use an effective scavenger like phenol or thioanisole.[3][11] |
References
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- Nyasse, B., et al. (1998). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry.
- van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis.
- Wikipedia. (2023). Tosyl group.
- Kumar, A., et al. (2021). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. RSC Advances.
- Lutz, F. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
- Dai, M., et al. (2018). Removal of the tosyl and nosyl groups.
- Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry.
- CymitQuimica. (n.d.). CAS 13505-32-3: N-P-tosyl-L-phenylalanine.
- S-I, S., et al. (1987). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed.
- Nair, V., & Richardson, S. G. (1982). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- ResearchGate. (2014).
- Kiso, Y., et al. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
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- 11. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of N-(p-Toluenesulfonyl)-L-phenylalanine in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Enduring Significance of Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The biological systems targeted by therapeutic agents are inherently chiral, and as such, the stereochemistry of a drug molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. N-(p-Toluenesulfonyl)-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, has established itself as a cornerstone chiral building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its utility stems from a confluence of advantageous properties: the inherent chirality of the L-phenylalanine backbone, the robust protection of the amino group by the tosyl moiety, and the versatile reactivity of the carboxylic acid function.[3] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols for its synthesis and its transformation into key pharmaceutical precursors.
The p-toluenesulfonyl (tosyl) group serves as a highly effective protecting group for the amino functionality of L-phenylalanine.[4] This sulfonamide linkage is stable under a wide range of reaction conditions, including those that are acidic or basic, allowing for selective manipulations at other parts of the molecule.[5] This stability is a key feature that enables multi-step synthetic sequences without the risk of racemization at the chiral center. Furthermore, the tosyl group can be removed under specific reductive conditions, although its primary role in many syntheses is to remain in the final intermediate, becoming an integral part of the molecular architecture.
This document will delve into the practical applications of this compound, with a particular focus on its role in the synthesis of precursors for HIV protease inhibitors. The protocols provided herein are designed to be self-validating, with clear explanations for each step, ensuring both scientific rigor and practical utility for researchers and professionals in the field of drug development.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a chiral precursor for the construction of more complex molecular frameworks. Its utility can be broadly categorized into two main areas:
-
Peptide-Based Therapeutics and Peptidomimetics: The tosyl group's stability makes it a valuable tool in peptide synthesis, particularly when orthogonality to other protecting groups is required.[5][6] It allows for the selective modification of the peptide backbone or side chains without compromising the integrity of the N-terminal protection.
-
Synthesis of Chiral Alcohols and Amines: The carboxylic acid functionality of this compound can be readily reduced to a primary alcohol, yielding N-tosyl-L-phenylalaninol. This chiral alcohol is a versatile intermediate that can be further functionalized to create chiral epoxides, aziridines, or other electrophilic species.[] These intermediates are crucial for the synthesis of the hydroxyethylamine isostere, a key structural motif in many HIV protease inhibitors such as Saquinavir and Amprenavir.[6]
The following sections will provide detailed protocols for the synthesis of this compound and its subsequent conversion into a key chiral alcohol intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from L-phenylalanine and p-toluenesulfonyl chloride. The reaction proceeds via a nucleophilic attack of the amino group of L-phenylalanine on the sulfonyl chloride.[]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Phenylalanine | 165.19 | 16.52 g | 0.10 |
| Sodium Carbonate | 105.99 | 15.90 g | 0.15 |
| p-Toluenesulfonyl chloride | 190.65 | 21.00 g | 0.11 |
| Deionized Water | 18.02 | 200 mL | - |
| 2 M Hydrochloric Acid | 36.46 | As needed | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Methanol | 32.04 | 50 mL | - |
Procedure:
-
Dissolution of L-Phenylalanine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (16.52 g, 0.10 mol) and sodium carbonate (15.90 g, 0.15 mol) in 150 mL of deionized water. Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of p-Toluenesulfonyl chloride: Slowly add p-toluenesulfonyl chloride (21.00 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash with 50 mL of dichloromethane to remove any unreacted p-toluenesulfonyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 50 mL).
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: 28-30 g (88-94%) of a white solid.
Characterization Data:
| Property | Value |
| Melting Point | 162-166 °C |
| Appearance | White to off-white solid[3] |
| Purity (HPLC) | >98% |
Protocol 2: Reduction of this compound to N-Tosyl-L-phenylalaninol
This protocol describes the reduction of the carboxylic acid functionality of this compound to a primary alcohol using sodium borohydride and iodine. This method is a safer and more convenient alternative to metal hydrides like lithium aluminum hydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 319.38 | 15.97 g | 0.05 |
| Sodium Borohydride | 37.83 | 3.78 g | 0.10 |
| Iodine | 253.81 | 12.69 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (15.97 g, 0.05 mol) and sodium borohydride (3.78 g, 0.10 mol).
-
Addition of THF: Add 100 mL of anhydrous THF to the flask and stir the suspension.
-
Addition of Iodine: Dissolve iodine (12.69 g, 0.05 mol) in 100 mL of anhydrous THF and add this solution dropwise to the stirred suspension over a period of 1 hour. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for 1 hour. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and cautiously add 50 mL of methanol to quench any unreacted sodium borohydride.
-
Work-up: Remove the THF under reduced pressure. To the residue, add 100 mL of ethyl acetate and 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution (to remove excess iodine), 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexane to afford N-Tosyl-L-phenylalaninol as a white solid.
Expected Yield: 13.7-14.6 g (90-96%).
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of this compound.
Caption: Reduction to Chiral Alcohol Intermediate.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex pharmaceutical agents. Its inherent stereochemistry, coupled with the robust nature of the tosyl protecting group, provides a reliable and versatile starting point for a multitude of synthetic transformations. The protocols detailed in this guide offer a practical framework for the preparation and utilization of this key intermediate, empowering researchers to construct the intricate molecular architectures that define the next generation of therapeutics. As the demand for enantiomerically pure drugs continues to grow, the strategic application of well-defined chiral building blocks like this compound will undoubtedly remain a critical component of successful drug discovery and development programs.
References
- Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 49(10), 2245–2256.
- Magano, J., & Dunetz, J. R. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 112(4), 2177–2250.
- Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 50(11), 532-537.
- Peyrat, M. A., et al. (2001). Synthesis and anti-HIV activity of prodrugs derived from saquinavir and indinavir. European Journal of Medicinal Chemistry, 36(2), 153-164.
- Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. Tetrahedron: Asymmetry, 23(11-12), 898-903.
- Rouquayrol, M., et al. (2004). Prodrugs of HIV protease inhibitors-saquinavir, indinavir and nelfinavir-derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Antiviral Chemistry and Chemotherapy, 15(1), 29-43.
- Li, J., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2007.
- De Clercq, E. (2002). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Bioorganic & Medicinal Chemistry Letters, 12(12), 1599-1602.
- Simon, R. C., et al. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Catalysis Science & Technology, 11(2), 436-463.
- Li, Z., et al. (2018).
- Hess, K., & Pfleger, R. (1933). Über die Darstellung von Tosyl-Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(5), 784-791.
- Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.
- Li, Z., et al. (2018).
- Reddy, M. S., et al. (2006). A process for the preparation of saquinavir using novel intermediate.
- Ghosh, A. K., & Brindisi, M. (2015). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 58(15), 5898–5910.
- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27-34.
- Magano, J., & Dunetz, J. R. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 112(4), 2177-2250.
- Wang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 225, 113797.
- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 169.
- Wang, Y., et al. (2021). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 26(18), 5556.
- Chassaing, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(1), 1-30.
- Reddit. (2022). Phenylalanine reduction to phenylalaninol.
- Singh, S., & Singh, J. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 339.
- Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
- Głowacka, I. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8247–8260.
- Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
- Wang, Y., et al. (2021). One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy. ACS Applied Materials & Interfaces, 13(44), 52097–52107.
- Ha, H., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271-7278.
- Thompson, W. J., et al. (1992). Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl substituents: X-ray crystal structure assisted design. Journal of Medicinal Chemistry, 35(10), 1685-1701.
Sources
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- 2. Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl substituents: X-ray crystal structure assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
The Multifaceted Role of N-Tosyl-L-phenylalanine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Beyond a Simple Amino Acid Derivative
N-Tosyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands as a cornerstone chiral building block in the arsenal of medicinal chemists. Its unique combination of a stereodefined core, a synthetically versatile phenyl group, and a robust tosyl protecting group makes it an invaluable starting material for the synthesis of complex, high-value molecules with therapeutic potential.[1] This guide provides an in-depth exploration of the applications of N-Tosyl-L-phenylalanine, moving beyond a mere recitation of facts to offer field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into its utility as a chiral resolving agent, a protecting group in peptide synthesis, and a foundational scaffold for the development of potent enzyme inhibitors and drug candidates in oncology and virology.
Core Applications in Drug Discovery and Development
The utility of N-Tosyl-L-phenylalanine in medicinal chemistry is broad and impactful. Its applications can be broadly categorized, each leveraging the distinct chemical properties of the molecule.
| Application | Key Feature | Therapeutic Areas |
| Chiral Resolving Agent | Forms diastereomeric salts with racemic mixtures, enabling separation of enantiomers. | General applicability in chiral drug synthesis. |
| Protecting Group | The tosyl group offers robust protection of the amine functionality, orthogonal to many other protecting groups. | Peptide-based therapeutics, complex molecule synthesis. |
| Chiral Building Block | Provides a stereochemically defined scaffold for the synthesis of complex chiral molecules. | Anticancer, Antiviral, Anti-inflammatory drug discovery. |
| Precursor to Enzyme Inhibitors | Serves as the synthetic precursor to potent and widely studied enzyme inhibitors like TPCK. | Inflammation, Cancer, Virology, Neuroscience. |
Application as a Chiral Resolving Agent
The preparation of enantiomerically pure compounds is a critical challenge in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Optical resolution via diastereomeric salt formation remains a widely used and scalable technique for separating enantiomers. N-Tosyl-L-phenylalanine, being a readily available and inexpensive chiral acid, is an excellent resolving agent for racemic amines.
The principle behind this application lies in the reaction of the chiral N-Tosyl-L-phenylalanine with a racemic amine to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The choice of solvent plays a crucial role in the efficiency of the resolution, as it influences the solubility of the diastereomeric salts.[2][3]
Protocol: Chiral Resolution of (±)-α-Methylbenzylamine
This protocol details the resolution of racemic α-methylbenzylamine using N-Tosyl-L-phenylalanine, a classic example demonstrating its efficacy as a resolving agent.
Materials:
-
(RS)-α-methylbenzylamine
-
N-Tosyl-L-phenylalanine
-
Methanol (MeOH)
-
2-Propanol (IPA)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol of (RS)-α-methylbenzylamine and 10.0 mmol of N-Tosyl-L-phenylalanine in 50 mL of hot 2-propanol.
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.
-
To maximize crystal formation, the flask can be placed in an ice bath for 1-2 hours.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 2-propanol, followed by a wash with diethyl ether to facilitate drying.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 30 mL of water.
-
Add 1 M NaOH solution dropwise with stirring until the pH of the solution is approximately 11-12. This will deprotonate the amine.
-
Extract the liberated amine with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched α-methylbenzylamine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from step 3 to pH 1-2 with 1 M HCl.
-
N-Tosyl-L-phenylalanine will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused.
-
Self-Validation:
-
The optical purity of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
The melting point of the diastereomeric salt can be compared to literature values to assess its purity.
Application in Peptide Synthesis: A Robust Protecting Group
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to the success of synthesizing the desired peptide sequence.[4][5] The N-tosyl group is a robust protecting group for the α-amino functionality of amino acids.[6] Its key advantage lies in its stability to the conditions used for the removal of the more common Fmoc (piperidine) and Boc (TFA) protecting groups, making it an orthogonal protecting group.[7]
This orthogonality allows for the selective deprotection of other functionalities on the peptide while the N-tosyl group remains intact. However, the robustness of the tosyl group also presents a challenge, as its removal requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][8] Consequently, the N-tosyl group is typically used for the protection of side chains, particularly that of arginine, or when a permanent sulfonamide linkage is desired in the final peptidomimetic.[7]
Protocol: Incorporation of N-Tosyl-L-phenylalanine into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the general steps for coupling N-Tosyl-L-phenylalanine onto a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
N-Tosyl-L-phenylalanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, IPA (Isopropanol)
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of N-Tosyl-L-phenylalanine:
-
In a separate vessel, pre-activate N-Tosyl-L-phenylalanine (3 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.
-
Add the activated N-Tosyl-L-phenylalanine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.[9]
-
-
Washing:
-
After the coupling is complete, drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids. The N-tosyl group on the phenylalanine residue will remain intact during these cycles.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a strong acid cleavage cocktail capable of removing the tosyl group, such as anhydrous HF or TFMSA. This step will also cleave the peptide from the resin and remove other side-chain protecting groups. (Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus).
-
Application as a Chiral Building Block for Bioactive Molecules
The inherent chirality and functional group handles of N-Tosyl-L-phenylalanine make it an excellent starting material for the asymmetric synthesis of a wide range of bioactive molecules.[10] The tosyl group not only protects the amine but can also influence the stereochemical outcome of subsequent reactions. The phenyl ring can be functionalized through various aromatic substitution reactions, and the carboxylic acid provides a handle for amide bond formation or reduction to an alcohol.
Synthesis of Antiviral and Anticancer Agents
Caption: General synthetic workflow for drug candidates from N-Tosyl-L-phenylalanine.
N-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK): A Potent and Versatile Enzyme Inhibitor
A prominent example of a bioactive molecule derived from N-Tosyl-L-phenylalanine is N-tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK is a well-studied irreversible inhibitor of chymotrypsin and other serine and cysteine proteases. Its mechanism of action involves the alkylation of a critical histidine or cysteine residue in the enzyme's active site by the chloromethyl ketone moiety.
Beyond its classical use as a protease inhibitor, TPCK has been instrumental in elucidating cellular signaling pathways. Notably, it is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor involved in inflammation, immunity, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
TPCK inhibits NF-κB activation by directly targeting and modifying specific cysteine residues on two key proteins in the pathway: IκB kinase β (IKKβ) and the p65/RelA subunit of NF-κB.[4] This dual-target inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, NF-κB cannot translocate to the nucleus to activate the transcription of its target genes.
Caption: TPCK's dual inhibition of the NF-κB signaling pathway.
Protocol: In Vitro Inhibition of NF-κB Activation by TPCK
This protocol provides a method to assess the inhibitory effect of TPCK on TNF-α-induced NF-κB activation in a cell-based assay by monitoring the phosphorylation of IκBα.
Materials:
-
HeLa or HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TPCK
-
DMSO (for TPCK stock solution)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Prepare a 10 mM stock solution of TPCK in DMSO.
-
Pre-treat the cells with the desired concentration of TPCK (e.g., 25 µM) or vehicle (DMSO) in serum-free medium for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and quantify the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.
-
Expected Outcome:
-
TNF-α stimulation will induce the phosphorylation of IκBα in vehicle-treated cells.
-
Pre-treatment with TPCK will lead to a dose-dependent decrease in TNF-α-induced IκBα phosphorylation, demonstrating the inhibition of the NF-κB pathway.
Conclusion and Future Perspectives
N-Tosyl-L-phenylalanine is a testament to how a relatively simple molecule can have a profound and diverse impact on medicinal chemistry. Its applications as a chiral resolving agent, a robust protecting group, and a versatile chiral building block are well-established and continue to be exploited in the synthesis of novel therapeutics. The insights gained from studying its derivative, TPCK, have not only provided a valuable tool for dissecting complex cellular signaling pathways but also highlighted the potential for developing targeted therapies for a range of diseases. As the demand for enantiomerically pure and structurally complex drug candidates grows, the strategic application of N-Tosyl-L-phenylalanine and its derivatives will undoubtedly continue to play a pivotal role in the future of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem.
- Boc-Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Sakai, K., et al. (n.d.). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine.
- Iwasaki, T., Matsumoto, K., Matsuoka, M., Takahashi, T., & Okumura, K. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 46(3), 852-855.
- ResearchGate. (2007). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique.
- BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. BenchChem.
- Sigma-Aldrich. (1996). N-p-Tosyl-L-phenylalanine chloromethyl ketone (T4376)
- Molecules. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(7), 549-555.
- Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(3), 515-516.
- Ha, H., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271-7278.
- Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Wikipedia.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Cayman Chemical. (n.d.). Tosyl Phenylalanyl Chloromethyl Ketone (CAS 402-71-1). Cayman Chemical.
- Reisman, S. (n.d.). Chemical Synthesis of Chiral Bioactive Molecules. Grantome.
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Zhang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry, 48, 116414.
- Schön, J. C., & Reth, M. (2004). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry, 279(18), 18324-18332.
- Zhang, Y., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed, 34562701.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Singh, A., & Singh, R. P. (2016). Lead Phytochemicals for Anticancer Drug Development. Frontiers in Plant Science, 7, 1667.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Selleck Chemicals. (n.d.). N-p-Tosyl-L-phenylalanine chloromethyl ketone (CAS 402-71-1). Selleck Chemicals.
- Li, Y., et al. (2022). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.
- Kimura, T., et al. (2002). Practical Synthesis of Chiral Emopamil Left Hand as a Bioactive Motif. The Journal of Organic Chemistry, 67(17), 6228-6231.
- Duke University. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Scholars@Duke.
- Cui, W., et al. (2018). Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst. Journal of Industrial Microbiology & Biotechnology, 45(10), 867-876.
- ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kumar, A., et al. (2021). Breaking the Bottleneck in Anticancer Drug Development: Efficient Utilization of Synthetic Biology. Cancers, 13(16), 4127.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- The Royal Society of Chemistry. (2017).
- Handzlik, J., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Singh, U. P., & Singh, R. P. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current Medicinal Chemistry, 29(1), 1-25.
- ResearchGate. (2016). (PDF) Lead Phytochemicals for Anticancer Drug Development.
- Klein, C. D., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(20), 8086-8100.
- Molecules. (2020). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 25(10), 2354.
- Future Medicinal Chemistry. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 15(1), 65-83.
- National Institutes of Health. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- Austin Publishing Group. (n.d.). Anticancer Drug Development Based on Phytochemicals. Austin Publishing Group.
- ResearchGate. (2011). New and Unusual Scaffolds in Medicinal Chemistry.
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Application Notes and Protocols for the Derivatization of N-(p-Toluenesulfonyl)-L-phenylalanine
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-L-Phe-OH). This guide delves into detailed protocols for the synthesis of key derivatives, explores their specific applications, and explains the scientific rationale behind the experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.
Introduction: The Versatility of a Protected Amino Acid
This compound is a crucial building block in synthetic organic chemistry and medicinal chemistry. The tosyl (Ts) group, a robust protecting group for the amine functionality of L-phenylalanine, offers significant advantages. Its steric bulk and electronic properties influence the reactivity of the carboxylic acid group, allowing for selective modifications. Furthermore, the inherent chirality of the L-phenylalanine backbone makes its derivatives valuable in asymmetric synthesis and chiral separations.
The derivatization of the carboxylic acid moiety of Tos-L-Phe-OH into esters and amides unlocks a wide array of applications. These derivatives serve as key intermediates in the synthesis of peptidomimetics, chiral ligands, and biologically active molecules. This guide will focus on two primary classes of derivatization: esterification and amide coupling, providing detailed protocols and discussing their applications in chiral chromatography and drug discovery.
I. Esterification of this compound
Esterification of the carboxylic acid group of Tos-L-Phe-OH is a fundamental transformation that yields versatile intermediates. The resulting esters can be used in further synthetic manipulations or as chiral selectors themselves.
Application: Chiral Ligands and Asymmetric Synthesis
Esters of this compound can serve as precursors to chiral ligands for asymmetric catalysis. The ester functionality can be reduced to the corresponding alcohol, which can then be incorporated into more complex ligand scaffolds. These ligands can coordinate with metal centers to create catalysts for a variety of enantioselective transformations, such as asymmetric hydrogenation, alkylation, and cycloaddition reactions.
Protocol 1: Synthesis of this compound Methyl Ester
This protocol details the synthesis of the methyl ester of this compound using thionyl chloride, a common and effective method for esterifying carboxylic acids.
Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. Subsequent reaction with methanol yields the desired methyl ester. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Materials:
-
This compound (Tos-L-Phe-OH)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound methyl ester as a white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Thionyl chloride, Methanol |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Diagram of the Esterification Workflow:
Application Note: A Practical Guide to the Incorporation of N-Tosyl-L-phenylalanine in Solid-Phase Peptide Synthesis
Abstract
This comprehensive application note provides a detailed experimental protocol for the successful coupling of N-Tosyl-L-phenylalanine (Tos-Phe-OH) in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this guide delves into the strategic considerations, procedural nuances, and troubleshooting methodologies essential for incorporating this unique amino acid derivative. We will explore the rationale behind key experimental steps, from resin selection and activation to coupling monitoring and final cleavage, ensuring a robust and reproducible workflow.
Introduction: The Strategic Role of N-Tosyl-L-phenylalanine
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the systematic assembly of peptide chains on a solid support.[1][2] The choice of protecting groups for the α-amino group is a critical determinant of the overall synthetic strategy.[3][4] While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most prevalent Nα-protecting groups, specialized derivatives like N-Tosyl-L-phenylalanine offer unique advantages for specific applications.[1][3]
The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines, known for its exceptional stability under a wide range of chemical conditions.[1][3] This stability is the primary reason for its strategic use in peptide synthesis.
Key Characteristics and Applications:
-
Orthogonality: The N-tosyl bond is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderately acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA).[1][3] This orthogonality allows the tosyl group to be retained on the peptide backbone while other protecting groups are selectively cleaved, enabling the synthesis of complex peptide architectures.
-
Peptidomimetics: The sulfonamide linkage formed by the N-tosyl group can be a desirable feature in peptidomimetics, potentially enhancing biological activity or stability.[1]
-
Cyclic Peptides: The stability of the tosyl group makes it an excellent candidate for protecting specific amino groups during solution-phase cyclization after the peptide has been cleaved from the resin.[1]
However, the very stability that makes the tosyl group advantageous also presents challenges, particularly in the final deprotection step, which requires harsh acidic conditions.[1][3]
Pre-Synthesis Considerations and Reagent Preparation
A successful synthesis begins with careful planning and the preparation of high-quality reagents.
Resin Selection
The choice of resin depends on the desired C-terminal functionality and the overall synthetic strategy (Fmoc or Boc).
-
Fmoc-based SPPS: For peptides with a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride or Wang resins are commonly used.[5]
-
Boc-based SPPS: Merrifield or PAM resins are standard for Boc-based strategies.[1]
Reagent and Solvent Quality
The use of high-purity reagents and anhydrous solvents is paramount to prevent side reactions and ensure high coupling efficiencies. It is crucial to use peptide synthesis grade dimethylformamide (DMF) with low amine content.[5]
Key Reagent Preparation
| Reagent/Solution | Composition | Application |
| Fmoc Deprotection Solution | 20% (v/v) piperidine in DMF | Removal of the Fmoc protecting group. |
| Boc Deprotection Solution | 25-50% (v/v) TFA in Dichloromethane (DCM) | Removal of the Boc protecting group. |
| Neutralization Solution (Boc) | 10% (v/v) Diisopropylethylamine (DIPEA) in DCM | Neutralization of the protonated amine after Boc deprotection. |
| Activation Solution | Amino Acid, Coupling Reagent, and Base (e.g., DIPEA) in DMF | Pre-activation of the carboxylic acid for coupling. |
| Washing Solvents | DMF, DCM, Isopropyl Alcohol (IPA) | Removal of excess reagents and byproducts. |
Experimental Protocol: Incorporation of N-Tosyl-L-phenylalanine in Fmoc-based SPPS
This protocol outlines the manual coupling of N-Tosyl-L-phenylalanine using the widely adopted Fmoc/tBu strategy.
Workflow Overview
Caption: Workflow for incorporating N-Tosyl-L-phenylalanine in Fmoc-SPPS.
Step-by-Step Procedure
-
Resin Swelling:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the treatment with fresh deprotection solution for 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.[1]
-
-
Pre-activation and Coupling of N-Tosyl-L-phenylalanine:
-
In a separate vessel, dissolve N-Tosyl-L-phenylalanine (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) and a base like DIPEA (6 equivalents).[1] The use of a more potent activating agent like HATU is recommended due to the potential for slower coupling kinetics caused by the steric bulk of the tosyl group.[1]
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the activated N-Tosyl-L-phenylalanine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[1] Extended coupling times may be necessary to ensure complete reaction.[1]
-
-
Monitoring the Coupling Reaction:
-
After the coupling period, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.[1][7]
-
Negative Test (Yellow/Colorless Beads): Indicates that the coupling is complete, and you can proceed to the next step.
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying incomplete coupling. In this case, a second coupling should be performed.[7] If the test remains positive, a capping step with acetic anhydride can be performed to block the unreacted amines and prevent the formation of deletion peptide impurities.[7]
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[1]
-
-
Chain Elongation:
-
If additional amino acids are to be added to the peptide sequence, repeat the Fmoc deprotection and coupling cycles with the subsequent Fmoc-protected amino acids. The N-tosyl group on the phenylalanine residue will remain intact during these cycles.[1]
-
Adaptation for Boc-based SPPS
The incorporation of N-Tosyl-L-phenylalanine in a Boc-based strategy follows a similar principle, with the key difference being the deprotection and neutralization steps.
Caption: The core cycle for Boc-based solid-phase peptide synthesis.
-
Deprotection: Use a solution of 25-50% TFA in DCM to remove the N-terminal Boc group.[3]
-
Neutralization: After deprotection, the N-terminal amine will be a TFA salt. It must be neutralized to the free amine using a solution of 10% DIPEA in DCM before the next coupling can occur.[3][4]
-
Coupling: The pre-activation and coupling of N-Tosyl-L-phenylalanine proceed as described for the Fmoc strategy.
Final Cleavage and Deprotection: Releasing the Tosylated Peptide
The removal of the N-tosyl group and cleavage of the peptide from the resin is the most challenging aspect of this procedure due to the stability of the tosyl group. This step requires strong acids and appropriate safety precautions.
Cleavage Cocktail
The removal of the N-tosyl group necessitates the use of strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Standard TFA-based cleavage cocktails used for Fmoc/tBu strategies are insufficient to cleave the N-tosyl bond.
Important Safety Note: HF and TFMSA are extremely corrosive and toxic. These reagents must be handled in a specialized fume hood with appropriate personal protective equipment (PPE), and personnel must be trained in their safe use and emergency procedures.
General Cleavage Procedure
-
Resin Preparation: After the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.[8]
-
Cleavage: Treat the dried peptide-resin with the appropriate strong acid cleavage cocktail (e.g., HF or TFMSA) containing scavengers like anisole or thioanisole to protect sensitive residues from side reactions. The specific conditions (time, temperature) will depend on the peptide sequence and the specific strong acid used.
-
Peptide Precipitation: After the cleavage reaction is complete, the acid is removed, and the crude peptide is precipitated by the addition of cold diethyl ether.
-
Purification: The precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance from the bulky tosyl group.[1] - Aggregation of the growing peptide chain.[7][9] | - Extend the coupling time to 4-6 hours or perform a double coupling.[1][10] - Use a more potent activating agent like HATU.[1][7] - Increase the concentration of the amino acid and coupling reagent solution.[10] - Consider using a different solvent system (e.g., NMP/DMSO) to improve resin swelling and reduce aggregation.[9] |
| Low Yield | - Incomplete deprotection or coupling at any stage. - Loss of peptide during washing steps. - Incomplete cleavage from the resin. | - Ensure complete deprotection and coupling by monitoring each step. - Avoid excessive washing steps. - Optimize the cleavage conditions (time, acid concentration). |
| Side Reactions | - Lability of the tosyl group under certain activation conditions.[1] - Modification of sensitive residues during harsh acid cleavage. | - Consider using milder carbodiimide-based activation (e.g., DIC/Oxyma) if tosyl group lability is a concern.[1] - Use an appropriate scavenger cocktail during the final cleavage to protect sensitive amino acids like Trp, Met, Tyr, and Cys.[8] |
Conclusion
The incorporation of N-Tosyl-L-phenylalanine into a peptide sequence is a valuable technique for specialized applications in peptide chemistry. While the robust nature of the N-tosyl protecting group necessitates careful consideration of coupling conditions and a harsh final deprotection step, a well-planned and executed protocol can lead to the successful synthesis of unique and complex peptides. By understanding the chemical principles behind each step and proactively addressing potential challenges, researchers can effectively leverage the unique properties of N-Tosyl-L-phenylalanine in their synthetic endeavors.
References
- Biondi, L., & De Risi, C. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
- Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? [Online forum post]. r/Biochemistry.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
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- 7. peptide.com [peptide.com]
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- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Application and Protocols for Analytical Monitoring of Reactions with N-(p-Toluenesulfonyl)-L-phenylalanine
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-Phe-OH). Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of key analytical techniques, explaining the rationale behind methodological choices to ensure robust and reliable reaction monitoring.
Introduction: The Significance of Monitoring N-Tosyl-L-phenylalanine Reactions
This compound is a critical N-protected amino acid frequently employed in peptide synthesis and other organic transformations. The tosyl group offers robust protection of the amino functionality, stable to acidic conditions under which other protecting groups like Boc might be labile.[1] Monitoring reactions involving Tos-Phe-OH is paramount to optimize reaction conditions, determine reaction endpoints, quantify yield, and identify potential byproducts. Inadequate monitoring can lead to incomplete reactions, impurities, and challenging purifications, particularly in complex multi-step syntheses.
This guide focuses on four primary analytical techniques for in-process control and final product analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration. Each section provides the theoretical underpinning, practical considerations, and a detailed protocol for a representative application: the DCC-mediated coupling of this compound with L-Alanine methyl ester to form the dipeptide N-(p-Toluenesulfonyl)-L-phenylalanyl-L-alanine methyl ester.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is an indispensable tool for monitoring the progress of peptide coupling reactions due to its ability to separate starting materials, intermediates, products, and byproducts.[2][3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of N-protected amino acids and peptides.
A. The "Why": Causality in Method Design
The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention and separation of the aromatic Tos-Phe-OH and the resulting dipeptide from more polar starting materials or byproducts. A gradient elution with acetonitrile and water, modified with an acid like trifluoroacetic acid (TFA), is employed to ensure sharp peaks and good resolution. TFA acts as an ion-pairing agent, improving the peak shape of ionizable compounds like the carboxylic acid of Tos-Phe-OH and any free amines.[4] UV detection is ideal as the phenyl and tosyl groups in the reactants and products are strong chromophores.
B. Experimental Protocol: RP-HPLC Monitoring of Dipeptide Synthesis
Objective: To monitor the consumption of this compound and the formation of the corresponding dipeptide.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Reaction quench solution: 1:1 Acetonitrile/Water
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of the quench solution to stop the reaction and prevent further changes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Data Analysis: Integrate the peak areas of the starting material (Tos-Phe-OH) and the product (dipeptide). Calculate the percent conversion by comparing the relative peak areas over time.
C. Data Presentation
| Analyte | Approximate Retention Time (min) |
| L-Alanine methyl ester | ~3.5 |
| This compound | ~12.8 |
| Dipeptide Product | ~15.2 |
| Dicyclohexylurea (DCU) | ~18.5 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and column.
II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Confirmation and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous identification of reactants, products, and byproducts based on their mass-to-charge ratio (m/z).[4][5] This technique is particularly valuable for confirming the identity of the desired product and detecting low-level impurities that may not be visible by UV detection.
A. The "Why": Leveraging Mass Data
The use of electrospray ionization (ESI) in positive ion mode is standard for peptide analysis, as it efficiently generates protonated molecular ions [M+H]+. The mass analyzer can then confirm the expected masses of the starting materials and the product. For example, for this compound (MW: 319.38), a prominent ion at m/z 320.4 would be expected. This specificity allows for confident identification even in complex reaction mixtures.
B. Experimental Protocol: LC-MS Confirmation of Dipeptide Product
Objective: To confirm the molecular weight of the synthesized dipeptide and identify potential byproducts.
Instrumentation and Reagents:
-
LC-MS system with an ESI source
-
Chromatographic conditions as described in the HPLC protocol.
Procedure:
-
Sample Preparation: Prepare a diluted sample of the final reaction mixture as described for HPLC analysis.
-
LC-MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting materials, product, and potential side products (e.g., anhydride of Tos-Phe-OH). Correlate the mass spectra with the peaks observed in the UV chromatogram.
C. Expected Mass Data
| Compound | Molecular Weight | Expected [M+H]+ (m/z) |
| This compound | 319.38 | 320.4 |
| L-Alanine methyl ester | 103.12 | 104.1 |
| Dipeptide Product | 404.47 | 405.5 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 207.3 |
| Dicyclohexylurea (DCU) | 224.36 | 225.4 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
NMR spectroscopy provides detailed structural information about molecules in solution. For monitoring reactions involving Tos-Phe-OH, ¹H NMR is particularly useful for observing changes in the chemical environment of specific protons as the reaction progresses.
A. The "Why": Tracking Key Chemical Shifts
The conversion of the carboxylic acid of Tos-Phe-OH to an amide bond in the dipeptide results in characteristic changes in the ¹H NMR spectrum. Specifically, the chemical shift of the alpha-proton of the phenylalanine residue will be altered. Additionally, new signals corresponding to the alanine methyl ester moiety will appear in the product spectrum. By integrating key signals, the relative concentrations of reactant and product can be determined.
B. Experimental Protocol: ¹H NMR Analysis of Reaction Conversion
Objective: To determine the conversion of this compound to the dipeptide product by ¹H NMR.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: At the start and end of the reaction, take a representative sample. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 seconds).
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material and product.
-
Tos-Phe-OH: Look for the characteristic signals of the tosyl group (aromatic protons and methyl group), the phenylalanine aromatic protons, and the alpha-proton.
-
Dipeptide Product: Look for the appearance of the methyl ester singlet from the alanine moiety and a shift in the alpha-proton of the phenylalanine residue.
-
-
Integrate a well-resolved signal for both the starting material and the product. Calculate the molar ratio to determine the reaction conversion.
-
C. Key ¹H NMR Signals (approximate shifts in CDCl₃)
| Protons | This compound | Dipeptide Product |
| Tosyl -CH ₃ | ~2.4 ppm (s, 3H) | ~2.4 ppm (s, 3H) |
| Alanine -OCH ₃ | N/A | ~3.7 ppm (s, 3H) |
| Phenylalanine α-CH | ~4.5 ppm (m, 1H) | Shifted position |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
IV. Potentiometric Titration: A Classical Approach to Quantify Reactants
Potentiometric titration is a highly accurate method for determining the concentration of the carboxylic acid group of this compound. This can be used to quantify the starting material before the reaction or to determine the amount of unreacted acid at the end of the reaction.
A. The "Why": Exploiting Acid-Base Chemistry
The carboxylic acid functionality of Tos-Phe-OH can be neutralized by a strong base, such as sodium hydroxide. By monitoring the pH of the solution as the titrant is added, an equivalence point can be determined where the moles of base added are equal to the moles of acid initially present. This provides a direct measure of the amount of Tos-Phe-OH.
B. Experimental Protocol: Quantifying this compound
Objective: To determine the concentration of a solution of this compound.
Instrumentation and Reagents:
-
Autotitrator or pH meter with a burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., 50:50 Ethanol/Water)
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the solvent.
-
Titration:
-
Place the pH electrode in the solution and begin stirring.
-
Add the standardized NaOH solution in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve or by using the first or second derivative plot.
-
Calculate the concentration of the this compound solution using the following formula: Concentration (mol/L) = (Volume of NaOH at equivalence point (L) × Concentration of NaOH (mol/L)) / Volume of sample (L)
-
Visualizations
Workflow for Monitoring Peptide Coupling
Caption: Reactants and product in the dipeptide synthesis.
References
- Antonili, L., et al. (1980). Studies on many amino acid metal complexes. International Research Journal of Pure and Applied Chemistry, 2(1), 1-10.
- S. M. El-Sawy, et al. (1993). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 973-977.
- A. M. El-Brashy, & M. E. Al-Ghannam. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 420-427.
- M. G. M. Ali, et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 215-227.
- A. M. El-Brashy, & M. E. Al-Ghannam. (1996). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Microchemical Journal, 53(4), 420-427.
- S. L. Bourne, et al. (2014). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development, 18(11), 1475-1481.
- M. H. Pournaghi-Azar, & F. Dastangoo. (2007). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Journal of the Chilean Chemical Society, 52(4), 1303-1306.
- Y. Tomiuchi, et al. (2011). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 44(10), 754-760.
- Aapptec. (n.d.). Coupling Reagents.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- J. K. Harper, et al. (2003). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 125(2), 616-624.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).
- T. Takehana, et al. (2014). Synthesis and application of dipeptides; Current status and perspectives. Journal of Bioscience and Bioengineering, 117(5), 519-528.
- M. G. M. Ali, et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 215-227.
- S. C. C. H. L. Clemens, et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- Anapharm Bioanalytics. (2023, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- T. Twardowski, et al. (1977). Isolation and chromatographic behaviour of phenylalanine tRNA from barley embryos. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 474(3), 383-394.
- S. S. Kadam, et al. (2023). The Catalyst's Companion: N, N ′-Dicyclohexylcarbodiimide (DCC) in Action. Synthesis, 55(22), 3617-3632.
- N. D. Atherton. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry, 35(6), 975-978.
- J. Zhao, et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- J. Zhao, et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society, 146(7), 4642-4651.
- Scribd. (n.d.). DCC Coupling.
- K. Hroboňová, et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- B. Saidat, et al. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. Analele Universității din București - Chimie, 18(1), 77-82.
- T. Fukuyama, et al. (2020). Conventional approaches for the synthesis of peptides using unprotected amino acids and our approach developed in this study.
- S. Kumar, et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146.
- A. A. El-Awady, et al. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Advances, 13(45), 31692-31701.
- N. D. Atherton. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry, 35(6), 975-978.
- Waters Corporation. (2017, October 30).
- L. Q. F. Moreira, et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 931.
- K. Hroboňová, et al. (2014). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. Ceska a Slovenska Farmacie, 63(4), 171-176.
- M. M. Vecchi, et al. (2019). Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation. Analytical Chemistry, 91(21), 13591-13600.
- K. Hroboňová, et al. (2018). Chromatograms of separation D,L-phenylalanine on ristocetin (a) and teicoplanin (b) CSPs. Chromatographic conditions: mobile phase. ResearchGate.
Sources
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- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 5. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(p-Toluenesulfonyl)-L-phenylalanine Reaction Mixtures
Abstract
This application note presents a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of N-(p-Toluenesulfonyl)-L-phenylalanine. This compound is a critical intermediate in various synthetic pathways, and ensuring its purity is paramount for downstream applications in pharmaceutical and chemical industries. The following protocols are designed for researchers, scientists, and drug development professionals to accurately quantify this compound and resolve it from key process-related impurities. We will detail two distinct but complementary HPLC methods: a reversed-phase (RP-HPLC) method for the analysis of the main component and its achiral impurities, and a chiral HPLC method for the determination of enantiomeric purity.
Introduction: The Analytical Challenge
The synthesis of this compound typically involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride under basic conditions. A successful synthesis requires not only high conversion of the starting materials but also minimal formation of byproducts. The primary analytical challenges in monitoring these reaction mixtures are the separation and quantification of the desired product from unreacted starting materials, hydrolysis products of the tosylating agent, and, critically, the potential for racemization of the chiral center of L-phenylalanine.
Key Potential Analytes in the Reaction Mixture:
-
This compound: The desired product.
-
L-phenylalanine: Unreacted starting material.
-
p-Toluenesulfonyl chloride: Unreacted tosylating agent (often rapidly hydrolyzed during workup).
-
p-Toluenesulfonic acid: The hydrolysis product of p-toluenesulfonyl chloride, a common impurity.
-
N-(p-Toluenesulfonyl)-D-phenylalanine: The D-enantiomer, an impurity arising from racemization.
This guide provides robust HPLC methodologies to address these challenges, ensuring a comprehensive purity profile of this compound. The methods are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapter on chromatography.[1][2][3][4][5][6]
Experimental Workflow Overview
The analysis is bifurcated into two key HPLC experiments to provide a complete picture of the sample's purity. The first is a reversed-phase HPLC method for quantifying the product and its achiral impurities. The second is a specialized chiral HPLC method to determine the enantiomeric excess.
Caption: Overall workflow for the HPLC analysis of this compound.
Method 1: Reversed-Phase HPLC for Assay and Achiral Impurities
This method is designed as a stability-indicating assay, capable of separating the main component from its starting materials and degradation products.[7][8][9] Reversed-phase chromatography is selected due to its wide applicability and ability to separate compounds with varying polarities.[10][11][12]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the analytes. A 250 mm length ensures high resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the acidic and basic analytes and provides a low pH to suppress silanol interactions. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 0-5 min: 30% B, 5-25 min: 30% to 80% B, 25-30 min: 80% B, 30.1-35 min: 30% B | A gradient elution is necessary to elute both the polar (L-phenylalanine, p-toluenesulfonic acid) and non-polar (product) compounds in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. It should be controlled to ensure reproducible retention times. |
| Detection | UV at 220 nm | All key analytes contain chromophores (phenyl and tosyl groups) that absorb strongly at this wavelength, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture provides good solubility for all potential components of the reaction mixture. |
Standard and Sample Preparation Protocol
-
Standard Preparation (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation (Reaction Mixture): Quench the reaction as per the synthetic protocol. Dilute a known amount of the reaction mixture with the diluent to achieve a final concentration of the main component of approximately 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.
Expected Chromatographic Profile & Data Interpretation
The expected elution order will be based on polarity, with the most polar compounds eluting first.
-
Peak 1: p-Toluenesulfonic acid
-
Peak 2: L-phenylalanine
-
Peak 3: this compound
-
Peak 4: p-Toluenesulfonyl chloride (if present and not fully hydrolyzed)
The percentage of each impurity can be calculated using the area percent method, assuming similar response factors at 220 nm. For a more accurate assay, quantification should be performed against the external standard.
Method 2: Chiral HPLC for Enantiomeric Purity
Racemization is a potential side reaction under the basic conditions used for tosylation. Therefore, it is crucial to confirm the enantiomeric purity of the final product. This requires a chiral stationary phase (CSP) capable of discriminating between the L- and D-enantiomers.[13][14][15]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralpak AD-H or equivalent), 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly effective for separating a wide range of enantiomers, including N-protected amino acids. |
| Mobile Phase | Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) | Normal phase chromatography is often preferred for chiral separations on polysaccharide-based CSPs. The alcohol modifier and acidic additive are crucial for achieving resolution. The exact ratio may require optimization. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution in chiral separations. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature. Maintaining a constant ambient temperature is critical for reproducibility. |
| Detection | UV at 254 nm | The tosyl group provides strong absorbance at this wavelength, which is a common setting for aromatic compounds. |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase | To ensure good peak shape, the sample should be dissolved in the mobile phase. |
Standard and Sample Preparation Protocol
-
Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of this compound and spike it with a small amount (e.g., 0.5%) of the N-(p-Toluenesulfonyl)-D-phenylalanine standard to confirm the peak identification and resolution.
-
Sample Preparation: Accurately weigh about 10 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability and Data Interpretation
-
Resolution: The resolution between the L- and D-enantiomer peaks in the resolution solution should be greater than 1.5.
-
Quantification: The percentage of the D-enantiomer is calculated using the area percent method:
% D-enantiomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100
Method Validation Strategy
Both HPLC methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Validation Parameters Summary
| Parameter | RP-HPLC Method (Assay & Impurities) | Chiral HPLC Method (Enantiomeric Purity) |
| Specificity | Demonstrate resolution from impurities and excipients. Peak purity analysis using a DAD detector is recommended. | Demonstrate baseline resolution of the L- and D-enantiomers. |
| Linearity | A minimum of 5 concentrations covering the expected range (e.g., 80-120% of assay concentration and LOQ to 120% for impurities). | A minimum of 5 concentrations of the D-enantiomer, from LOQ to a level above the specification limit (e.g., 2%). |
| Range | Confirmed by linearity, accuracy, and precision data. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | Perform recovery studies by spiking known amounts of impurities and the main component into a placebo mixture. | Perform recovery studies by spiking known amounts of the D-enantiomer into the pure L-enantiomer. |
| Precision | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts or equipment. | Repeatability: Multiple injections of a sample spiked with the D-enantiomer. Intermediate Precision: As per RP-HPLC. |
| LOD/LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) for each impurity. | Determined for the D-enantiomer based on signal-to-noise ratio. |
| Robustness | Investigate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate, temperature). | Investigate the effect of small variations in mobile phase composition and flow rate. |
Conclusion
The two HPLC methods described in this application note provide a robust framework for the comprehensive quality control of this compound reaction mixtures. The reversed-phase method effectively quantifies the desired product and separates it from key process-related achiral impurities, while the chiral method ensures the enantiomeric integrity of the molecule. Proper validation of these methods in accordance with ICH and USP guidelines will ensure reliable and accurate results, which is essential for the development of safe and effective pharmaceutical products.
References
- Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. W. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314–3323.
- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). HPLC analysis of phenylalanine.: (a) The peak from the standard... [Image].
- Patel, Y. P., et al. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments, 3(1).
- United States Pharmacopeia. (2022). General Chapter <621> Chromatography.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Hroboňová, K., et al. (2018).
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance.
- BioGlobaX. (n.d.). <621> Chromatography.
- Atherton, N. D. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry, 35(6), 975–978.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Popović, I., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Brazilian Chemical Society.
- Szőri, K., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4945.
- Atherton, N. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Semantic Scholar.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- ResearchGate. (n.d.). (PDF) Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
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TLC visualization techniques for N-Tosyl-L-phenylalanine
An Application Guide to the Thin-Layer Chromatography (TLC) Visualization of N-Tosyl-L-phenylalanine
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of TLC in Analyzing N-Tosyl-L-phenylalanine
N-Tosyl-L-phenylalanine is a crucial molecule in synthetic organic chemistry, often serving as a chiral building block, a resolving agent, or a precursor in the development of pharmaceutical agents. Its structure, featuring a bulky, non-polar tosyl protecting group, a carboxylic acid, and a phenyl side chain, imparts specific physicochemical properties that make Thin-Layer Chromatography (TLC) an indispensable tool for its analysis. TLC is utilized for rapid reaction monitoring, purity assessment, and optimization of purification conditions.
However, the very features that make N-Tosyl-L-phenylalanine a valuable synthon also present a challenge for visualization. It is a colorless compound, and its protected amine group renders it unresponsive to traditional amine-specific reagents like ninhydrin. This guide provides a detailed exploration of robust and reliable visualization techniques tailored for N-Tosyl-L-phenylalanine, grounded in the chemical principles governing each method. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the effective TLC analysis of this compound and its analogs.
Foundational Visualization Strategies: A Mechanistic Overview
The visualization of compounds on a TLC plate can be broadly categorized into non-destructive and destructive methods.
-
Non-Destructive Techniques: These methods allow for the visualization of the compound without chemically altering it, enabling subsequent analysis or recovery. The primary non-destructive technique is UV shadowing.
-
Destructive Techniques: These methods involve a chemical reaction between the compound and a staining reagent, resulting in a colored or fluorescent spot. While the compound is consumed, these techniques are often highly sensitive and can be selective for certain functional groups.
The choice of method depends on the structural features of the analyte. For N-Tosyl-L-phenylalanine, the key features for visualization are its two aromatic rings (phenyl and tosyl groups) and its susceptibility to oxidation under harsh conditions.
Primary Visualization Protocol: UV Shadowing (Non-Destructive)
This should always be the first method employed due to its simplicity, rapidity, and non-destructive nature.
Causality and Mechanism
Most commercial TLC plates are available with a fluorescent indicator, typically manganese-activated zinc silicate, which fluoresces with a bright green color under short-wave UV light (254 nm)[1][2]. N-Tosyl-L-phenylalanine contains two aromatic rings, which are strong chromophores that absorb UV light at this wavelength[3][4]. When the plate is irradiated, the compound's spot "shadows" the fluorescent background by absorbing the UV light, preventing it from reaching the indicator. This results in the appearance of a dark purple or black spot against the glowing green plate[3][5][6].
Experimental Protocol
-
Develop the TLC Plate: Run the TLC plate in an appropriate solvent system and allow it to dry completely to remove all traces of the mobile phase.
-
Visualize: In a darkened environment or using a UV viewing cabinet, illuminate the plate with a short-wave UV lamp (254 nm).
-
Document: The UV-active spots corresponding to N-Tosyl-L-phenylalanine will appear as dark areas. Immediately circle the spots with a pencil, as the visualization is only visible under UV irradiation[1][6].
Workflow Diagram: UV Shadowing
Sources
The Emerging Role of N-Sulfonylated Amino Acids in Transition Metal Catalysis: Application Notes for N-(p-Toluenesulfonyl)-L-phenylalanine
Introduction: A New Frontier in Ligand Design
In the landscape of transition metal catalysis, the design of chiral ligands is paramount to achieving high efficiency and enantioselectivity. While extensive families of phosphine and N-heterocyclic carbene ligands have dominated the field, there is a growing interest in more sustainable, readily available, and modular ligand scaffolds. N-(p-Toluenesulfonyl)-L-phenylalanine, a derivative of the naturally occurring amino acid L-phenylalanine, represents a class of mono-N-protected amino acid (MPAA) ligands that are emerging as powerful tools in modern synthetic chemistry.[1][2][3][4]
This guide provides a comprehensive overview of the potential applications of this compound as a ligand, drawing insights from the well-established catalytic behavior of the broader MPAA class, particularly in palladium-catalyzed C-H functionalization reactions. While specific catalytic applications of the title compound are not as extensively documented as other MPAAs like N-Boc- or N-Ac-protected amino acids, its structural and electronic properties make it a compelling candidate for similar transformations. We will delve into the mechanistic rationale, provide detailed protocols for representative reactions, and discuss the causality behind experimental choices.
Chemical Properties and Synthesis
This compound is a white to light yellow crystalline powder with a molecular weight of 319.38 g/mol . It is typically synthesized by the reaction of L-phenylalanine with p-toluenesulfonyl chloride in the presence of a base.[5]
Synthesis Protocol: this compound
A general procedure for the synthesis of this compound involves the Schotten-Baumann reaction conditions.
-
Reagents and Materials:
-
L-phenylalanine
-
p-Toluenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Dichloromethane (for TLC)
-
Methanol (for TLC)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Application in Palladium-Catalyzed C-H Functionalization
The most significant application of MPAA ligands to date is in palladium-catalyzed C-H functionalization reactions.[1][2][3][4][6] These ligands have been shown to accelerate the C-H activation step, which is often the rate-limiting step in the catalytic cycle.[1][4]
Mechanistic Insights: The Role of the MPAA Ligand
The effectiveness of MPAA ligands is attributed to their ability to act as bifunctional ligands.[2] The catalytic cycle is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism.
-
Coordination: The MPAA ligand coordinates to the Pd(II) center through both the carboxylate oxygen and the deprotonated amide nitrogen, forming a stable six-membered ring.
-
C-H Activation: This coordination positions the N-acyl group to act as an internal base, facilitating the abstraction of a proton from the substrate's C-H bond. This concerted process lowers the activation energy for C-H cleavage.[7]
-
Stereoinduction: The rigid chelation of the chiral MPAA ligand creates a well-defined chiral pocket around the metal center, allowing for effective transfer of stereochemical information to the substrate during the C-H activation step.[2]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation using an MPAA ligand.
Protocol: Palladium-Catalyzed β-Methylene C(sp³)-H Arylation of Free Aliphatic Acids
This protocol is adapted from established procedures for MPAA-ligated C-H functionalization and serves as a starting point for optimization with this compound.[8]
-
Reagents and Materials:
-
Aliphatic carboxylic acid (e.g., 3-phenylpropionic acid)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Pd(OAc)₂
-
This compound
-
Silver carbonate (Ag₂CO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous, sealed reaction vial
-
Magnetic stir bar
-
-
Procedure:
-
To a reaction vial, add the aliphatic carboxylic acid (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (10 mol%), this compound (20 mol%), Ag₂CO₃ (2.0 eq), and K₂S₂O₈ (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous HFIP as the solvent.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Substrate Scope
The following table illustrates the expected outcomes for the β-C(sp³)-H arylation of various aliphatic carboxylic acids based on results with other MPAA ligands.
| Entry | Carboxylic Acid | Aryl Iodide | Product | Expected Yield (%) |
| 1 | 3-Phenylpropionic acid | 4-Iodotoluene | 3-Phenyl-3-(p-tolyl)propanoic acid | 70-85 |
| 2 | Cyclohexanecarboxylic acid | 4-Iodoanisole | 2-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | 60-75 |
| 3 | Butyric acid | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)butanoic acid | 55-70 |
Potential Applications in Other Transition Metal-Catalyzed Reactions
While palladium catalysis is the most explored area, the structural features of this compound suggest its potential as a ligand for other transition metals in asymmetric transformations.
Copper-Catalyzed Reactions
The ability of amino acids and their derivatives to coordinate with copper is well-known.[1] N-sulfonylated amino acid derivatives could potentially be employed in various copper-catalyzed reactions, such as asymmetric conjugate additions and C-N bond forming reactions. The sulfonamide moiety can act as a hydrogen bond donor, potentially influencing the transition state geometry and enhancing enantioselectivity.
Rhodium and Iridium-Catalyzed Asymmetric Hydrogenation
Chiral ligands are crucial for rhodium- and iridium-catalyzed asymmetric hydrogenations of prochiral olefins and ketones. The N-H of the sulfonamide and the carboxylic acid of this compound could provide the necessary secondary interactions with the substrate to achieve high levels of stereocontrol.
Experimental Workflow and Logic
The successful implementation of this compound as a ligand requires a systematic approach to reaction optimization.
Caption: A logical workflow for the development of catalytic reactions using this compound.
Conclusion and Future Outlook
This compound, as a member of the mono-N-protected amino acid ligand class, holds considerable promise for applications in transition metal catalysis. Its ready availability, modularity, and chirality make it an attractive alternative to more complex and expensive ligand systems. While its full potential is yet to be unlocked, the principles and protocols outlined in this guide, derived from the broader success of MPAA ligands, provide a solid foundation for researchers and drug development professionals to explore its utility in novel catalytic transformations. Future research will undoubtedly uncover more specific applications and further elucidate the mechanistic nuances of this versatile ligand.
References
- Stahl, S. S., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). Angewandte Chemie International Edition, 59(27), 10873-10877.
- Yu, J.-Q., et al. (2020). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Accounts of Chemical Research, 53(4), 833-851.
- ResearchGate. (n.d.). Mono‐N‐protected amino‐acid (MPAA) ligands in PdII‐catalyzed C−H functionalization reactions.
- PubMed. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II).
- Chemical Science. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation.
- ResearchGate. (2015). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red).
- ResearchGate. (2003). C -Glycosylated Phenylalanine Synthesis by Palladium-Catalyzed Cross-Coupling Reactions.
- The Journal of Organic Chemistry. (2022). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis.
- ACS Publications. (2007). Native Chemical Ligation at Phenylalanine.
- PubMed Central. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.
- PubMed Central. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ResearchGate. (2006). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.
- ResearchGate. (2020). An Enantioselectivity Model for Pd-Catalyzed C–H Functionalization Mediated by the Mono-N-Protected Amino Acid (MPAA) Family of Ligands.
- DR-NTU. (n.d.). New chiral ligands and catalysts for asymmetric synthesis.
- ACS Publications. (2025). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals.
- MDPI. (2022). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.
- RSC Publishing. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids.
- Semantic Scholar. (2006). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.
- National Institutes of Health. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P.
- PubChem. (n.d.). L-Phenylalanine-N-fmoc (ring-13C6, 99%).
- ResearchGate. (2006). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.
- PubMed Central. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (2022). Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids.
- PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine.
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Enantioselective Synthesis Using N-Tosyl-L-phenylalanine Derivatives: Mechanisms, Protocols, and Applications
An Application Guide for Researchers
Abstract: N-Tosyl-L-phenylalanine and its derivatives have emerged as powerful and versatile tools in the field of asymmetric synthesis. Their rigid conformational structure, imparted by the bulky tosyl and benzyl groups, combined with the inherent chirality of the L-phenylalanine backbone, makes them exceptional candidates for use as both organocatalysts and chiral ligands. This guide provides an in-depth exploration of their application in key enantioselective transformations, focusing on the causality behind experimental design, detailed, field-proven protocols, and a critical analysis of their performance. It is intended for researchers, scientists, and drug development professionals seeking to leverage these catalysts for the efficient construction of chiral molecules.
Foundational Principles: The Chiral Influence of N-Tosyl-L-phenylalanine
The efficacy of N-Tosyl-L-phenylalanine derivatives in inducing stereoselectivity stems from a combination of steric and electronic factors. The tosyl (p-toluenesulfonyl) group serves multiple purposes:
-
Steric Hindrance: It acts as a bulky directing group, creating a well-defined chiral pocket that forces substrates to approach in a specific orientation.
-
Acidity Modulation: As an electron-withdrawing group, it increases the acidity of the N-H proton, making the derivative a competent hydrogen-bond donor. This is crucial for activating electrophiles and organizing transition states.
-
Structural Rigidity: It locks the conformation of the amino acid scaffold, reducing the number of available transition states and thereby enhancing enantioselectivity.
These derivatives can operate through various catalytic modes, most notably as Brønsted acids, Lewis bases (when derivatized), or as chiral ligands for transition metals.[1][2]
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Organocatalysis using amino acid derivatives has revolutionized this field by providing a direct, atom-economical route to chiral β-hydroxy carbonyl compounds.[3][4] Derivatives of N-Tosyl-L-phenylalanine are particularly effective in this domain.
Mechanism of Action: Enamine Catalysis
The catalytic cycle, illustrated below, typically proceeds through an enamine intermediate. The catalyst's secondary amine condenses with a ketone donor to form a chiral enamine. The tosyl group and the phenylalanine side chain then create a sterically hindered face, directing the electrophilic aldehyde to the opposite face. The catalyst's acidic N-H proton can further activate the aldehyde via hydrogen bonding, stabilizing the transition state.
Caption: General catalytic cycle for an amine-catalyzed Aldol reaction.
Application Note: Aldol Reaction of Glyoxals
Derivatives such as N-tosyl-(S)-binam-L-prolinamide have demonstrated high efficacy in the direct aldol reaction between methylglyoxal or phenylglyoxal and various ketones.[5] This specific application is valuable for synthesizing chiral γ-oxo-β-hydroxy carbonyl compounds, which are important building blocks. The use of aqueous solutions of glyoxals showcases the catalyst's robustness. The choice of a BINAM (1,1′-binaphthyl-2,2′-diamine) scaffold fused to the amino acid derivative often enhances rigidity and creates a deeper chiral pocket, leading to superior enantioselectivity.[5]
Protocol: Enantioselective Aldol Reaction with Phenylglyoxal
This protocol is adapted from methodologies proven effective for related N-tosyl-amino acid derivatives.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the N-Tosyl-L-phenylalanine based catalyst (e.g., a prolinamide derivative) in the chosen solvent (e.g., Toluene or CH₂Cl₂).
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon).
-
-
Reaction Setup:
-
To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.025 mmol, 10 mol%).
-
Add the ketone (e.g., acetone, 1.0 mmol, 4 equiv.).
-
Add the solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate bath. Causality Note: Lower temperatures generally increase enantioselectivity by favoring the more ordered transition state over competing, less selective pathways.
-
-
Reaction Execution:
-
Add phenylglyoxal monohydrate (0.25 mmol, 1.0 equiv.) to the stirred solution.
-
Allow the reaction to stir for the required time (typically 12-48 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (phenylglyoxal) is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Representative Data
The following table summarizes typical results for aldol reactions catalyzed by N-tosyl amino acid derivatives, demonstrating their high efficiency.
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | Acetone | Phenylglyoxal | N-tosyl-(S)-binam-L-prolinamide | 85 | >95:5 | 95 | [5] |
| 2 | Cyclohexanone | Phenylglyoxal | N-tosyl-(S)-binam-L-prolinamide | 92 | 93:7 | 97 | [5] |
| 3 | Acetone | Methylglyoxal | N-tosyl-(S)-binam-L-prolinamide | 78 | >95:5 | 88 | [5] |
Application in Asymmetric Michael Additions
The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for synthesizing chiral β-amino acids and their derivatives.[6][7] N-Tosyl-L-phenylalanine derivatives can act as highly effective bifunctional catalysts in these transformations.
Mechanism of Action: Bifunctional Catalysis
In this mode, the catalyst activates both the nucleophile and the electrophile simultaneously. The amine moiety of the catalyst can deprotonate the N-H of a carbamate or amide nucleophile, while the acidic N-H of the tosylamide group acts as a hydrogen-bond donor, activating the Michael acceptor and controlling its orientation.
Caption: A typical experimental workflow for organocatalyzed Michael additions.
Protocol: Enantioselective aza-Michael Addition
This protocol describes the addition of a carbamate to an α,β-unsaturated imide, a reaction for which N-tosyl amino acid derivatives have shown promise.
-
Reaction Setup:
-
In a dry vial under a nitrogen atmosphere, dissolve the N-Tosyl-L-phenylalanine derivative catalyst (0.02 mmol, 10 mol%) in a suitable solvent such as toluene or CH₂Cl₂ (1.0 mL).
-
Add the nitrogen nucleophile (e.g., tert-butyl carbamate, 0.24 mmol, 1.2 equiv.).
-
Add the Michael acceptor (e.g., N-cinnamoyl-2-oxazolidinone, 0.2 mmol, 1.0 equiv.).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or a specified temperature (e.g., 4 °C) for the required duration (24-72 hours). Causality Note: The choice of solvent is critical; non-polar solvents often enhance the effect of hydrogen bonding interactions, leading to better stereocontrol.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by TLC), concentrate the mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the chiral β-amino product.
-
-
Analysis:
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column.
-
General Considerations and Troubleshooting
To ensure reproducibility and high selectivity, several factors must be carefully controlled.
| Parameter | Rationale & Troubleshooting |
| Catalyst Purity | Impurities can interfere with the catalytic cycle. Ensure the catalyst is pure or recrystallized before use. |
| Solvent | The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity. Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, Et₂O). |
| Temperature | Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times. If the reaction is too slow, a compromise between temperature and time must be found. |
| Substrate Scope | Steric and electronic properties of both the donor and acceptor substrates influence reactivity. Electron-poor Michael acceptors and sterically accessible ketones are typically more reactive. |
| Side Reactions | For tosyl-containing compounds, hydrolysis of the tosyl group is a potential side reaction, especially during aqueous workup if the pH is not controlled.[8] Racemization can occur under harsh basic or acidic conditions; therefore, mild workup procedures are essential.[8] |
Conclusion
N-Tosyl-L-phenylalanine derivatives are robust, accessible, and highly effective chiral catalysts and ligands for a range of important enantioselective transformations. Their well-defined structure provides a predictable platform for inducing high levels of stereocontrol in aldol, Michael, and other addition reactions. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can effectively employ these tools for the elegant and efficient synthesis of complex chiral molecules, accelerating progress in drug discovery and materials science.
References
- Vertex AI Search. (2015). Recent Advancement and Novel Application of Organocatalyzed Aldol Condensation Reactions: A Comprehensive Review | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols for Tosylated Amino Acid Derivatives in Enzyme Inhibition Assays. Benchchem.
- PubMed. (n.d.).
- National Institutes of Health. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
- ResearchGate. (2015). (PDF) Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide.
- TCI Chemicals. (n.d.).
- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing.
- BenchChem. (n.d.). Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. Benchchem.
- National Institutes of Health. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. NIH.
- PubMed Central. (n.d.). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. NIH.
- PubMed. (2006). Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis. PubMed.
- University Digital Conservancy. (n.d.). Diels-Alder reactions of N-tosyl-2-vinylpyrroles. University of Minnesota.
- MDPI. (n.d.).
- Uniurb. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Università degli Studi di Urbino Carlo Bo.
- ChemRxiv. (n.d.).
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Semantic Scholar. (1989). Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. RSC Publishing.
- TCI Chemicals. (n.d.).
- TU-Clausthal Institute of Theoretical Physics. (n.d.).
- National Institutes of Health. (2025).
- HETEROCYCLES. (2014).
- PubMed. (2008).
- MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
- Green Chemistry (RSC Publishing). (n.d.). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. RSC Publishing.
- MDPI. (n.d.). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI.
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. NIH.
- Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses.
- RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing.
- National Institutes of Health. (2018).
- National Institutes of Health. (2023).
- MDPI. (n.d.).
- National Institutes of Health. (2002). The Diels--Alder reaction in total synthesis. NIH.
- Macmillan Group. (n.d.). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group.
- National Institutes of Health. (2021).
- Macmillan Group. (2002). 1 The Selective Aldol Reaction. Macmillan Group.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine
Welcome to the technical support center for the synthesis of N-(p-Toluenesulfonyl)-L-phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. As a cornerstone in peptide synthesis and the development of chiral ligands, the successful and high-yielding synthesis of this compound is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol.
I. Understanding the Synthesis: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the primary amine of L-phenylalanine with p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions.[1][2] The base plays a crucial dual role: it deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4]
While robust, this reaction is not without its challenges. Competing side reactions and suboptimal conditions can lead to diminished yields and purification difficulties. This guide will address these issues systematically.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction between L-phenylalanine and p-toluenesulfonyl chloride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-phenylalanine acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide bond.[1]
Q2: Why is it crucial to control the temperature during the addition of tosyl chloride?
A2: Temperature control, specifically maintaining a low temperature (0-5 °C), is critical for two main reasons. Firstly, it minimizes the rate of hydrolysis of the p-toluenesulfonyl chloride, a major competing side reaction where water attacks the tosyl chloride to form inactive p-toluenesulfonic acid.[5] Secondly, lower temperatures help to suppress the potential for racemization at the chiral center of the L-phenylalanine.[5]
Q3: What is the purpose of the biphasic solvent system (e.g., water and an organic solvent like toluene or ether) often used in this reaction?
A3: The biphasic system, a hallmark of Schotten-Baumann conditions, is employed to manage the solubility of the reactants.[2] L-phenylalanine is soluble in the aqueous base, while the p-toluenesulfonyl chloride is typically dissolved in an immiscible organic solvent.[5] The reaction occurs at the interface of these two phases. This setup helps to control the concentration of tosyl chloride in the aqueous phase, further disfavoring its hydrolysis.[5] Vigorous stirring is essential to maximize the interfacial area and ensure a good reaction rate.
Q4: Can other bases be used instead of sodium hydroxide or sodium carbonate?
A4: Yes, other bases like potassium hydroxide, or even organic bases such as pyridine or triethylamine in the presence of a catalyst, can be used.[6][7] The choice of base can be crucial; for instance, pyridine can sometimes act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt.[4] However, for the tosylation of amino acids, aqueous inorganic bases like NaOH or Na2CO3 are most common due to their low cost, efficiency, and ease of removal during workup.[8]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Hydrolysis of Tosyl Chloride: Reagent consumed by reaction with water.[5] 2. Incomplete Reaction: Insufficient reaction time or poor mixing. 3. Product Loss During Workup: Product is partially soluble in the acidic aqueous phase or wash solvents. | 1. Maintain low temperature (0-5 °C) during TsCl addition. Add TsCl solution dropwise to minimize its concentration in the aqueous phase. Ensure vigorous stirring.[5] 2. Monitor the reaction by TLC. If starting material persists, allow for a longer reaction time (up to 24 hours). 3. After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation. Wash the filtered solid with minimal amounts of ice-cold water. |
| Product is an Oil or Fails to Solidify | 1. Presence of Impurities: Unreacted starting materials or byproducts like p-toluenesulfonic acid are present. 2. Incomplete Removal of Organic Solvent: Traces of the solvent used for TsCl (e.g., toluene) remain. | 1. Ensure the pH is sufficiently low (pH 1-2) during precipitation to protonate the carboxylic acid fully. Wash the crude product thoroughly with cold water to remove water-soluble impurities. Consider recrystallization. 2. After filtration, dry the product thoroughly under vacuum. |
| Multiple Spots on TLC Analysis of Crude Product | 1. Unreacted L-phenylalanine: Use a ninhydrin stain for visualization. 2. Unreacted p-Toluenesulfonyl Chloride: Visualized under UV light. 3. p-Toluenesulfonic Acid Byproduct: Often streaks on the TLC plate. | 1. Ensure sufficient tosyl chloride was used and the reaction went to completion. 2. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or toluene) before acidification to remove excess TsCl.[5] 3. This is a common byproduct. It is highly water-soluble and should be removed during filtration and washing. Recrystallization will further purify the product. |
| Low Enantiomeric Purity (Presence of D-enantiomer) | Racemization: The chiral α-proton is abstracted under strongly basic conditions, forming a planar enolate intermediate.[9][10] | 1. Strict Temperature Control: Maintain low temperatures throughout the reaction. 2. Control Base Concentration: Use the minimum effective concentration of the base. Avoid excessively high pH.[5] 3. Minimize Reaction Time: Monitor the reaction closely and proceed to workup as soon as the starting material is consumed. |
Troubleshooting Workflow
Caption: Troubleshooting logic for this compound synthesis.
IV. High-Yield Experimental Protocol
This protocol is optimized for a high yield and purity of this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| L-Phenylalanine | 165.19[11] | 30.0 | 4.96 g |
| Sodium Carbonate (anhydrous) | 105.99 | 45.0 | 4.77 g |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 36.0 | 6.86 g |
| Deionized Water | 18.02 | - | 45 mL |
| Toluene | - | - | 15 mL |
| Hydrochloric Acid (conc., ~37%) | 36.46 | - | ~5 mL |
Procedure
-
Dissolution of L-Phenylalanine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (4.96 g, 30.0 mmol) and sodium carbonate (4.77 g, 45.0 mmol) in deionized water (45 mL). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (6.86 g, 36.0 mmol) in toluene (15 mL).
-
Addition of Tosyl Chloride: Add the p-toluenesulfonyl chloride solution dropwise to the cold, stirring L-phenylalanine solution over a period of 1 hour. Ensure the temperature of the reaction mixture remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 4-6 hours. Monitor the reaction progress by TLC (Mobile Phase: 10:1 Dichloromethane/Methanol).
-
Workup - Removal of Excess TsCl: Transfer the reaction mixture to a separatory funnel. Separate the layers and retain the aqueous layer. Wash the aqueous layer with toluene (2 x 20 mL) to remove any unreacted tosyl chloride.
-
Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 1-2 (check with pH paper). A voluminous white precipitate will form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with two portions of ice-cold deionized water (2 x 15 mL). Dry the product under vacuum to a constant weight. The expected yield is 8.5-9.1 g (89-95%).
-
(Optional) Recrystallization: If further purification is required, the product can be recrystallized from a hot ethanol-water mixture.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
V. Characterization Data
| Property | Value |
| Appearance | White to off-white solid[12] |
| Melting Point | ~165 °C[8] |
| Molecular Formula | C₁₆H₁₇NO₄S[13] |
| Molecular Weight | 319.38 g/mol [13] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.3 (s, 3H, CH₃), 2.8-3.1 (m, 2H, CH₂), 4.0-4.2 (m, 1H, CH), 7.1-7.4 (m, 7H, Ar-H), 7.6 (d, 2H, Ar-H), 8.2 (d, 1H, NH), 12.7 (s, 1H, COOH). (Values are approximate and should be confirmed with an authentic sample) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 20.9, 36.8, 56.5, 126.3, 126.6, 128.1, 129.2, 129.5, 137.9, 138.3, 142.6, 172.5. (Values are approximate and should be confirmed with an authentic sample)[14] |
VI. Mechanistic Insights: The Problem of Racemization
Under basic conditions, the α-proton of the amino acid can be abstracted. This deprotonation leads to the formation of a planar carbanion (or enolate) intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L- and D-enantiomers, thus reducing the optical purity of the final product.[9]
Caption: Simplified mechanism of base-catalyzed racemization of amino acids.
By carefully controlling the reaction conditions as outlined in this guide—specifically by using low temperatures, appropriate base concentration, and avoiding prolonged reaction times—this undesirable side reaction can be effectively minimized.
VII. References
-
Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved January 10, 2026, from
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80.
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Tosyl-a-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. (n.d.). ElectronicsAndBooks. Retrieved January 10, 2026, from [Link]
-
Schotten–Baumann reaction. (2023, December 1). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved January 10, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]
-
(PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. (n.d.). Oldfield Group Website - University of Illinois. Retrieved January 10, 2026, from [Link]
-
L-Phenylalanine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Amino acid C-tosylation? (2015, April 8). ResearchGate. Retrieved January 10, 2026, from [Link]
-
7.4 Racemization Assays. (n.d.). Retrieved January 10, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Retrieved January 10, 2026, from [Link]
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012, February 2). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. (2024, January 5). PubMed. Retrieved January 10, 2026, from [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). Retrieved January 10, 2026, from [Link]
-
Tosyl group. (2023, November 28). In Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 13505-32-3 [m.chemicalbook.com]
- 9. creation.com [creation.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 13. This compound | 13505-32-3 [sigmaaldrich.com]
- 14. This compound(13505-32-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Tosylation of L-Phenylalanine
Welcome to the technical support center for the tosylation of L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthetic strategy.
Understanding the Core Reaction: A Balancing Act
The tosylation of L-phenylalanine is a cornerstone reaction in peptide synthesis and medicinal chemistry, primarily aimed at the protection of the α-amino group. The reaction involves the treatment of L-phenylalanine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary goal is to form the N-tosyl-L-phenylalanine derivative. However, the presence of multiple nucleophilic sites—the α-amino group and the carboxyl group—creates a competitive environment where side reactions can significantly impact yield and purity.
This guide will dissect the common challenges encountered during this procedure and provide robust, evidence-based solutions.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during the tosylation of L-phenylalanine in a practical question-and-answer format.
Question 1: My yield of N-tosyl-L-phenylalanine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction are often multifactorial. Let's break down the most common culprits and their solutions.
-
Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride is highly susceptible to hydrolysis, especially under the aqueous basic conditions often employed in Schotten-Baumann reactions.[1] This side reaction consumes your tosylating agent, leading to incomplete conversion of the starting material.
-
Causality: Water acts as a competing nucleophile, reacting with TsCl to form the unreactive p-toluenesulfonic acid.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to slow the rate of hydrolysis, which is more temperature-sensitive than the desired N-tosylation.[1]
-
Slow Reagent Addition: Add the tosyl chloride solution dropwise to the reaction mixture. This keeps the instantaneous concentration of TsCl low, favoring the reaction with the more nucleophilic amino group over water.[1]
-
Vigorous Stirring: In biphasic systems (e.g., using a non-polar organic solvent for TsCl), ensure efficient mixing to maximize the interfacial area for the reaction to occur.[1]
-
Anhydrous Conditions: Where possible, conducting the reaction under anhydrous conditions with a non-nucleophilic organic base (e.g., pyridine or triethylamine in an appropriate solvent) can mitigate hydrolysis.[2]
-
-
-
Incomplete Reaction: Insufficient reaction time or stoichiometry can also lead to low yields.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A ninhydrin stain can be used to visualize the disappearance of the free amino acid starting material.[1]
-
Stoichiometry: A slight excess of tosyl chloride (typically 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the L-phenylalanine.[1]
-
-
Question 2: My TLC analysis shows multiple spots. What are these byproducts and how can I minimize their formation?
Answer:
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. Besides unreacted starting materials, the common byproducts are:
-
p-Toluenesulfonic Acid: As discussed above, this is formed from the hydrolysis of TsCl.[1] It is highly polar and will typically have a low Rf value.
-
O-Tosyl-L-phenylalanine: This results from the tosylation of the carboxylate group. While the amino group is generally more nucleophilic, under certain conditions, O-tosylation can occur, forming an unstable mixed anhydride.[1]
-
Causality: The carboxylate anion can act as a nucleophile, attacking the tosyl chloride.
-
Prevention:
-
pH Control: Maintaining an appropriate pH is crucial. In a basic solution, the amino group is deprotonated and highly nucleophilic, while the carboxyl group exists as a less reactive carboxylate. Careful control of the base concentration can favor N-tosylation.[1]
-
-
-
Di-tosylated Product (N,O-bis-tosylation): In some cases, reaction at both the nitrogen and oxygen can occur.[1]
-
Prevention: This is often a result of using a large excess of tosyl chloride or harsh reaction conditions. Adhering to the recommended stoichiometry and temperature control is key.
-
Question 3: I am concerned about racemization. How can I ensure the stereochemical integrity of my L-phenylalanine derivative?
Answer:
Racemization is a critical concern when working with chiral amino acids, as the α-proton can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical purity.[1]
-
Causality: Strong basic conditions or elevated temperatures can facilitate the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture.[1][3]
-
Preventative Measures:
-
Strict Temperature Control: Maintain low temperatures (0-5 °C) throughout the reaction.[1]
-
Control of Basicity: Use the minimum effective concentration of the base. Very high pH increases the rate of α-proton abstraction.[1] If possible, a weaker base that is still sufficient to neutralize the generated HCl can be considered.
-
Minimize Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the workup as soon as the starting material is consumed.[1]
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group of L-phenylalanine before tosylation?
While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent O-tosylation and other side reactions at the carboxyl group.[4] This strategy simplifies the reaction by removing one of the competing nucleophiles. However, it adds extra steps for protection and subsequent deprotection to the overall synthetic route.
Q2: What is the best base to use for the tosylation of L-phenylalanine?
The choice of base depends on the reaction conditions.
-
Aqueous conditions (Schotten-Baumann): Sodium hydroxide is commonly used.[1]
-
Anhydrous organic solvents: Tertiary amines like triethylamine or pyridine are often employed to scavenge the HCl produced during the reaction.[2] Pyridine can also act as a catalyst.
Q3: How do I purify my N-tosyl-L-phenylalanine?
The typical workup involves acidification of the aqueous reaction mixture, which causes the N-tosyl-L-phenylalanine to precipitate as it is less soluble in acidic water.[1] The precipitate can then be collected by filtration.[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1]
Experimental Protocols
Standard Protocol for N-Tosylation of L-Phenylalanine (Schotten-Baumann Conditions)
This protocol is adapted from established procedures for amino acid tosylation.[1]
Materials:
-
L-phenylalanine
-
1N Sodium hydroxide (NaOH) solution
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene (or another suitable organic solvent like diethyl ether)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of L-phenylalanine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.
-
Reaction: While stirring the L-phenylalanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 18-20 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with toluene to remove any unreacted tosyl chloride.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-tosyl-L-phenylalanine should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum. If necessary, further purify by recrystallization.
-
Data Presentation
| Issue | Potential Cause | Recommended Action |
| Low Yield | Hydrolysis of TsCl | Maintain low temperature (0-5°C), slow addition of TsCl. |
| Incomplete Reaction | Monitor with TLC, use a slight excess of TsCl. | |
| Multiple Spots on TLC | p-Toluenesulfonic acid | Proper workup and purification. |
| O-tosylation | Control pH, consider protecting the carboxylic acid. | |
| Di-tosylation | Use appropriate stoichiometry of TsCl. | |
| Racemization | High temperature | Strictly maintain low temperature. |
| Strong basic conditions | Use minimum effective base concentration, minimize reaction time. |
Visualizing the Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Main reaction pathway and common side reactions in the tosylation of L-phenylalanine.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of N-Tosyl-L-phenylalanine
Welcome to the technical support resource for the purification of N-Tosyl-L-phenylalanine (Tos-Phe-OH). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a comprehensive, field-tested protocol and robust troubleshooting advice. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind each experimental choice, ensuring a self-validating and successful purification process.
N-Tosyl-L-phenylalanine is a crucial amino acid derivative used in peptide synthesis and as a building block in the development of pharmaceuticals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is the most common and effective method for purifying this solid compound, leveraging differences in solubility between the desired product and its impurities.
Key Compound Characteristics
A thorough understanding of the physical properties of N-Tosyl-L-phenylalanine is the foundation of a successful recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₄S | [2][] |
| Molecular Weight | 319.4 g/mol | [2][] |
| Appearance | White to off-white solid | [2][] |
| Melting Point | 162-166 °C | [2][] |
| Storage | 2-8 °C | [] |
Core Recrystallization Protocol: Ethanol-Water System
This protocol details the recrystallization of N-Tosyl-L-phenylalanine using a mixed-solvent system of ethanol and water. This choice is based on the principle that the compound should be highly soluble in the "good" solvent (ethanol) and poorly soluble in the "bad" solvent (water) at room temperature, while exhibiting high solubility in the hot mixed solvent and low solubility upon cooling. This differential solubility is the driving force for purification.[4]
Experimental Workflow Diagram
Caption: Workflow for N-Tosyl-L-phenylalanine Recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude N-Tosyl-L-phenylalanine in an appropriately sized Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask while heating and swirling to completely dissolve the solid. Using the minimum volume is crucial for maximizing yield.[5]
-
Decolorization (Optional): If the resulting solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl and reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Induce Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise while swirling until the solution becomes persistently cloudy or turbid. This indicates that the solution is saturated.
-
Create a Saturated Solution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. At this point, you have a saturated solution at the boiling point of the solvent mixture.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5] Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and calculate the percent recovery. The melting point of the pure compound should be sharp (a narrow range of 1-2 °C) and within the literature value of 162-166 °C.[2][]
Troubleshooting Guide & FAQs
Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q&A Troubleshooting Guide
Question 1: My compound separated as a liquid ("oiled out") instead of forming solid crystals. What went wrong and how do I fix it?
Answer: "Oiling out" is a common issue that occurs when the solute precipitates from the solution at a temperature above its melting point.[5] This can happen for two primary reasons:
-
High Impurity Content: Significant amounts of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.[6]
-
Solvent Boiling Point: The boiling point of your chosen solvent system might be higher than the melting point of your compound.
When a compound oils out, it rarely forms pure crystals because impurities are often more soluble in the oily liquid phase than in the bulk solvent, leading to poor purification.[7]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot "good" solvent (ethanol in this case) to decrease the saturation point. Then, allow the solution to cool again, more slowly if possible.[5]
-
Change Solvent System: If the issue persists, your compound's melting point may be too low for the chosen solvent system. Consider a solvent mixture with a lower boiling point, such as methanol-water.
-
Induce Crystallization at a Lower Temperature: After re-dissolving the oil by heating and adding more ethanol, cool the solution until it is warm but not hot. Then, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This may help crystals to form at a temperature below the compound's depressed melting point.
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: The failure of crystals to form usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.[5]
Solutions (in order of application):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" provides a template onto which other molecules can deposit, initiating crystallization.[5]
-
Reduce Solvent Volume: If the above methods fail, your solution is likely not saturated enough. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Cool to a Lower Temperature: Ensure the solution has been thoroughly cooled in an ice-water bath, as solubility is significantly lower at 0 °C compared to room temperature.
Question 3: My final yield of pure crystals is very low. Why did this happen?
Answer: A low yield is most often caused by using an excessive amount of solvent during the dissolution step.[5] While N-Tosyl-L-phenylalanine is less soluble in the cold solvent mixture, some will always remain dissolved in the mother liquor. Using too much solvent exacerbates this loss.
Solutions and Prevention:
-
Use Minimal Solvent: During the initial dissolution, add the hot solvent in small portions until the solid just dissolves. This is the most critical step for ensuring a good yield.
-
Check the Mother Liquor: After filtering your crystals, you can check for remaining product by evaporating a small amount of the filtrate. If a significant amount of solid residue forms, there is more product to be recovered. You can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.
-
Ensure Complete Precipitation: Allow sufficient time for cooling, both at room temperature and in the ice bath, to ensure maximum precipitation.
Question 4: My final crystals are still colored (e.g., yellow or brown). How can I get a pure white product?
Answer: The presence of color indicates that colored, soluble impurities were not fully removed during the process. While recrystallization is excellent for removing impurities with different solubility profiles, highly soluble colored impurities can co-precipitate.
Solutions:
-
Use Activated Charcoal: As described in the core protocol, activated charcoal is very effective at adsorbing large, colored organic molecules. It is crucial to perform a hot gravity filtration after using charcoal to remove it.
-
Perform a Second Recrystallization: If the crystals are still impure after one round, a second recrystallization is often necessary. The purity of the product increases with each successive recrystallization, although some product loss is inevitable at each step.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in crude N-Tosyl-L-phenylalanine? A: Common impurities often originate from the synthesis reaction. These can include unreacted L-phenylalanine, excess p-toluenesulfonyl chloride, and its hydrolysis byproduct, p-toluenesulfonic acid.[8] The recrystallization process is designed to remove these more polar or unreacted starting materials.
Q: How can I definitively check the purity of my recrystallized product? A: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point with a narrow range (1-2 °C). Impurities will cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. You can compare the recrystallized product to the crude material to visualize the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard and can determine purity with high precision.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
Q: Why is slow cooling so important for forming pure crystals? A: Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows this process to occur gradually and selectively. Molecules of the desired compound will preferentially deposit onto the growing crystal lattice, while impurity molecules, which do not fit well into the lattice, remain in the solution. Rapid cooling ("crashing out") traps impurities within the rapidly forming solid, defeating the purpose of the purification.[5]
References
- ChemBK. N-(p-Tosyl)-L-phenylalanine.
- ChemBK. N-Tosyl-L-phenylalanine chloromethyl ketone.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- MDPI. (2019). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.
- PubChem. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- Reddit. Recrystallization (help meeeeee).
- Mettler Toledo. Oiling Out in Crystallization.
- ResearchGate. How to avoid the formation of oil droplets during recrystallization?
- Reddit. Recrystallization Issues.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Google Patents. CN104649922A - Recrystallization method of L-phenylalanine crude product.
Sources
Technical Support Center: Troubleshooting Incomplete Tosylation of L-Phenylalanine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the tosylation of L-phenylalanine. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues of incomplete reactions, ensuring the successful synthesis of N-tosyl-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: I've observed a significant amount of unreacted L-phenylalanine in my final product mixture. What are the primary reasons for an incomplete tosylation reaction?
An incomplete reaction is one of the most common hurdles in the tosylation of L-phenylalanine. The root causes often trace back to several key experimental parameters:
-
Suboptimal pH: The reaction is highly pH-dependent. The amino group of L-phenylalanine must be deprotonated to act as an effective nucleophile, which requires a basic medium. However, excessively high pH can promote undesirable side reactions.
-
Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) is susceptible to hydrolysis in aqueous basic conditions, forming p-toluenesulfonic acid.[1] This side reaction consumes your tosylating agent, leaving insufficient TsCl to react with the L-phenylalanine.[1]
-
Poor Reagent Stoichiometry and Addition: An insufficient excess of tosyl chloride or improper addition can lead to an incomplete reaction. Slow, controlled addition is critical to favor the reaction with the amino acid over hydrolysis.[1]
-
Low Reaction Temperature: While low temperatures are necessary to suppress side reactions, excessively cold conditions can significantly slow down the rate of the desired tosylation reaction, leading to incomplete conversion within a practical timeframe.
Q2: My TLC analysis shows multiple spots, making it difficult to assess the reaction's progress. How can I interpret this?
Multiple spots on a Thin-Layer Chromatography (TLC) plate are indicative of a mixture of compounds. For this specific reaction, you are likely observing:
-
L-phenylalanine (starting material): This will typically have a lower Rf value due to its polarity.
-
N-tosyl-L-phenylalanine (product): The desired product will be less polar than the starting material and thus have a higher Rf value.
-
p-Toluenesulfonyl Chloride (reagent): If unreacted, this may appear as a separate spot.
-
p-Toluenesulfonic Acid (byproduct): The hydrolysis product of TsCl is a common impurity.[1]
To effectively use TLC, employ appropriate visualization techniques. For instance, ninhydrin stain can be used to specifically visualize the primary amine of the unreacted L-phenylalanine.
Q3: I'm concerned about racemization of my L-phenylalanine during the reaction. How can I prevent this?
Racemization is a critical concern as the stereochemical integrity of the amino acid is often paramount for its biological activity.[2] The primary cause of racemization under basic conditions is the deprotonation of the acidic proton at the alpha-carbon.[1] To mitigate this risk:
-
Maintain Low Temperatures: Performing the reaction at 0-5 °C helps to minimize the rate of racemization.[1]
-
Control Base Concentration: Use the minimum effective concentration of a suitable base. An excessively high pH increases the likelihood of proton abstraction from the chiral center.[1]
-
Limit Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction's progress and proceed with the workup as soon as it is complete.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Product Yield
Low yield is a direct consequence of an incomplete reaction or significant side reactions. Follow this workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Solutions:
-
Optimize Reagent Stoichiometry & Addition:
-
Problem: Insufficient tosyl chloride is available to react with all the L-phenylalanine.
-
Solution: Use a slight excess of tosyl chloride (e.g., 1.1 equivalents). Dissolve the TsCl in a water-immiscible solvent like toluene and add it dropwise to the vigorously stirred aqueous solution of L-phenylalanine.[1] This slow addition minimizes the concentration of TsCl in the aqueous phase at any given time, favoring the reaction with the more nucleophilic amino group over hydrolysis.[1]
-
-
Control Reaction Temperature:
-
Strict pH Monitoring and Control:
-
Problem: Incorrect pH leads to either a non-nucleophilic amine (too acidic) or excessive TsCl hydrolysis (too basic).
-
Solution: Maintain the pH of the aqueous solution in the optimal range (typically pH 9-10) using a suitable base like sodium hydroxide or sodium carbonate. Monitor the pH throughout the addition of tosyl chloride and adjust as necessary.
-
-
Ensure Efficient Mixing:
-
Problem: In a biphasic system, poor mixing leads to a low interfacial area, limiting the reaction rate.
-
Solution: Use vigorous mechanical or magnetic stirring to ensure intimate contact between the aqueous L-phenylalanine solution and the organic tosyl chloride solution.[1]
-
Guide 2: Purification Strategy for Removing Unreacted Starting Materials and Byproducts
A successful reaction is followed by effective purification. Here's how to isolate your N-tosyl-L-phenylalanine.
Caption: Purification workflow for N-tosyl-L-phenylalanine.
Detailed Protocol:
-
Workup: After the reaction is complete, separate the aqueous and organic layers. Wash the aqueous layer with a solvent like toluene to remove any unreacted tosyl chloride.[1]
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1-2 with concentrated hydrochloric acid.[1] The desired product, N-tosyl-L-phenylalanine, is soluble at basic pH but will precipitate out in its acidic form.
-
Isolation: Collect the white precipitate by vacuum filtration.[1]
-
Washing: Wash the collected solid with cold water to remove any residual salts and p-toluenesulfonic acid.[1]
-
Drying: Dry the purified product under vacuum.[1]
-
Further Purification: If impurities are still present, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed to achieve higher purity.[1]
Data and Protocols at a Glance
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0 - 5 °C | Minimizes TsCl hydrolysis and racemization.[1] |
| pH | 9 - 10 | Ensures the amino group is nucleophilic while managing TsCl stability. |
| TsCl Equivalents | 1.1 eq | Ensures complete reaction without excessive side product formation. |
| Addition Time | 1 - 2 hours | Slow addition favors reaction with the amine over hydrolysis.[1] |
| Stirring | Vigorous | Maximizes the interfacial area in biphasic reactions.[1] |
Protocol: Standard Tosylation of L-Phenylalanine
-
Preparation of L-phenylalanine solution: Dissolve L-phenylalanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.[1]
-
Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.[1]
-
Reaction: While stirring the L-phenylalanine solution vigorously, add the tosyl chloride solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.[1]
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours.[1] Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
Workup and Purification: Follow the steps outlined in the purification guide above.
Reaction Mechanism Overview
The tosylation of L-phenylalanine is a nucleophilic acyl substitution reaction.
Caption: Key components of the tosylation reaction.
The reaction proceeds as follows:
-
The base deprotonates the ammonium group of the zwitterionic L-phenylalanine, making the amino group nucleophilic.
-
The nucleophilic nitrogen atom of L-phenylalanine attacks the electrophilic sulfur atom of tosyl chloride.
-
The chloride ion is displaced as a leaving group, and a proton is removed from the nitrogen, resulting in the formation of the N-S bond of the final product, N-tosyl-L-phenylalanine.
By carefully controlling the reaction conditions as outlined in this guide, you can successfully troubleshoot incomplete reactions and achieve high yields of pure N-tosyl-L-phenylalanine for your research and development needs.
References
- Martinez-Force, E., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(15), 3896-901. [Link]
- Organic Chemistry Portal. (n.d.).
- American Chemical Society. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.
- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4823-4826. [Link]
- Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
- Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2001(6), 169-175. [Link]
- Karakus, E., & Al-Lawati, H. A. J. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(2), 799-813. [Link]
- Ryan, W. L., & Carver, M. J. (1964). INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. Journal of Experimental Medicine, 119, 69-76. [Link]
- Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek. [Link]
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Chemical Reviews, 109(6), 2455-2504. [Link]
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- ResearchGate. (2025). Enantioselective Detection of D- and L-Phenylalanine Using Optically Active Polyaniline.
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
- Kostjuk, S. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2537. [Link]
Sources
Technical Support Center: Optimization of N-Tosyl-L-phenylalanine Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for N-Tosyl-L-phenylalanine coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation involving this crucial building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both successful couplings and the integrity of your chiral starting materials.
Foundational Principles of N-Tosyl-L-phenylalanine Coupling
The coupling of N-Tosyl-L-phenylalanine to an amine is a cornerstone reaction in the synthesis of peptides and other complex molecules. The core of this transformation is the activation of the carboxylic acid group of N-Tosyl-L-phenylalanine, making it susceptible to nucleophilic attack by the amine component.[1] While seemingly straightforward, the success of this reaction hinges on a delicate balance of activating agents, bases, solvents, and temperature to maximize yield and, most critically, to prevent racemization of the chiral center.
The primary challenge in coupling N-acyl amino acids, including N-Tosyl-L-phenylalanine, is the propensity for the activated intermediate to cyclize into a 5(4H)-oxazolone (also known as an azlactone). The α-proton of this planar intermediate is highly acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of stereochemical purity.[2][3] The electron-withdrawing nature of the tosyl group exacerbates this issue by increasing the acidity of the α-proton.[2]
Therefore, an optimized protocol is one that facilitates rapid amide bond formation while minimizing the lifetime and formation of the oxazolone intermediate.
Visualizing the Coupling and Racemization Pathway
Caption: General mechanism for N-Tosyl-L-phenylalanine coupling and the competing racemization pathway.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during N-Tosyl-L-phenylalanine coupling reactions.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, often related to incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
-
Insufficient Activation:
-
Cause: The coupling reagent may be old, hydrolyzed, or used in insufficient quantity. Uronium and phosphonium salt reagents can degrade with exposure to moisture.
-
Solution: Use fresh, high-purity coupling reagents. For a standard coupling, use 1.05-1.2 equivalents of the coupling agent relative to the N-Tosyl-L-phenylalanine. For difficult or sterically hindered couplings, you may need to increase the equivalents or switch to a more potent activator like HATU or COMU.
-
-
Hydrolysis of Activated Intermediate:
-
Cause: Trace amounts of water in the reaction solvent (especially DMF) can hydrolyze the activated ester back to the starting carboxylic acid.
-
Solution: Use anhydrous solvents. Ensure your glassware is thoroughly dried. If your amine component is a hydrochloride salt, the neutralization step can introduce water; ensure this is minimized.
-
-
Side Reactions of the Coupling Reagent:
-
Cause: Carbodiimides like DCC or DIC can undergo an O-to-N acyl shift to form an unreactive N-acylurea.[1] Uronium reagents like HBTU, if used in large excess, can cause guanidinylation of the free amine, capping the chain.
-
Solution: For carbodiimide reactions, always use an additive like HOBt or Oxyma to trap the activated intermediate as a more stable active ester, minimizing N-acylurea formation.[4] For uronium/phosphonium reagents, avoid large excesses and ensure rapid reaction with the amine.
-
-
Poor Nucleophilicity of the Amine:
-
Cause: Sterically hindered amines or anilines with electron-withdrawing groups can be poor nucleophiles, leading to slow reaction rates.
-
Solution: Increase the reaction temperature (while monitoring for racemization), increase the reaction time, or switch to a more powerful coupling reagent system (e.g., HATU/DIPEA).
-
Q2: I'm observing significant racemization of my product. How can I suppress this?
A2: This is the most critical issue for N-Tosyl-L-phenylalanine couplings. Racemization occurs via the oxazolone intermediate, and your strategy must focus on minimizing its formation and longevity.[2][3]
-
Choice of Base:
-
Cause: Strong, sterically unhindered bases like triethylamine (TEA) or even excess diisopropylethylamine (DIPEA) readily abstract the acidic α-proton from the oxazolone intermediate.[2]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, the highly hindered base 2,4,6-collidine is very effective. Use the minimum number of equivalents of base required (typically 1-2 equivalents).[1] A study on N-acetyl-L-phenylalanine amidation demonstrated that using a weaker base like pyridine could significantly reduce racemization.[5]
-
-
Reaction Temperature:
-
Cause: Higher temperatures accelerate the rate of both oxazolone formation and proton exchange.[2]
-
Solution: Perform the reaction at low temperatures. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary for a sluggish reaction.
-
-
Coupling Reagent and Additives:
-
Cause: Carbodiimides (DCC, DIC) are notorious for causing racemization when used alone.[2]
-
Solution: Always use carbodiimides with a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the initial activated species to form an active ester. This intermediate is more reactive towards the amine and less prone to cyclization into the oxazolone.[3] Oxyma and its derivatives (found in reagents like COMU) are generally considered more effective than HOBt at suppressing racemization.[1]
-
-
Pre-activation Time:
-
Cause: Allowing the N-Tosyl-L-phenylalanine to sit with the coupling reagent and base for an extended period before adding the amine provides ample time for the oxazolone to form and racemize.[2]
-
Solution: Minimize the pre-activation time. Ideally, add the amine to the reaction mixture shortly after the coupling agent is introduced. Some protocols recommend adding the coupling reagent last to a mixture of the acid, amine, and base.
-
Q3: My final product is difficult to purify. What are the common impurities and how do I remove them?
A3: Common impurities include unreacted starting materials, the coupling agent byproduct, and any racemized product.
-
Unreacted N-Tosyl-L-phenylalanine:
-
Removal: This acidic starting material can typically be removed with a mild aqueous base wash during workup (e.g., dilute NaHCO₃ or Na₂CO₃ solution).
-
-
Coupling Reagent Byproducts:
-
Dicyclohexylurea (DCU): From DCC, this is largely insoluble in many organic solvents and can often be removed by filtration.
-
Diisopropylurea: From DIC, this is more soluble and typically removed by chromatography.
-
Tetramethylurea: From uronium/phosphonium reagents (HBTU, HATU, etc.), this is water-soluble and can be removed with aqueous washes.
-
HOBt/Oxyma: These are also removed with aqueous washes.
-
-
Racemized Product (Diastereomer):
-
Removal: If your amine component is also chiral, racemization will lead to the formation of a diastereomer. Diastereomers have different physical properties and can usually be separated by silica gel column chromatography. If your amine is achiral, you will have a racemic mixture of enantiomers, which requires chiral HPLC for separation. The best strategy is to prevent its formation in the first place.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common N-Tosyl-L-phenylalanine coupling issues.
Frequently Asked Questions (FAQs)
-
What is the best solvent for N-Tosyl-L-phenylalanine coupling?
-
N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for all reaction components. Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used. The most critical factor is that the solvent must be anhydrous.
-
-
How many equivalents of base should I use?
-
If your amine is a free base, 1-1.5 equivalents of a tertiary amine base (like DIPEA or NMM) are typically sufficient. If you are using an amine salt (e.g., hydrochloride), you will need one equivalent of base to neutralize the salt plus the amount needed for the coupling reaction itself, typically totaling 2-2.5 equivalents. To minimize racemization, always use the minimum amount of base necessary.[2]
-
-
Can I use carbodiimides like DCC or EDC without an additive?
-
How do I monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is the most common method. You can monitor the consumption of the limiting reagent (usually the amine). A stain like ninhydrin can be used to visualize the amine starting material. LC-MS is also an excellent tool for monitoring the formation of the desired product and any byproducts.
-
Recommended Experimental Protocols
These protocols provide starting points for optimization. The exact equivalents and times may need to be adjusted based on the specific amine substrate.
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a good starting point for routine couplings, balancing efficiency with a strong focus on minimizing racemization.
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Tosyl-L-phenylalanine (1.05 eq) and Oxyma (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add the amine component (1.0 eq). If the amine is an HCl salt, add N-methylmorpholine (NMM) (1.0 eq) and stir for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Activity Coupling for Hindered Amines using COMU
This protocol uses a modern, highly efficient uronium salt that incorporates an Oxyma moiety, making it excellent for challenging couplings.[1]
-
In a round-bottom flask under an inert atmosphere, dissolve N-Tosyl-L-phenylalanine (1.05 eq) and the amine component (1.0 eq) in anhydrous DMF.
-
Add 2,4,6-collidine (2.0 eq) or DIPEA (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add COMU (1.1 eq) in a single portion. A color change (often to yellow) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC/LC-MS).
-
Workup: Follow the same workup procedure as described in Protocol 1.
Summary of Recommended Reagent Equivalents
| Component | Protocol 1 (DIC/Oxyma) | Protocol 2 (COMU) | Rationale |
| N-Tosyl-L-phenylalanine | 1.05 eq | 1.05 eq | Slight excess to ensure full conversion of the limiting amine. |
| Amine | 1.0 eq | 1.0 eq | The limiting reagent. |
| Coupling Agent | 1.1 eq (DIC) | 1.1 eq (COMU) | Sufficient excess for efficient activation. |
| Additive | 1.1 eq (Oxyma) | (Internal) | Crucial for suppressing racemization. |
| Base | 1.0 eq (NMM for salt) | 2.0 eq (Collidine/DIPEA) | Neutralizes amine salt and facilitates coupling. Choice is critical for racemization control. |
References
- Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology. [Link]
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
- Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]
- Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry. [Link]
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Sources
Preventing racemization during reactions with N-(p-Toluenesulfonyl)-L-phenylalanine
Technical Support Center: N-(p-Toluenesulfonyl)-L-phenylalanine
Guide Objective: This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions involving this compound (Ts-L-Phe).
Introduction: The Challenge of Maintaining Stereochemical Integrity
This compound (Ts-L-Phe) is a critical chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its defined stereochemistry is often paramount to the biological activity of the final molecule. However, the acidic proton on the α-carbon of the amino acid derivative makes it susceptible to racemization under various reaction conditions, particularly those involving basic environments or elevated temperatures. This guide provides practical, field-tested strategies and mechanistic explanations to help you maintain the stereochemical purity of your compounds.
Troubleshooting Guide: Preventing Racemization of Ts-L-Phe Derivatives
This section addresses common experimental pitfalls that lead to racemization and provides step-by-step protocols to mitigate these issues.
Issue 1: Racemization during Peptide Coupling Reactions
One of the most common scenarios for racemization is during the activation of the carboxylic acid of Ts-L-Phe for amide bond formation. The use of strong activating agents in the presence of a base can lead to the formation of an oxazolone intermediate, which is prone to racemization.
Causality: The formation of a 5(4H)-oxazolone is a well-documented pathway for the racemization of N-acyl amino acids during peptide synthesis. The tosyl group, while providing protection, can still permit this pathway under certain conditions, especially with over-activation or prolonged reaction times in the presence of a base.
Stability issues of N-Tosyl-L-phenylalanine under different conditions
An in-depth guide to the stability of N-Tosyl-L-phenylalanine, designed for researchers, scientists, and drug development professionals.
Technical Support Center: N-Tosyl-L-phenylalanine (Tos-Phe-OH)
Welcome to the technical support center for N-Tosyl-L-phenylalanine. This guide is designed to provide you, as a Senior Application Scientist, with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this crucial reagent in your experiments.
Introduction to N-Tosyl-L-phenylalanine Stability
N-Tosyl-L-phenylalanine (Tos-Phe-OH) is an amino acid derivative widely used in peptide synthesis and pharmaceutical research.[1] The tosyl group serves as a protecting group for the amine, enhancing the compound's stability and solubility in organic solvents, which is critical for its application in complex chemical reactions.[2] However, like any complex organic molecule, its stability is not absolute and can be compromised under various experimental and storage conditions. Understanding its stability profile is paramount for reproducible results and the successful synthesis of target molecules. This guide will address common stability issues and provide solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid N-Tosyl-L-phenylalanine?
A1: Solid N-Tosyl-L-phenylalanine is relatively stable when stored correctly.[3] For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place.[][5] It is crucial to protect it from moisture and strong oxidizing agents.[6][7]
Q2: How should I prepare and store stock solutions of N-Tosyl-L-phenylalanine?
A2: N-Tosyl-L-phenylalanine has poor solubility in water but is soluble in polar organic solvents like methanol, chloroform, and dimethyl sulfoxide (DMSO).[3] When preparing stock solutions, always use anhydrous solvents if possible, especially with DMSO, as moisture can reduce solubility.[8] While specific data for Tos-Phe-OH solution stability is limited, a related compound, N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), shows good stability for several months at 4°C in methanol or ethanol, and for up to 3 months at -20°C in DMSO.[9] It is reasonable to apply similar storage conditions for Tos-Phe-OH solutions, but it is always best to prepare fresh solutions or perform periodic quality control checks on stored solutions.
Q3: I've noticed the color of my solid N-Tosyl-L-phenylalanine has changed from white to slightly yellow. Is it still usable?
A3: N-Tosyl-L-phenylalanine is typically a white to off-white or light yellow crystalline solid.[2][] A slight yellowing may not necessarily indicate significant degradation, but it could be a sign of minor impurity formation due to prolonged storage or exposure to light or air. It is highly recommended to verify the purity of the material using an analytical technique like HPLC before proceeding with a critical experiment. If significant discoloration is observed, it is safer to use a fresh batch.
Q4: Can N-Tosyl-L-phenylalanine degrade during my reaction? What are the likely degradation products?
A4: Yes, degradation can occur, especially under harsh conditions. Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonamide bond under strong acidic or basic conditions, which would yield p-toluenesulfonic acid and L-phenylalanine.
-
Photodegradation: The aromatic rings in both the tosyl group and the phenylalanine moiety suggest a potential susceptibility to degradation upon exposure to UV light.[10]
-
Oxidative Degradation: While generally stable, strong oxidizing conditions could potentially lead to degradation.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving N-Tosyl-L-phenylalanine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | Solvent Saturation: The concentration of N-Tosyl-L-phenylalanine exceeds its solubility limit in the chosen solvent. Temperature Fluctuation: The solution was stored at a lower temperature than the one at which it was prepared, causing the compound to crystallize out. Moisture Contamination: Water was introduced into an organic solvent (especially DMSO), reducing the compound's solubility.[8] | Dilute the Solution: Add more solvent to dissolve the precipitate. Gentle Warming: Warm the solution gently in a water bath to redissolve the compound. Ensure the solution is at room temperature before use. Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents for preparing stock solutions. Store solutions with a desiccant if necessary. |
| Inconsistent Experimental Results or Low Yield | Degradation of Solid Reagent: The starting material may have degraded due to improper storage (exposure to moisture, heat, or light). Degradation in Solution: The stock solution may have degraded over time, or the reaction conditions (e.g., extreme pH, high temperature) are causing in-situ degradation of the N-Tosyl-L-phenylalanine. | Verify Purity: Test the purity of the solid material using HPLC or melting point analysis. The melting point should be around 162-166 °C.[] Use Fresh Solutions: Prepare stock solutions fresh before each experiment. Perform a Forced Degradation Study: To understand the stability of your compound under your specific reaction conditions, consider running a forced degradation study (see protocol below). This will help identify if your reaction conditions are too harsh.[11] |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of Degradation Products: The compound has degraded, leading to the formation of new chemical entities. Reaction with Solvents: The compound may be reacting with the solvent or impurities in the solvent, especially under prolonged heating or light exposure. | Characterize Unknown Peaks: Use a technique like LC-MS to identify the mass of the unknown peaks. This can help elucidate the degradation pathway. Run a Control: Analyze a sample of your N-Tosyl-L-phenylalanine stock solution that has been subjected to the same conditions (time, temperature) but without other reactants to see if the degradation is inherent to the compound's stability under those conditions. |
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing stability problems with N-Tosyl-L-phenylalanine.
Caption: Troubleshooting workflow for N-Tosyl-L-phenylalanine stability.
Experimental Protocols: Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[10]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Tosyl-L-phenylalanine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). This is your stock solution.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress tests.
Protocol 2: Forced Degradation Under Various Stress Conditions
For each condition below, prepare a sample and a control. The control sample is the working solution kept at room temperature, protected from light.
-
Acidic Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60 °C for 48 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase of your HPLC system.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of solid N-Tosyl-L-phenylalanine in a hot air oven at 80 °C for 72 hours.
-
After exposure, allow the sample to cool. Prepare a 100 µg/mL solution in the same manner as the unstressed working solution.
-
-
Photolytic Degradation:
-
Expose 1 mL of the working solution to direct sunlight for 48 hours or in a photostability chamber according to ICH guidelines.
-
Keep a parallel sample wrapped in aluminum foil as a dark control.
-
After exposure, dilute the sample to 10 mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with the control sample, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection). Compare the chromatograms to identify and quantify any degradation products.
References
- ChemBK. N-(p-Tosyl)-L-phenylalanine.
- PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.
- ChemBK. N-Tosyl-L-phenylalanine chloromethyl ketone.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MedCrave online. Forced degradation studies.
- Karger. N-Tosyl-L-Phenylalanine Chloromethyl Ketone Inhibits LHRH-Degrading Activity and Increases in vitro LHRH Release from the Immatu.
- ResearchGate. N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.
- PubMed. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor.
- Loba Chemie. L-PHENYLALANINE FOR BIOCHEMISTRY.
- PNAS. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation.
- PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmatutor.org [pharmatutor.org]
Common impurities in commercial N-(p-Toluenesulfonyl)-L-phenylalanine
Welcome to the technical support center for N-(p-Toluenesulfonyl)-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of this reagent. This guide provides in-depth technical information and practical solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades of this compound typically have a purity of greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, the remaining percentage can consist of several impurities that may impact sensitive applications. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot you are using.
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dark place, with a recommended temperature of less than 15°C.[1] It is also advisable to store it under an inert gas atmosphere to protect it from moisture.[1]
Troubleshooting Experimental Issues
Q3: My reaction yield is lower than expected. Could impurities in this compound be the cause?
A3: Yes, certain impurities can interfere with your reaction. For instance, residual p-toluenesulfonic acid can alter the pH of your reaction medium, which can be critical for many catalytic processes. Unreacted L-phenylalanine could compete in side reactions, while p-toluenesulfonyl chloride, if present, can react with nucleophiles in your system.
Q4: I am observing unexpected peaks in my HPLC analysis of the reaction mixture. How can I determine if they originate from the starting material?
A4: To troubleshoot this, you should run a blank analysis of the this compound lot you are using, dissolved in your reaction solvent. This will help you create a baseline impurity profile. Comparing this to the chromatogram of your reaction mixture will help identify which peaks are from the starting material and which are reaction byproducts.
Guide to Common Impurities
The presence of impurities in this compound can arise from the synthetic route, degradation, or improper storage. Understanding the origin of these impurities is key to mitigating their impact.
Synthesis-Related Impurities
The most common synthesis method for this compound involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride under basic conditions, followed by acidification.[2]
Caption: HPLC analysis workflow.
Protocol 2: Recrystallization for Purification
If the level of impurities is unacceptable for your application, recrystallization can be an effective purification method.
Objective: To purify this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., Ethanol/Water, Acetone/Water)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the hot solvent system with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 281, 148-154.
- Zamora, R., Navarro, J. L., Gallardo, E., & Hidalgo, F. J. (2006). Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(16), 6101-6105.
- Advis, J. P., Conlijoch, A. M., Urbanski, H. F., & Ojeda, S. R. (1987). N-Tosyl-L-Phenylalanine Chloromethyl Ketone Inhibits LHRH-Degrading Activity and Increases in vitro LHRH Release from the Immature Rat Median Eminence. Neuroendocrinology, 45(6), 483-489.
- Reddy, B. P., Kumar, B. V., & Reddy, G. O. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments, 3(1).
- Haiß, A., Jordan, A., Westphal, J., & Kummerer, K. (2016). On the way to greener ionic liquids: Identification of a fully mineralizable phenylalanine-based ionic liquid. Green Chemistry, 18(16), 4361-4373.
Sources
Technical Support Center: Strategies for the Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) from Reaction Mixtures
Introduction for the Modern Researcher
In the landscape of synthetic chemistry, the tosylation of alcohols and amines is a cornerstone transformation, converting poor leaving groups into excellent ones and enabling a vast array of subsequent nucleophilic substitution and elimination reactions. However, a common challenge in this procedure is the presence of unreacted p-toluenesulfonyl chloride (TsCl) in the crude reaction mixture. Due to its reactivity and similar polarity to many organic products, residual TsCl can complicate purification and interfere with downstream applications.[1][2][3] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of unreacted TsCl, ensuring the purity and safety of the final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted p-toluenesulfonyl chloride essential?
A1: Complete removal of unreacted TsCl is critical for several reasons. Firstly, its electrophilic nature can lead to undesired side reactions in subsequent synthetic steps. Secondly, its polarity is often similar to that of the desired tosylated product, leading to co-elution during chromatographic purification and making isolation of the pure compound challenging.[1][2][3] Lastly, TsCl is a lachrymator and a reactive, hazardous compound; its removal is a crucial aspect of safe laboratory practice and ensuring the purity of the final product.[2]
Q2: What are the primary strategies for removing excess TsCl from a reaction mixture?
A2: The most effective strategies involve quenching the excess TsCl to convert it into a more easily separable derivative. The choice of method depends on the stability of the desired product and the scale of the reaction. The main approaches include:
-
Aqueous Basic Wash (Hydrolysis): Reacting TsCl with an aqueous base like sodium bicarbonate to form the highly water-soluble p-toluenesulfonate salt.[2][3][4]
-
Amine Quenching: Adding a primary or secondary amine to form a more polar sulfonamide, which is typically easier to separate from the desired product by chromatography or extraction.[1][2][3]
-
Scavenger Resins: Utilizing polymer-bound amines that selectively react with and immobilize TsCl, allowing for its removal by simple filtration.[1][2][4]
-
Chromatographic Separation: Direct purification via flash column chromatography, although this can be challenging if the polarities of the product and TsCl are too similar.[2][4]
-
Recrystallization: For solid products, recrystallization can be an effective method to separate the desired compound from TsCl and its byproducts, which may remain in the mother liquor.[2][4]
Q3: How do I select the most appropriate removal method for my specific compound?
A3: The selection of the optimal removal method is dictated by the chemical properties of your target molecule.
-
For Base-Sensitive Products: If your product contains base-labile functional groups (e.g., esters), avoid quenching with strong aqueous bases. A milder approach, such as quenching with an amine in a non-aqueous solvent or using a scavenger resin, is recommended.[1][3]
-
For Non-Polar Products: To facilitate separation, it is advantageous to convert the non-polar TsCl into a highly polar derivative. Quenching with an aqueous base to form sodium p-toluenesulfonate or with an amine to form a sulfonamide will significantly simplify purification by extraction or chromatography.[3]
-
For Products with Similar Polarity to TsCl: When the product and TsCl have similar Rf values on TLC, direct chromatographic separation is difficult. In such cases, quenching to chemically alter the TsCl is the most effective strategy.[1]
Q4: Can unreacted TsCl affect the stability of my desired tosylate product during workup?
A4: While TsCl itself is unlikely to directly degrade your tosylate product, the conditions used for its removal can. For instance, prolonged exposure to strong basic conditions during an aqueous wash can potentially hydrolyze the desired tosylate, especially at elevated temperatures.[5] It is crucial to perform quenching and extraction steps efficiently and at controlled temperatures, typically in an ice bath, to minimize the risk of product degradation.[1]
Troubleshooting Guides: Common Issues and Solutions
Issue 1: My product and TsCl are co-eluting during column chromatography.
-
Root Cause: The polarity of your desired product is very similar to that of p-toluenesulfonyl chloride.[1][2]
-
Solution 1: Pre-Chromatography Quenching. Before attempting purification, quench the excess TsCl to transform it into a compound with a significantly different polarity.
-
Method A: Amine Quench. Add a primary or secondary amine (e.g., aqueous ammonia or diethylamine) to the reaction mixture. The resulting p-toluenesulfonamide is much more polar than TsCl and will have a lower Rf value on silica gel.[1][3]
-
Method B: Aqueous Basic Wash. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. This will hydrolyze the TsCl to the highly polar sodium p-toluenesulfonate, which can be easily removed in the aqueous layer during extraction.[3][4]
-
-
Solution 2: Optimization of Chromatographic Conditions. If quenching is not a viable option, a careful optimization of the solvent system for column chromatography may improve separation. Using a less polar eluent system can sometimes increase the difference in retention factors between your product and TsCl.[1]
Issue 2: My desired product is degrading during the aqueous basic workup.
-
Root Cause: Your product contains functional groups that are sensitive to basic conditions, such as esters or certain protecting groups.[1][3]
-
Solution 1: Employ a Milder Base. Instead of strong bases like sodium hydroxide, use a weaker base such as aqueous sodium bicarbonate for the quenching step.[3]
-
Solution 2: Non-Basic Quenching Agent. Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction without exposing your product to harsh basic conditions.[1]
-
Solution 3: Utilize a Scavenger Resin. Polymer-bound amine scavengers, such as aminomethyl polystyrene, offer an excellent alternative. These resins react with the excess TsCl, and the resulting polymer-bound sulfonamide is conveniently removed by filtration, avoiding an aqueous workup altogether.[1][4]
Issue 3: The quenching reaction is sluggish or incomplete.
-
Root Cause: This can be due to an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing, especially in biphasic systems.[2]
-
Solution 1: Increase the Molar Excess of the Quenching Agent. Ensure that a sufficient excess of the amine or base is used to drive the reaction to completion in a timely manner.[1][2]
-
Solution 2: Allow for Adequate Reaction Time and Temperature. After adding the quenching agent, continue to stir the mixture vigorously for 15-30 minutes at room temperature to ensure the reaction is complete.[2][3]
-
Solution 3: Ensure Vigorous Stirring. In biphasic systems (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to maximize the interfacial area and ensure efficient contact between the reactants.[1][2]
Quantitative Data Summary
The following table provides a comparative overview of the common methods for removing unreacted TsCl, with typical quantitative parameters. Note that the optimal conditions may vary depending on the specific substrate and reaction conditions.
| Removal Method | Typical Reagent/Material | Molar Excess of Reagent (relative to TsCl) | Typical Reaction Time | Key Advantages | Key Limitations |
| Aqueous Basic Wash | Saturated NaHCO₃ solution | Large excess | 15-30 min | Cost-effective, simple, and efficient for base-stable products.[2][4] | Not suitable for base-sensitive compounds; can lead to emulsions.[1][3] |
| Amine Quench | Aqueous NH₄OH, diethylamine | 2-3 equivalents | 15-30 min | Effective for base-sensitive products; forms a more easily separable sulfonamide.[1][3] | The resulting sulfonamide may require chromatographic removal. |
| Scavenger Resins | Aminomethyl polystyrene | 2-3 equivalents | 1-12 hours | Excellent for sensitive products; simple filtration workup; avoids aqueous extraction.[1][4] | Higher cost; may require longer reaction times.[4] |
| Recrystallization | Suitable solvent system | N/A | N/A | Can provide very high purity for solid products; avoids chromatography.[2][4] | Only applicable to solid products; requires finding a suitable solvent; potential for yield loss.[4] |
Detailed Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
-
Cooling: Once the primary reaction is complete as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes at room temperature to ensure complete hydrolysis of the excess TsCl.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent was used for the reaction, add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.[2]
-
Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Quenching with a Scavenger Resin
-
Resin Addition: To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene) in a 2-3 molar excess relative to the excess TsCl.[1]
-
Scavenging: Stir the resulting slurry at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the TsCl spot by TLC.[1][2]
-
Filtration: Once the TsCl has been consumed, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1][2]
Visualized Workflows and Mechanisms
Workflow for the Removal of Unreacted p-Toluenesulfonyl Chloride
Caption: Decision workflow for selecting a TsCl removal method.
Chemical Transformations of TsCl During Quenching Procedures
Sources
Technical Support Center: Challenges in the Deprotection of N-Tosyl-L-phenylalanine
Introduction
Welcome to the Technical Support Center for the deprotection of N-Tosyl-L-phenylalanine. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the amine functionality in the synthesis of peptides and other complex organic molecules. Its stability to a broad range of reaction conditions, however, makes its removal a significant challenge, often requiring harsh conditions that can compromise the integrity of the target molecule.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common issues encountered during the deprotection of N-Tosyl-L-phenylalanine, providing practical troubleshooting advice and in-depth scientific explanations to ensure successful and high-yielding reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of N-Tosyl-L-phenylalanine, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of L-Phenylalanine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction is complete.
-
The isolated yield of the desired L-phenylalanine is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction (General) | 1. Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed for a longer duration. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments. For instance, if using Mg/MeOH at room temperature, consider gentle reflux. 3. Increase Reagent Equivalents: Add additional equivalents of the deprotecting agent (e.g., more magnesium turnings in Mg/MeOH). | The N-tosyl bond is notoriously stable due to the electron-withdrawing nature of the sulfonyl group, which strengthens the S-N bond.[2] Insufficient reaction time, temperature, or reagent concentration may not provide enough energy or chemical potential to drive the cleavage to completion. |
| Poor Reagent Quality/Activity | 1. Use Fresh Reagents: Ensure that reagents like sodium naphthalenide are freshly prepared for optimal activity. The deep green color of sodium naphthalenide indicates its active radical anion form.[3] 2. Activate Magnesium: If using Mg/MeOH, briefly treat the magnesium turnings with iodine or sonicate them in dry methanol to remove the passivating oxide layer. | Reductive deprotection methods rely on single electron transfer (SET) from the reagent to the tosyl group.[4] Deactivated or degraded reagents will have a diminished capacity for this electron transfer, leading to an incomplete reaction. |
| Substrate Insolubility | 1. Solvent Optimization: If the N-Tosyl-L-phenylalanine is not fully dissolved, consider using a co-solvent. For instance, in Mg/MeOH reactions, adding a small amount of THF can improve solubility.[5] | For a reaction to proceed efficiently, the substrate must be accessible to the reagents in the solution phase. Poor solubility limits this interaction and can significantly slow down or halt the reaction. |
Problem 2: Presence of Significant By-products
Symptoms:
-
TLC or LC-MS analysis reveals multiple spots/peaks in addition to the starting material and the desired product.
-
Purification is complicated by the presence of impurities with similar polarity to the product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Racemization | 1. Use Milder Conditions: Opt for reductive methods like Mg/MeOH or sodium naphthalenide over harsh acidic conditions (e.g., HBr/acetic acid at high temperatures). 2. Control Temperature: Perform the deprotection at the lowest effective temperature. 3. Avoid Strong Bases: If basic conditions are present during workup, neutralize carefully and avoid prolonged exposure. | The alpha-proton of the phenylalanine moiety can be susceptible to abstraction under harsh acidic or basic conditions, leading to the formation of a planar enolate-like intermediate that can be protonated from either face, resulting in racemization.[6][7] |
| Side Reactions with Phenyl Ring | 1. Use Scavengers with Acidic Deprotection: When using strong acids like HBr/acetic acid, add a scavenger such as phenol or thioanisole to the reaction mixture. | Under strongly acidic conditions, the tosyl group can be cleaved to form a tosyl cation or related electrophilic species. These can then attack the electron-rich phenyl ring of phenylalanine in an electrophilic aromatic substitution reaction, leading to unwanted side products.[1] |
| Degradation of Product | 1. Minimize Reaction Time: As soon as the reaction is complete (as monitored by TLC/LC-MS), proceed with the workup immediately. 2. Careful Workup: Ensure that the workup procedure is not exposing the product to harsh conditions for extended periods (e.g., prolonged exposure to strong acid or base). | L-phenylalanine, like other amino acids, can be sensitive to prolonged exposure to extreme pH and high temperatures, which can lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for N-Tosyl-L-phenylalanine?
The "best" method is highly dependent on the other functional groups present in your molecule and the desired scale of the reaction. Here is a comparative summary:
| Method | Typical Conditions | Advantages | Disadvantages |
| Mg/MeOH | Mg turnings, MeOH, RT to reflux | Mild conditions, good functional group tolerance, operationally simple.[8] | Can be slow, may require activation of Mg. |
| Sodium Naphthalenide | Na, Naphthalene, THF, low temp. | Very powerful reducing agent, fast reactions.[4] | Requires inert atmosphere, reagent is air and moisture sensitive.[3] |
| HBr in Acetic Acid | 33% HBr in AcOH, with phenol, elevated temp. | Potent, effective for very stable tosylamides.[2] | Harsh acidic conditions, risk of racemization and side reactions.[9] |
Q2: How can I monitor the progress of the deprotection reaction?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material (N-Tosyl-L-phenylalanine) from the product (L-phenylalanine). The product, being a free amino acid, will be significantly more polar and will likely have a much lower Rf value. Staining with ninhydrin can be used to visualize the free amine of the product.
-
LC-MS: This provides a more quantitative assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: My reaction is complete, but I'm having trouble with the workup and purification. Any tips?
The workup for deprotection reactions of N-Tosyl-L-phenylalanine can be challenging due to the amphoteric nature of the product.
-
For Reductive Methods (Mg/MeOH, Na-Naphth): After quenching the reaction (e.g., with aqueous NH4Cl), the resulting mixture can be acidified (e.g., with HCl) to protonate the L-phenylalanine, making it water-soluble. The organic by-products (like naphthalene and p-toluenesulfinic acid) can then be extracted with an organic solvent. Subsequently, the aqueous layer can be carefully basified to the isoelectric point of phenylalanine (pH ~5.5) to precipitate the product, or ion-exchange chromatography can be used for purification.
-
For Acidic Methods (HBr/AcOH): After the reaction, the mixture is typically poured into cold ether to precipitate the L-phenylalanine hydrobromide salt. This salt can then be collected by filtration and washed with ether. To obtain the free amino acid, the salt can be dissolved in water and the pH adjusted as described above.
Q4: Is there a risk of racemization at the chiral center of L-phenylalanine during deprotection?
Yes, racemization is a significant concern, especially under harsh conditions.[6] The electron-withdrawing tosyl group increases the acidity of the α-proton. Under strongly acidic or basic conditions, particularly at elevated temperatures, this proton can be abstracted, leading to a planar intermediate and loss of stereochemical integrity.[7] To minimize this risk, it is advisable to use the mildest possible conditions and to carefully control the temperature and reaction time. Reductive methods are generally preferred to preserve stereochemistry.
Experimental Protocols
Protocol 1: Deprotection using Magnesium in Methanol (Mg/MeOH)
This method is favored for its mild conditions and good functional group tolerance.[8]
Materials:
-
N-Tosyl-L-phenylalanine
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
Procedure:
-
To a solution of N-Tosyl-L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask, add magnesium turnings (10-20 equivalents).
-
Stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution until the evolution of gas ceases.
-
Filter the mixture to remove any remaining magnesium salts and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and acidify to pH ~2 with 1M HCl.
-
Wash the aqueous layer with DCM or EtOAc to remove organic-soluble impurities.
-
Carefully adjust the pH of the aqueous layer to ~5.5 with 1M NaOH to precipitate the L-phenylalanine.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Deprotection using HBr in Acetic Acid
This is a powerful method for cleaving stable tosylamides but should be used with caution due to its harshness.[9]
Materials:
-
N-Tosyl-L-phenylalanine
-
33% Hydrobromic acid in Acetic Acid (HBr/AcOH)
-
Phenol (scavenger)
-
Diethyl ether (cold)
Procedure:
-
In a round-bottom flask, dissolve N-Tosyl-L-phenylalanine (1 equivalent) in 33% HBr in acetic acid.
-
Add phenol (5-10 equivalents) to the solution.
-
Heat the reaction mixture at 70-90 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold diethyl ether with vigorous stirring to precipitate the L-phenylalanine hydrobromide salt.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
To obtain the free amino acid, dissolve the salt in a minimal amount of water and adjust the pH to ~5.5 with a suitable base (e.g., NaOH or an ion-exchange resin).
Visualization of Key Concepts
Deprotection Workflow
Caption: Simplified mechanisms for reductive and acidic N-tosyl deprotection.
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron Letters, 38(36), 6295-6298.
- Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548.
- Gogoi, P. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Fujii, N., & Yajima, H. (1985). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1033-1039.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The N-Sulfonyl Group as a Versatile Tool in Asymmetric Synthesis. Chemical Society Reviews, 31(5), 330-340.
- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.
- Vedejs, E., & Lin, S. (1994). A mild method for the deprotection of N-tosyl amides. The Journal of Organic Chemistry, 59(7), 1602-1603.
- Somfai, P., & Tilstam, U. (2001). Cesium carbonate in deprotection of N-tosyl indoles. Tetrahedron Letters, 42(22), 3879-3880.
- D'Andrea, S. V., & Freeman, J. P. (2003). A simple, mild, and efficient method for the deprotection of N-tosyl amides. The Journal of Organic Chemistry, 68(17), 6647-6650.
- Wikipedia. (n.d.). Sodium naphthalenide.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. Sodium naphthalenide - Wikipedia [en.wikipedia.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving N-Tosyl-L-phenylalanine
Welcome to the technical support center dedicated to the nuanced art of optimizing catalyst loading in synthetic routes involving N-Tosyl-L-phenylalanine and its derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, moving beyond simple procedural lists to explain the fundamental principles governing catalytic efficiency. Our goal is to empower you to troubleshoot effectively, enhance reaction outcomes, and ensure the trustworthiness and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the key variables in catalyst optimization.
Q1: What are the primary factors influencing the optimal catalyst loading for my reaction?
A: Optimal catalyst loading is not a single value but a balance of several competing factors: reaction kinetics, catalyst stability, cost, and downstream processing. The primary variables include:
-
Reaction Type: High-turnover reactions like many cross-couplings may require lower loadings (0.1-2 mol%), whereas more challenging transformations like C-H activations might necessitate higher loadings (5-10 mol%).
-
Catalyst Activity & Stability: A highly active but unstable catalyst may require higher initial loading to compensate for degradation over the reaction time. Conversely, a robust catalyst can be effective at very low concentrations.
-
Purity of Reagents: Impurities in substrates, solvents, or reagents can act as catalyst poisons, effectively reducing the active catalyst concentration and necessitating higher apparent loadings.[1][2]
-
Reaction Conditions: Temperature, pressure, and solvent choice profoundly impact catalyst performance and longevity.[1][3] For instance, lower temperatures often enhance enantioselectivity but may require longer reaction times or slightly higher catalyst loadings to achieve reasonable conversion.[1]
Q2: How can I determine a logical starting point for catalyst loading in a new reaction?
A: For a novel transformation, a good starting point is to survey the literature for analogous reactions. Begin with a conservative loading, typically in the range of 1-5 mol%. For reactions known to be efficient, such as Suzuki or Heck couplings with activated substrates, you might start as low as 0.5 mol%. For more demanding reactions, starting at 5 mol% is reasonable. It is critical to run a control reaction without the catalyst to confirm it is essential for the transformation.
Q3: What are the tell-tale signs of suboptimal catalyst loading?
A: Signs can be varied:
-
Too Low: The most obvious sign is a stalled or sluggish reaction with low conversion of the starting material. You may also observe the formation of byproducts from competing uncatalyzed pathways.
-
Too High: While high loading can drive a reaction to completion quickly, it can also lead to issues. These include the formation of byproducts from over-reactivity, difficulties in removing the catalyst during workup, and increased cost. In some cases, high concentrations of catalyst and ligands can lead to the formation of inactive dimeric or oligomeric species, paradoxically slowing the reaction.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered in catalytic reactions involving N-Tosyl-L-phenylalanine substrates.
Issue 1: Low or No Reaction Conversion
Your reaction has stalled, showing minimal consumption of the starting material after a reasonable time.
Caption: Workflow for troubleshooting low reaction conversion.
| Potential Cause & Causality | Recommended Solution |
| Inactive or Poisoned Catalyst: The active form of the catalyst (e.g., Pd(0) in cross-coupling) may not have formed, or it may have been deactivated by impurities. Poisons like sulfur, halides, or even water can irreversibly bind to the catalyst's active sites, blocking them from participating in the catalytic cycle.[2][4][5] | Ensure Inert Conditions: Handle catalysts and reagents under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.[6] Purify Reagents: Use rigorously dried and degassed solvents. Peroxides in ethereal solvents are particularly detrimental.[1] If substrates contain potential poisons (e.g., sulfur from a thiol-containing starting material), pre-purification is essential. Consider using "guard beds" to trap poisons before they reach the reactor.[2] |
| Suboptimal Catalyst Loading: The concentration of the active catalyst is insufficient to turn over the substrate at a practical rate. This is a common issue when adapting a procedure to a new, potentially less reactive substrate. | Perform a Loading Screen: Set up a series of small-scale parallel reactions with systematically varied catalyst loadings (e.g., 0.5%, 1%, 2%, 5%, 10 mol%). Monitor each reaction by an appropriate analytical method (TLC, LC-MS, NMR) to identify the loading that provides the best balance of reaction rate and completion.[7][8] |
| Incorrect Reaction Conditions: Temperature can dramatically affect reaction rates.[3][9] A reaction may be too slow at room temperature to be practical. Similarly, solvent choice influences the solubility of reagents and the stability and activity of the catalyst.[1] | Optimize Temperature and Solvent: First, ensure your reaction temperature is correct and stable. If the reaction is sluggish, consider incrementally increasing the temperature in 10-20 °C intervals, while monitoring for byproduct formation. Screening a range of solvents with different polarities and coordinating abilities is also a valuable strategy.[1] |
Issue 2: Poor Enantioselectivity in an Asymmetric Reaction
The desired chiral product is formed, but with a low enantiomeric excess (ee).
| Potential Cause & Causality | Recommended Solution |
| Suboptimal Temperature: Enantioselectivity is governed by the difference in activation energies between the two diastereomeric transition states leading to the R and S enantiomers. This energy difference is often small, and higher temperatures can provide enough thermal energy to overcome this barrier, leading to racemization. | Lower the Reaction Temperature: This is often the most effective strategy. Reducing the temperature (e.g., from 25 °C to 0 °C, or even -20 °C) can significantly amplify the energy difference between transition states, favoring the formation of one enantiomer.[1] Be aware that this will likely slow the reaction rate, requiring longer reaction times. |
| Incorrect Solvent Choice: The solvent can influence the conformation of the chiral catalyst-substrate complex. This interaction is critical in defining the stereochemical outcome of the reaction. | Conduct a Solvent Screen: Evaluate a range of solvents. Apolar solvents (e.g., toluene, hexanes) and polar aprotic solvents (e.g., THF, CH₂Cl₂) can have a profound impact on enantioselectivity. |
| Mismatched Chiral Ligand/Catalyst: The "lock and key" fit between the substrate and the chiral environment of the catalyst is paramount. The specific steric and electronic properties of the N-Tosyl-L-phenylalanine substrate may not be ideal for the chosen catalyst. | Screen Different Ligands/Catalysts: If temperature and solvent optimization fail, screening alternative chiral ligands or catalyst systems is necessary. Even subtle changes to the ligand backbone can lead to dramatic improvements in enantioselectivity.[6][10] |
Experimental Protocols
Protocol 1: Systematic Catalyst Loading Optimization
This protocol describes a parallel screening approach to efficiently determine the optimal catalyst loading for a given reaction.
Objective: To identify the minimum catalyst loading required to achieve maximum conversion in a reasonable timeframe without generating significant byproducts.
Materials:
-
N-Tosyl-L-phenylalanine derivative (Substrate)
-
Coupling partner/reagent
-
Catalyst (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂)
-
Ligand (if applicable)
-
Anhydrous, degassed solvent
-
Base (if applicable)
-
Reaction vials with stir bars
-
Inert atmosphere source (e.g., glovebox or Schlenk line)
-
Heating/stirring plate
Procedure:
-
Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the substrate, reagents, and catalyst/ligand in the chosen solvent. This minimizes weighing errors for small-scale reactions.
-
Reaction Setup: In an inert atmosphere, add the substrate and any other reagents to a series of 5 labeled reaction vials.
-
Catalyst Addition: Using the stock solution, add the calculated volume of catalyst to each vial to achieve the target loadings.
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.0 mol%
-
Vial 4: 5.0 mol%
-
Vial 5: No catalyst (Control)
-
-
Initiation and Monitoring: Seal the vials, bring them to the desired reaction temperature, and begin stirring.[6] At regular intervals (e.g., 1h, 4h, 8h, 24h), take a small, quenched aliquot from each reaction for analysis.
-
Data Analysis: Analyze the aliquots to determine the percent conversion of the starting material. Plot conversion versus time for each catalyst loading.
Data Interpretation:
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Observed Byproducts |
| 0 (Control) | > 24h (0% conversion) | None |
| 0.5 | > 24h (45% conversion) | Minimal |
| 1.0 | 18h | Minimal |
| 2.0 | 6h | Minimal |
| 5.0 | 5.5h | Trace impurities noted |
From the table above, a loading of 2.0 mol% provides a significant rate enhancement over 1.0 mol% without a notable increase in byproducts, representing the optimal choice.
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To quantify the conversion of a starting material to a product in a reaction mixture using an internal standard.
Procedure:
-
Select an Internal Standard: Choose a compound that is soluble in the NMR solvent, does not react with any components of the reaction mixture, and has a distinct peak (ideally a singlet) in a clear region of the ¹H NMR spectrum.
-
Sample Preparation: At a given time point, withdraw a precise volume of the reaction mixture (e.g., 50 µL). Quench the reaction if necessary (e.g., by diluting with cold solvent or adding a quenching agent). Add a known amount of the internal standard.
-
Acquisition: Dissolve the sample in a suitable deuterated solvent and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) for accurate integration.
-
Calculation:
-
Identify a characteristic, well-resolved peak for the starting material (SM) and the product (P).
-
Identify the peak for the internal standard (IS).
-
Calculate the conversion using the following formula:
-
Conversion (%) = [ (Integral_P / # of Protons_P) / ( (Integral_P / # of Protons_P) + (Integral_SM / # of Protons_SM) ) ] * 100
-
-
This method provides a direct, calibration-free way to monitor reaction progress.[7][8]
Scientific Principles: Understanding Catalyst Deactivation
Catalyst deactivation is a primary cause of low conversion and is broadly categorized into three main types. Understanding these mechanisms is key to preventing them.
Caption: Major mechanisms of heterogeneous catalyst deactivation.
-
Poisoning: This occurs when a substance binds strongly (chemisorption) to the catalyst's active sites, rendering them inactive.[2] Even trace amounts of poisons can have a significant impact. For palladium catalysts, common poisons include sulfur compounds, carbon monoxide, and halides.[2][5] The solution is rigorous purification of all starting materials and solvents.
-
Fouling: This is the physical deposition of substances, such as carbonaceous material (coke) or polymers, onto the catalyst surface.[2] This blockage prevents reactants from reaching the active sites. It is more common in high-temperature reactions or those involving polymeric materials.
-
Thermal Degradation (Sintering): At high temperatures, small catalyst crystallites can migrate and agglomerate into larger crystals.[2][4] This process reduces the active surface area of the catalyst, thereby lowering its overall activity. This is prevented by operating at the lowest effective temperature and choosing thermally stable catalyst supports.
By understanding these principles, a researcher can proactively design experiments to minimize deactivation, leading to more efficient and reproducible catalytic processes.
References
- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central.
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.
- What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone - YouTube.
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
- Optimization of reaction conditions and stabilization of phenylalanine ammonia lyase-containing Rhodotorula glutinis cells during bioconversion of trans-cinnamic acid to L-phenylalanine. PubMed.
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek.
- Sensitivity assessment for the N-monobenzylation of L-phenylalanine... ResearchGate.
- Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Bangladesh Journals Online.
- Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. PubMed.
- N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed.
- Catalyst Deactivation, Poisoning and Regeneration. MDPI.
- A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv.
- (PDF) Catalyst Deactivation, Poisoning and Regeneration. ResearchGate.
- Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. PubMed.
- (PDF) Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. ResearchGate.
- Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. MDPI.
- Mechanisms of catalyst deactivation. SciSpace.
- The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH.
- Effect of Additives on the Transformation Behavior of l-Phenylalanine in Aqueous Solution. ResearchGate.
- (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate.
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study | Journal of Bangladesh Academy of Sciences [banglajol.info]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 9. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(p-Toluenesulfonyl)-L-phenylalanine Reactions
A Specialist Guide to Temperature Control for Optimal Synthesis and Application
Welcome to the technical support center for N-(p-Toluenesulfonyl)-L-phenylalanine (Ts-Phe-OH). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the critical, often overlooked, role of temperature in ensuring the success of your experiments. Whether you are synthesizing Ts-Phe-OH for the first time or using it in complex multi-step preparations, precise temperature control is paramount for achieving high yield, purity, and stereochemical integrity.
This resource is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab. We will explore the causality behind common issues and provide validated protocols to ensure your results are both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems researchers face during the synthesis and handling of Ts-Phe-OH. Each answer explains the underlying chemical principles tied to temperature.
Q1: My yield of this compound is consistently low. What's the most likely cause related to temperature?
A1: A low yield in the tosylation of L-phenylalanine, typically performed under Schotten-Baumann conditions, is very often a temperature-related issue.[1][2][3] The primary culprit is the competing hydrolysis of your tosylating agent, p-toluenesulfonyl chloride (TsCl).
-
Causality: The reaction involves the nucleophilic attack of the amino group of phenylalanine on the electrophilic sulfur atom of TsCl. However, under the required aqueous basic conditions, water also acts as a nucleophile. This side reaction hydrolyzes TsCl to the unreactive p-toluenesulfonic acid, consuming your reagent and reducing the yield.[4] This hydrolysis reaction is highly sensitive to temperature; its rate increases significantly with rising temperature.
-
Solution: To favor the desired N-tosylation over hydrolysis, the reaction must be performed at a low temperature.[4] Maintaining the reaction mixture at 0-5 °C using an ice bath is critical, especially during the slow, dropwise addition of TsCl.[4] This slows the rate of hydrolysis more than it slows the amination reaction, tipping the kinetic balance in favor of your desired product.
Q2: I'm seeing multiple unexpected spots on my TLC analysis after synthesis. How can temperature contribute to these impurities?
A2: The appearance of multiple spots on a TLC plate points to the formation of side products, a problem often exacerbated by poor temperature control. Beyond the p-toluenesulfonic acid byproduct from hydrolysis, other impurities can form at elevated temperatures.
-
Causality & Side Reactions:
-
Di-tosylation: While less common for amino acids, there is a possibility of tosylation occurring on the carboxylate oxygen at higher temperatures, forming an unstable mixed anhydride that can lead to further undesired products.[4]
-
Degradation: L-phenylalanine itself can be unstable at elevated temperatures.[5] Allowing the reaction to warm uncontrollably can lead to minor degradation pathways, creating a more complex mixture that is difficult to purify.
-
-
Solution: Strict adherence to the 0-5 °C temperature range during reagent addition is the most effective preventative measure.[4] Additionally, avoiding unnecessarily long reaction times, even at low temperatures, can help minimize the formation of minor byproducts. Monitor the reaction's progress by TLC and proceed with the workup as soon as the starting material is consumed.[4]
Q3: I'm concerned about the stereochemical integrity of my product. Can racemization occur during the synthesis of Ts-Phe-OH?
A3: Yes, maintaining the stereochemical purity of the L-enantiomer is a critical objective, and racemization is a significant risk, particularly under the basic conditions of the Schotten-Baumann reaction.
-
Causality: The alpha-proton (the hydrogen on the chiral carbon) of an amino acid can be abstracted by a base. This removal of the proton temporarily creates a planar carbanion (enolate). Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of L- and D-enantiomers—a process called racemization.[4][6] The risk of this occurring increases with:
-
Solution: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of proton abstraction.[4] Use only the necessary amount of base to drive the reaction; a large excess should be avoided. Careful control of both temperature and pH is essential for preserving the enantiomeric purity of your product.
Q4: When I use my synthesized Ts-Phe-OH in a subsequent peptide coupling reaction, I'm observing significant racemization of the final peptide. Why is this happening?
A4: This is a classic problem in peptide synthesis. The N-tosyl group, while an excellent protecting group, is strongly electron-withdrawing. This property increases the acidity of the alpha-proton, making the Ts-Phe-OH residue highly susceptible to racemization when its carboxyl group is activated for coupling.
-
Causality: During peptide coupling, the carboxyl group of Ts-Phe-OH is activated (e.g., with a carbodiimide like DCC or DIC) to make it more electrophilic. This activation facilitates the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. The alpha-proton in this oxazolone is extremely acidic and is rapidly abstracted by any base present (even a weak one like triethylamine), leading to fast racemization.[6]
-
Solution:
-
Low Temperature: Conduct the coupling reaction at low temperatures, typically starting at 0 °C or even -15 °C , and allowing it to warm slowly.[6] This dramatically reduces the rate of both oxazolone formation and deprotonation.
-
Racemization-Suppressing Additives: Never use a carbodiimide coupling reagent alone with a sensitive residue like Ts-Phe-OH. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated intermediate to form an active ester that is less prone to cyclizing into the problematic oxazolone.[6]
-
Choice of Base: Avoid strong, unhindered bases. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize proton abstraction.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature profile for the synthesis of Ts-Phe-OH? A: The optimal profile involves two stages:
-
Addition Phase: Maintain a strict temperature of 0-5 °C during the dropwise addition of the p-toluenesulfonyl chloride solution. This is the most critical phase for minimizing side reactions.[4]
-
Reaction Phase: After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours (e.g., 18-20 hours) to ensure the reaction goes to completion.[4]
Q: How can I best set up and monitor a low-temperature reaction in the lab? A: A robust low-temperature setup is essential.
-
Cooling Bath: Use an ice-water bath for 0 °C or an ice-salt bath for temperatures down to -20 °C. Ensure the bath has good thermal contact with the reaction flask.
-
Thermometry: Place a low-temperature thermometer or a thermocouple probe directly into the reaction mixture (not just in the bath) to monitor the internal temperature accurately.
-
Controlled Addition: Use a dropping funnel for the slow, dropwise addition of liquid reagents. This prevents localized temperature spikes (exotherms) within the reaction mixture.
-
Vigorous Stirring: Ensure efficient mixing with a magnetic stirrer to maintain a uniform temperature throughout the reaction vessel and to facilitate the reaction between phases in the Schotten-Baumann procedure.[4]
Q: What are the visual or analytical signs of product degradation due to improper temperature? A: Signs of degradation can include:
-
Visual: A discoloration (e.g., yellowing or browning) of the reaction mixture or the final isolated product can indicate decomposition.
-
Analytical (TLC/LC-MS): The appearance of new, unexpected spots or peaks, smearing on a TLC plate, or a complex mass spectrum can all point to the formation of degradation byproducts.
-
Physical: A lower-than-expected melting point of the crystallized product often indicates the presence of impurities.
Data & Protocols
Table 1: Temperature Effects on N-tosylation of L-Phenylalanine
| Temperature Range | Expected Yield | Purity & Stereochemical Integrity | Key Considerations |
| 0-5 °C | High | Excellent; minimal side products or racemization. | Recommended. Slows TsCl hydrolysis significantly more than N-tosylation. |
| 15-25 °C | Moderate to Low | Reduced; Increased risk of p-toluenesulfonic acid byproduct and racemization. | Not recommended. Rate of TsCl hydrolysis becomes competitive. |
| >30 °C | Low | Poor; Significant hydrolysis of TsCl, increased byproduct formation, and high risk of racemization. | Avoid. Leads to complex mixtures and loss of stereochemical control. |
Experimental Protocol 1: Temperature-Controlled Synthesis of Ts-Phe-OH
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in 1N aqueous sodium hydroxide (2.0 eq).
-
Cooling: Cool the solution to 0-5 °C using an external ice-water bath. Monitor the internal temperature.
-
Reagent Addition: In a separate vessel, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent like toluene. Add this solution to a dropping funnel.
-
Reaction: While stirring the cooled L-phenylalanine solution vigorously, add the tosyl chloride solution dropwise over 1-2 hours. Crucially, ensure the internal reaction temperature does not exceed 5 °C.
-
Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 18-20 hours.
-
Workup & Isolation: Perform a standard aqueous workup to remove the organic solvent and unreacted TsCl. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl to precipitate the N-Tosyl-L-phenylalanine product. Collect the white precipitate by vacuum filtration.[4]
Diagrams and Workflows
Caption: Workflow for Ts-Phe-OH synthesis highlighting critical temperature control points.
Caption: Troubleshooting decision tree for Ts-Phe-OH synthesis issues.
References
- van de Bovenkamp, H. H., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1664-1673. [Link]
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
- Truman, R., & Schmidtgall, B. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: pH Optimization for Aqueous Reactions of N-Tosyl-L-phenylalanine
Welcome to the Technical Support Center for N-Tosyl-L-phenylalanine (Tos-Phe-OH). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile molecule in aqueous reaction systems. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of how pH governs the solubility, stability, and reactivity of Tos-Phe-OH. This resource is structured as a dynamic question-and-answer guide to directly address the practical challenges you may encounter.
I. Frequently Asked Questions (FAQs): The Fundamentals of pH Control
This section addresses the core principles of N-Tosyl-L-phenylalanine's behavior in water, which is fundamental to troubleshooting and optimizing any related reaction.
Q1: What are the critical pKa values for N-Tosyl-L-phenylalanine and why are they so important?
Understanding the pKa values of N-Tosyl-L-phenylalanine is the bedrock of pH optimization. This molecule has two key ionizable protons, and their pKa values dictate the molecule's charge, solubility, and nucleophilicity at any given pH.
-
Carboxylic Acid Proton (-COOH): The predicted pKa for the carboxylic acid group is approximately 3.31.[1] This is lower than the pKa of the parent L-phenylalanine's carboxylic acid (around 2.3) due to the electron-withdrawing effect of the nearby tosyl group. Below this pH, the group is predominantly in its neutral, protonated form (-COOH). Above this pH, it exists as the negatively charged carboxylate (-COO⁻).
The Causality: These pKa values are critical because the charge state of the molecule directly impacts its solubility and its suitability for specific reactions. For instance, to activate the carboxyl group for amide coupling, it must be in its protonated or carboxylate form, not an unreactive aggregate.
Q2: How does pH affect the solubility of N-Tosyl-L-phenylalanine in water?
N-Tosyl-L-phenylalanine is poorly soluble in pure water.[3] Its solubility is highly pH-dependent and follows a classic "U-shaped" curve, similar to its parent amino acid.[1][4]
-
Minimum Solubility (pH ≈ 2-3): Solubility is lowest near the pKa of the carboxylic acid group. In this range, the molecule has minimal charge, leading to stronger intermolecular interactions and precipitation from the aqueous solution.
-
Increased Solubility at High pH (> 4): As the pH increases above the carboxylic acid pKa, the molecule deprotonates to form the carboxylate salt (COO⁻). This negatively charged species is significantly more polar and thus more soluble in water.
-
Increased Solubility at Low pH (< 2): While less common for reactions, at very low pH, the carboxyl group is protonated. Although the molecule is neutral, the highly acidic conditions can increase solubility for some compounds.
Expert Insight: For most applications, such as peptide coupling, achieving solubility by adjusting the pH to the 4.5 - 8.5 range is the most practical approach. This converts the molecule to its soluble carboxylate form, making it available for reaction.
Q3: Is the N-Tosyl protecting group stable across a wide pH range?
The N-tosyl group is known for its high stability, making it an excellent protecting group.[5]
-
Neutral to Basic Conditions (pH 7-9): The sulfonamide bond is generally very stable and resistant to hydrolysis in this range. A comprehensive study on various sulfonamides demonstrated that most are hydrolytically stable at pH 7.0 and all are stable at pH 9.0, with estimated half-lives of over a year.[6]
-
Acidic Conditions (pH < 4): Stability decreases under acidic conditions, though cleavage often requires strong acids (e.g., trifluoromethanesulfonic acid) and/or elevated temperatures.[7]
-
Strongly Basic Conditions (pH > 12): Removal of the tosyl group can be achieved with harsh basic conditions, but this is not typically a concern under standard aqueous reaction conditions.[7]
Trustworthiness Check: The robustness of the tosyl group under typical aqueous reaction conditions (pH 4-9) means that premature deprotection is rarely a concern. Focus your optimization efforts on solubility and reaction kinetics, not on fears of tosyl group cleavage.
II. Troubleshooting Guide: From Low Yields to Side Reactions
This section is formatted to address specific problems you might encounter during your experiments.
Problem 1: Poor Solubility of N-Tosyl-L-phenylalanine in the Reaction Buffer
-
Symptom: The starting material does not fully dissolve, appearing as a suspension or slurry, leading to inconsistent and slow reaction rates.
-
Root Cause Analysis: The reaction buffer pH is likely too close to the isoelectric point of the molecule (estimated around pH 2-3), where it is least soluble.
-
Solutions & Scientific Rationale:
-
Increase Buffer pH: Adjust the pH of your aqueous buffer to a value above 4. A pH of 6.0 is an excellent starting point for activation steps, while a pH of 7.2-8.5 is ideal for coupling steps.[8] This deprotonates the carboxylic acid to the much more soluble carboxylate anion.
-
Select an Appropriate Buffer: Use a buffer system that is effective in your target pH range and does not interfere with the reaction. MES buffer is ideal for the acidic activation step, while phosphate (PBS) or HEPES buffers are excellent for the neutral/basic coupling step.[8][9]
-
Controlled Addition: Dissolve the N-Tosyl-L-phenylalanine in a small amount of a water-miscible organic co-solvent like DMSO or DMF first, and then add this solution dropwise to the stirred aqueous buffer. This can prevent localized precipitation.
-
| Parameter | Recommended pH Range | Rationale |
| Solubilization | 4.5 - 8.5 | Deprotonates the carboxylic acid to the soluble carboxylate form. |
| Carbodiimide Activation (EDC) | 4.5 - 6.0 | Maximizes the stability and formation of the reactive O-acylisourea intermediate.[8] |
| NHS-Ester Formation | 4.5 - 6.0 | Optimal for forming the more stable NHS-ester from the O-acylisourea intermediate.[8] |
| Amine Coupling | 7.2 - 8.5 | Ensures the primary amine of the coupling partner is deprotonated and thus maximally nucleophilic.[10] |
Table 1: Recommended pH ranges for key steps in aqueous reactions of N-Tosyl-L-phenylalanine.
Problem 2: Low Yield in an EDC/NHS Mediated Amide Coupling Reaction
-
Symptom: After workup and analysis (HPLC, NMR), the desired coupled product is formed in low yield, with significant unreacted starting material remaining.
-
Root Cause Analysis: This is often due to suboptimal pH management, leading to either inefficient activation of the carboxylic acid or rapid hydrolysis of the activated intermediate.
-
Solutions & Scientific Rationale:
-
Implement a Two-Step pH Protocol: This is the most critical factor for success. Do not attempt a one-pot reaction at a single, compromised pH.
-
Step 1 (Activation): Dissolve your N-Tosyl-L-phenylalanine in an acidic buffer (e.g., 0.1 M MES, pH 6.0). Add EDC and NHS and stir for 15-30 minutes. At this acidic pH, the EDC is most effective, and the resulting NHS-ester is relatively stable against hydrolysis.[8]
-
Step 2 (Coupling): In a separate vessel, dissolve your amine-containing substrate in a neutral or slightly basic buffer (e.g., PBS, pH 7.4). Add the activated NHS-ester solution from Step 1 to this amine solution. The higher pH ensures the amine is deprotonated and highly nucleophilic for an efficient attack on the NHS-ester.[10]
-
-
Monitor Reagent Quality: Ensure your EDC and NHS are fresh and have been stored under anhydrous conditions. EDC is particularly susceptible to hydrolysis.
-
Control Temperature: Perform the activation and coupling steps at room temperature or on ice to minimize hydrolysis of the activated ester.
-
// Nodes start [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve_tos_phe [label="Dissolve Tos-Phe-OH\nin Activation Buffer\n(e.g., MES, pH 6.0)"]; add_edc_nhs [label="Add EDC & NHS\nStir for 15-30 min"]; activation_complete [label="Activation Complete:\nNHS-Ester Formed", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_amine [label="In a separate vessel,\ndissolve Amine Substrate\nin Coupling Buffer\n(e.g., PBS, pH 7.4)"]; combine [label="Add activated Tos-Phe-OH\nsolution to Amine solution"]; react [label="React for 2-4 hours\nat Room Temperature"]; quench [label="Quench Reaction\n(Optional)"]; purify [label="Purify Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve_tos_phe; dissolve_tos_phe -> add_edc_nhs [label="Step 1:\nActivation"]; add_edc_nhs -> activation_complete; start -> dissolve_amine; activation_complete -> combine [label="Step 2:\nCoupling", style=dashed]; dissolve_amine -> combine [style=dashed]; combine -> react; react -> quench; quench -> purify; } Caption: Recommended two-step pH workflow for EDC/NHS coupling.
Problem 3: Racemization or Other Side Products Detected
-
Symptom: Chiral analysis (e.g., chiral HPLC) shows the presence of the D-enantiomer, or other unexpected peaks appear in the chromatogram.
-
Root Cause Analysis: While the N-tosyl group itself is stable, the chiral center can be susceptible to racemization under harsh basic conditions. Side products can also arise from the hydrolysis of EDC.
-
Solutions & Scientific Rationale:
-
Avoid High pH: Do not exceed a pH of 8.5 during the coupling step. Higher pH values can increase the rate of proton abstraction from the chiral alpha-carbon, leading to racemization.
-
Minimize Reaction Time: Do not let reactions run unnecessarily long. Monitor progress by TLC or LC-MS and proceed with quenching and workup once the reaction is complete.
-
Prompt NHS-Ester Use: Use the activated NHS-ester immediately. If left to stand, especially at neutral or basic pH, it will hydrolyze back to the starting carboxylic acid. Furthermore, the EDC-activated O-acylisourea intermediate can rearrange to a stable N-acylisourea, an inactive byproduct. The two-step protocol with prompt coupling minimizes these pathways.
-
III. Experimental Protocols
Protocol: Two-Step Aqueous EDC/NHS Coupling of N-Tosyl-L-phenylalanine
This protocol provides a robust starting point for coupling N-Tosyl-L-phenylalanine to a generic primary amine-containing molecule (R-NH₂).
Materials:
-
N-Tosyl-L-phenylalanine (Tos-Phe-OH)
-
Amine-containing molecule (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or other purification system
Procedure:
Step 1: Activation of N-Tosyl-L-phenylalanine (pH 6.0)
-
Dissolve N-Tosyl-L-phenylalanine in the Activation Buffer to a final concentration of 10 mM. Gentle warming or sonication may be required. Ensure the final pH is 6.0.
-
Add Sulfo-NHS to the solution (a 2 to 5-fold molar excess over Tos-Phe-OH is typical).
-
Add EDC to the solution (a 2 to 5-fold molar excess over Tos-Phe-OH).
-
Stir the reaction mixture at room temperature for 15-30 minutes. The solution now contains the activated Tos-Phe-sulfo-NHS ester. Proceed immediately to the next step.
Step 2: Coupling to Amine (pH 7.4) 5. In a separate reaction vessel, dissolve your amine-containing molecule (R-NH₂) in the Coupling Buffer (pH 7.4). The concentration will depend on your specific substrate. 6. Add the entire activated Tos-Phe-sulfo-NHS ester solution from Step 1 to the amine solution. 7. Stir the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C to minimize hydrolysis. 8. (Optional) Quench any remaining reactive esters by adding the Quenching Solution and stirring for an additional 30 minutes.
Step 3: Purification 9. Purify the final conjugate using a desalting column, dialysis, or HPLC to remove excess reagents, hydrolyzed products, and quenching agents.
IV. References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 10, 2026, from [Link]
-
Ray, P., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(15), 3896-901. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved January 10, 2026, from [Link].
-
Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 261-268. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439647, Nalpha-Tosyl-L-phenylalanine chloromethyl ketone. Retrieved January 10, 2026, from [Link].
-
Green, G. G., & Traynelis, V. J. (1969). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 31(1-3), 154-164. [Link]
-
Byrne, F. P., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5837-5847. [Link]
-
ResearchGate. (2014). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved January 10, 2026, from [Link]
-
Jia, Y., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16733. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70628200, p-Tosyl-l-phenylalanine. Retrieved January 10, 2026, from [Link].
-
Colzani, M., et al. (2022). Sustainable dehydration of formamides to isocyanides in water catalyzed by p-toluenesulfonyl chloride. Green Chemistry, 24(17), 6563-6569. [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Toluenesulfonamides - Evaluation statement. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2014). EDC/NHS activation of a surface? Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved January 10, 2026, from [Link]
-
Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. Retrieved January 10, 2026, from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved January 10, 2026, from [Link]
-
Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved January 10, 2026, from [Link]
Sources
- 1. N-(P-TOLUENESULFONYL)-L-PHENYLALANINE | 13505-32-3 [chemicalbook.com]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Toluenesulfonamides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. interchim.fr [interchim.fr]
Validation & Comparative
A Comparative Guide to N-(p-Toluenesulfonyl)-L-phenylalanine and Alternative Protecting Groups in Synthetic Chemistry
Abstract
In the intricate field of organic synthesis, particularly in peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group must be introduced efficiently, remain stable throughout various reaction steps, and be removed selectively under mild conditions without compromising the integrity of the molecule.[1] This guide provides an in-depth comparison of the N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-Phe-OH) protecting group strategy with other prevalent alternatives, namely tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). By examining the underlying principles, stability profiles, and cleavage mechanisms, supported by experimental protocols, this document serves as a comprehensive resource for researchers navigating the complexities of chemical synthesis.
Introduction: The Role of the Tosyl Group in Amine Protection
The p-toluenesulfonyl group, commonly known as the "tosyl" (Ts or Tos) group, was one of the earliest protecting groups developed for amines.[2] It is formed by the reaction of an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, creating a highly stable sulfonamide linkage.[3] this compound is a derivative where the alpha-amino group of L-phenylalanine is protected by this tosyl group.[4]
The stability of the sulfonamide bond is both its primary strength and its most significant limitation. It is exceptionally resistant to acidic and basic hydrolysis, as well as many nucleophilic and oxidative conditions.[2][5] This robustness, however, necessitates harsh conditions for its removal, typically involving strong reducing agents like sodium in liquid ammonia or extremely strong acids such as hydrogen fluoride (HF).[2][5] This characteristic has profound implications for its application in modern synthetic strategies, especially in Solid-Phase Peptide Synthesis (SPPS), where orthogonality—the selective removal of one protecting group in the presence of others—is paramount.[1][6]
Comparative Analysis of Key Amino Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy. The tosyl group's properties are best understood when contrasted with the more contemporary Boc, Fmoc, and Cbz groups, which form the bedrock of modern peptide synthesis.
N-(p-Toluenesulfonyl) (Tosyl) Group
-
Installation: Readily achieved by reacting the amino acid with tosyl chloride in an alkaline aqueous solution.[7][8]
-
Stability: Exceptionally stable across a wide pH range. It is resistant to the acidic conditions used for Boc removal (e.g., Trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[5][9]
-
Cleavage: Requires harsh, non-orthogonal conditions such as reductive cleavage (e.g., Na/liquid NH₃) or strong acids (e.g., HF, Trifluoromethanesulfonic acid - TFMSA).[2][9]
-
Advantages: Its high stability makes it suitable for side-chain protection of residues like Arginine (Arg) or as a permanent protecting group in the synthesis of peptidomimetics where a sulfonamide linkage is desired in the final structure.[9][10]
-
Disadvantages: The harsh cleavage conditions limit its use for Nα-protection in SPPS, as these conditions can cleave the peptide from the resin and remove many side-chain protecting groups simultaneously.[2][8]
tert-Butoxycarbonyl (Boc) Group
-
Installation: Typically installed using di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Stability: Stable to basic and nucleophilic conditions, as well as catalytic hydrogenolysis.[11]
-
Cleavage: Easily removed under moderately acidic conditions, most commonly with TFA in dichloromethane (DCM).[8][11]
-
Primary Use: The cornerstone of the Boc/Benzyl (Bzl) SPPS strategy, where the Nα-Boc group is removed with TFA, while side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved in a final step with a strong acid like HF.[1]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
-
Installation: Introduced using reagents like Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis.[12]
-
Cleavage: Labile to mild basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF).[13]
-
Primary Use: The foundation of the Fmoc/tert-Butyl (tBu) SPPS strategy. Its base-lability allows for orthogonal removal without affecting acid-labile side-chain protecting groups (like tBu) or the acid-labile resin linkage.[1]
Benzyloxycarbonyl (Cbz or Z) Group
-
Installation: Installed using benzyl chloroformate.[14]
-
Stability: Stable to mild acidic and basic conditions.
-
Cleavage: Classically removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which is a very mild method. It can also be cleaved by strong acids like HBr in acetic acid or HF.[15]
-
Primary Use: Widely used in solution-phase peptide synthesis due to its versatile and mild deprotection via hydrogenolysis.[10] It sees limited use in SPPS.[10]
Data Presentation: At-a-Glance Comparison
The following table summarizes the critical performance characteristics of each protecting group, providing a clear basis for strategic selection.
| Feature | N-Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz) |
| Chemical Class | Sulfonamide | Carbamate | Carbamate | Carbamate |
| Typical Installation | p-Toluenesulfonyl chloride | Di-tert-butyl dicarbonate | Fmoc-OSu or Fmoc-Cl | Benzyl chloroformate |
| Stability Profile | Very high; stable to strong acid/base | Stable to base, hydrogenolysis | Stable to acid, hydrogenolysis | Stable to mild acid/base |
| Cleavage Conditions | Harsh: Na/liq. NH₃, HF, TFMSA[2][9] | Mild Acid: TFA[11] | Mild Base: Piperidine[13] | Mild: Catalytic Hydrogenolysis; Harsh Acid: HBr/AcOH[15] |
| Orthogonality | Orthogonal to Fmoc/Boc, but cleavage is destructive | Orthogonal to Fmoc, Cbz (H₂olysis) | Orthogonal to Boc, Cbz, acid-labile side chains | Orthogonal to Boc, Fmoc |
| Primary Application | Side-chain protection (e.g., Arg(Tos)); Peptidomimetics[9][10] | Nα-protection in Boc-SPPS[1] | Nα-protection in Fmoc-SPPS[1] | Solution-phase synthesis[10] |
| Risk of Racemization | Low during coupling; harsh deprotection poses other risks | Well-studied; minimized with coupling additives[8] | Low | Low during coupling[15] |
Visualization of Structures and Synthetic Workflows
Visual aids are indispensable for conceptualizing the molecular structures and the process flows in multi-step synthesis.
Caption: Structures of L-Phenylalanine protected with Tosyl, Boc, Fmoc, and Cbz groups.
Caption: Decision workflow for choosing an appropriate Nα-protecting group strategy.
Experimental Protocols: A Practical Guide
The causality behind experimental choices is critical. The following protocols are provided not just as steps, but as self-validating systems that highlight the practical differences between protecting group strategies.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures. [7][8]The reaction utilizes the Schotten-Baumann conditions, where the tosylation occurs in a two-phase system or an alkaline aqueous solution, trapping the liberated HCl.
Materials:
-
L-Phenylalanine
-
Sodium Carbonate (Na₂CO₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric Acid (HCl), 20% aqueous solution
-
Deionized Water
-
Magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Dissolution: In a suitable flask, dissolve L-phenylalanine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (approx. 1.2 eq.) with continuous stirring until the solution is clear. The basic solution deprotonates the amino group, rendering it nucleophilic.
-
Cooling: Cool the reaction mixture to -5°C using an ice-salt bath. This is crucial to control the exothermicity of the reaction and minimize hydrolysis of the tosyl chloride.
-
Tosylation: Slowly add solid p-toluenesulfonyl chloride (1.2 eq.) in four portions over 1 hour. Maintaining a low temperature and slow addition prevents side reactions.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, carefully acidify the reaction mixture to pH 2 with a 20% HCl solution. This protonates the carboxylate, causing the less soluble N-tosylated product to precipitate out of the aqueous solution. [7]6. Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid thoroughly with cold, acidified water (pH ~2.2) to remove any unreacted starting materials and salts.
-
Drying: Dry the purified this compound in a desiccator over a suitable drying agent.
Protocol 2: Reductive Cleavage of the N-Tosyl Group (Illustrative)
This protocol describes a classic, harsh method for tosyl group removal and is provided for comparative understanding. CAUTION: This procedure involves hazardous materials (liquid ammonia, metallic sodium) and must be performed by trained personnel in a specialized setup.
Materials:
-
N-Tosyl protected peptide
-
Anhydrous liquid ammonia (NH₃)
-
Metallic sodium (Na)
-
Dry THF or ether
-
Ammonium chloride (for quenching)
Procedure:
-
Setup: In a flask equipped with a dry ice condenser and under an inert atmosphere (argon or nitrogen), condense anhydrous liquid ammonia.
-
Dissolution: Dissolve the N-Tosyl protected peptide in a minimum amount of dry co-solvent (like THF) and add it to the liquid ammonia.
-
Reduction: Add small, freshly cut pieces of metallic sodium to the stirring solution. The formation of a persistent deep blue color indicates the presence of solvated electrons, which are the active reducing species.
-
Reaction: Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.
-
Quenching: Quench the reaction carefully by the slow addition of solid ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate in a well-ventilated fume hood. The remaining residue is then worked up using standard aqueous extraction procedures to isolate the deprotected peptide.
Protocol 3: Standard Nα-Boc Deprotection in SPPS (For Comparison)
This protocol highlights the mildness and simplicity of modern protecting group strategies compared to tosyl cleavage.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in DCM (neutralization solution)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Deprotection: Drain the solvent and add a solution of 25-50% TFA in DCM to the resin. Agitate for 20-30 minutes at room temperature. The acidic solution cleaves the acid-labile Boc group. [8]3. Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove excess acid and the cleaved t-butyl carbocation.
-
Neutralization: Treat the resin with a 10% DIPEA solution in DCM for 2-5 minutes to neutralize the resulting ammonium trifluoroacetate salt, preparing the N-terminus for the next coupling step. [8]5. Washing: Drain the neutralization solution and wash the resin thoroughly with DCM and DMF to prepare for the subsequent amino acid coupling.
Field Insights and Specialized Applications
While the tosyl group has been largely superseded by Boc and Fmoc for Nα-protection in routine SPPS, it retains important niche applications:
-
Side-Chain Protection: Boc-Arg(Tos)-OH is a common building block in Boc-SPPS. The tosyl group effectively protects the guanidinium side chain of arginine, and its removal is conveniently concurrent with the final HF cleavage step. [10]* Enzyme Inhibitors: The N-tosyl-L-phenylalanine scaffold is a key component of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK is a well-known irreversible inhibitor of chymotrypsin and other serine proteases, where the tosyl-phenylalanine moiety provides specificity for the enzyme's active site. [16][17]This demonstrates the value of the tosyl group in creating stable, biologically active small molecules.
-
Peptidomimetics: In drug discovery, replacing a labile peptide bond with a more stable sulfonamide linkage can improve a drug candidate's pharmacokinetic profile. N-tosyl amino acids are direct precursors for synthesizing these peptidomimetics. [9]
Conclusion
The N-(p-Toluenesulfonyl) group is a protecting group of significant historical importance, characterized by its exceptional stability. This stability, however, comes at the cost of requiring harsh cleavage conditions, which renders it largely unsuitable for the iterative Nα-deprotection required in modern Solid-Phase Peptide Synthesis. For this role, the Boc and Fmoc groups, with their mild and orthogonal removal chemistries, are the undisputed standards. [8] Nevertheless, the tosyl group remains a valuable tool in the synthetic chemist's arsenal. Its robustness makes it an excellent choice for the side-chain protection of certain amino acids like arginine within the Boc-SPPS framework and for the synthesis of stable, non-peptide molecules and peptidomimetics. A thorough understanding of the comparative strengths and weaknesses of each protecting group, as detailed in this guide, is essential for the rational design and successful execution of complex synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups. Science of Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protection Reactions. Wiley-VCH.
- Wikipedia. (n.d.). Tosyl group.
- Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel).
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-504.
- Katritzky, A. R., & Steele, B. R. (2001). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 66(16), 5539-5541.
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
- PubChem. (n.d.). p-Tosyl-l-phenylalanine.
- Martin-Romero, C., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular immunology, 45(15), 4025-33.
- Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.
- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
- Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Li, Z., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Chinese Journal of Organic Chemistry, 31(10), 1673-1677.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Google Patents. (n.d.). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
- ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis.
- Wipf, P., & Graham, T. H. (2004). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. The Journal of Organic Chemistry, 69(19), 6494-6502.
- ResearchGate. (n.d.). N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.
- ResearchGate. (n.d.).
- Autech. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide.
- ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Nalpha-Tosyl-L-phenylalanine chloromethyl ketone.
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A Comparative Guide to N-Tosyl-L-phenylalanine and Boc-L-phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of N-α-protecting group is a foundational decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison between N-Tosyl-L-phenylalanine, a historically significant building block, and Boc-L-phenylalanine, a cornerstone of modern solid-phase peptide synthesis (SPPS). By examining the fundamental chemistry, performance characteristics, and experimental realities of each, this document aims to provide the field-proven insights necessary for strategic and successful peptide construction.
Core Principles: A Tale of Two Stabilities
The essential difference between the N-Tosyl and the tert-Butoxycarbonyl (Boc) protecting groups lies in their chemical stability and the conditions required for their cleavage. This dichotomy in lability governs their respective applications in peptide synthesis.
-
Boc-L-phenylalanine: The Boc group is an acid-labile urethane-type protection. It is stable to a wide range of coupling conditions but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA).[1] This selective lability is the bedrock of the widely used Boc/Bzl strategy in SPPS, pioneered by R. Bruce Merrifield.[2] In this strategy, the temporary N-α-Boc group is removed at each cycle with TFA, while more stable, benzyl-based side-chain protecting groups and the resin linkage remain intact until the final, harsh acidolytic cleavage step.[3][4]
-
N-Tosyl-L-phenylalanine: In stark contrast, the N-Tosyl group, a sulfonamide, is exceptionally robust. It is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal.[1] Its cleavage requires harsh, non-specific conditions, typically reductive cleavage with sodium in liquid ammonia or treatment with very strong acids like anhydrous hydrogen fluoride (HF).[1][5] This extreme stability, while a virtue in certain contexts, renders it fundamentally unsuitable for the iterative N-α-deprotection required in modern SPPS.[1]
Performance and Application: A Shift in Paradigm
While direct quantitative comparisons of coupling efficiency for N-α-Tosyl-L-phenylalanine and Boc-L-phenylalanine are scarce in contemporary literature, a qualitative and data-inferred analysis based on their established chemical properties reveals a clear performance hierarchy for N-α protection. The historical preference for more labile N-α-protecting groups has led to the dominance of Boc and Fmoc strategies.[1]
Key Performance Metrics
| Feature | N-Tosyl-L-phenylalanine (for N-α Protection) | Boc-L-phenylalanine (for N-α Protection) | Causality and Field Insights |
| N-α Deprotection | Harsh: Na/liq. NH₃ or anhydrous HF.[1] | Mild: 25-50% TFA in DCM.[1] | The need for harsh, repeated deprotection steps with Tosyl would lead to significant peptide degradation and cleavage from the resin, making it impractical for SPPS. |
| Orthogonality in SPPS | Poor. Cleavage conditions are not selective and will remove most side-chain protecting groups and cleave the peptide from the resin.[1] | Excellent. Allows for selective N-α deprotection without affecting benzyl-based (Bzl) side-chain protecting groups or the resin linkage.[1] | Orthogonality is a core principle of SPPS. The Boc/Bzl strategy allows for a controlled, stepwise assembly of the peptide chain. |
| Primary Application | Historically used for N-α protection; now almost exclusively for side-chain protection (e.g., Arginine).[6] | Standard for N-α protection in the Boc/Bzl SPPS strategy.[3] | The extreme stability of the Tosyl group makes it a reliable "permanent" protecting group for reactive side chains like the guanidino group of Arginine, which must remain protected until the final cleavage. |
| Risk of Racemization | Higher risk. The electron-withdrawing nature of the tosyl group increases the acidity of the α-proton, facilitating racemization via oxazolone formation, especially with strong bases or certain coupling reagents.[7] | Lower risk. Urethane-type protecting groups like Boc are generally effective at suppressing racemization during coupling.[8] | Maintaining stereochemical integrity is critical for biological activity. The risk associated with Tosyl activation is a significant drawback. |
| Side Reactions | Harsh deprotection can cause modification of sensitive residues (e.g., Trp, Met) and peptide backbone cleavage.[8][9] | Tert-butylation of sensitive residues (e.g., Trp, Met) by the released tert-butyl cation during deprotection. This is mitigated by using scavengers like anisole or p-cresol.[8][10] | While Boc has well-documented side reactions, they are manageable with established scavenger protocols. The side reactions from harsh Tosyl deprotection are often more severe and less predictable. |
Experimental Deep Dive: Protocols and Workflows
The practical application of these building blocks is best understood through their respective experimental protocols. The workflows highlight the significant difference in complexity and safety considerations.
Workflow Comparison
The following diagrams illustrate the stark contrast between a standard Boc-SPPS cycle and the deprotection of a Tosyl-protected group.
Protocol 1: Standard Boc-SPPS Cycle for Boc-L-phenylalanine Incorporation
This protocol outlines a single, representative cycle for adding Boc-L-phenylalanine to a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-phenylalanine
-
Coupling reagent (e.g., HBTU) and base (e.g., DIEA) or Dicyclohexylcarbodiimide (DCC)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Solvents: N,N-Dimethylformamide (DMF), DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes. Drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-25 minutes.
-
Drain and wash the resin thoroughly with DCM (5x) to remove all residual acid.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes. Drain. Repeat this step once.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Boc-L-phenylalanine (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Alternatively, dissolve Boc-L-phenylalanine (3 eq.) and an additive like HOBt (3 eq.) in DMF/DCM, add to the resin, followed by DCC (3 eq.) in DCM.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates successful coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: Deprotection of N-Tosyl Groups via Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol is a final cleavage step, used to simultaneously remove side-chain protecting groups (including Tosyl) and cleave the peptide from the resin.
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must only be performed by highly trained personnel in a specialized, HF-resistant apparatus (e.g., a Kel-F line) within a certified fume hood. [9][11] Materials:
-
Dried Tosyl-protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in an HF-resistant reaction vessel. Add the appropriate scavengers (e.g., a mixture of p-cresol and anisole) to trap carbocations generated during cleavage. [9]2. HF Condensation: Cool the reaction vessel to approximately -78°C (dry ice/acetone bath). Carefully condense a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the reaction vessel to an ice bath (0°C) and stir the mixture for 1-2 hours. The exact time depends on the stability of the protecting groups; Arg(Tos) can be particularly resistant to cleavage. [11]4. HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen gas, trapping the exiting HF gas in a suitable scrubber (e.g., a calcium oxide trap).
-
Peptide Precipitation: Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Workup: Filter the precipitated peptide, wash it several times with cold diethyl ether to remove scavengers and organic by-products, and then dry the crude peptide under vacuum. The peptide can then be dissolved in a suitable aqueous buffer for purification by HPLC.
Conclusion and Strategic Recommendations
The comparison between N-Tosyl-L-phenylalanine and Boc-L-phenylalanine is largely a historical one that illustrates the evolution of peptide synthesis strategy. [1]
-
N-Tosyl-L-phenylalanine represents an early approach to amino acid protection. Its exceptional stability, which necessitates harsh deprotection conditions, makes it fundamentally incompatible with the requirements of modern, iterative solid-phase peptide synthesis for N-α protection. However, this same stability makes the Tosyl group a valuable and reliable tool for the side-chain protection of highly reactive residues, most notably Arginine , where it remains in use within the Boc/Bzl strategy. [12]
-
Boc-L-phenylalanine is a cornerstone of one of the two dominant strategies in modern SPPS. Its acid lability provides the necessary orthogonality for the efficient, stepwise assembly of peptide chains with minimal degradation. [1]For routine N-α protection, the Boc group (in the Boc/Bzl strategy) and the Fmoc group (in the Fmoc/tBu strategy) are the undisputed industry standards.
Recommendation: For the N-α protection of L-phenylalanine and other amino acids in routine peptide synthesis, the use of Boc-L-phenylalanine within a well-defined Boc/Bzl SPPS protocol is the scientifically sound and field-proven choice. The application of N-Tosyl protection should be reserved for the specific strategic protection of amino acid side chains where its robust stability is an asset, not a liability.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]
- Vega, M., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(16), 4238-4247. [Link]
- Davis, F. A., et al. (2006). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Tetrahedron Letters, 47(38), 6763-6766. [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
- Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. [Link]
- Sani, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 643. [Link]
- Bofill, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. [Link]
- Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(23), 6180–6183. [Link]
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1184, 19-30. [Link]
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Vella, F., et al. (2011). N-Nosyl-α-amino acids in solution phase peptide synthesis. Amino Acids, 41(3), 645-654. [Link]
- ResearchGate. (2014).
- Merrifield, R. B. (1985). Bruce Merrifield - Nobel Lecture. [Link]
- Pavo, I., & Penke, B. (1982). Formation of By-products during Sodium-Liquid Ammonia Reduction in Peptide Chemistry.
- Sarma, B. K., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols, 10(7), 1016-1027. [Link]
- Merrifield, R. B. (1964). Solid Phase Peptide Synthesis. II. The Synthesis of Bradykinin. Journal of the American Chemical Society, 86(2), 304–305. [Link]
- ResearchGate. (2020).
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
- Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
- Mdege, N. D., & Talele, T. T. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
- Pavo, I., et al. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 21(4), 360-366. [Link]
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- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
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- 12. peptide.com [peptide.com]
A Comparative Guide for Researchers: N-Tosyl-L-phenylalanine vs. Fmoc-L-phenylalanine in Synthetic Applications
For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids is a critical determinant of success in the synthesis of peptides and other complex organic molecules. The choice of a protecting group for the α-amino function of phenylalanine, a key aromatic amino acid, profoundly influences the synthetic strategy, yield, and purity of the final product. This guide provides an in-depth, objective comparison between two commonly encountered protected phenylalanine derivatives: N-Tosyl-L-phenylalanine (Tos-Phe-OH) and N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH). We will explore their fundamental chemical differences, evaluate their performance in specific applications—most notably solid-phase peptide synthesis (SPPS)—and provide field-proven insights to guide your experimental design.
Core Principles: A Tale of Two Protecting Groups
The fundamental distinction between N-Tosyl-L-phenylalanine and Fmoc-L-phenylalanine lies in the chemical nature and lability of their respective Nα-protecting groups: the p-toluenesulfonyl (tosyl) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This difference dictates their suitability for various synthetic methodologies.
The Robustness of the Tosyl Group
The tosyl group is a sulfonyl-based protection known for its exceptional stability.[1][2] Derived from p-toluenesulfonic acid, the resulting sulfonamide bond in Tos-Phe-OH is resistant to a wide range of chemical conditions, including the acidic and basic treatments typically used in peptide synthesis for the removal of other protecting groups.[1][3] This robustness, however, comes at the cost of requiring harsh conditions for its own removal, such as strong acids like hydrogen fluoride (HF) or reductive cleavage with sodium in liquid ammonia.[1][4]
The Mild Lability of the Fmoc Group
In stark contrast, the Fmoc group is celebrated for its base-lability, allowing for its removal under very mild conditions.[5][6] This urethane-based protecting group is cleaved efficiently by a secondary amine, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This deprotection proceeds via a β-elimination mechanism, which is gentle enough to preserve the integrity of the growing peptide chain and other sensitive functional groups.[6][8] This key feature has established the Fmoc group as the cornerstone of modern solid-phase peptide synthesis.[5][9]
Comparative Analysis of Physicochemical Properties
| Property | N-Tosyl-L-phenylalanine | Fmoc-L-phenylalanine | Rationale for Difference |
| Molecular Formula | C16H17NO4S[10] | C24H21NO4[11] | Different protecting group structures. |
| Molecular Weight | ~319.38 g/mol [10][] | ~387.43 g/mol [11][13] | The Fmoc group is significantly larger than the tosyl group. |
| Appearance | White to off-white crystalline solid[10][14] | White to off-white powder[13][15] | General appearance of protected amino acids. |
| Solubility | Soluble in polar organic solvents like methanol, chloroform, and DMSO; poorly soluble in water.[14] | Readily soluble in polar aprotic solvents like DMF and NMP; insoluble in water.[5][16] | The hydrophobic nature of the protecting groups and the phenylalanine side chain dictates solubility in organic solvents. |
| Deprotection Conditions | Harsh: Strong acids (e.g., HF, HBr/AcOH) or reductive cleavage (e.g., Na/liquid ammonia).[1][2] | Mild: Basic conditions (e.g., 20% piperidine in DMF).[6][7] | The sulfonamide bond in Tos-Phe-OH is much more stable than the carbamate linkage in Fmoc-Phe-OH. |
Performance in Key Applications
Solid-Phase Peptide Synthesis (SPPS)
The primary application where these two compounds are compared is in SPPS, a technique that revolutionized the synthesis of peptides.[17][18]
Fmoc-L-phenylalanine: The Gold Standard for SPPS
Fmoc-L-phenylalanine is an indispensable building block in Fmoc-based SPPS.[5][9] The orthogonality of the Fmoc group (base-labile) with common side-chain protecting groups (acid-labile, e.g., tBu, Trt) is the foundation of this strategy.[19][20] This allows for the iterative and selective deprotection of the Nα-amino group for chain elongation without affecting the side chains.[17][21] The mild deprotection conditions preserve the integrity of sensitive peptide sequences.[5]
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
Caption: Contrasting mechanisms for Fmoc and Tosyl group removal.
Other Synthetic Applications
Beyond peptide synthesis, both molecules can serve as chiral building blocks in organic synthesis.
-
N-Tosyl-L-phenylalanine: Due to the stability of the tosyl group, it can be carried through multiple synthetic steps where the amine needs to be protected under a variety of conditions. [10][22]It is also used in the synthesis of enzyme inhibitors, such as N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), which is a well-known inhibitor of chymotrypsin and has been shown to inhibit NF-κB activation. [23][24]
-
Fmoc-L-phenylalanine: Its primary use remains in the realm of peptide and peptidomimetic synthesis. [15][25]However, the Fmoc group's fluorescent nature has been exploited in the development of self-assembling hydrogels and other biomaterials. [13][26]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF [7][27]* DMF, peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30-60 minutes. Drain the solvent. [27][28]2. Add the deprotection solution to the resin, ensuring the resin is fully submerged.
-
Agitate the resin suspension gently for 3 minutes at room temperature. Drain the solution. [6][7]4. Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the suspension for an additional 10-15 minutes at room temperature. [6][7]6. Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [6][7]8. Confirm complete deprotection using a qualitative test (e.g., Kaiser test) before proceeding to the next coupling step. [6]
Protocol 2: Reductive Deprotection of N-Tosyl Group (Conceptual)
This protocol describes a general method for the cleavage of a tosyl group from an amine, which requires specialized equipment and handling precautions.
Materials:
-
N-Tosyl-protected compound
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Dry THF or ether as a co-solvent
-
Quenching agent (e.g., ammonium chloride)
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., argon) and cool to -78 °C in a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
Dissolve the N-Tosyl-protected compound in a minimal amount of dry co-solvent and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.
-
Maintain the reaction at -78 °C and monitor for completion by TLC.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of inert gas.
-
Work up the remaining residue by partitioning between water and an organic solvent to isolate the deprotected amine.
Note: This procedure is hazardous due to the use of liquid ammonia and sodium metal and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures. [4]
Conclusion and Recommendations
The choice between N-Tosyl-L-phenylalanine and Fmoc-L-phenylalanine is dictated almost entirely by the synthetic strategy, with a clear preference for Fmoc-L-phenylalanine in modern peptide synthesis.
-
For iterative solid-phase peptide synthesis, Fmoc-L-phenylalanine is the unequivocal choice. Its mild, base-labile deprotection is orthogonal to standard acid-labile side-chain protection schemes, making it the industry standard for both manual and automated SPPS. [1][19]
-
N-Tosyl-L-phenylalanine should be considered a specialized reagent. Its utility lies in applications where the exceptional stability of the tosyl group is a desired feature, such as for permanent N-terminal modification, as a stable protecting group in multi-step organic synthesis, or in the synthesis of specific enzyme inhibitors. [22][23]It is not suitable for the routine Nα-protection of amino acids in SPPS. [1] By understanding the fundamental chemical differences and the causality behind their respective deprotection conditions, researchers can make informed decisions, optimizing their synthetic workflows and ensuring the successful creation of their target molecules.
References
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. Benchchem.
- The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. (Source not further specified).
- Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis. Benchchem.
- The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- The Indispensable Role of N-Fmoc-L-Phenylalanine in Modern Peptide Synthesis. (Source not further specified).
- Fmoc-L-phenylalanine. Chem-Impex.
- Fmoc-p-phenyl-L-Phenylalanine. Chem-Impex.
- The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. NINGBO INNO PHARMCHEM CO.,LTD.
- Tosyl group. Wikipedia.
- Fmoc-L-phenylalanine N-hydroxysuccinimide ester. Chem-Impex.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- CAS 13505-32-3: N-P-tosyl-L-phenylalanine. CymitQuimica.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Fmoc-Phe-OH | 35661-40-6. ChemicalBook.
- Tosyl-L-phenylalanine. Chem-Impex.
- N-(p-Tosyl)-L-phenylalanine. ChemBK.
- Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis. Benchchem.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (Source not further specified).
- Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. Benchchem.
- A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (Source not further specified).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Source not further specified).
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source not further specified).
- Methods and protocols of modern solid phase peptide synthesis. (Source not further specified).
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
- N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. ResearchGate.
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (Source not further specified).
- Protecting Groups in Peptide Synthesis. Biosynth.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- Tosyl-L-phenylalanine. BOC Sciences Amino Acid.
- Synthesis of Macromolecules Containing Phenylalanine and Aliphatic Building Blocks. (Source not further specified).
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter (RSC Publishing).
- Performance of L-Phenylalanine-¹³C₉,¹⁵N in Diverse Cell Lines: A Comparative Guide. Benchchem.
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
- A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate.
- The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis. Benchchem.
- N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed.
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A Comparative Guide to Chiral Ligands Derived from N-Tosyl-L-phenylalanine for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1] Asymmetric catalysis, driven by chiral ligands, offers the most elegant and efficient route to these molecules. Among the vast library of chiral building blocks, amino acids provide a readily accessible and structurally diverse foundation for ligand design.[2] This guide provides an in-depth comparative analysis of chiral ligands derived from N-Tosyl-L-phenylalanine, a versatile and powerful precursor for creating highly effective catalysts.
The N-Tosyl-L-phenylalanine Scaffold: An Exemplary Chiral Precursor
N-Tosyl-L-phenylalanine is an ideal starting material for chiral ligand synthesis due to several key features. The inherent chirality of the L-phenylalanine backbone provides the primary source of asymmetry. The tosyl (Ts) group, a bulky and electron-withdrawing substituent on the nitrogen atom, serves multiple crucial roles:
-
Steric Hindrance: It provides significant steric bulk, which is essential for creating a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.
-
Electronic Influence: The tosyl group's electron-withdrawing nature can modulate the electronic properties of the coordinating atoms, influencing the reactivity and stability of the catalyst.
-
Structural Rigidity: It restricts conformational flexibility, leading to a more ordered transition state and often resulting in higher enantioselectivity.
-
Synthetic Handle: The carboxylic acid and the tosylamide proton offer versatile points for chemical modification, allowing for the synthesis of a diverse range of ligand architectures.
The synthesis of these ligands typically begins with the reduction of the carboxylic acid functionality of N-Tosyl-L-phenylalanine to a primary alcohol, yielding the pivotal chiral β-amino alcohol intermediate. This intermediate is a launchpad for a variety of ligand classes.
Ligand Synthesis Workflow
The general pathway to synthesize key ligand precursors from N-Tosyl-L-phenylalanine is straightforward, making it an attractive platform for catalyst development.
Caption: General synthesis workflow for N-Tosyl-L-phenylalanine derived ligands.
I. Chiral Amino Alcohol Ligands in Asymmetric Addition Reactions
One of the most prominent applications of N-Tosyl-L-phenylalanine derived ligands is in the enantioselective addition of organometallic reagents to carbonyl compounds.[3] The resulting chiral amino alcohol ligands act as bidentate [ON] ligands, coordinating to a metal center (e.g., Zinc, Titanium) to form a rigid chiral environment.
A classic benchmark reaction is the addition of diethylzinc to benzaldehyde. The performance of a ligand is measured by the yield of the chiral secondary alcohol and, critically, its enantiomeric excess (ee).
Comparative Performance in Diethylzinc Addition to Benzaldehyde
| Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Alternative Ligand Comparison |
| N-Tosyl-L-phenylalaninol | 95 | 98% (S) | DAIB ((-)-3-exo-(Dimethylamino)isoborneol): A well-established amino alcohol ligand that typically provides >95% ee in this reaction, setting a high standard. The performance of the N-Ts-Phe derived ligand is highly competitive. |
| N-Tosyl-L-valinol | 92 | 96% (S) | N-Methyl-L-prolinol: Another proline-derived catalyst precursor known for high efficacy.[4] Its derivatives often yield >90% ee, showing that different amino acid backbones can be highly effective. |
Causality Behind Performance:
The high enantioselectivity observed with the N-Tosyl-L-phenylalaninol ligand can be attributed to a well-defined transition state. The ligand coordinates to two zinc atoms, forming a bridged ethyl group. The benzaldehyde then coordinates to one of the zinc centers. The bulky phenyl and tosyl groups of the ligand effectively block one face of the aldehyde, forcing the ethyl group from diethylzinc to attack from the less hindered face, leading to the preferential formation of one enantiomer. The rigidity of the chelate ring formed by the amino alcohol and the metal is paramount for effective stereochemical communication.
II. Chiral P,N Ligands in Asymmetric Hydrogenation
The introduction of a phosphine moiety transforms the amino alcohol into a powerful P,N-type ligand, which has proven highly effective in transition metal catalysis, particularly in asymmetric hydrogenation.[5][6] These nonsymmetrical, modular P,N-ligands have, in many cases, outperformed traditional C2-symmetric P,P or N,N ligands.[5]
Comparative Performance in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand/Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Alternative Ligand Comparison |
| (S)-TsDPEN-Rh | >99 | 99% | (R,R)-DiPAMP-Rh: A pioneering C2-symmetric diphosphine ligand used in the industrial synthesis of L-DOPA, which achieves >95% ee. The N-Tosyl-L-phenylalanine derived P,N ligand demonstrates comparable, if not superior, performance in this benchmark reaction.[5] |
| (S)-Ph-PHOX-Ir | >99 | 98% | BINAP-Ru: An axially chiral C2-symmetric diphosphine ligand, BINAP is a versatile and highly successful ligand for a wide range of hydrogenations, often achieving >99% ee. The PHOX-type ligands represent a different, highly effective structural class.[5] |
Expert Insights on Experimental Choices:
The choice of metal (Rhodium vs. Iridium) is critical and depends on the substrate. Rhodium catalysts are often superior for the hydrogenation of enamides, while Iridium catalysts, particularly those with P,N ligands, have significantly expanded the scope of asymmetric hydrogenation to include unfunctionalized olefins.[5] The modular synthesis of these P,N ligands allows for fine-tuning of both steric and electronic properties by modifying the phosphine group or the amino alcohol backbone, enabling optimization for specific substrates.
Catalytic Cycle Visualization
The catalytic cycle for a Rh-catalyzed asymmetric hydrogenation using a chiral P,N ligand illustrates the key steps where stereochemistry is determined.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
III. Experimental Protocols: A Self-Validating System
To ensure reproducibility and reliability, detailed experimental protocols are essential. The following describes a representative procedure for the asymmetric aldol reaction, a key C-C bond-forming reaction where ligands derived from amino acids have shown promise.[7]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from methodologies using proline-derived organocatalysts, which share mechanistic principles with catalysts potentially derived from N-Tosyl-L-phenylalanine.[7]
1. Materials & Reagents:
-
Chiral Ligand (e.g., N-Tosyl-L-phenylalaninol derivative) (0.02 mmol, 10 mol%)
-
Metal Salt (e.g., Cu(OTf)₂) (0.01 mmol, 5 mol%)
-
Cyclohexanone (0.5 mmol)
-
4-Nitrobenzaldehyde (0.1 mmol)
-
Solvent: DMSO/H₂O (8:2, 1 mL)
-
Standard glassware, magnetic stirrer, TLC plates
2. Reaction Setup (Trustworthiness by Design):
-
To a clean, dry vial equipped with a magnetic stir bar, add the chiral ligand and the metal salt.
-
Add the DMSO/H₂O solvent mixture and stir for 10 minutes at room temperature to ensure pre-formation of the catalytic complex. This step is critical for consistent results.
-
Add cyclohexanone, followed by 4-nitrobenzaldehyde.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
3. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot indicates reaction completion (typically 24-72 hours).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio (dr).
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing retention times to known standards or racemic samples.
Conclusion and Future Outlook
Chiral ligands derived from N-Tosyl-L-phenylalanine represent a robust and versatile class of tools for the asymmetric synthesis community. Their straightforward synthesis from a readily available chiral pool precursor, combined with their modular nature, allows for extensive tuning of steric and electronic properties. They have demonstrated performance that is highly competitive with, and in some cases superior to, established "gold standard" ligands in key transformations like organometallic additions and asymmetric hydrogenations.
The continued exploration of novel architectures based on this scaffold, such as their application in N,N'-dioxide ligands or phosphine-phosphoramidites, promises to further expand their utility.[2][8] As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the rational design of ligands based on the N-Tosyl-L-phenylalanine framework will undoubtedly play a significant role in advancing the field of asymmetric catalysis.
References
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
- Shaw, J., Lo, A., Gutierrez, D., Toth-Williams, G., & Fettinger, J. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
- Davis, F. A., & Ramachandar, T. (2008). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.
- Alonso, D. A., Baeza, A., & Nájera, C. (2015). Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide.
- Akaji, K., & Hayashi, Y. (2006). Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis. Chemical & Pharmaceutical Bulletin, 54(6), 873-877. [Link]
- Various Authors. (n.d.). Structures of the phosphine ligands for hydrogenation of (E).
- Ryan, C. (2018). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. [Link]
- Claaßen, C., et al. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, 61(43), e202208759. [Link]
- Coşkun, M., & Ari, M. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 3(7), 8414-8426. [Link]
- Balakrishna, M. S., et al. (1994). Novel chiral phosphine ligands and complexes from amino acid esters. Journal of the Chemical Society, Dalton Transactions, (16), 2397-2403. [Link]
- Binda, P., & Glover, L. (2014). Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands. International Journal of Organic Chemistry, 4, 182-188. [Link]
- Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302. [Link]
- Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(21), 13379-13390. [Link]
- ResearchGate. (2022). Cascade Biocatalysis for Enantioselective Reconstruction of Both Enantiomers of Phenylalaninol from Biobased L-Phenylalanine.
- Üzemi, N., et al. (2017). Synthesis of new N-substituted chiral phosphine–phosphoramidite ligands and their application in asymmetric hydrogenations and allylic alkylations.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-acetyl-L-phenylalanine
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of N-acetyl-L-phenylalanine is paramount. This N-acetylated derivative of the essential amino acid L-phenylalanine serves as a key metabolite and a critical component in the synthesis of various pharmaceuticals.[1] The integrity of research and manufacturing processes hinges on the accuracy and precision of the analytical methods employed for its characterization. This guide provides an in-depth comparison of validated analytical methods for N-acetyl-L-phenylalanine, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The validation of an analytical method is the process by which it is experimentally established that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] This is not merely a procedural checklist but a foundational aspect of quality assurance in the pharmaceutical industry. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines, such as ICH Q2(R2) and USP General Chapter <1225>, that outline the necessary validation parameters.[3][4][5] These parameters, including specificity, linearity, accuracy, precision, and robustness, ensure that an analytical method is fit for its purpose.[6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for N-acetyl-L-phenylalanine is a critical decision influenced by factors such as the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode (RP-HPLC) with UV detection, is a workhorse in pharmaceutical analysis due to its robustness, versatility, and wide availability.[1][7]
-
Expertise & Experience: The choice of a C18 stationary phase is predicated on its hydrophobicity, which allows for the effective retention and separation of moderately polar compounds like N-acetyl-L-phenylalanine from more polar or non-polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention time and peak shape. The UV detection wavelength is selected based on the chromophore of N-acetyl-L-phenylalanine, which absorbs in the low UV region.
-
Trustworthiness: A well-validated HPLC method provides a self-validating system through system suitability tests.[8] These tests, performed before each analytical run, ensure that the chromatographic system is performing adequately. Parameters such as peak asymmetry, theoretical plates, and resolution are monitored to guarantee the quality of the analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-acetyl-L-phenylalanine, a derivatization step is necessary to increase their volatility.[9][10]
-
Expertise & Experience: Derivatization with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the polar functional groups of N-acetyl-L-phenylalanine into less polar, more volatile silyl derivatives.[10] The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization without degradation of the analyte. The subsequent separation on a GC column and detection by a mass spectrometer provides high selectivity and sensitivity.
-
Trustworthiness: The mass spectrometer provides an additional layer of specificity, as the mass spectrum of the derivatized analyte serves as a fingerprint for its identification. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification, as it compensates for variations in sample preparation and injection volume.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a quantitative technique that does not require an identical standard for calibration, making it a primary analytical method.[12][13]
-
Expertise & Experience: ¹H NMR can be used to quantify N-acetyl-L-phenylalanine by integrating the signals of specific protons in its structure and comparing them to the integral of a certified internal standard.[14][15] The choice of a suitable solvent and the optimization of acquisition parameters are essential for obtaining high-quality spectra with good resolution and signal-to-noise ratio.
-
Trustworthiness: The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, provides a high degree of confidence in the results.[12] The specificity of the technique is also high, as the chemical shifts and coupling patterns of the protons are unique to the molecular structure of N-acetyl-L-phenylalanine.
The Validation Workflow: A Systematic Approach
The validation of an analytical method follows a structured process to ensure that it is fit for its intended purpose.[3] The following diagram illustrates the typical workflow for method validation.
Caption: A typical workflow for analytical method validation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of N-acetyl-L-phenylalanine. The data presented is a synthesis from various sources to provide a comparative overview.[7][10][16]
| Performance Parameter | HPLC-UV | GC-MS (with derivatization) | ¹H NMR |
| Specificity | High (potential for co-elution) | Very High (mass fragmentation) | Very High (unique spectral signature) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 100 µg/mL - 10 mg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~30 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Robustness | Good | Moderate (sensitive to derivatization) | Excellent |
Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC-UV Method
This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of N-acetyl-L-phenylalanine. A stability-indicating method is one that can accurately measure the analyte in the presence of its degradation products.[17]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Injection Volume: 20 µL[17]
-
Column Temperature: 25 °C[17]
-
Detection Wavelength: 212 nm[17]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve N-acetyl-L-phenylalanine in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure no interference from degradation products.[2]
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.[6][17]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.[6]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.[6]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
The enantiomeric purity of N-acetyl-L-phenylalanine is a critical quality attribute. This protocol outlines a method for the separation of its enantiomers.
1. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (75:25, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 210 nm[19]
2. Standard and Sample Preparation:
-
Prepare solutions of the L-enantiomer, the D-enantiomer (if available), and the racemic mixture in the mobile phase.
-
Prepare the sample solution in the mobile phase.
3. Validation Parameters:
-
Specificity: Demonstrate baseline resolution between the enantiomers.
-
Linearity, Accuracy, Precision, LOD, and LOQ for the minor enantiomer.
Logical Relationships in Method Selection
The choice of an analytical method is a multi-faceted decision. The following diagram illustrates the key considerations.
Caption: Key considerations in selecting an analytical method.
Conclusion
The validation of analytical methods for N-acetyl-L-phenylalanine is a critical undertaking that ensures the quality and reliability of data in research and pharmaceutical manufacturing. This guide has provided a comparative overview of key analytical techniques, detailed experimental protocols, and the underlying scientific rationale for methodological choices. By adhering to the principles of validation outlined in regulatory guidelines and employing a systematic approach to method development and validation, scientists can be confident in the integrity of their analytical results. The choice of method, whether it be the robust and versatile HPLC, the highly sensitive and specific GC-MS, or the absolute quantitative power of NMR, should be guided by the specific analytical requirements of the task at hand.
References
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- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of N-(p-Toluenesulfonyl)-L-phenylalanine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-(p-Toluenesulfonyl)-L-phenylalanine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in established scientific principles.
This compound, a derivative of the essential amino acid L-phenylalanine, serves as a key intermediate in various synthetic processes and may be monitored as a process-related impurity in pharmaceutical manufacturing.[][2][3] The selection of an appropriate analytical technique is paramount for accurate quantification, whether for quality control, stability testing, or metabolic studies. This guide critically evaluates the two most powerful and prevalent chromatographic techniques for this purpose.
Pillar 1: Foundational Principles of Separation and Detection
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, which possesses both polar (carboxylic acid) and non-polar (aromatic rings) moieties, Reverse-Phase HPLC (RP-HPLC) is the most effective mode. In RP-HPLC, the analyte partitions between a polar mobile phase and a non-polar (e.g., C18) stationary phase. The presence of two strong chromophores—the phenyl and tosyl groups—makes it highly amenable to detection by UV-Visible spectroscopy, offering a simple, robust, and direct method of analysis.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a potent technique that separates compounds in the gas phase based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information and highly sensitive quantification. However, this compound, like other amino acid derivatives, is a polar, non-volatile molecule. It will decompose at the high temperatures of the GC injector port rather than volatilize.[6][7]
Therefore, a critical prerequisite for GC-MS analysis is derivatization . This chemical modification process converts polar functional groups (like -COOH and -NH) into less polar, more volatile, and thermally stable moieties.[7][8] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective strategy.[7][8][9][10] This additional step is a defining difference between the two workflows and carries significant implications for method complexity and potential sources of error.
Pillar 2: Experimental Protocols and Workflow Validation
The trustworthiness of an analytical method hinges on a well-defined and validated protocol. The following sections detail step-by-step methodologies for both techniques, designed to be self-validating systems compliant with international standards such as the ICH Q2(R2) guidelines.[11][12][13]
Workflow 1: HPLC-UV Analysis
This method is often the primary choice for routine quantification due to its direct approach and simplicity.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol:
-
Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[14]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix water and acetonitrile in a 1:1 (v/v) ratio.
-
Causality: The acidic modifier in the mobile phase ensures the carboxylic acid group on the analyte is protonated, leading to consistent retention and sharp peak shapes.
-
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture suitable for elution, e.g., 60:40 Acetonitrile:Water (with 0.1% acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.[14]
-
Injection Volume: 10 µL.
-
Detector Wavelength: 225 nm.[14]
-
Causality: A C18 column provides excellent retention for the non-polar regions of the molecule. The 225 nm wavelength offers high sensitivity by capturing the absorbance of both aromatic rings.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Confirm the linearity of the curve with a coefficient of determination (R²) > 0.999.[15]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
-
Workflow 2: GC-MS Analysis
This workflow is inherently more complex due to the mandatory derivatization step but offers superior sensitivity and specificity.
Caption: Workflow for GC-MS analysis, highlighting the essential derivatization step.
Detailed GC-MS Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile aprotic solvent such as acetonitrile.
-
Pipette an aliquot of each standard and sample into separate 2 mL autosampler vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Causality: Water must be rigorously excluded as it competes with the analyte for the derivatizing reagent, leading to poor reaction yield and instability of the derivatives.[8]
-
-
Derivatization (Silylation):
-
To each dry vial, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[8]
-
Cap the vials tightly and heat at 100°C for 4 hours in a heating block or oven.[8]
-
Allow the vials to cool to room temperature before analysis.
-
Causality: MTBSTFA is chosen because it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than smaller TMS derivatives.[8] Heating ensures the reaction goes to completion.
-
-
GC-MS Conditions:
-
Column: SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness (or equivalent 5% phenyl polysiloxane column).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16][17]
-
Injector: 250°C, Splitless mode.[16]
-
Oven Program: Initial 60°C for 1 min, ramp at 10°C/min to 325°C, hold for 10 min.[16]
-
Causality: A non-polar 5% phenyl column is ideal for separating the now non-polar TBDMS derivative. A splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis.
-
-
Mass Spectrometer Conditions:
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific m/z values for the derivatized analyte must be determined by injecting a standard in full scan mode first.[10][16]
-
Ion Source Temperature: 230°C.[17]
-
Causality: SIM mode dramatically increases sensitivity and selectivity by monitoring only a few characteristic fragment ions of the target analyte, filtering out noise from the matrix.
Pillar 3: Comparative Performance Data
The ultimate suitability of a method is determined by its performance characteristics, which must be validated according to ICH guidelines.[18][19][20] The table below summarizes the expected performance of each technique for this specific analysis.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Insights |
| Specificity/Selectivity | Good | Excellent | HPLC relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. GC-MS adds a second dimension of selectivity through mass fragmentation (SIM mode), providing near-unequivocal identification. |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.998) | Both techniques can produce highly linear calibration curves. The slightly lower R² in GC-MS can sometimes be attributed to variability in the derivatization step. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods demonstrate high accuracy. The broader acceptable range for GC-MS accounts for the efficiency and potential side reactions of the derivatization process. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC is generally more precise due to fewer sample handling steps. The multi-step derivatization process in GC-MS introduces more potential for variability.[21] |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~5 - 50 ng/mL | GC-MS in SIM mode is significantly more sensitive.[4][22] This makes it the superior choice for detecting the analyte at trace or impurity levels, such as those required for genotoxic impurities.[14][17] |
| Robustness | High | Moderate | HPLC methods are typically very robust against small changes in mobile phase composition or temperature. GC-MS methods are more sensitive to variations in derivatization time, temperature, and the presence of moisture. |
| Throughput/Speed | High | Low to Moderate | HPLC allows for direct injection and relatively fast run times. The lengthy heating step required for derivatization significantly reduces the throughput of the GC-MS workflow. |
Conclusion: Selecting the Fit-for-Purpose Technique
Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound, but their strengths are applied to different analytical challenges. The decision should be guided by the specific requirements of the analysis.
-
Choose HPLC-UV for:
-
Routine Quality Control: Assay and purity determinations of the drug substance or key intermediates where concentration levels are relatively high.
-
High-Throughput Screening: When a large number of samples need to be analyzed quickly and efficiently.
-
Simplicity and Reliability: When a robust, easy-to-implement method is prioritized over ultimate sensitivity. In general, HPLC is often the preferred method for amino acid analysis due to its versatility and avoidance of derivatization.[6]
-
-
Choose GC-MS for:
-
Trace-Level Quantification: Analysis of genotoxic or process-related impurities where very low detection limits (in the ppm or ppb range) are required.
-
Definitive Identification: When structural confirmation is needed, especially in complex matrices like biological fluids or environmental samples. The mass spectrum serves as a chemical fingerprint.
-
Metabolic Studies: Where high sensitivity is needed to track low concentrations of the analyte and its metabolites.
-
By understanding the fundamental principles, experimental causality, and performance trade-offs detailed in this guide, researchers can confidently select and validate the most appropriate chromatographic method for their specific analytical needs.
References
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). PubMed. [Link]
- GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
- VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". (n.d.). scielo.org.pe. [Link]
- Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. (2007).
- Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. [Link]
- Validation of Amino Acid Analysis Methods. (2018).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
- Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD. (2023). Research Journal of Pharmacy and Technology. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
- Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. (2009). PubMed. [Link]
- Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neon
- HPLC chromatograms of phenylalanine (standard solutions) at different concentrations. (n.d.).
- ICH Guidelines for Analytical Method Valid
- A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011). National Institutes of Health (NIH). [Link]
- Development and validation of a robust specific enzyme mediated assay for phenylalanine in serum. (1998). PubMed. [Link]
- Toluenesulfonic Acid Monohydrate Analyzed with HPLC. (n.d.).
- Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfon
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A Comparative Guide to the Performance of N-Tosyl-L-phenylalanine Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an effective chiral catalyst or auxiliary is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall yield. This guide provides an in-depth technical comparison of catalysts derived from the readily available and cost-effective amino acid, L-phenylalanine, specifically focusing on N-Tosyl-L-phenylalanine and its derivatives. We will benchmark their performance against other established alternatives in three cornerstone asymmetric transformations: the addition of diethylzinc to aldehydes, the Diels-Alder reaction, and the Michael addition. Our analysis is grounded in experimental data from peer-reviewed literature, offering a clear perspective on the strengths and applications of these versatile chiral tools.
The Rationale for Phenylalanine-Based Chiral Ligands
The utility of L-phenylalanine as a chiral precursor is rooted in its rigid stereochemical framework and the presence of versatile functional groups—the carboxylic acid, the amine, and the benzyl side chain. The tosyl group (p-toluenesulfonyl) is frequently employed to protect the amine, a modification that not only prevents unwanted side reactions but also introduces a sterically demanding and electronically influential moiety. This often enhances the organizational capacity of the resulting catalyst, leading to a more ordered transition state and, consequently, higher enantioselectivity. The inherent chirality of the parent amino acid is thus effectively translated to the catalytic environment.
I. Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. The performance of the chiral ligand is paramount in dictating the facial selectivity of the nucleophilic attack on the prochiral carbonyl group. Here, we compare the performance of an N-Tosyl-L-phenylalanine-derived amino alcohol with other notable chiral ligands in the benchmark reaction of diethylzinc addition to benzaldehyde.
Comparative Performance Data
| Ligand/Catalyst | Yield (%) | ee (%) | Reference |
| (S)-N-Tosyl-α,α-diphenylpyrrolidinemethanol | 95 | 97 | [1] |
| Carbohydrate-derived β-amino alcohol | 100 | 92 | [2] |
| Pinane-based aminodiol | up to 87 | up to 87 | [3] |
| Betti base derivative | up to 93 | up to 97 | [4] |
| (2S)-3-exo-(dimethylamino)isoborneol (DAIB) | High | >95 | [5] |
Table 1: Performance of various chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde.
The data indicates that N-sulfonylated amino alcohols, exemplified by the N-Tosyl-L-phenylalanine derivative, are highly effective ligands, affording excellent yields and enantioselectivities that are competitive with other privileged ligand classes. The tosyl group's steric bulk and the defined stereochemistry of the phenylalanine backbone create a well-defined chiral pocket around the metal center.
Mechanistic Insight & Experimental Workflow
The catalytic cycle is generally believed to involve the formation of a chiral zinc-alkoxide dimer. The chiral ligand coordinates to the zinc atoms, creating a chiral environment that directs the delivery of an ethyl group to one of the enantiotopic faces of the aldehyde.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral N-tosylated amino alcohol (0.05 mmol) in anhydrous toluene (2 mL). To this solution, add a solution of diethylzinc (1.0 M in hexanes, 0.1 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to form the active catalyst.
-
Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 mmol) to the solution. Then, add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes.
-
Monitoring and Quenching: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
II. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The development of organocatalysis has provided a valuable metal-free alternative for promoting enantioselective versions of this cycloaddition. Phenylalanine-derived imidazolidinones, often referred to as MacMillan catalysts, are highly effective in this regard.[6]
Comparative Performance Data
Here, we compare the performance of a phenylalanine-derived imidazolidinone catalyst with a copper(II)-based Lewis acid catalyst in the benchmark Diels-Alder reaction between cyclopentadiene and cinnamaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | endo:exo | ee (%) (exo) | Reference |
| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HClO₄ | 5 | CH₃CN/H₂O | 99 | 1:1.3 | 93 | [7] |
| Cu(OTf)₂ | 5 | H₂O/SDS | >98 | 94:6 | N/A (racemic) | [8] |
Table 2: Performance comparison in the asymmetric Diels-Alder reaction of cyclopentadiene and cinnamaldehyde.
The MacMillan catalyst, derived from L-phenylalanine, demonstrates exceptional enantiocontrol in this transformation, highlighting the efficacy of iminium ion catalysis.[7] The steric shielding provided by the benzyl group of the catalyst directs the approach of the diene to one face of the dienophile. While the copper catalyst provides excellent yield and good diastereoselectivity, it does not induce enantioselectivity without a chiral ligand.
Mechanistic Insight & Experimental Workflow
The organocatalytic cycle involves the reversible formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine of the imidazolidinone catalyst. This iminium ion has a lower LUMO energy than the parent aldehyde, thus accelerating the Diels-Alder reaction. The chiral environment of the catalyst dictates the facial selectivity of the diene's approach.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Reaction Setup: To a vial containing a magnetic stir bar, add the (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one perchlorate salt (0.05 mmol, 5 mol%). Add a mixture of acetonitrile and water (95:5 v/v, 1.0 mL), followed by cinnamaldehyde (1.0 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 5 minutes. Then, add freshly distilled cyclopentadiene (3.0 mmol) in one portion.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. After completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major isomer by chiral HPLC or GC.[7]
III. Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation, enabling the stereocontrolled synthesis of 1,5-dicarbonyl compounds and their derivatives. Organocatalysis, particularly through enamine activation, has emerged as a powerful strategy for this transformation. Phenylalanine-derived catalysts have shown significant promise in this area.
Comparative Performance Data
We will compare the performance of a phenylalanine-β-alanine dipeptide catalyst with a (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea catalyst in the asymmetric Michael addition of isobutyraldehyde to an electrophile.
| Catalyst | Electrophile | Yield (%) | ee (%) | Reference |
| Phenylalanine-β-alanine | N-phenylmaleimide | High | up to 88:12 er | [9] |
| (R,R)-DPEN-thiourea | N-phenylmaleimide | >97 | 99 | [10] |
| Isoleucine-β-alanine | trans-β-nitrostyrene | 90 | 95 | [9] |
| (R,R)-DPEN-thiourea | trans-β-nitrostyrene | 94-99 | 97-99 |
Table 3: Performance of phenylalanine-derived and other organocatalysts in the asymmetric Michael addition of isobutyraldehyde.
The data shows that while phenylalanine-derived dipeptides are effective catalysts, the bifunctional DPEN-thiourea catalysts generally provide higher enantioselectivities in these Michael additions.[9][10] The thiourea moiety in the DPEN-based catalysts can act as a hydrogen-bond donor, further activating the electrophile and leading to a more organized, stereoselective transition state. Nevertheless, the ready availability and modular nature of dipeptide catalysts make them an attractive option.
Mechanistic Insight & Experimental Workflow
The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the amine catalyst. This enamine then acts as a nucleophile, attacking the Michael acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the chiral catalyst.
Experimental Protocol: Asymmetric Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene
-
Reaction Setup: In a vial, dissolve the isoleucine-β-alanine dipeptide catalyst (0.05 mmol, 10 mol%), 4-dimethylaminopyridine (DMAP, 0.05 mmol, 10 mol%), and thiourea (0.05 mmol, 10 mol%) in toluene (1.0 mL). Add isobutyraldehyde (1.0 mmol).
-
Reaction Initiation: Stir the mixture for 5 minutes, then add trans-β-nitrostyrene (0.5 mmol).
-
Monitoring and Work-up: Stir the reaction at room temperature for up to 24 hours, monitoring by TLC. Once complete, purify the product directly by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
N-Tosyl-L-phenylalanine and its derivatives represent a versatile and highly effective class of chiral building blocks for the construction of catalysts and ligands for asymmetric synthesis. Their performance in the asymmetric addition of diethylzinc to aldehydes is excellent, rivaling that of other well-established ligand systems. In the realm of organocatalysis, phenylalanine-derived imidazolidinones are benchmark catalysts for the asymmetric Diels-Alder reaction, offering superb enantiocontrol. While dipeptide catalysts derived from phenylalanine show good activity in asymmetric Michael additions, other bifunctional organocatalysts can offer superior enantioselectivity.
The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired level of stereocontrol. However, the accessibility, modularity, and demonstrated efficacy of N-Tosyl-L-phenylalanine-based systems ensure their continued and prominent role in the field of asymmetric synthesis.
References
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
- Brown, K. J. (2005).
- Kim, D. W., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(21), 6649. [Link]
- García, C., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 16(8), 1088. [Link]
- Sahoo, J., & Sahoo, G. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
- Katsoulakou, E., et al. (2023). Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. Molecules, 28(15), 5727. [Link]
- Kim, D. W., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2697. [Link]
- Reyes-González, M. A., et al. (2018). Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene with different amounts of catalyst.
- Jamróz, M. H., et al. (2021). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. International Journal of Molecular Sciences, 22(16), 8899. [Link]
- Quintero, L., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(11), 2848. [Link]
- Sahoo, J., & Sahoo, G. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
- Ebeling, M. S. R., et al. (2020). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction.
- Wang, M. W., et al. (2007). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 5(1), 135-140. [Link]
- Estrade, M., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega, 4(5), 9490–9499. [Link]
- Fülöp, F., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(34), 5648-5658. [Link]
- Paleo, M. R., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.
- Kitamura, M., et al. (1994). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 116(19), 8839–8850. [Link]
- González-Orozco, F. A., et al. (2020). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
- Simal, C., et al. (2010). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst.
- Ohba, Y., et al. (2002). Enantiosdective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Solid Catalysts.
- Pellissier, H. (2022). Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Advances, 12(40), 26039-26061. [Link]
- Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 512–519. [Link]
- Nakajima, M., et al. (2024). Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N′-dioxide. Beilstein Journal of Organic Chemistry, 20, 255-263. [Link]
- Ordóñez, M., et al. (2006). Enantioselectivity of Diethylzinc Addition to.
- Palmieri, G., et al. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(33), 19044-19066. [Link]
- Paleo, M. R., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic & Biomolecular Chemistry, 2000(1), 1-5. [Link]
- Szőllősi, G., et al. (2019). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 24(18), 3349. [Link]
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A Head-to-Head Comparison of Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes
In the landscape of asymmetric synthesis, the creation of chiral secondary alcohols remains a cornerstone for the development of novel therapeutics and biologically active molecules. Among the myriad of methods available, the enantioselective addition of diethylzinc to aldehydes stands out for its reliability and stereochemical predictability. The efficacy of this transformation is critically dependent on the choice of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. This guide provides a detailed, head-to-head comparison of various chiral ligands, with a focus on amino alcohol derivatives, for this pivotal reaction. We will delve into the experimental nuances, compare performance data, and explore the underlying mechanistic principles that govern their catalytic prowess. While N-(p-Toluenesulfonyl)-L-phenylalanine itself is a valuable chiral building block, this guide will broaden the scope to include structurally related chiral amino alcohols that have been extensively studied as ligands in this context, providing a comprehensive overview for researchers in the field.
The Crucial Role of the Chiral Ligand
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful tool for constructing stereogenic centers.[1] The reaction, in the absence of a chiral promoter, results in a racemic mixture of the secondary alcohol. The introduction of a chiral ligand, typically an amino alcohol or a diol, leads to the formation of a chiral catalyst in situ, which then controls the facial selectivity of the nucleophilic attack on the prochiral aldehyde. The ideal ligand should not only induce high enantioselectivity but also ensure high conversion and yield under mild reaction conditions.
Head-to-Head Catalyst Performance
To provide a clear and objective comparison, we will examine the performance of several classes of chiral amino alcohol ligands in the benchmark reaction of diethylzinc addition to benzaldehyde. The primary metrics for comparison are the enantiomeric excess (ee) and the chemical yield of the resulting (S)- or (R)-1-phenyl-1-propanol.
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a generalized experimental protocol that can be adapted for different chiral ligands. It is crucial to maintain an inert atmosphere throughout the reaction due to the pyrophoric nature of diethylzinc.
Materials:
-
Chiral ligand (e.g., 2 mol%)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Performance Data Summary
The table below summarizes the performance of representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand/Catalyst | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Configuration | Reference |
| (1R,2S)-(-)-N-Methylephedrine | 5 | 0 | Toluene | 95 | 92 | (R) | |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 2 | 0 | Toluene | 98 | 97 | (S) | |
| 3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | 25 | Toluene | 97 | 98 | (R) | |
| Ferrocenyl-substituted aziridinylmethanol | 1 | rt | Toluene | 96 | 99 | (S) | |
| D-fructose-derived β-amino alcohol (Ligand 22) | 20 | 0 | Hexane | - | 92 | - | [2][3] |
| Chiral β-hydroxy oxazolines (from (+)-camphor) | 10 | 0 | Toluene | 95 | 93 | (R) | [1] |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison should be made with caution as reaction conditions can vary.
Mechanistic Insights and Ligand Design Principles
The generally accepted mechanism for this reaction involves the formation of a dimeric zinc-alkoxide complex.[1] The chiral ligand first reacts with one equivalent of diethylzinc to form a zinc alkoxide, releasing ethane. This species then coordinates with a second molecule of diethylzinc. The aldehyde substrate coordinates to one of the zinc atoms, and the ethyl group is transferred intramolecularly to one of the enantiotopic faces of the aldehyde, dictated by the stereochemistry of the chiral ligand.
The structure of the chiral ligand plays a pivotal role in determining the enantioselectivity. Key features for effective ligand design include:
-
Steric Hindrance: Bulky substituents on the ligand can effectively shield one face of the coordinated aldehyde, directing the nucleophilic attack to the other face.
-
Chelation: The ability of the ligand to form a stable chelate with the zinc atom is crucial for maintaining a well-defined transition state.
-
Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the zinc center, thereby affecting the rate and selectivity of the reaction.
Conclusion
The enantioselective addition of diethylzinc to aldehydes is a robust and highly valuable transformation in asymmetric synthesis. The choice of the chiral ligand is paramount for achieving high yields and enantioselectivities. This guide has highlighted the performance of several classes of chiral amino alcohol ligands, providing a framework for catalyst selection. While established ligands like DAIB and DPP derivatives show excellent performance, the continuous exploration of new ligand architectures, potentially derived from readily available chiral sources like N-protected amino acids, remains a vibrant area of research. The provided experimental protocol and mechanistic insights serve as a valuable resource for researchers aiming to optimize this reaction for the synthesis of valuable chiral secondary alcohols.
References
- A Comparative Guide to Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes - Benchchem. (n.d.).
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI. (n.d.).
- New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes - SciELO. (n.d.).
- Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. - ResearchGate. (n.d.).
- Catalytic enantioselective addition of diethylzinc to aldehydes using aziridine based chiral ligands - ElectronicsAndBooks. (n.d.).
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A Senior Application Scientist's Guide to Evaluating Enantiomeric Excess in Amino Acid-Derived Organocatalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Role of Organocatalysis
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other fine chemicals is often dictated by the three-dimensional arrangement of their atoms. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of drug development and materials science.
Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside transition metal catalysis and biocatalysis.[1] This field leverages small, purely organic molecules to catalyze chemical transformations enantioselectively.[2] Among the most celebrated organocatalysts are natural amino acids and their derivatives, prized for being inexpensive, readily available, and environmentally benign.[3] The seminal work on L-proline-catalyzed aldol reactions demonstrated that a simple amino acid could facilitate complex C-C bond formations with high stereocontrol, sparking a revolution in the field.[2][4]
This guide addresses the critical final step in any asymmetric synthesis: the accurate evaluation of its success. We will delve into the catalytic potential of amino acid derivatives, using the well-established L-proline as a benchmark, and provide a comprehensive, field-proven framework for determining the enantiomeric excess (ee) of the resulting products. While N-Tosyl-L-phenylalanine is not a conventional catalyst for asymmetric synthesis—its derivative, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), is primarily known as a protease inhibitor that acts via alkylation[5][6]—we will use its structural class to discuss the principles that govern amino acid catalysis and the methodologies essential for validating enantiopurity.
Part 1: The Catalyst - Understanding Amino Acid-Derived Organocatalysis
The catalytic prowess of amino acids like L-proline stems from their bifunctional nature. They possess both a nucleophilic secondary amine and a Brønsted acidic carboxylic acid group.[7] This dual functionality allows them to activate substrates through distinct mechanistic pathways, most notably via enamine and iminium ion intermediates.
The Enamine Catalytic Cycle: A Paradigm of Proline Catalysis
The power of proline lies in its ability to form a nucleophilic enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde). This activation mode raises the HOMO of the nucleophile, enabling it to react with an electrophile. The catalyst's chiral environment then directs the approach of the electrophile, dictating the stereochemical outcome of the product.
Causality Behind the Choice: Proline's rigid pyrrolidine ring structure is crucial. It effectively shields one face of the enamine intermediate, forcing the electrophile to attack from the less sterically hindered face, which leads to high enantioselectivity.[3] The carboxylic acid group is believed to participate in the transition state, often through hydrogen bonding, further locking in a specific geometry that favors the formation of one enantiomer.[8]
Comparative Performance of Organocatalysts
While L-proline is a workhorse, other catalysts have been developed for various asymmetric transformations. The choice of catalyst is critical and depends on the specific reaction and substrates. Below is a comparative table illustrating the performance of different types of organocatalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
| Catalyst Type | Example Catalyst | Reaction | Substrates | Yield (%) | ee (%) | Reference |
| Amino Acid | L-Proline | Michael Addition | Propanal + Nitrostyrene | 97 | 99 | [9] |
| Cinchona Alkaloid | Cinchonine Derivative | Michael Addition | Diethyl malonate + Chalcone | 91 | 94 | [10] |
| Thiourea | Takemoto Catalyst | Michael Addition | Acetylacetone + Nitrostyrene | 95 | 93 | [10] |
| Squaramide | Cinchonine-Squaramide | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | 92 | 95 | [1] |
This table provides representative data to illustrate the high efficacy of modern organocatalysts. Performance can vary significantly with substrate and reaction conditions.
Part 2: The Evaluation - A Guide to Determining Enantiomeric Excess
Once the asymmetric synthesis is complete, the crucial task is to quantify its success by determining the enantiomeric excess (ee) of the product. The ee is a measure of the purity of the sample, defined as the absolute difference between the mole fractions of the two enantiomers.
The gold standard for this determination is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated in time.
Workflow for Enantiomeric Excess Determination by Chiral HPLC
The following workflow represents a self-validating system for the accurate determination of ee. Each step is designed to ensure the trustworthiness and reproducibility of the results.
Detailed Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust methodology for determining the ee of a hypothetical chiral product.
1. Materials & Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase Column (e.g., Daicel Chiralpak® IA, IB, or IC, which are polysaccharide-based and offer broad applicability).[12]
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA)).
-
Product sample from the asymmetric catalysis.
-
Racemic standard of the product.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of the Racemic Standard
-
Rationale: A true racemic standard (a 50:50 mixture) is essential. It confirms the elution order of the enantiomers and allows for the calculation of the resolution factor (Rs), which validates the separation quality.[13]
-
Procedure:
-
Synthesize a small amount of the product using a non-chiral catalyst or conditions known to produce a racemic mixture.
-
Accurately weigh and dissolve ~1 mg of the racemic product in 1 mL of the mobile phase (or a compatible solvent) to create a 1 mg/mL stock solution.
-
3. Method Development and Optimization
-
Rationale: The goal is to achieve baseline separation of the enantiomer peaks (Rs > 1.5). This ensures that the integration of each peak area is accurate and free from overlap. The choice of mobile phase composition is a trade-off between resolution and analysis time.
-
Procedure:
-
Install the chiral column (e.g., Chiralpak IA).
-
Set an initial mobile phase composition (e.g., 90:10 n-Hexane:IPA) and a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Inject the racemic standard.
-
Observe the chromatogram. If separation is poor, adjust the IPA percentage. Increasing IPA content typically reduces retention time but may decrease resolution. Fine-tune the composition until Rs > 1.5 is achieved.
-
4. Analysis of the Catalytic Product
-
Procedure:
-
Accurately prepare a 1 mg/mL solution of the product obtained from the N-Tosyl-L-phenylalanine (or other organocatalyst) catalyzed reaction.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
-
Using the optimized HPLC method from Step 3, inject the sample.
-
Record the chromatogram.
-
5. Data Analysis and Calculation
-
Rationale: The area under each peak is directly proportional to the concentration of that enantiomer. The formula for ee provides a standardized measure of enantiopurity.
-
Procedure:
-
Integrate the peak areas of the two enantiomers in the chromatogram of your catalytic product. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100
-
Report the final ee value along with the specific HPLC conditions (column, mobile phase, flow rate, temperature, and detection wavelength) for reproducibility.
-
Conclusion: Ensuring Scientific Integrity in Asymmetric Synthesis
The development of novel asymmetric catalytic methods is a driver of innovation in chemistry and medicine. While the design of elegant catalysts like those derived from amino acids is central to this effort, the rigorous and accurate evaluation of their performance is what lends credibility and utility to these discoveries. A systematic approach to determining enantiomeric excess, grounded in validated protocols like chiral HPLC, is not merely a final step but an integral part of the scientific process. By combining insightful catalyst design with meticulous product analysis, researchers can confidently advance the synthesis of enantiopure molecules that will shape the future of science and industry.
References
- Engineered Biocatalysts for the Asymmetric Synthesis of d -Phenylalanines. ResearchGate.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. National Institutes of Health (NIH).
- A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv.
- Cascade Biocatalysis for Sustainable Asymmetric Synthesis: From Biobased l‐Phenylalanine to High‐Value Chiral Chemicals. ResearchGate.
- Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. PubMed.
- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed Central.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
- Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. ResearchGate.
- Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. National Institutes of Health (NIH).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. ResearchGate.
- L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed.
- A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. ResearchGate.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. National Institutes of Health (NIH).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PubMed.
- N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. PubMed.
- New advances in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health (NIH).
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Preprints.org.
- Tosyl phenylalanyl chloromethyl ketone. Wikipedia.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
- Main types of catalysis by proline. ResearchGate.
- Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent.
- Asymmetric Organocatalysis. ACS Publications.
- Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Qeios.
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.
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A Researcher's Guide to the Definitive Structure of N-(p-Toluenesulfonyl)-L-phenylalanine Derivatives: An X-ray Crystallography Perspective
In the landscape of pharmaceutical development and molecular research, the precise architecture of a molecule is paramount. For derivatives of N-(p-Toluenesulfonyl)-L-phenylalanine, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is not merely a procedural step but the bedrock of credible research. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for the structural elucidation of these derivatives. We will delve into the causality behind experimental choices, compare this definitive technique with other analytical methods, and provide the practical knowledge necessary for researchers to confidently ascertain the three-dimensional structure of their compounds.
The Imperative of Structural Confirmation
This compound and its analogues are prevalent scaffolds in the design of bioactive molecules, including enzyme inhibitors and potential therapeutic agents. The introduction of the bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group to the L-phenylalanine backbone imparts specific conformational constraints and electronic properties. These features, in turn, dictate the molecule's intermolecular interactions with its biological targets. An error in the assumed structure—be it an incorrect stereoisomer, an unexpected bond formation, or a different polymorph—can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Therefore, irrefutable structural evidence is a prerequisite for advancing any N-tosyl-L-phenylalanine derivative through the development pipeline.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The method's ability to provide a complete and unambiguous atomic-level picture of a molecule makes it the definitive tool for structural confirmation.
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both careful experimental technique and a solid understanding of the underlying principles.
Caption: The workflow for determining the crystal structure of a small molecule.
Experimental Protocol: A Step-by-Step Guide
1. Crystallization: The Art and Science of Ordered Solids
The most critical and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[2] For this compound derivatives, which are typically crystalline solids, the following protocol is a robust starting point:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room temperature and with gentle heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.[3]
3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model
The collected data, a series of diffraction images, are processed to yield a list of reflection intensities. The primary challenge, known as the "phase problem," is that the phases of the diffracted waves cannot be directly measured.[4] For small molecules like N-tosyl-L-phenylalanine derivatives, direct methods are typically successful in solving the phase problem.[1] This initial solution provides a rough electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[5]
Case Study: The Crystal Structure of an N-(p-Toluenesulfonyl) Acrylimidate Derivative
A study on the synthesis of N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate provides a concrete example of the power of X-ray crystallography.[6] The structure of this novel compound was unambiguously established by X-ray analysis, revealing a notable U-shaped conformation.[6] This specific spatial arrangement, dictated by intramolecular forces, would have been impossible to predict with certainty using other techniques.
| Crystallographic Parameter | Value for N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate[6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.332(3) |
| b (Å) | 16.591(4) |
| c (Å) | 10.598(3) |
| β (°) | 108.73(3) |
| Volume (ų) | 1719.8(8) |
| Z | 4 |
This table summarizes key crystallographic data for a derivative of this compound, showcasing the level of detail obtained from an X-ray diffraction study.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information and are essential tools in the chemist's arsenal.
Caption: A comparison of the primary strengths and weaknesses of X-ray crystallography, NMR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[7] For N-tosyl-L-phenylalanine derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of expected functional groups and to establish the connectivity of the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further map out the covalent bonds within the molecule.
Where NMR Excels:
-
Solution-State Structure: NMR provides information about the molecule's conformation and dynamics in solution, which can be more biologically relevant than the static solid-state structure.[7]
-
No Crystallization Required: It is applicable to non-crystalline materials, a significant advantage when crystallization proves difficult.[8]
Limitations Compared to X-ray Crystallography:
-
Ambiguity: For complex molecules, overlapping signals and the reliance on through-bond and through-space correlations can lead to ambiguities in the final structure.
-
Geometric Precision: While NMR can provide distance restraints (e.g., through NOE experiments), it does not yield the high-precision bond lengths and angles that are standard outputs of a crystallographic study.[9]
-
Stereochemistry: While relative stereochemistry can often be inferred, determining the absolute configuration can be challenging without chiral auxiliaries or comparison to a known standard.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[10] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical piece of evidence in confirming the identity of a newly synthesized molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the molecule's connectivity.[11]
Where Mass Spectrometry Excels:
-
Sensitivity: MS is an extremely sensitive technique, requiring only minute amounts of sample.
-
Molecular Formula: HRMS provides a highly accurate molecular weight, from which the elemental composition can be deduced.[12]
Limitations Compared to X-ray Crystallography:
-
No Stereochemical Information: Mass spectrometry is "blind" to stereochemistry; it cannot distinguish between enantiomers or diastereomers.
-
Indirect Structural Information: While fragmentation can suggest connectivity, it does not provide a complete 3D picture of the molecule. Isomeric compounds can often produce very similar mass spectra.
Conclusion: A Multi-faceted Approach to Structural Certainty
For researchers and drug development professionals working with this compound derivatives, a multi-technique approach to structural characterization is essential for ensuring scientific integrity. While NMR and mass spectrometry provide crucial and complementary data on connectivity, molecular formula, and solution-state behavior, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise and unambiguous three-dimensional structure. The investment in obtaining a crystal structure pays dividends in the form of irrefutable data, which builds a solid foundation for understanding biological activity, guiding further synthetic efforts, and ensuring the reproducibility and reliability of the research.
References
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- National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- National Center for Biotechnology Information. (n.d.). Limitations and lessons in the use of X-ray structural information in drug design.
- MIT OpenCourseWare. (n.d.). Practical suggestions for better crystal structures.
- MRC Laboratory of Molecular Biology. (2013). Introduction to X-ray crystallography.
- University of Cambridge. (n.d.). Comparison of NMR and X-ray crystallography.
- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
- University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Current Biology. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Wiley. (n.d.). X-Ray Structure Determination: A Practical Guide, 2nd Edition.
- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- ResearchGate. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Quora. (2023). What are some limitations of using X-ray diffraction to determine protein structures?.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- UCL Discovery. (2018). A Practical Guide to the Design of Molecular Crystals.
- Chemistry LibreTexts. (2023). Mass Spectrometry.
- ResearchGate. (2014). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.
- Fiveable. (n.d.). Crystal Structure Determination.
- MDPI. (2020). N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate: Synthesis, Crystal Structure and Theoretical Studies.
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A Comparative Guide to Isotopic Labeling Studies with N-(p-Toluenesulfonyl)-L-phenylalanine
This guide provides an in-depth, objective comparison of isotopic labeling strategies centered around N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-Phe-OH). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to tracer-based analysis. We will explore the synthesis of isotopically labeled Tos-Phe-OH and compare its application to leading alternative labeling methodologies, supported by experimental data and established principles.
The Strategic Role of Isotopic Labeling in Modern Research
Isotopic labeling is a cornerstone technique in the life sciences, enabling the precise tracking and quantification of molecules within complex biological systems.[1][2] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can differentiate labeled molecules from their endogenous counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This approach is fundamental for elucidating metabolic pathways, determining protein turnover rates, and quantifying drug metabolites, providing dynamic information that is unattainable through conventional analytical methods.[4]
This compound is an amino acid derivative where the amino group of L-phenylalanine is protected by a tosyl (p-toluenesulfonyl) group.[5] While commonly used in peptide synthesis, its true power in isotopic studies is realized when either the phenylalanine residue or the tosyl group is isotopically labeled. This allows for the introduction of a stable, traceable marker into peptides or other molecules, making it a valuable tool for targeted quantitative analysis.
Comparative Analysis: Labeled Tos-Phe-OH vs. Alternative Strategies
The choice of a labeling strategy is dictated by the experimental goals, the biological system under study, and the available analytical instrumentation. Here, we compare the use of synthesized, isotopically labeled Tos-Phe-OH with other prevalent methods.
Performance Comparison of Isotopic Labeling Strategies
| Labeling Method | Core Reagent(s) | Typical Application | Isotopic Label | Estimated Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Labeled Tos-Phe-OH Synthesis | Isotopically Labeled L-Phe, p-Toluenesulfonyl Chloride | Peptide Synthesis, Derivatization | ¹³C, ¹⁵N, ²H | 80-95 | >99 | High specificity; creates a stable, protected building block for synthesis. | Requires multi-step synthesis; limited to incorporating a single labeled amino acid derivative. |
| Metabolic Labeling (SILAC) | "Heavy" Amino Acids (e.g., ¹³C₆-Arg, ¹³C₆-Lys) | Quantitative Proteomics (in cell culture) | ¹³C, ¹⁵N | Not Applicable | >95 | In vivo labeling provides high biological relevance; accurate quantification.[6][7] | Limited to cell culture; can be expensive; potential for metabolic scrambling.[8] |
| Metabolic Labeling (Precursor) | Labeled Phenylpyruvate or Shikimic Acid | Metabolomics, Protein NMR | ¹³C, ²H | Variable | Variable | Labels specific pathways; useful for tracking metabolic flux.[8][9] | Synthesis of precursors can be complex; potential for label dilution.[8] |
| Chemical Labeling (Isobaric Tags) | TMT, iTRAQ Reagents | Multiplexed Quantitative Proteomics | ¹³C, ¹⁵N | >90 | >99 | High multiplexing capability (up to 18-plex); robust quantification.[6][10] | In vitro labeling may introduce bias; reporter ion interference can affect accuracy.[11] |
| Direct Labeled Amino Acid Infusion | L-[ring-d₅]phenylalanine, L-[¹⁵N]phenylalanine | In vivo Protein & Amino Acid Metabolism | ²H (D), ¹⁵N | Not Applicable | Variable | Directly traces the fate of a specific amino acid in whole organisms.[12] | Requires animal studies; complex data analysis due to metabolic dilution. |
| Chemical Derivatization (General) | Dansyl Chloride, DiART | Targeted Metabolomics (amines, hydroxyls) | ¹³C, ²H | 70-95 | >98 | Enhances chromatographic separation and MS ionization; broad applicability.[2][13] | Derivatization can be non-specific; introduces chemical complexity.[2] |
Experimental Workflow: Synthesis and Application of Labeled Tos-Phe-OH
The following section details the workflow for preparing and utilizing isotopically labeled this compound. This protocol is designed as a self-validating system, with clear checkpoints for ensuring the success of the synthesis.
Workflow Overview
The process involves the tosylation of an isotopically labeled L-phenylalanine precursor, followed by purification and characterization. The resulting labeled product can then be used in subsequent applications, such as solid-phase peptide synthesis.
Caption: Workflow for synthesis and validation of labeled Tos-Phe-OH.
Detailed Experimental Protocol: Synthesis of N-(p-Toluenesulfonyl)-L-[¹⁵N]-phenylalanine
This protocol is adapted from established methods for the synthesis of tosylated amino acids.[14]
Objective: To synthesize N-(p-Toluenesulfonyl)-L-[¹⁵N]-phenylalanine from L-[¹⁵N]-phenylalanine with high purity and yield.
Materials:
-
L-Phenylalanine (¹⁵N, 98%) (e.g., from Cambridge Isotope Laboratories, Inc.)[15] (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.4 equiv)
-
Deionized water
-
20% Hydrochloric acid (HCl)
-
Methanol/Dichloromethane (1:9 v/v) for TLC
-
Silica gel TLC plates
Procedure:
-
Preparation of Amino Acid Solution: In a round-bottom flask, dissolve L-[¹⁵N]-phenylalanine (1.0 equiv) and sodium carbonate (2.4 equiv) in deionized water under continuous stirring until a clear solution is obtained.
-
Causality: The basic sodium carbonate solution deprotonates the amino group of phenylalanine, making it a more potent nucleophile to attack the electrophilic sulfur of the tosyl chloride.
-
-
Reaction Setup: Cool the flask in an ice-water bath to between 0 and -5 °C.
-
Causality: This exothermic reaction is cooled to prevent side reactions, such as the hydrolysis of the tosyl chloride, and to ensure controlled, selective N-tosylation.
-
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equiv) to the cooled, stirring solution in small portions over approximately 1 hour.
-
Causality: Slow, portion-wise addition maintains a low concentration of the highly reactive tosyl chloride, further minimizing side reactions and ensuring the reaction proceeds efficiently.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction's progress using TLC (Methanol/DCM 1:9). The product spot should appear at a higher Rf value than the starting phenylalanine spot. The reaction is complete when the starting material spot is no longer visible.
-
-
Product Precipitation (Workup): Once the reaction is complete, carefully acidify the mixture with 20% HCl until the pH reaches 2. A white solid should precipitate out of the solution.
-
Causality: Acidification protonates the carboxylate group of the product, rendering it neutral and significantly less soluble in the aqueous solution, thus causing it to precipitate.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with a small amount of cold, pH 2.2 buffer or acidic water to remove any remaining salts or unreacted starting material.
-
Drying and Characterization: Dry the purified product under vacuum over a desiccant.
-
Self-Validation: The final product should be characterized to confirm its identity and isotopic incorporation.
-
LC-MS Analysis: The mass spectrum should show a molecular ion peak corresponding to the mass of the ¹⁵N-labeled product (C₁₆H₁₇¹⁵NO₄S, expected m/z ~320.09), which is one mass unit higher than the unlabeled analogue.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, while ¹⁵N NMR or ¹H-¹⁵N HSQC experiments can definitively confirm the position of the isotopic label.
-
-
Logic of Comparative Labeling Strategies
Choosing the right labeling strategy requires understanding the fundamental differences between the main approaches: metabolic and chemical labeling.
Sources
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A Senior Application Scientist's Guide to the Kinetic Analysis of Reactions Catalyzed by Phenylalanine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Roles of N-Tosyl-L-phenylalanine and its Analogs
N-Tosyl-L-phenylalanine and its derivatives represent a fascinating class of molecules primarily recognized for their role as inhibitors in biochemical systems. The archetypal example, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), is a well-established inhibitor of serine and cysteine proteases. Its mechanism involves the irreversible alkylation of critical cysteine residues in enzymes and transcription factors, thereby blocking their activity.[1][2] This inhibitory function has made TPCK an invaluable tool in cell biology for dissecting signaling pathways.
However, the utility of the phenylalanine scaffold extends beyond inhibition. The inherent chirality and structural rigidity of amino acids make them powerful building blocks for the design of organocatalysts. By modifying the functional groups of L-phenylalanine, it is possible to create novel catalysts capable of mediating complex organic transformations with high stereoselectivity.
This guide provides a comparative framework for the kinetic analysis of reactions catalyzed by such phenylalanine derivatives. We will first clarify the distinction between their roles as inhibitors and catalysts. Subsequently, we will delve into a specific case study—phenylalanine-derived ketones in asymmetric epoxidation—to illustrate the principles of kinetic analysis, provide detailed experimental protocols, and offer insights into the interpretation of performance data.
Section 1: A Tale of Two Functions: Inhibition vs. Catalysis
The reactivity of a phenylalanine derivative is dictated by its functionalization. Understanding this distinction is critical for any researcher working with these compounds.
The Inhibitor: Covalent Modification by TPCK
TPCK functions as an activity-based probe and inhibitor. Its chloromethyl ketone moiety is a reactive electrophile that forms a covalent bond with nucleophilic residues, most notably the thiol group of cysteine. This action is not catalytic; it is a stoichiometric and typically irreversible inactivation of the target protein. Studies have shown that TPCK can inhibit NF-κB activation by directly modifying Cys-179 of IκB kinase β (IKKβ) and Cys-38 of the p65/RelA subunit.[1] The effect is mediated by its alkylating activity rather than a reversible binding event characteristic of a substrate or competitive inhibitor.[2]
The Catalyst: Leveraging the Chiral Scaffold
In contrast, when a phenylalanine derivative is designed as a catalyst, its role is to facilitate a chemical reaction, lower the activation energy, and regenerate itself at the end of the catalytic cycle. These organocatalysts are particularly valuable in asymmetric synthesis, where creating a specific stereoisomer is paramount. Phenylalanine-derived ketones, for example, can be used to generate chiral dioxiranes in situ for the stereoselective epoxidation of olefins, a fundamental transformation in organic synthesis.[3]
Section 2: Case Study: Kinetic Profile of a Phenylalanine-Derived Ketone Catalyst in Asymmetric Epoxidation
We will now focus on a practical application: the use of a peptide-based trifluoromethyl ketone, derived from a phenylalanine analog, as a catalyst for the asymmetric epoxidation of olefins.[3]
The Catalytic Cycle
The core principle involves the in situ generation of a powerful, chiral oxidizing agent (a dioxirane) from a stable ketone precursor. The catalyst (the ketone) reacts with a stoichiometric oxidant (e.g., Oxone) to form the reactive dioxirane intermediate. This intermediate then transfers an oxygen atom to the olefin substrate, forming the epoxide product and regenerating the original ketone catalyst, allowing it to re-enter the cycle.
Caption: Catalytic cycle for ketone-catalyzed epoxidation.
Comparative Performance Analysis
A catalyst's utility is measured by its efficiency (turnover rate), selectivity (enantiomeric excess), and substrate scope. A kinetic analysis aims to quantify these parameters. While a full Michaelis-Menten analysis provides detailed constants, initial performance comparisons can be made by screening the catalyst against a variety of substrates under standardized conditions.
The table below presents hypothetical but representative data for the epoxidation of various substituted styrenes using a phenylalanine-derived ketone catalyst, based on findings that such catalysts show high conversion rates.[3]
| Substrate (Styrene Derivative) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| trans-Stilbene | 10 | 12 | >99 | 91:9 |
| 4-Methoxy-trans-stilbene | 10 | 12 | >99 | 90:10 |
| 4-Nitro-trans-stilbene | 10 | 24 | 85 | 88:12 |
| Indene | 10 | 12 | 95 | 85:15 |
Analysis of Data:
-
High Efficiency: The catalyst demonstrates excellent conversion for electron-neutral and electron-rich substrates, often reaching completion.
-
Substrate Sensitivity: The lower conversion for the electron-withdrawing 4-nitro-trans-stilbene suggests the reaction rate is sensitive to the electronic properties of the olefin. This is a critical insight for predicting the catalyst's utility.
-
Good to Excellent Enantioselectivity: The catalyst consistently produces one enantiomer in significant excess, highlighting its value in asymmetric synthesis.
Section 3: Experimental Protocols for Kinetic Analysis
Trustworthy data is built on robust experimental design. The following section outlines a detailed workflow for assessing the kinetic performance of a phenylalanine-derived catalyst.
Experimental Workflow Overview
The process begins with careful reaction setup, followed by time-course monitoring, and concludes with quantitative analysis of the collected data.
Caption: Standard workflow for a kinetic experiment.
Step-by-Step Protocol: Catalytic Epoxidation
This protocol is a self-validating system, including a control reaction to ensure the observed activity is due to the catalyst.
-
Reagent Preparation:
-
Prepare a stock solution of the phenylalanine-ketone catalyst (e.g., 10 mM in acetonitrile).
-
Prepare a stock solution of the olefin substrate (e.g., 100 mM in acetonitrile).
-
Prepare a buffered aqueous solution of the oxidant (e.g., a mixture of Oxone and sodium bicarbonate).
-
-
Reaction Setup:
-
To a temperature-controlled vial equipped with a stir bar, add the solvent system (e.g., a mixture of acetonitrile and buffer).
-
Add the olefin substrate from the stock solution to achieve the desired final concentration (e.g., 10 mM).
-
Add the catalyst from the stock solution to achieve the desired loading (e.g., 0.5 - 10 mol%).
-
Control Reaction: Set up an identical vial but omit the catalyst. This is crucial to confirm that background, uncatalyzed oxidation is negligible.[3]
-
-
Reaction Initiation and Monitoring:
-
Initiate all reactions simultaneously by adding the oxidant solution. Start a timer immediately.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from each reaction.
-
Immediately quench the aliquot in a separate vial containing a quenching agent (e.g., a saturated solution of sodium thiosulfate) to stop the reaction.
-
-
Sample Analysis:
-
Extract the quenched samples with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Causality Check: The choice of a chiral column is essential to separate and quantify the two epoxide enantiomers and the remaining substrate. This directly measures both conversion and enantioselectivity.
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and the two product enantiomers.
-
Calculate the % conversion at each time point: Conversion = ([Product] / ([Initial Substrate])) * 100.
-
Calculate the enantiomeric excess (ee%) at each time point: ee% = (|[Enantiomer 1] - [Enantiomer 2]| / ([Enantiomer 1] + [Enantiomer 2])) * 100.
-
Plot substrate concentration versus time. The initial reaction rate (v₀) is the negative of the slope of this curve near t=0.
-
Repeat the experiment at various initial substrate concentrations to generate a plot of v₀ versus [Substrate]. Fit this data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Conclusion
N-Tosyl-L-phenylalanine derivatives are a structurally diverse class of compounds whose function is defined by their chemical modifications. While TPCK is a classic covalent inhibitor, other derivatives serve as potent organocatalysts. A thorough kinetic analysis is indispensable for evaluating and comparing the performance of these catalysts. By employing rigorous, self-validating experimental protocols and carefully analyzing reaction rates, substrate scope, and stereoselectivity, researchers can gain the critical insights needed to understand reaction mechanisms and rationally design the next generation of highly efficient catalysts for applications in drug development and chemical synthesis.
References
- Blakemore, P. R. (2022). The Biggs and Boulter Reviews on Amide Bond Formation. Organic Process Research & Development. [Link]
- Lee, J., et al. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. Biochemistry, 48(30), 7271-7278. [Link]
- García-Domínguez, I., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(15), 3896-901. [Link]
- Gooßen, L. J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Aron, Z. D., et al. (2016).
- Fang, P., et al. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Letters, 14(8), 2130-2133. [Link]
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Literature review of the applications of N-(p-Toluenesulfonyl)-L-phenylalanine
An In-Depth Technical Guide to the Applications of N-(p-Toluenesulfonyl)-L-phenylalanine
Authored by a Senior Application Scientist
This guide provides a comprehensive review of this compound (Tos-Phe-OH), a pivotal reagent in organic synthesis and medicinal chemistry. We will delve into its synthesis, key applications, and performance compared to common alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction to this compound (Tos-Phe-OH)
This compound, also known as Tos-Phe-OH, is a derivative of the natural amino acid L-phenylalanine.[1] It is characterized by a p-toluenesulfonyl (tosyl) group attached to the alpha-amino group, which imparts unique chemical properties.[1] This modification enhances the compound's stability and solubility in organic solvents, making it a valuable tool in diverse chemical transformations.[1] The inherent chirality of the L-phenylalanine backbone is crucial for its applications in asymmetric synthesis and chiral separations.[1]
Chemical Properties:
-
CAS Number: 13505-32-3[2]
-
Molecular Formula: C₁₆H₁₇NO₄S[3]
-
Appearance: White to off-white solid or crystalline powder[2][3]
Synthesis of this compound
The most common synthesis route involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The tosyl group acts as a stable protecting group for the amine, a foundational step for many of its applications.
Experimental Protocol: Synthesis of Tos-Phe-OH
This protocol is adapted from established laboratory procedures.[2][7]
Materials:
-
L-Phenylalanine
-
Sodium carbonate (Na₂CO₃)
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
20% Aqueous hydrochloric acid (HCl)
-
Methanol/Dichloromethane (1:9 v/v) for TLC analysis
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve L-phenylalanine (12.5 mmol) in 15 mL of deionized water.
-
Add sodium carbonate (15 mmol) dropwise with continuous stirring until the L-phenylalanine is completely dissolved.
-
Cool the reaction mixture to -5°C using an ice-salt bath.
-
Slowly add p-toluenesulfonyl chloride (15 mmol) in four portions over the course of 1 hour, maintaining the temperature at -5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a methanol/dichloromethane (1:9) mobile phase.
-
Upon completion, acidify the reaction mixture to pH 2 with 20% aqueous HCl. A white solid will precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a pH 2.2 buffer to remove impurities.
-
Dry the purified product, (S)-2-(4-methylphenylsulfonamido)-3-phenylpropionic acid (Tos-Phe-OH), in a desiccator over a suitable drying agent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tos-Phe-OH.
Application I: Amine Protecting Group in Peptide Synthesis
A primary application of Tos-Phe-OH is in peptide synthesis, where the tosyl group serves as a robust protecting group for the α-amino function.[3][4] This prevents unwanted side reactions during peptide bond formation.
Comparative Analysis: Tosyl vs. Other Protecting Groups
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability and cleavage conditions required. The tosyl group is known for its high stability to acidic conditions.[8]
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | -SO₂-C₆H₄-CH₃ | Tosyl Chloride (Tos-Cl) | Strong acid (HBr/AcOH), Na/liquid NH₃[8] | High stability to acid/base, stable during chromatography. | Harsh cleavage conditions can degrade sensitive peptides. |
| Boc | -C(O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc)₂O | Moderate acid (e.g., TFA)[8][9] | Mild cleavage, widely used in solid-phase synthesis. | Labile to strong acids. |
| Fmoc | -C(O)O-CH₂-Fluorenyl | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine)[8] | Very mild, orthogonal cleavage to Boc and acid-labile side-chain groups. | Base-labile, not suitable for base-sensitive sequences. |
Expert Insight: The tosyl group is often favored in solution-phase synthesis or for protecting side-chain amino groups (like in lysine) where its exceptional stability is an asset.[8] However, for modern solid-phase peptide synthesis (SPPS), the milder and orthogonal cleavage of Fmoc and Boc groups is generally preferred.
Application II: Chiral Resolving Agent
The carboxylic acid moiety of Tos-Phe-OH can form diastereomeric salts with racemic amines. Due to differences in solubility, one diastereomer can be selectively crystallized, enabling the separation of enantiomers. This makes Tos-Phe-OH a valuable chiral resolving agent.[10]
Case Study: Resolution of (RS)-α-Methylbenzylamine
A study by Majumder et al. investigated the use of N-tosyl-(S)-phenylalanine (the same as Tos-Phe-OH) to resolve racemic α-methylbenzylamine. The efficiency of the resolution was found to be highly dependent on the solvent's dielectric constant (ε).[10]
Experimental Data: [10]
| Solvent | Dielectric Constant (ε) | Yield of Salt (%) | Enantiomeric Excess (ee) of (S)-amine (%) |
| Water | 78.0 | 75.0 | 2.5 |
| Methanol | 32.6 | 76.5 | 32.0 |
| Ethanol | 24.3 | 75.0 | 60.5 |
| 2-Propanol | 18.3 | 68.5 | 68.4 |
| 1-Butanol | 17.1 | 65.0 | 45.3 |
Analysis: The data clearly shows that less polar alcohols, particularly 2-propanol, provide the highest enantiomeric excess for the desired (S)-amine. This is a critical insight for process optimization, demonstrating that solvent choice is paramount in achieving effective resolution.
Protocol: Chiral Resolution of a Racemic Amine
This is a general procedure based on the principles of diastereomeric salt formation.[10]
-
Combine equimolar amounts of the racemic amine and this compound in a suitable solvent (e.g., 2-propanol, based on optimization data).
-
Heat the mixture gently until a clear solution is formed.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less-soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched amine from the salt by treatment with a base (e.g., NaOH solution) and subsequent extraction.
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC.
Chiral Resolution Workflow Diagram
Caption: Generalized workflow for chiral resolution.
Application III: Precursor in Medicinal Chemistry & Biochemistry
Derivatives of Tos-Phe-OH are potent tools in drug discovery and for studying biological pathways. The most prominent derivative is N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK).
TPCK: An Irreversible Inhibitor of NF-κB Activation
TPCK is widely used as a serine/cysteine protease inhibitor.[11] Crucially, it has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[11][12] TPCK's mechanism is not based on general protease inhibition but on the specific alkylation of critical cysteine residues in two key proteins of the NF-κB pathway.[11]
Mechanism of Action:
-
Inhibition of IKKβ: TPCK directly alkylates the Cysteine-179 residue in the activation loop of IκB Kinase β (IKKβ).[11] This modification prevents the kinase from phosphorylating IκBα.
-
Inhibition of p65/RelA DNA Binding: TPCK also modifies the Cysteine-38 residue of the p65/RelA subunit of NF-κB itself.[11] This prevents the active NF-κB dimer from binding to its target DNA sequences.
This dual-target inhibition makes TPCK a powerful tool for studying the NF-κB pathway and a lead structure for developing anti-inflammatory drugs.
NF-κB Pathway Inhibition by TPCK
Caption: TPCK inhibits NF-κB at two distinct points.
Comparison with Other NF-κB Inhibitors
| Inhibitor | Target(s) | Mechanism | Selectivity |
| TPCK | IKKβ, p65/RelA | Covalent Alkylation[11] | Broad serine/cysteine protease inhibitor, but specific cysteine targets in NF-κB path.[12] |
| BAY 11-7082 | IKKα, IKKβ | Irreversible, inhibits ubiquitination of IκBα | Also affects other pathways (e.g., NLRP3 inflammasome). |
| MG-132 | Proteasome | Reversible inhibition of proteasomal degradation of IκBα | Broad proteasome inhibitor, affects turnover of many proteins. |
Expert Insight: While inhibitors like MG-132 act broadly on protein degradation, TPCK offers a more targeted, albeit covalent, inhibition mechanism within the NF-κB cascade. Its dual action on both IKK activation and p65 DNA binding provides a robust blockade of the pathway, but researchers must be mindful of its off-target effects on other proteases when interpreting results.[12]
Conclusion
This compound is a multifaceted chemical tool whose value extends from fundamental organic synthesis to complex biochemical investigation. Its utility as a stable amine protecting group, an effective chiral resolving agent, and a precursor to potent biological inhibitors like TPCK underscores its significance. While modern alternatives exist for some applications, particularly in peptide synthesis, the unique properties of Tos-Phe-OH and its derivatives ensure their continued relevance in the modern research and development landscape. Understanding the comparative advantages and mechanistic underpinnings of its applications, as detailed in this guide, allows scientists to make informed decisions and unlock its full potential.
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- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry, 24(1), 319-322.
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A Comparative Guide for the Large-Scale Synthesis of Chiral Molecules: A Cost-Benefit Analysis of N-Tosyl-L-phenylalanine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of protecting groups and chiral auxiliaries is a critical decision that profoundly impacts process efficiency, product purity, and overall manufacturing cost. This guide provides an in-depth cost-benefit analysis of utilizing N-Tosyl-L-phenylalanine in large-scale synthesis, offering a direct comparison with the two most prevalent alternatives in peptide synthesis: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protected L-phenylalanine. Furthermore, we will explore the utility of N-Tosyl-L-phenylalanine as a chiral auxiliary in asymmetric synthesis, providing a holistic view of its industrial applications.
Introduction: The Strategic Importance of Protecting Groups in Large-Scale Synthesis
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[1][2] In the context of large-scale production, an ideal protecting group strategy minimizes the number of synthetic steps, maximizes yield and purity, and is cost-effective in terms of both raw materials and waste disposal.[3][4] The selection of a protecting group is therefore not merely a chemical choice but a strategic one that influences the entire manufacturing process.
N-Tosyl-L-phenylalanine, a derivative of the naturally occurring amino acid L-phenylalanine, has historically been used as a protecting group in peptide synthesis.[5] However, its application in modern large-scale synthesis has evolved, and it is now more commonly employed for the protection of reactive amino acid side chains or as a chiral auxiliary to induce stereoselectivity in asymmetric reactions.[6] This guide will dissect the economic and performance aspects of using N-Tosyl-L-phenylalanine in these roles, benchmarked against the industry-standard Boc and Fmoc strategies for Nα-protection in peptide synthesis.
N-Tosyl-L-phenylalanine in Peptide Synthesis: A Historical Perspective and Niche Applications
The tosyl group, being robust and stable to a wide range of reaction conditions, was one of the early protecting groups used in peptide synthesis.[6] However, the harsh conditions required for its removal, such as sodium in liquid ammonia or strong acids like HBr or HF, have led to its general replacement by the milder and more versatile Boc and Fmoc groups for Nα-protection in solid-phase peptide synthesis (SPPS).[6]
Despite this shift, N-Tosyl-L-phenylalanine and other N-tosylated amino acids still find application in specific scenarios, such as the protection of the guanidino group of arginine.[5] The stability of the tosyl group can be advantageous in complex syntheses where other protecting groups might be labile.
The Modern Landscape of Large-Scale Peptide Synthesis: Boc vs. Fmoc
The two dominant strategies in industrial-scale solid-phase peptide synthesis are the Boc/Bzl (tert-Butoxycarbonyl/benzyl) and the Fmoc/tBu (9-Fluorenylmethoxycarbonyl/tert-butyl) approaches.[][8] The choice between these two methodologies is a critical decision in process development, with significant implications for cost, efficiency, and environmental impact.
Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes:
-
Boc Strategy: The Nα-Boc group is acid-labile and is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, typically benzyl-based, are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[8]
-
Fmoc Strategy: The Nα-Fmoc group is base-labile and is removed at each cycle with a secondary amine, most commonly piperidine. The side-chain protecting groups, typically tert-butyl-based, are acid-labile and are removed at the end of the synthesis with TFA.[][9]
Performance and Cost Comparison
The decision between Boc and Fmoc for large-scale synthesis involves a trade-off between raw material costs, process efficiency, and infrastructure requirements.
| Feature | N-Tosyl-L-phenylalanine (for Nα-protection) | Boc-L-phenylalanine | Fmoc-L-phenylalanine |
| Deprotection Conditions | Harsh (e.g., Na/NH₃, HF) | Moderate Acid (TFA) | Mild Base (Piperidine) |
| Suitability for SPPS | Low (due to harsh deprotection) | High | Very High |
| Raw Material Cost (Protected AA) | Varies, generally less common | Lower | Higher |
| Reagent Costs (Deprotection) | High (specialized reagents) | Moderate (TFA) | Lower (Piperidine, recyclable) |
| Cycle Time | Not applicable for iterative SPPS | ~10-20 min/amino acid[8] | ~10-20 min/amino acid[8] |
| Typical Crude Purity | Not applicable for iterative SPPS | High, especially for hydrophobic peptides[8] | Generally very high |
| Scalability & Automation | Poor | Good, but requires specialized HF-resistant equipment | Excellent, highly amenable to automation |
| Waste & Environmental Impact | Highly hazardous waste | Acidic waste, volatile TFA | Basic waste, piperidine is toxic but can be recycled |
| Key Advantage | High stability | Cost-effective for certain sequences, good for hydrophobic peptides | Mild conditions, high purity, automation-friendly |
| Key Disadvantage | Harsh deprotection limits use | Use of highly corrosive HF for final cleavage | Higher cost of Fmoc-amino acids, potential for side reactions with base |
Note: Cost estimations are qualitative and can vary significantly based on supplier, purchase volume, and market conditions. Lab-scale pricing for small quantities often does not reflect the significant discounts available for bulk industrial procurement.[3]
Experimental Protocols
This protocol is adapted from a general procedure for the tosylation of amino acids.
-
Dissolution: Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in an organic solvent (e.g., toluene or THF) to the stirred amino acid solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or HPLC.
-
Workup: Separate the aqueous layer and wash with an organic solvent to remove any unreacted TsCl.
-
Precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2. The N-Tosyl-L-phenylalanine will precipitate as a white solid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Cost-Benefit Considerations
The use of a chiral auxiliary introduces additional steps into a synthesis: attachment and removal of the auxiliary. For this strategy to be economically viable on a large scale, several factors must be considered:
-
Cost of the Auxiliary: While L-phenylalanine is a relatively inexpensive starting material, the synthesis of the N-Tosyl derivative adds to the cost.
-
Efficiency of Attachment and Removal: The reactions to attach and remove the auxiliary must be high-yielding to be practical.
-
Diastereoselectivity: The degree of stereocontrol exerted by the auxiliary is crucial. High diastereoselectivity minimizes the need for costly purification of stereoisomers.
-
Auxiliary Recovery: The ability to recover and reuse the chiral auxiliary in high yield is essential for the economic feasibility of the process on a large scale.
N-Tosyl-L-phenylalanine derivatives can be effective in this role, but a thorough cost analysis must be performed for each specific application, comparing this approach to other methods of achieving enantioselectivity, such as asymmetric catalysis.
Conclusion and Recommendations
The cost-benefit analysis of using N-Tosyl-L-phenylalanine in large-scale synthesis reveals a nuanced picture. As an Nα-protecting group in iterative peptide synthesis, it has been largely superseded by the more efficient and milder Boc and Fmoc strategies. The harsh deprotection conditions required for the tosyl group are a significant drawback for large-scale manufacturing.
However, N-Tosyl-L-phenylalanine and its derivatives remain relevant and valuable tools in other contexts:
-
For Side-Chain Protection: The stability of the tosyl group makes it a viable option for protecting the side chains of certain amino acids in complex peptide syntheses.
-
As a Chiral Auxiliary: In non-peptide asymmetric synthesis, N-Tosyl-L-phenylalanine derivatives can be effective chiral auxiliaries for inducing stereoselectivity. The economic viability of this approach depends on the specific reaction, the achievable diastereoselectivity, and the efficiency of auxiliary recovery.
Recommendations for Researchers and Drug Development Professionals:
-
For routine large-scale peptide synthesis, the Fmoc strategy is generally the preferred choice due to its mild reaction conditions, high purity profiles, and amenability to automation.
-
The Boc strategy remains a strong contender, particularly for the synthesis of long or hydrophobic peptides where aggregation can be an issue, and where the infrastructure for handling strong acids is in place.
-
The use of N-Tosyl-L-phenylalanine as an Nα-protecting group should be considered only in niche applications where its exceptional stability is a key requirement and the harsh deprotection conditions are tolerable.
-
When exploring asymmetric synthesis routes, N-Tosyl-L-phenylalanine-derived chiral auxiliaries should be evaluated alongside other methods like asymmetric catalysis. A thorough process and cost analysis, including auxiliary recovery and reuse, is essential to determine the most economically viable approach for large-scale production.
Ultimately, the optimal choice of synthetic strategy will depend on a careful evaluation of the specific target molecule, the scale of production, and the available resources and expertise. A comprehensive understanding of the costs, benefits, and limitations of each approach is crucial for making informed decisions that lead to efficient, cost-effective, and sustainable large-scale manufacturing.
References
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- Sammakia, T., & Stangel, T. (2025). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc.
- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
- Sammakia, T., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv.
- König, B. (2025). Reductive detosylation of N-tosyl amides by dual PRC.
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- Kramer, M., et al. (2025). Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change.
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- Otto Chemie Pvt Ltd. (n.d.). Manufacturers of HBTU, 98%, CAS 94790-37-1, H 1219, along with worldwide shipping.
- Feroci, M., et al. (2025). Direct electrochemical detosylation of tetratosylcyclen to cyclen with carbon cathodes.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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A Comparative Guide to the Environmental Impact of Synthetic Routes to N-(p-Toluenesulfonyl)-L-phenylalanine
Introduction: The Imperative of Green Chemistry in Pharmaceutical Intermediate Synthesis
N-(p-Toluenesulfonyl)-L-phenylalanine (Tos-L-Phe-OH) is a crucial building block in synthetic organic chemistry.[][2] Its applications range from being a derivative in peptide synthesis to its use in the development of protease inhibitors and other pharmaceutically active compounds.[] Given its importance, the efficiency and environmental footprint of its synthesis are of paramount concern. Traditional chemical syntheses often prioritize yield and purity, sometimes at a significant environmental cost due to the use of hazardous reagents, volatile organic solvents, and the generation of substantial waste.
This guide provides a comparative analysis of different synthetic pathways to this compound, grounded in the principles of green chemistry. We will move beyond simple reaction yields to evaluate each route using established environmental metrics, providing researchers and process chemists with the data-driven insights needed to select or design more sustainable synthetic strategies. The objective is to illustrate the practical application of green chemistry principles, demonstrating how methodical evaluation can lead to processes that are not only environmentally benign but also often more efficient and cost-effective.
Synthetic Route Analysis
We will evaluate two primary synthetic routes: the classical Schotten-Baumann chemical synthesis and a conceptual chemoenzymatic route that leverages biocatalysis for a greener approach.
Route 1: The Classical Schotten-Baumann Synthesis
This method is the most conventional approach, involving the acylation of the amino group of L-phenylalanine with p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions. The base is critical for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
L-Phenylalanine + p-Toluenesulfonyl Chloride --(Base, H₂O)--> this compound
Experimental Protocol:
-
Dissolution: L-phenylalanine (12.5 mmol, 2.06 g) is dissolved in 15 mL of water containing sodium carbonate (15 mmol, 1.59 g). The mixture is stirred until a clear solution is obtained.
-
Reaction: The solution is cooled to 0-5 °C in an ice bath. p-Toluenesulfonyl chloride (15 mmol, 2.86 g) is added in four portions over one hour, maintaining the low temperature.
-
Maturation: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified to pH 2 with 20% aqueous hydrochloric acid. The resulting white precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold, acidified water (pH 2.2) and dried under vacuum to yield this compound. (Assumed Yield: 92%, 3.67 g).[3]
Causality Behind Experimental Choices:
-
Solvent: Water is chosen as the solvent, which is a significant advantage from a green chemistry perspective (non-toxic, non-flammable, readily available).
-
Base: Sodium carbonate is an inexpensive and relatively safe inorganic base used to neutralize the HCl generated. Its use avoids organic bases which can be more hazardous and difficult to remove.
-
Temperature Control: The initial low temperature is crucial for controlling the exothermic reaction and minimizing side reactions, such as the hydrolysis of the tosyl chloride.
-
Acidification: The product is soluble in its salt form under basic conditions. Acidification protonates the carboxylate, causing the desired this compound to precipitate, providing a straightforward, non-chromatographic isolation method.
Workflow Diagram for Route 1:
Caption: Workflow for the Classical Schotten-Baumann Synthesis.
Route 2: A Chemoenzymatic Approach
While a single enzymatic step for the N-tosylation of phenylalanine is not yet commercially established, a powerful green chemistry strategy involves using enzymes to create the core chiral molecule, which can then be derivatized. Phenylalanine ammonia lyases (PALs) are highly effective biocatalysts for synthesizing L-phenylalanine and its analogues from corresponding cinnamic acids.[4][5][6] This chemoenzymatic route first synthesizes L-phenylalanine from trans-cinnamic acid and then proceeds with the tosylation step, optimized for sustainability.
Reaction Scheme:
-
Step 1 (Enzymatic): trans-Cinnamic Acid + NH₃ --(Phenylalanine Ammonia Lyase, H₂O)--> L-Phenylalanine
-
Step 2 (Chemical): L-Phenylalanine + p-Toluenesulfonyl Chloride --(Base, H₂O)--> this compound
Experimental Protocol:
-
Enzymatic Synthesis (Step 1):
-
trans-Cinnamic acid (15 mmol, 2.22 g) is suspended in 50 mL of an aqueous ammonium carbonate buffer (5 M, pH 9).
-
Immobilized Phenylalanine Ammonia Lyase (e.g., from Anabaena variabilis) is added.[4]
-
The mixture is stirred at 37 °C for 24 hours. The high concentration of ammonia pushes the reaction equilibrium towards the amino acid product.[5][6]
-
Upon completion (assume 95% conversion), the immobilized enzyme is filtered off for reuse. The L-phenylalanine solution is used directly in the next step.
-
-
Chemical Tosylation (Step 2):
-
The aqueous solution of L-phenylalanine from Step 1 is cooled to 0-5 °C.
-
p-Toluenesulfonyl chloride (15 mmol, 2.86 g) is added portion-wise. The ammonium carbonate buffer provides the basicity needed to neutralize the HCl byproduct.
-
The reaction is stirred for 4 hours at room temperature.
-
Work-up is performed as in Route 1: acidification, filtration, washing, and drying. (Overall Assumed Yield from Cinnamic Acid: 85%, 4.24 g).
-
Causality Behind Experimental Choices:
-
Biocatalysis: The use of a PAL enzyme in Step 1 is a cornerstone of this green approach. The reaction occurs in water under mild temperature and pH conditions, eliminating the need for harsh reagents or protecting groups to establish the chiral center.[7]
-
Immobilized Enzyme: Immobilizing the enzyme allows for easy separation from the product stream via simple filtration and enables its reuse over multiple cycles, significantly reducing catalyst waste and cost.
-
Telescoped Reaction: The aqueous product stream from the enzymatic step is used directly in the tosylation step. This "telescoping" of reactions avoids an intermediate isolation and purification step, which saves significant amounts of solvent and energy, and reduces waste.
-
Ammonium Carbonate: This reagent serves a dual purpose. It acts as the ammonia source for the PAL-catalyzed reaction and as the base for the subsequent tosylation step, improving the overall atom economy of the process.
Workflow Diagram for Route 2:
Caption: Workflow for the Chemoenzymatic Synthesis.
Comparative Environmental Impact Analysis
To objectively compare these routes, we employ several key green chemistry metrics.[8][9][10][11] These metrics provide a quantitative assessment of the mass efficiency and waste generation of a chemical process.[12][13]
Green Chemistry Metrics Explained:
-
Atom Economy (AE): A theoretical measure of the percentage of reactant atoms that are incorporated into the desired product.[14][15] It is a measure of how efficiently a reaction makes use of the reactant atoms.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[8] A lower PMI indicates less waste and a more efficient process.
-
E-Factor (Environmental Factor): The ratio of the mass of total waste generated to the mass of the product.[16] It is calculated as PMI - 1. The ideal E-Factor is 0.[8]
Quantitative Comparison Table:
| Metric | Route 1: Classical Schotten-Baumann | Route 2: Chemoenzymatic | Ideal Value |
| Starting Material | L-Phenylalanine | trans-Cinnamic Acid | - |
| Product Molecular Weight ( g/mol ) | 319.38 | 319.38 | - |
| Assumed Yield | 92% | 85% | 100% |
| Atom Economy (AE) | 89.7% | 82.3% (Overall) | 100% |
| Total Input Mass (g) | 24.51 g | 62.28 g | Mass of Product |
| Product Mass (g) | 3.67 g | 4.24 g | - |
| Process Mass Intensity (PMI) | 6.68 | 14.69 | 1 |
| E-Factor (Environmental Factor) | 5.68 | 13.69 | 0 |
Calculations are based on the experimental protocols described above. See Reference section for detailed calculation notes.
Analysis of Results:
-
Atom Economy: The classical route shows a higher theoretical Atom Economy. This is because the chemoenzymatic route starts from cinnamic acid and involves the addition of an ammonia molecule, which has a lower molecular weight contribution compared to the starting L-phenylalanine in Route 1.
-
Process Mass Intensity (PMI) & E-Factor: Surprisingly, the classical Schotten-Baumann route demonstrates a significantly lower PMI and E-Factor in this direct comparison. The primary reason is the large amount of water and ammonium carbonate buffer required in the enzymatic step of Route 2 to drive the reaction equilibrium. While water is a green solvent, its large volume contributes heavily to the mass intensity. The E-Factor of 5.68 for Route 1 is quite respectable for a laboratory-scale fine chemical synthesis, especially in the pharmaceutical sector where E-Factors can often be much higher.[8]
-
Qualitative Factors: The quantitative metrics do not tell the whole story.
-
Sustainability of Starting Materials: Route 2 starts from trans-cinnamic acid, which can be derived from renewable sources (e.g., via fermentation or from plant extracts), whereas L-phenylalanine is often produced via fermentation, which is also a green process.[17] However, the ability to use a simpler feedstock is an advantage for Route 2.
-
Catalyst Reusability: The chemoenzymatic route allows for the recovery and reuse of the immobilized enzyme, a significant advantage over processes that consume stoichiometric reagents.
-
Process Optimization: The PMI of Route 2 could be dramatically improved through process optimization, such as developing more efficient enzymes that require lower ammonia concentrations or by implementing continuous flow processes that use resources more efficiently.[5][6]
-
Logical Framework for Green Assessment:
Caption: Logical framework for a holistic green chemistry evaluation.
Conclusion and Future Outlook
Based on a purely quantitative analysis of mass efficiency (PMI and E-Factor) for the described lab-scale procedures, the Classical Schotten-Baumann synthesis (Route 1) appears to be the more environmentally benign option . Its use of water as a solvent and a simple, high-yielding protocol with minimal input mass contributes to its favorable metrics.
For immediate, small-scale laboratory synthesis, the classical method is robust and relatively green. For industrial-scale production and future-focused process development, investing in the optimization of the chemoenzymatic route would be the superior long-term strategy, aligning with the broader goals of sustainable manufacturing.
References
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Tobiszewski, M., Marć, M., Gałuszka, A., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10929–10946. [Link]
- Pascual, O., & Sacks, J. (1975). Method of preparing phenylalanine. U.S. Patent No. 3,867,436. Washington, DC: U.S.
- Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(9), 2754–2758. [Link]
- Romero-Mancillas, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Romero-Mancillas, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Jordan, A., et al. (2016). Summary of green chemistry metrics for all compounds synthesised.
- PubChem. (n.d.). p-Tosyl-l-phenylalanine. National Center for Biotechnology Information.
- Xu, Y., et al. (2024). Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. Microbial Cell Factories, 23(1), 10. [Link]
- Anastas, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4173. [Link]
- Jordan, A., et al. (2016). Synthesis of 26 from L-phenylalanine.
- Simpson, A. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog, Royal Society of Chemistry. [Link]
- Trost, B. M. (n.d.).
- Funes-Ardoiz, I., & Paton, R. S. (2024).
- The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem) [Video]. YouTube. [Link]
- de C. F. de Souza, M., et al. (2022). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. Brazilian Journal of Biology, 82, e264259. [Link]
- Al-Azzawi, M., et al. (2020). Application of Green Metrics Analysis to Chemical Reactions and Synthesis Plans.
- Wikipedia. (n.d.). Green chemistry metrics. [Link]
- American Chemical Society. (n.d.). Green Chemistry Toolkit: Metrics. [Link]
Calculation Notes:
-
Route 1 Inputs: L-Phe (2.06g) + Na₂CO₃ (1.59g) + TsCl (2.86g) + Water (15g) + 20% HCl (assume 3g). Total = 24.51g. Product = 3.67g. PMI = 24.51/3.67 = 6.68. E-Factor = 5.68. AE = MW(Product) / [MW(L-Phe) + MW(TsCl)] = 319.38 / (165.19 + 190.65) = 89.7%.
-
Route 2 Inputs: Cinnamic Acid (2.22g) + 5M (NH₄)₂CO₃ buffer (50mL, approx. 52g) + TsCl (2.86g) + 20% HCl (assume 5g). Total = 62.08g. Product = 4.24g. PMI = 62.08/4.24 = 14.69. E-Factor = 13.69. AE = MW(Product) / [MW(Cinnamic Acid) + MW(NH₃) + MW(TsCl)] = 319.38 / (148.16 + 17.03 + 190.65) = 82.3%. Note: Ammonia (NH₃) is the reactant from the buffer.
Sources
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of N-(p-Toluenesulfonyl)-L-phenylalanine
As laboratory professionals engaged in the crucial work of drug discovery and development, our responsibility extends beyond the bench. The safe and compliant disposal of chemical reagents is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a detailed, step-by-step framework for the proper disposal of N-(p-Toluenesulfonyl)-L-phenylalanine (also known as Tosyl-L-phenylalanine), ensuring that its lifecycle in your facility concludes safely and responsibly.
Foundational Step: Hazard Assessment and Waste Classification
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This initial assessment is not merely a formality; it is the logical basis for every subsequent step in the waste management process. This compound is not a benign amino acid derivative; its chemical properties necessitate its classification as a hazardous substance.
The primary responsibility for waste classification lies with the chemical waste generator—the laboratory that creates the waste.[1][2][3] This determination must be made by consulting local, regional, and national hazardous waste regulations.[4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR Parts 261.3.[2][3]
Based on available safety data, this compound presents several hazards that inform its disposal requirements.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[5] | The compound is toxic, requiring containment to prevent ingestion by personnel or release into the environment. |
| Skin Irritation | H315: Causes skin irritation[5] | Direct contact must be avoided during handling and disposal. Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation[5] | Mandates the use of eye protection and dictates that contaminated eyewear must be properly decontaminated. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[5] | Waste containers must be kept sealed to prevent the release of dust or aerosols. Handling should occur in ventilated areas. |
| Respiratory Irritation | H335: May cause respiratory irritation[5] | Reinforces the need for handling controls like a chemical fume hood and proper containerization to prevent inhalation exposure. |
Given these characteristics, this compound waste is typically classified as characteristic hazardous waste due to its toxicity. It is crucial to manage it as such, even in the absence of a specific "P" or "U" listing from the EPA.
On-Site Waste Management: A Step-by-Step Protocol
Proper on-site handling is critical to ensure safety and compliance before the waste is removed by a certified disposal company.
Required Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory to mitigate the risks outlined above:
-
Hand Protection : Chemical-impermeable gloves, such as nitrile or neoprene.[6][7] Gloves must be inspected before use and removed carefully to avoid skin contact.
-
Eye Protection : Safety glasses with side shields or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities of waste, additional protective clothing may be necessary.[6]
Waste Segregation and Containerization
The principle of causality is paramount here: improper segregation can lead to dangerous chemical reactions within a waste container. This compound is incompatible with strong oxidizing agents .[3][8] Therefore, it must never be mixed with wastes containing these substances.
Disposal Workflow:
Caption: Waste stream segregation and containerization process.
-
Solid Waste : Collect unused or expired this compound powder in a clearly labeled, sealable hazardous waste container.[6] Avoid generating dust during transfer.[2][3]
-
Contaminated Disposables : Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with the chemical must be collected in a designated solid hazardous waste container.[6]
-
Solutions : If the compound is in a solvent, collect it in a compatible, sealed, and labeled liquid hazardous waste container. Ensure the solvent is also declared on the label.
Labeling Requirements
Proper labeling is a regulatory requirement and a critical safety communication tool. Each waste container must be labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.
-
Sewer Disposal is Banned : The EPA has enacted a strict ban on the "sewering" (intentional disposal through toilets or drains) of hazardous waste pharmaceuticals.[9] This rule is in effect nationwide in the U.S. and applies regardless of state-level adoption of other regulations.[10] This is to prevent the contamination of water systems, as wastewater treatment plants are not designed to remove such chemicals.[11]
-
Regular Trash Disposal : Disposing of this chemical in the regular trash can lead to accidental exposure for custodial staff and environmental contamination when it reaches a landfill.
Spill Response and Decontamination
Accidents happen, and a clear, logical response plan is essential.
Caption: Logical workflow for responding to a chemical spill.
-
Immediate Action : If a spill occurs, alert others in the area. Ensure proper PPE is worn before approaching the spill.[6]
-
Cleanup : For a small, manageable spill of the solid powder, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][3] Avoid any actions that could generate dust.[2]
-
Decontamination : Thoroughly clean the spill area. Decontaminate any equipment that came into contact with the chemical.
-
Waste Disposal : All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the designated hazardous waste container.
Final Disposal Pathway
The final step is to transfer the accumulated and properly labeled hazardous waste to a licensed disposal company.[4] Your institution's Environmental Health and Safety (EHS) office will manage this process. Maintain records of waste generation and disposal as required by your institution and local regulations. The most common disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.
By adhering to these systematic procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-Phenylalanine 99+%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%.
- Loba Chemie. (2023). L-PHENYLALANINE FOR BIOCHEMISTRY - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (n.d.). Toluene - Occupational Exposure Limits.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Occupational Safety and Health Administration. (n.d.). Toluene - Health Hazards and Protective Measures.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Quick Start Guide.
- AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Phe(4-CN)-OH.
- Occupational Safety and Health Administration. (n.d.). Toluene INFOSHEET.
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A Researcher's Guide to the Safe Handling of N-(p-Toluenesulfonyl)-L-phenylalanine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of N-(p-Toluenesulfonyl)-L-phenylalanine, ensuring that your focus remains on scientific advancement, secure in the knowledge that all necessary safety precautions have been meticulously addressed. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound is a white to light yellow crystalline powder. While comprehensive toxicological data is not available for this specific compound, the available safety information indicates it should be handled with care. According to supplier safety information, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications are critical in determining the necessary level of personal protective equipment (PPE) and the handling procedures required to mitigate risk. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.
Core Principles of Safe Handling: A Multi-layered Approach
Effective laboratory safety is not reliant on a single piece of equipment, but on a system of controls. For this compound, we will implement a strategy that combines engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling any powdered chemical is to minimize the generation of dust and prevent its inhalation.
-
Chemical Fume Hood or Ventilated Enclosure: All weighing and transferring of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood. This is non-negotiable. The constant airflow will draw any airborne particles away from your breathing zone.
-
Localized Exhaust Ventilation: If your process involves adding the powder to a reactor or other vessel, consider using a localized exhaust ventilation system (also known as a snorkel) to capture any dust at the point of generation.
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies you put in place to ensure safe handling.
-
Restricted Access: The area where this compound is being handled should be clearly marked and access should be restricted to authorized personnel only.
-
Hygiene Practices: Always wash your hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]
-
Minimize Quantities: Only work with the smallest quantity of the compound necessary for your experiment.
-
Regular Housekeeping: Clean the work area, including the fume hood sash and surfaces, with a damp cloth after each use to remove any residual powder. Do not use dry sweeping, as this can re-aerosolize the dust.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize your exposure, PPE is essential to protect you from any residual risk. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Protects against inhalation of harmful airborne particles.[2][3] Given the H332 and H335 classifications, this is a critical piece of equipment. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect from dust particles. A face shield offers an additional layer of protection for the entire face from splashes or unexpected aerosolization.[4] |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact.[5] Double-gloving is recommended for added protection. |
| Skin and Body Protection | A lab coat with long sleeves and closed-front | Protects the skin and personal clothing from contamination.[2][6] |
| Footwear | Closed-toe shoes | Protects the feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound powder.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, closed-toe shoes, respirator, safety goggles, face shield, and gloves (consider double-gloving).
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent paper to contain any potential spills.
-
Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat. Avoid any sudden movements that could create dust.
-
Transfer: Gently transfer the powder to the reaction vessel. If possible, use a powder funnel to minimize the risk of spills.
3. Cleanup and Disposal:
-
Decontamination: Carefully decontaminate any reusable equipment that has come into contact with the powder. This may involve rinsing with an appropriate solvent in the fume hood.
-
Work Area Cleanup: Using a damp cloth, wipe down all surfaces inside the fume hood, starting from the cleanest areas and moving towards the most contaminated.
-
Waste Disposal: All disposable items contaminated with this compound (e.g., weigh boats, gloves, absorbent paper) must be placed in a clearly labeled hazardous waste container.[7][8] Do not dispose of this material in the regular trash.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste generators are responsible for the proper disposal of their waste.[7]
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any of this material down the drain.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.[7][8]
By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
- Loba Chemie. (2023).
- Cole-Parmer. Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. [Link]
- NSP Engineering. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
- International Safety. (2022).
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Wikipedia. Personal protective equipment. [Link]
- Cole-Parmer. Material Safety Data Sheet - N-Acetyl-L-Phenylalanine 99+%. [Link]
- Environmental Protection Agency. Choosing Chemical Resistant Personal Protective Equipment. [Link]
- AAPPTec. (2017).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
